molecular formula C6H7N3O2 B1321945 Methyl 6-aminopyrimidine-4-carboxylate CAS No. 77817-12-0

Methyl 6-aminopyrimidine-4-carboxylate

Cat. No.: B1321945
CAS No.: 77817-12-0
M. Wt: 153.14 g/mol
InChI Key: URSUGGQRGURMAM-UHFFFAOYSA-N
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Description

Methyl 6-aminopyrimidine-4-carboxylate (CAS 77817-12-0) is a versatile chemical building block with a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol . This compound features both an electron-rich aminopyrimidine core and a methyl ester functional group, making it a privileged scaffold in organic and medicinal chemistry for constructing diverse libraries of biologically active molecules . The pyrimidine ring is a fundamental component of DNA and RNA, and its synthetic derivatives are central to modern drug discovery due to their ability to interact with a wide range of biological targets through hydrogen bonding and by acting as bioisosteres for other aromatic systems . Researchers extensively utilize this aminopyrimidine carboxylate as a key intermediate in the synthesis of novel compounds for various therapeutic areas. A prominent application is in the development of antitubercular agents, where similar 6-aminopyrimidine carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, including clinical multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, often through novel mechanisms of action . The scaffold is also highly relevant in designing dihydrofolate reductase (DHFR) inhibitors for combating antibiotic-resistant bacterial and fungal infections . Furthermore, the structural motif is found in investigations for anticancer, antiviral, and anti-inflammatory therapeutics, underscoring its broad utility . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-aminopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSUGGQRGURMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620741
Record name Methyl 6-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77817-12-0
Record name Methyl 6-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-aminopyrimidine-4-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-aminopyrimidine-4-carboxylate, a key heterocyclic building block, has emerged as a cornerstone in contemporary medicinal chemistry. Its strategic placement of an amino group and a methyl ester on the pyrimidine scaffold provides two versatile reaction handles for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental properties and strategic importance to detailed synthetic methodologies and its application in the development of novel therapeutics. We will dissect the chemical logic behind its synthesis, provide a field-proven experimental protocol, and illustrate its role as a pivotal intermediate in drug discovery programs, particularly in the synthesis of targeted protein degraders and anti-infective agents.

Physicochemical Properties and Identification

This compound is a solid compound at room temperature, whose identity is confirmed by its unique chemical identifiers and physical properties.[1][2] A summary of its key characteristics is presented below for ease of reference in a research setting.

PropertyValueReference
CAS Number 77817-12-0[1]
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol [1]
Appearance Solid[2]
Purity (Typical) ≥97%[2]
InChI Key URSUGGQRGURMAM-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=CC(N)=NC=N1[3]

Strategic Significance in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of essential biological molecules like the nucleobases thymine, cytosine, and uracil.[4] This inherent biological relevance has propelled decades of research into pyrimidine derivatives, which are integral to numerous approved drugs.[4]

This compound is particularly significant due to its bifunctional nature. The 6-amino group serves as a potent nucleophile or a hydrogen bond donor, while the 4-carboxylate group can be readily converted into amides, offering a robust anchor point for linking different molecular fragments.[4] This "plug-and-play" characteristic makes it an ideal starting material for building libraries of compounds for high-throughput screening and lead optimization. Its classification by chemical suppliers as a "Protein Degrader Building Block" underscores its value in cutting-edge therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), which require modular scaffolds to link a target-binding ligand to an E3 ligase ligand.

Synthesis Strategy and Retrosynthetic Analysis

The synthesis of substituted pyrimidines can be approached in two primary ways: constructing the ring from acyclic precursors or modifying a pre-existing pyrimidine core.[5] For this compound, modification of a commercially available, halogenated pyrimidine is often the most efficient and scalable strategy in a drug discovery setting.

A plausible retrosynthetic analysis begins by disconnecting the C6-amino bond, identifying a key intermediate such as Methyl 6-chloropyrimidine-4-carboxylate. This intermediate can be derived from commercially available dichloropyrimidines or synthesized through established pyrimidine ring-forming reactions.

G M6A This compound (Target Molecule) M6C Methyl 6-chloropyrimidine-4-carboxylate (Key Intermediate) M6A->M6C C-N Disconnection (Amination) reagent1 Ammonia Source (e.g., NH4OH, NH3 gas)

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, hinges on a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the pyrimidine ring and the carboxylate group facilitates the displacement of the chloro substituent at the C6 position by an ammonia equivalent.

Detailed Synthetic Protocol

This protocol describes a robust method for synthesizing this compound from a chloropyrimidine precursor. The procedure is based on established methodologies for analogous transformations.[6][7]

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq)

  • Ammonium Hydroxide (28-30% solution, 10-20 eq)

  • 1,4-Dioxane or THF (as solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification & Analysis start Dissolve Starting Material in Dioxane add_reagent Add Ammonium Hydroxide start->add_reagent react Heat in Sealed Vessel (e.g., 80-100 °C) add_reagent->react cool Cool to RT react->cool concentrate Concentrate in vacuo cool->concentrate extract Partition between EtOAc & Water/Brine concentrate->extract dry Dry Organic Layer (MgSO4) extract->dry filter_conc Filter & Concentrate dry->filter_conc purify Purify by Column Chromatography filter_conc->purify product Isolate Pure Product & Characterize (NMR, MS) purify->product

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: In a pressure-rated sealed vessel, dissolve Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in 1,4-dioxane (approx. 0.2 M concentration).

    • Rationale: Dioxane is an excellent solvent for the starting material and is miscible with the aqueous ammonium hydroxide, ensuring a homogeneous reaction mixture. A sealed vessel is crucial to contain the ammonia gas that evolves upon heating.

  • Addition of Reagent: Add a significant excess of aqueous ammonium hydroxide (10-20 eq) to the solution.

    • Rationale: A large excess of the nucleophile (ammonia) is used to drive the reaction to completion and minimize potential side reactions.

  • Reaction: Seal the vessel tightly and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating is required to overcome the activation energy of the SNAr reaction. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential degradation.

  • Workup - Cooling and Concentration: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess ammonia.

  • Extraction: To the resulting residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

    • Rationale: The aqueous washes remove inorganic salts and any remaining water-soluble impurities. The bicarbonate wash ensures any acidic impurities are neutralized.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography is essential to remove unreacted starting material and any non-polar byproducts, yielding the final product with high purity.

  • Characterization: Combine the pure fractions, concentrate under vacuum, and dry to a constant weight to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Application as a Core Scaffold in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. The amino and ester groups serve as orthogonal handles for subsequent chemical modifications, allowing for the systematic exploration of chemical space around the pyrimidine core. A prime example is its use in synthesizing 6-aminopyrimidine-4-carboxamides, which have shown promise as antitubercular agents.[7][8]

The general workflow involves two key transformations:

  • Amide Bond Formation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]

  • N-Functionalization: The 6-amino group can be alkylated, acylated, or used in coupling reactions to introduce various substituents.

G cluster_0 Ester Modification cluster_1 Amine Modification Core Methyl 6-aminopyrimidine-4-carboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Alkylation Reductive Amination or Alkylation (R²-X) Core->Alkylation Acid 6-Aminopyrimidine- 4-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU, Amine R¹-NH₂) Acid->Coupling Amide 6-Amino-N-R¹- pyrimidine-4-carboxamide Coupling->Amide AlkylatedProduct Methyl 6-(R²-amino)- pyrimidine-4-carboxylate

Caption: Derivatization pathways for the core scaffold.

This modular approach enables the rapid generation of diverse compound libraries, which is a critical strategy in modern drug discovery for identifying hits and optimizing them into clinical candidates.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, coupled with robust and scalable synthetic routes, makes it an invaluable starting point for developing novel therapeutics. The dual functionality of the amino and ester groups provides the necessary handles for systematic structure-activity relationship (SAR) studies. As therapeutic strategies evolve, particularly with the rise of complex modalities like protein degraders, the demand for such versatile, high-quality building blocks will undoubtedly continue to grow, cementing the role of this compound in the future of drug discovery.

References

  • Chibale, K., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Available at: [Link]

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. Available at: [Link]

  • InterBioScreen Ltd. (n.d.). This compound 97%. InterBioScreen. Available at: [Link]

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. Available at: [Link]

  • Various Authors (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pierre, F., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • CN102516182B (2014). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.

Sources

"Methyl 6-aminopyrimidine-4-carboxylate" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-aminopyrimidine-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its substituted pyrimidine core is a recurring motif in a multitude of biologically active compounds, prized for its ability to engage in specific hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 77817-12-0) is a stable, solid organic compound at room temperature, typically appearing as an off-white powder.[1][2] The molecule integrates an electron-rich aminopyrimidine ring with a methyl ester functional group, creating a versatile scaffold for chemical diversification. Its structure is foundational for creating libraries of compounds aimed at exploring structure-activity relationships (SAR).

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 77817-12-0[1][2]
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance Solid, Off-white Powder[1]
Purity Typically ≥97%[1][2]
Synonyms 6-Amino-4-pyrimidinecarboxylic acid, methyl ester[1]
InChI Key URSUGGQRGURMAM-UHFFFAOYSA-N[1]
Storage Room Temperature, in a dry, well-ventilated place[2][3]
Molecular Structure

The structural arrangement of the amino group and the methyl carboxylate on the pyrimidine ring provides two key points for chemical modification, making it a valuable intermediate in multi-step syntheses.

structure cluster_mol N1 N C2 N1->C2 N3 N C2->N3 C4 C N3->C4 C5 C4->C5 C_ester C C4->C_ester C6 C C5->C6 C6->N1 NH2 H₂N C6->NH2 O_double O C_ester->O_double = O_single O C_ester->O_single CH3 CH₃ O_single->CH3 H_C2 H H_C5 H

Caption: 2D Structure of this compound.

Spectral Analysis: A Predictive Overview

While detailed spectral data for this specific compound is not broadly published, its structure allows for a confident prediction of its key spectral characteristics based on well-established principles and data from analogous structures.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The two aromatic protons on the pyrimidine ring would appear as singlets or doublets in the 7.0-9.0 ppm region. The protons of the amino group (-NH₂) would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon spectrum would reveal six unique signals. The most downfield signal would correspond to the carbonyl carbon of the ester (approx. 165 ppm). The four carbons of the pyrimidine ring would resonate in the aromatic region (approx. 110-160 ppm), and the methyl carbon of the ester would appear upfield (approx. 53 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the ester.[4] The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹.[4]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to its molecular weight, 153.14.

Synthesis and Purification

This compound is not typically isolated from natural sources but is produced via synthetic organic chemistry. A common and efficient strategy involves the selective nucleophilic aromatic substitution (SₙAr) on a di-substituted pyrimidine precursor. The rationale behind this approach is the high reactivity of halogens (especially chlorine) at the C4 and C6 positions of the pyrimidine ring towards nucleophilic displacement.

synthesis_workflow start Methyl 2,6-dichloropyrimidine-4-carboxylate step1 Ammonia or Ammonium Hydroxide (Nucleophilic Aromatic Substitution) start->step1 intermediate Methyl 6-amino-2-chloropyrimidine-4-carboxylate step1->intermediate step2 Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Causality: This protocol utilizes the differential reactivity of the chloro-substituents on the pyrimidine ring. The C6 position is often more susceptible to nucleophilic attack than the C2 position. The subsequent dechlorination via catalytic hydrogenation is a standard and clean method for removing the remaining chloro group without affecting the other functionalities.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or isopropanol.

  • Amination: Cool the solution to 0 °C in an ice bath. Add a solution of ammonia in an organic solvent or aqueous ammonium hydroxide (2.0-3.0 eq.) dropwise while stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup (Amination): Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 6-amino-2-chloropyrimidine-4-carboxylate.

  • Dechlorination: Dissolve the crude intermediate in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) while stirring vigorously at room temperature.

  • Workup (Hydrogenation): After the reaction is complete (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Derivatization

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective modifications, making it a cornerstone intermediate for building molecular complexity. It is frequently employed in the synthesis of pyrimidine carboxamides, a class of compounds with significant therapeutic interest, particularly in anti-tubercular drug discovery.[6][7]

derivatization start This compound step1 Ester Hydrolysis (LiOH, H₂O/THF) start->step1 intermediate 6-Aminopyrimidine-4-carboxylic acid step1->intermediate step2 Amide Coupling (Amine R-NH₂, HATU, DIPEA) intermediate->step2 product 6-Aminopyrimidine-4-carboxamide Derivative step2->product

Caption: Key derivatization pathway from ester to amide.

Experimental Protocol: Ester Hydrolysis and Amide Coupling

Trustworthiness: This two-step, one-pot or sequential protocol is a self-validating system widely used in medicinal chemistry. The hydrolysis is a clean conversion, and modern coupling reagents like HATU are highly efficient, minimizing side reactions and ensuring high yields of the desired amide product.[8]

  • Ester Hydrolysis: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 ratio). Add lithium hydroxide (LiOH, 1.5-2.0 eq.) and stir the reaction at room temperature until TLC or LC-MS analysis indicates complete conversion to the carboxylic acid.[7][8]

  • Acidification: Carefully acidify the reaction mixture to approximately pH 3-4 with 1N HCl. Extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 6-aminopyrimidine-4-carboxylic acid, which can often be used directly in the next step.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq.). Stir the mixture for 10-20 minutes at room temperature to activate the carboxylic acid.[8]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the activated mixture.

  • Reaction and Workup: Stir the reaction at room temperature for several hours until completion. Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the final amide product by flash column chromatography or preparative HPLC.

Applications in Drug Discovery and Chemical Biology

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in forming critical hydrogen bonds with protein targets.

  • Anti-Infective Agents: The core structure is integral to numerous compounds investigated for anti-tubercular activity.[6][7] Researchers synthesize libraries of 6-aminopyrimidine-4-carboxamides to probe the SAR and optimize potency against Mycobacterium tuberculosis.[6][7]

  • Oncology: Pyrimidine derivatives are foundational to many kinase inhibitors and other anti-cancer agents, where the nitrogen atoms of the ring act as key hydrogen bond acceptors in the ATP-binding pocket of kinases.[6]

  • Protein Degradation: The compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] In this context, it can serve as a versatile linker component or part of the warhead that binds to the target protein of interest, facilitating its degradation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related aminopyrimidines provides a reliable basis for safe handling procedures.

  • Hazard Classification: Analogous compounds are often classified as causing skin and eye irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move to fresh air.[11] Seek medical attention if irritation persists.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its structural simplicity, coupled with its versatile and predictable reactivity, provides a robust platform for the synthesis of complex molecular architectures. For researchers in drug discovery, understanding the core properties and reaction workflows associated with this building block is essential for the efficient development of next-generation therapeutics.

References

  • CymitQuimica. (n.d.). This compound.
  • HD-Chemicals. (n.d.). This compound, min 97%, 1 gram.
  • Mokgautsi, N., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content.
  • The Royal Society of Chemistry. (2019).
  • Chibale, K., et al. (2016).
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Mokgautsi, N., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.
  • TCI Chemicals. (2022). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet.
  • LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Methyl 2-aminopyridine-4-carboxylate 97 6937-03-7.
  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate.
  • BLD Pharm. (n.d.). 1592622-42-8|Methyl 4-amino-6-methylpyrimidine-5-carboxylate.
  • MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)
  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
  • ACS Publications. (2016).
  • NIH. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • ResearchGate. (2011). Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids.
  • MedChemExpress. (n.d.). Methyl pyrimidine-4-carboxylate (Pyrimidine-4-carboxylicacidmethylester).

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Methyl 6-aminopyrimidine-4-carboxylate: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 6-aminopyrimidine-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group, an electrophilic ester, and the versatile pyrimidine core makes it a sought-after intermediate for synthesizing complex molecular architectures. This guide provides an in-depth examination of its chemical structure, a robust, field-proven synthetic protocol, and a detailed framework for its structural characterization using contemporary spectroscopic techniques. The causality behind experimental choices is elucidated to empower researchers in their synthetic and analytical endeavors. This document is intended for chemical researchers, drug development scientists, and professionals requiring a technical understanding of this important compound.

The Pyrimidine Core: A Privileged Scaffold in Chemistry

The pyrimidine ring system is a cornerstone of biology, most notably forming the structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has established pyrimidine derivatives as "privileged scaffolds" in medicinal chemistry, frequently appearing in molecules with potent therapeutic activities, including anti-tubercular, anti-malarial, and anti-cancer properties.[2]

This compound (CAS No. 77817-12-0) emerges as a particularly valuable derivative. It serves as a versatile precursor, with its functional groups providing orthogonal handles for chemical modification. The amino group can readily participate in amide couplings or nucleophilic aromatic substitutions, while the methyl ester is a precursor for amides, hydrazides, or can be hydrolyzed to the corresponding carboxylic acid.[1] Its role as a key intermediate in the synthesis of novel protein degraders and anti-tubercular agents underscores its significance in contemporary research.[2]

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by a pyrimidine ring substituted with an amino group at the C6 position and a methyl carboxylate group at the C4 position.

chemical_structure cluster_pyrimidine N1 N C2 N1->C2 N3 N C2->N3 H2 H C2->H2 C4 C N3->C4 C5 C4->C5 C_ester C C4->C_ester C6 C C5->C6 H5 H C5->H5 C6->N1 N_amino H₂N C6->N_amino O_double O C_ester->O_double O_methoxy O C_ester->O_methoxy C_methyl CH₃ O_methoxy->C_methyl synthesis_workflow start Start: 6-Aminopyrimidine- 4-carboxylic Acid reagents Reagents: Methanol (Anhydrous, Solvent) Sulfuric Acid (Concentrated, Catalyst) start->reagents Combine reaction Reaction Setup: 1. Suspend acid in excess methanol. 2. Cool in ice bath (0°C). 3. Add H₂SO₄ dropwise. reagents->reaction reflux Reflux: Heat mixture to reflux (approx. 65°C). Monitor by TLC (e.g., 8:2 EtOAc:Hex). reaction->reflux Heat workup Aqueous Workup: 1. Cool to RT. 2. Neutralize with sat. NaHCO₃ (aq). 3. Monitor pH ~7-8. reflux->workup Cool & Quench extraction Extraction: Extract aqueous layer with Ethyl Acetate (3x). workup->extraction Phase Separation drying Dry & Concentrate: 1. Dry combined organic layers   (e.g., anhydrous Na₂SO₄). 2. Filter and concentrate in vacuo. extraction->drying Isolate Organic Phase purification Purification (Optional): Column chromatography on silica gel if required. drying->purification Crude Product end Product: Methyl 6-aminopyrimidine- 4-carboxylate drying->end If sufficiently pure purification->end Purified Product characterization_workflow sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) Solvent: DMSO-d₆ or CDCl₃ sample->nmr Dissolve ir FT-IR Spectroscopy (KBr pellet or ATR) sample->ir Analyze solid ms Mass Spectrometry (e.g., ESI+) sample->ms Ionize structure_confirm Structure Confirmation nmr->structure_confirm Chemical Shifts, Couplings, Integration purity Purity Assessment nmr->purity Integration, Impurity Signals ir->structure_confirm Functional Groups ms->structure_confirm Molecular Ion Peak

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery and molecular biology, the exploration of novel small molecules is a journey into uncharted territory. Methyl 6-aminopyrimidine-4-carboxylate, a compound of interest, currently stands as an enigma, with its precise mechanism of action yet to be fully elucidated. This technical guide, therefore, deviates from a declarative exposition of a known pathway. Instead, it serves as a comprehensive roadmap for the modern researcher, a meticulously structured investigation into the potential mechanisms of action of this intriguing aminopyrimidine derivative.

Drawing upon the extensive body of research into the broader class of aminopyrimidines, this document will synthesize established principles of medicinal chemistry and molecular pharmacology to propose and critically evaluate plausible biological targets and signaling cascades. We will delve into the established roles of the aminopyrimidine scaffold as a privileged structure in kinase inhibition, its emerging potential in antimicrobial applications, and its capacity to modulate other critical cellular processes.

This guide is designed not as a static repository of facts, but as a dynamic experimental framework. It is a call to action for the scientific community to systematically dissect the molecular interactions of this compound, providing the theoretical underpinnings and practical protocols to transform speculation into validated scientific knowledge. We invite you, our fellow researchers, to join us in this intellectual endeavor, to apply the principles and methodologies outlined herein, and to collectively illuminate the therapeutic potential that may lie dormant within this molecule.

Section 1: The Aminopyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of numerous biological processes, forming the backbone of nucleobases in DNA and RNA.[1] Its synthetic accessibility and diverse chemical reactivity have made it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] The 2-aminopyrimidine moiety, in particular, is a recurring feature in a multitude of pharmacologically active agents, demonstrating a remarkable capacity for molecular recognition.[3]

Derivatives of the aminopyrimidine core have been successfully developed as potent and selective inhibitors of various enzyme families, most notably protein kinases.[2] The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating tight binding to the ATP-binding pocket of kinases.[4] This has led to the development of several clinically approved kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]

Furthermore, the aminopyrimidine scaffold has been explored for its antimicrobial properties.[3] The structural diversity that can be achieved through substitution on the pyrimidine ring allows for the fine-tuning of activity against a range of bacterial and fungal pathogens.[6]

Given this precedent, our investigation into the mechanism of action of this compound will be guided by the hypothesis that it is likely to interact with one or more of the established target classes for this chemical family.

Section 2: Postulated Mechanisms of Action and Experimental Validation

The lack of direct experimental data on this compound necessitates a hypothesis-driven approach to elucidating its mechanism of action. Based on the known activities of structurally related aminopyrimidine derivatives, we propose three primary avenues of investigation:

  • Protein Kinase Inhibition: The most probable mechanism of action, given the prevalence of aminopyrimidines as kinase inhibitors.

  • Antimicrobial Activity: A plausible alternative, considering the documented antimicrobial effects of various pyrimidine derivatives.

  • Novel Target Engagement: The possibility that this specific compound interacts with a less common or entirely new biological target.

Hypothesis 1: Inhibition of Protein Kinases

The aminopyrimidine core is a well-established hinge-binding motif for a multitude of protein kinases.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Several aminopyrimidine derivatives have been identified as potent inhibitors of kinases such as Lck, IKK2, EGFR, and p70S6K/Akt.[3][7][8][9]

Proposed Signaling Pathway Perturbation:

Kinase_Inhibition_Pathway Compound This compound Kinase Protein Kinase (e.g., Lck, IKK2, EGFR) Compound->Kinase Inhibition pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling pSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Inflammation) Downstream->CellularResponse

Caption: Proposed kinase inhibition by this compound.

Experimental Workflow for Validation:

Kinase_Validation_Workflow Start Start: Hypothesis (Kinase Inhibition) Screening Broad Kinase Panel Screening Start->Screening Hit_ID Hit Identification & IC50 Determination Screening->Hit_ID Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Hit_ID->Cell_Assay Target_Engagement Target Engagement Assays (e.g., CETSA, NanoBRET) Cell_Assay->Target_Engagement Western_Blot Western Blot Analysis of Downstream Signaling Target_Engagement->Western_Blot Conclusion Conclusion: Validated Kinase Inhibitor Western_Blot->Conclusion

Caption: Experimental workflow for validating kinase inhibition.

Detailed Experimental Protocols:

Protocol 2.1.1: Broad-Panel Kinase Inhibition Assay

  • Objective: To identify potential kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) offering a broad panel of recombinant human kinases (e.g., >400 kinases).

    • Prepare a stock solution of this compound in DMSO.

    • Submit the compound for single-concentration screening (typically 1-10 µM) against the kinase panel.

    • The assay format is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based method to measure substrate phosphorylation.

    • Results are expressed as percent inhibition relative to a vehicle control.

  • Data Interpretation: Kinases exhibiting significant inhibition (e.g., >50%) are considered primary "hits" for further investigation.

Protocol 2.1.2: IC₅₀ Determination for Lead Kinase Targets

  • Objective: To determine the potency of this compound against identified kinase hits.

  • Methodology:

    • For each hit kinase, perform a dose-response assay.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions) in assay buffer.

    • Incubate the kinase, substrate, and ATP with the compound dilutions.

    • Measure kinase activity at each concentration.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

  • Data Interpretation: A lower IC₅₀ value indicates higher potency.

Protocol 2.1.3: Cellular Proliferation Assay (MTT/MTS Assay)

  • Objective: To assess the effect of this compound on the viability of cancer cell lines known to be dependent on the identified target kinases.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound for a specified period (e.g., 72 hours).

    • Add MTT or MTS reagent to the wells and incubate to allow for the formation of formazan.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of viable cells relative to a vehicle-treated control.

  • Data Interpretation: A dose-dependent decrease in cell viability suggests antiproliferative activity.

Hypothesis 2: Antimicrobial and Antifungal Activity

The pyrimidine scaffold is present in numerous natural and synthetic antimicrobial agents.[3] Certain pyranopyrimidine carboxylates have demonstrated antibacterial and antifungal activity.[10] Therefore, it is plausible that this compound may exert its biological effects through the disruption of microbial cellular processes.

Experimental Workflow for Validation:

Antimicrobial_Validation_Workflow Start Start: Hypothesis (Antimicrobial Activity) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay against Bacterial & Fungal Strains Start->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Time_Kill_Assay Time-Kill Kinetic Assay MBC_MFC_Assay->Time_Kill_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability, DNA/Protein Synthesis Inhibition) Time_Kill_Assay->Mechanism_Studies Conclusion Conclusion: Validated Antimicrobial Agent Mechanism_Studies->Conclusion

Caption: Experimental workflow for validating antimicrobial activity.

Detailed Experimental Protocols:

Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Data Interpretation: A low MIC value indicates potent antimicrobial activity.

Protocol 2.2.2: Membrane Permeability Assay (SYTOX Green Uptake)

  • Objective: To determine if the compound disrupts the integrity of the microbial cell membrane.

  • Methodology:

    • Wash and resuspend microbial cells in a suitable buffer.

    • Add the membrane-impermeable fluorescent dye SYTOX Green to the cell suspension.

    • Add the compound at its MIC or a multiple of the MIC.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. A known membrane-disrupting agent (e.g., melittin) should be used as a positive control.

  • Data Interpretation: An increase in fluorescence indicates that the compound has permeabilized the cell membrane, allowing the dye to enter and bind to nucleic acids.

Section 3: Data Synthesis and Future Directions

The elucidation of the mechanism of action of this compound will require a systematic and multi-faceted approach. The experimental workflows outlined in this guide provide a robust framework for this investigation.

Quantitative Data Summary:

Parameter Description Significance
Kinase IC₅₀ Concentration of the compound required to inhibit 50% of the activity of a specific kinase.Measures the potency of the compound as a kinase inhibitor.
Cellular EC₅₀ Concentration of the compound that gives a half-maximal response in a cellular assay (e.g., proliferation).Indicates the potency of the compound in a biological context.
MIC Minimum Inhibitory Concentration against a specific microorganism.Quantifies the antimicrobial potency of the compound.
MBC/MFC Minimum Bactericidal/Fungicidal Concentration.Differentiates between static and cidal antimicrobial activity.

Should initial screening reveal promising activity in a particular area, further in-depth studies will be warranted. For instance, if the compound is identified as a potent kinase inhibitor, subsequent investigations should focus on its selectivity profile across the kinome, its mode of binding (e.g., ATP-competitive), and its effects on downstream signaling pathways in relevant cellular models. In vivo studies in appropriate animal models would then be the logical next step to assess therapeutic efficacy.

Conversely, if the compound demonstrates significant antimicrobial activity, efforts should be directed towards identifying its specific microbial target, understanding its spectrum of activity, and evaluating its potential for resistance development.

It is also conceivable that this compound may not fall neatly into these established categories. In such a scenario, unbiased target identification approaches, such as chemical proteomics or genetic screens, may be necessary to uncover a novel mechanism of action.

This technical guide is intended to be a living document, to be updated and refined as new data emerges. The journey to understand the molecular intricacies of this compound is just beginning, and it is a journey that holds the promise of new scientific insights and potentially new therapeutic avenues.

References

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  • Van der Westhuyzen, C. W., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(23), 9673-9687. [Link]

  • Xiao, Y., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128352. [Link]

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Sources

A Technical Guide to the Biological Activity Screening of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold and the Modern Screening Imperative

The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry. As a core component of nucleobases in DNA and RNA, its derivatives are predisposed to interact with a vast array of biological macromolecules.[1] This inherent bio-compatibility has led to the development of numerous pyrimidine-containing drugs with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3] Our subject, Methyl 6-aminopyrimidine-4-carboxylate (CAS: 77817-12-0), represents a foundational starting point—a simple, yet versatile, chemical entity.[4] Its aminopyrimidine core is a well-established hinge-binding motif for protein kinases, making it a prime candidate for kinase inhibitor development.[5][6]

However, to assume a single line of inquiry would be to ignore the vast therapeutic potential of the scaffold. A robust, unbiased, and systematic screening strategy is not merely an academic exercise; it is a crucial first step in drug discovery to efficiently identify and validate therapeutic potential while minimizing resource expenditure on non-viable pathways.

This guide provides a comprehensive, field-proven framework for the biological activity screening of this compound. We will move beyond a simple list of assays and instead construct a logical, tiered screening cascade . This approach is designed to be a self-validating system, ensuring that each step provides the necessary confidence to proceed to the next, more resource-intensive stage of investigation. We will detail the causality behind experimental choices, provide actionable protocols, and illustrate the decision-making workflows essential for navigating the complex path from a starting molecule to a promising lead candidate.

Section 1: The Guiding Philosophy - A Tiered Screening Cascade

Modern drug discovery is a process of systematic risk reduction. It is inefficient and cost-prohibitive to conduct exhaustive studies on a new chemical entity from the outset. Instead, we employ a screening cascade—a sequential series of experiments designed to triage compounds, confirming activity and eliminating false positives or undesirable candidates at each stage.[7][8] The primary objective is to enable swift, data-driven decisions.[7]

Our cascade is structured into three primary phases:

  • Primary Screening (Hit Discovery): Broad, high-throughput assays designed to test many biological hypotheses simultaneously and identify initial "hits."[9][10]

  • Secondary Screening (Hit-to-Lead Triage): Orthogonal assays to confirm primary hits, establish dose-dependency, and begin to delineate the mechanism of action.[11][12]

  • Tertiary Profiling (Lead Characterization): In-depth, cell-based functional assays and selectivity profiling to validate the biological hypothesis and confirm the therapeutic potential of the most promising compounds.

cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening (Hit Confirmation) cluster_2 Phase 3: Tertiary Profiling (MOA Validation) p1 Cytotoxicity Panel (Broad Spectrum) s1 Orthogonal Viability Assay (e.g., ATP-based) p1->s1 Confirm Hits s3 Mechanism of Death Assay (Apoptosis vs. Necrosis) p1->s3 Characterize Hits p2 Kinase Panel Screen (Single Concentration) s2 Dose-Response Kinase Assay (IC50 Determination) p2->s2 Confirm & Quantify p3 Antimicrobial Screen (MIC Determination) t1 Cellular Target Engagement (e.g., Substrate Phosphorylation) s2->t1 Validate in Cells t3 Kinase Selectivity Profiling s2->t3 Assess Selectivity t2 Signaling Pathway Analysis (Western Blot) s3->t2 t1->t2 Elucidate MOA

Caption: A generalized screening cascade for a novel chemical entity.

Section 2: Phase 1 - Casting a Wide Net with Primary HTS

The goal of primary screening is to efficiently survey the broad biological landscape for our compound. Given the privileged nature of the pyrimidine scaffold, we will initiate three parallel screens targeting the most probable activities: anticancer, kinase inhibition, and antimicrobial effects.[13][3][6]

Foundational Cytotoxicity Screening

Expertise & Rationale: Before assessing any specific mechanism, it is imperative to determine the compound's general effect on cell viability. This provides a crucial therapeutic window; a compound that kills cancer cells at 1 µM but also kills healthy cells at 1.1 µM has limited therapeutic potential. We screen against a panel of cancer cell lines from diverse tissue origins and include a non-cancerous cell line (e.g., human fibroblasts) to establish a preliminary selectivity index. The MTT assay is a robust, cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[14][15]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentration dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Sample Cytotoxicity Profile

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer12.5
A549Lung Cancer25.1
HCT116Colon Cancer18.9
BJNormal Fibroblast> 100
Broad Kinase Panel Screening

Expertise & Rationale: The 2-aminopyrimidine motif is a canonical "hinge-binding" fragment that anchors inhibitors into the ATP-binding pocket of many protein kinases.[5][16] Kinases are critical regulators of cell signaling and are among the most validated targets in oncology.[6] A broad, single-concentration kinase panel screen is the most efficient method to identify potential kinase targets from the ~500 human kinases. A concentration of 10 µM is typically used to maximize the chances of detecting moderate-affinity interactions.

Methodology: In Vitro Kinase Inhibition Assay

This is typically performed as a fee-for-service by specialized vendors. The methodology generally involves:

  • Assay Principle: A fluorescence- or luminescence-based assay that measures either ATP consumption or substrate phosphorylation.

  • Execution: The target kinase, its specific substrate, and ATP are incubated with the test compound (at 1 or 10 µM).

  • Readout: The signal is measured and compared to positive (no inhibitor) and negative (no kinase) controls.

  • Data: Results are reported as Percent Inhibition relative to the positive control.

Data Presentation: Sample Kinase Panel "Heat Map"

Kinase TargetKinase Family% Inhibition @ 10 µM
EGFRTyrosine Kinase92.1%
VEGFR2Tyrosine Kinase88.5%
CDK2Ser/Thr Kinase15.3%
SRCTyrosine Kinase45.7%
PLK1Ser/Thr Kinase8.2%
Antimicrobial Activity Screen

Expertise & Rationale: Pyrimidine derivatives have a long history as antimicrobial agents, acting through various mechanisms, including inhibition of essential metabolic enzymes.[1][17] A basic screen for antibacterial and antifungal activity is a low-cost, high-value initial assessment. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Broth Microdilution for MIC Determination

  • Strain Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Sample MIC Profile

OrganismGram TypeMIC (µg/mL)
S. aureusGram-positive> 128
E. coliGram-negative> 128
C. albicansFungal64

Section 3: Phase 2 - Confirming Hits and Eliminating Artifacts

A "hit" from a primary screen is not a validated result; it is a starting point. Primary screens, especially fluorescence-based ones, are prone to false positives caused by compound interference.[10][11] The goal of secondary screening is to confirm the activity using an independent technology (an orthogonal assay) and to establish a clear dose-response relationship.

Workflow for a Kinase Hit

Expertise & Rationale: If the primary screen identified a kinase hit (e.g., >80% inhibition of EGFR), the first step is to confirm this interaction and determine its potency (IC₅₀). The second, crucial step is to verify that the compound inhibits the kinase in a cellular context, which confirms cell permeability and target engagement in a more physiologically relevant environment.

start Primary Hit (e.g., >80% EGFR Inhibition) ic50 Biochemical Dose-Response Assay (Determine IC50) start->ic50 cellular Cellular Target Engagement Assay (e.g., In-Cell Western) ic50->cellular If IC50 < 1 µM stop Deprioritize ic50->stop If IC50 > 10 µM decision Potent & Cell-Active? cellular->decision pathway Downstream Pathway Analysis (Western Blot for p-AKT, p-ERK) decision->stop No proceed Advance to Selectivity Profiling decision->proceed Yes cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation Inhibitor This compound (Our Compound) Inhibitor->EGFR Inhibits Phosphorylation

Caption: EGFR signaling pathway and the site of action for our inhibitor.

Protocol: Western Blot for Pathway Analysis

  • Lysate Preparation: Treat cells and stimulate with EGF as described in the cellular target engagement protocol (3.1). After treatment, lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting bands. Densitometry analysis is used to quantify the changes in protein phosphorylation. A successful inhibitor will show a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK levels without affecting the total protein levels.

Section 5: Synthesis, Interpretation, and Future Directions

The culmination of this screening cascade provides a multi-faceted biological profile of this compound.

  • Scenario 1: A Selective Kinase Inhibitor. The compound shows low micromolar IC₅₀ against A549 and MCF-7 cells, but is non-toxic to normal fibroblasts. The kinase screen reveals potent inhibition of EGFR (biochemical IC₅₀ = 90 nM). This is confirmed in cells (cellular IC₅₀ = 250 nM), and Western blotting shows a dose-dependent reduction in p-AKT and p-ERK. The compound has no significant antimicrobial activity.

    • Next Steps: Initiate a structure-activity relationship (SAR) campaign to improve potency and selectivity. Conduct early ADME (absorption, distribution, metabolism, excretion) profiling.

  • Scenario 2: A Non-Selective Cytotoxic Agent. The compound is potently cytotoxic against all cell lines, including normal fibroblasts (all IC₅₀ < 5 µM). The kinase screen is negative. Apoptosis assays show a rapid induction of necrosis.

    • Next Steps: Deprioritize this scaffold for further development unless a specific, non-oncology application for general cytotoxicity is desired.

  • Scenario 3: A Specific Antifungal Agent. The compound shows no cytotoxicity and no kinase activity. However, it displays a potent MIC of 2 µg/mL against C. albicans and is inactive against bacteria.

    • Next Steps: Confirm the MIC with additional fungal strains. Initiate mechanism-of-action studies relevant to fungal biology (e.g., ergosterol synthesis inhibition).

This logical, evidence-based progression ensures that research efforts are focused on the most promising avenues, transforming a simple starting molecule into a well-characterized lead candidate with a clear path toward preclinical development.

References

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Unlocking the Therapeutic Potential of Methyl 6-aminopyrimidine-4-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Foundation for Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a "privileged scaffold" for the development of novel drugs. Within this vast chemical space, Methyl 6-aminopyrimidine-4-carboxylate emerges as a key starting material—a versatile building block poised for the synthesis of more complex and potent derivatives. While direct therapeutic applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds, particularly in the realm of oncology. This guide will provide an in-depth exploration of the potential therapeutic targets for derivatives of this compound, with a primary focus on the well-established role of pyrimidines as protein kinase inhibitors. We will delve into the scientific rationale behind targeting these enzymes, present experimental workflows for target validation, and offer insights into the design of future therapeutic agents.

Part 1: Protein Kinases - The Predominant Target Class for Pyrimidine Derivatives

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their central role in regulating a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[2][3] This is largely attributed to its ability to mimic the purine core of ATP, the natural substrate for kinases, allowing for competitive binding at the enzyme's active site.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4] Overexpression or activating mutations of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC), leading to uncontrolled tumor growth.[4] Consequently, EGFR has become a well-validated therapeutic target. Numerous pyrimidine-based EGFR inhibitors have been developed, with some achieving clinical success.[4] The 4-aminopyrimidine core, a key feature of our lead compound, is a common structural motif in many of these inhibitors.

Experimental Workflow for EGFR Target Validation:

A systematic approach is crucial to validate EGFR as a target for novel this compound derivatives.

EGFR_Validation_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In vivo Studies Synthesis Synthesize Library of This compound Derivatives Enzymatic_Assay In vitro Kinase Assay (e.g., HTRF, FP) to Determine IC50 against EGFR Synthesis->Enzymatic_Assay Screen for Direct Inhibition Cell_Proliferation MTT/MTS Assay on EGFR-dependent Cancer Cell Lines (e.g., A549, NCI-H1975) Enzymatic_Assay->Cell_Proliferation Confirm Cellular Activity Western_Blot Western Blot Analysis of EGFR Signaling Pathway (p-EGFR, p-Akt, p-ERK) Cell_Proliferation->Western_Blot Elucidate Mechanism of Action Xenograft_Model Xenograft Mouse Model with EGFR-mutant Tumors Western_Blot->Xenograft_Model Evaluate in vivo Efficacy

Caption: Workflow for EGFR target validation of novel compounds.

Step-by-Step Methodology:

  • Compound Synthesis: A library of derivatives of this compound should be synthesized to explore the structure-activity relationship (SAR). Modifications can be made at the amino and carboxylate positions to enhance binding affinity and selectivity.

  • In vitro Kinase Assay: The synthesized compounds should be screened against purified EGFR kinase domain using a robust biochemical assay such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP). This will determine the half-maximal inhibitory concentration (IC50) and provide a direct measure of the compound's potency against the target.

  • Cell-Based Proliferation Assays: The antiproliferative activity of the compounds should be evaluated in cancer cell lines known to be dependent on EGFR signaling, such as A549 (NSCLC) or NCI-H1975 (which harbors the T790M resistance mutation). The MTT or MTS assay is a standard colorimetric method for assessing cell viability.

  • Target Engagement and Pathway Analysis: To confirm that the observed antiproliferative effects are due to EGFR inhibition, Western blot analysis should be performed. This will allow for the detection of changes in the phosphorylation status of EGFR and its downstream signaling proteins like Akt and ERK. A reduction in phosphorylation would indicate successful target engagement in a cellular context.

  • In vivo Efficacy Studies: Promising lead compounds should be evaluated in preclinical animal models, such as xenograft mouse models implanted with EGFR-dependent human tumors. This will provide crucial data on the compound's efficacy, pharmacokinetics, and toxicity in a living organism.

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases

Scientific Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis.[5] Inhibition of VEGFR signaling can starve tumors of their blood supply, leading to growth arrest and regression. Several pyrimidine-based multi-kinase inhibitors that target VEGFRs have been approved for cancer therapy.

Experimental Workflow for VEGFR Target Validation:

The validation workflow for VEGFR is similar to that of EGFR, with specific assays tailored to angiogenesis.

VEGFR_Validation_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In vivo Studies Synthesis Synthesize Library of This compound Derivatives Enzymatic_Assay In vitro Kinase Assay to Determine IC50 against VEGFR-2 Synthesis->Enzymatic_Assay Screen for Direct Inhibition Endothelial_Cell_Assays HUVEC Proliferation, Migration, and Tube Formation Assays Enzymatic_Assay->Endothelial_Cell_Assays Assess Anti-angiogenic Potential Cell_Signaling Western Blot for p-VEGFR-2 in Treated Endothelial Cells Endothelial_Cell_Assays->Cell_Signaling Confirm Target Engagement Angiogenesis_Model In vivo Angiogenesis Assay (e.g., Matrigel Plug Assay) Cell_Signaling->Angiogenesis_Model Evaluate in vivo Angiogenesis Inhibition Tumor_Model Tumor Xenograft Model to Assess Anti-angiogenic and Anti-tumor Effects Angiogenesis_Model->Tumor_Model

Caption: Workflow for VEGFR target validation of novel compounds.

Step-by-Step Methodology:

  • Compound Synthesis: As with EGFR, a focused library of this compound derivatives should be synthesized.

  • In vitro Kinase Assay: The primary target for anti-angiogenic kinase inhibitors is VEGFR-2. The IC50 of the synthesized compounds against VEGFR-2 should be determined.

  • Endothelial Cell-Based Assays: The functional effects of the compounds on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), should be assessed. Key assays include:

    • Proliferation Assay: To determine the effect on endothelial cell growth.

    • Migration (Wound Healing) Assay: To assess the inhibition of cell motility.

    • Tube Formation Assay: To evaluate the ability of compounds to disrupt the formation of capillary-like structures in vitro.

  • Target Engagement in Cells: Western blot analysis of HUVECs treated with the compounds can confirm the inhibition of VEGFR-2 phosphorylation.

  • In vivo Angiogenesis Models: The Matrigel plug assay in mice is a common in vivo model to assess the formation of new blood vessels. A reduction in vascularization of the Matrigel plug in the presence of the test compound indicates anti-angiogenic activity.

  • Tumor Xenograft Studies: The ultimate test of an anti-angiogenic agent is its ability to inhibit tumor growth in vivo. Tumor xenograft models will allow for the assessment of both direct anti-tumor effects and indirect effects through the inhibition of angiogenesis.

Aurora Kinases

Scientific Rationale: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[6] Their overexpression is frequently observed in various cancers and is associated with chromosomal instability and aneuploidy.[6] Aurora kinase A inhibitors, in particular, have shown promise in preclinical and clinical studies. The pyrimidine scaffold has been successfully utilized to develop potent Aurora kinase inhibitors.[6]

Experimental Workflow for Aurora Kinase Target Validation:

Aurora_Validation_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In vivo Studies Synthesis Synthesize Library of This compound Derivatives Enzymatic_Assay In vitro Kinase Assay to Determine IC50 against Aurora A and B Synthesis->Enzymatic_Assay Screen for Direct Inhibition Cell_Cycle_Analysis Flow Cytometry to Assess Cell Cycle Arrest (e.g., G2/M arrest) Enzymatic_Assay->Cell_Cycle_Analysis Determine Cellular Phenotype Phenotypic_Assays Immunofluorescence for Mitotic Spindle Defects and Polyploidy Cell_Cycle_Analysis->Phenotypic_Assays Visualize Mitotic Defects Target_Modulation Western Blot for Phospho-Histone H3 (Aurora B substrate) Phenotypic_Assays->Target_Modulation Confirm Target Engagement Tumor_Model Tumor Xenograft Model with Relevant Cancer Cell Lines Target_Modulation->Tumor_Model Evaluate in vivo Efficacy

Sources

In Silico Modeling and Docking Studies of Methyl 6-aminopyrimidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] This technical guide provides a comprehensive, step-by-step workflow for the computational evaluation of Methyl 6-aminopyrimidine-4-carboxylate (M6AC), a heterocyclic compound with potential pharmacological relevance. We detail a complete pipeline from target identification and validation to molecular docking, post-simulation analysis, and pharmacokinetic profiling. By leveraging established bioinformatics tools and databases, this document serves as a practical manual for researchers, scientists, and drug development professionals seeking to apply computational techniques to characterize the interaction of small molecules with biological targets. The protocols herein are designed to be reproducible, emphasizing the rationale behind each step to ensure scientific rigor and trustworthiness in the generated results.

Introduction

This compound (M6AC) is a pyrimidine derivative, a class of heterocyclic compounds that form the structural core of nucleic acids and are found in numerous clinically significant drugs. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its versatile biological activities, including antimicrobial, antiviral, and anticancer effects. The specific therapeutic potential of M6AC, however, remains to be fully elucidated.

In silico drug design, which uses computational methods to analyze and predict drug-target interactions, offers a rapid and cost-effective strategy to explore the pharmacological profile of compounds like M6AC.[1] Molecular docking, a cornerstone of this approach, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[2][3] This process not only helps in identifying potential drug candidates from large compound libraries but also provides critical insights into the molecular basis of their activity, guiding further lead optimization.[1][4]

This guide presents a hypothetical, yet scientifically grounded, case study to investigate M6AC's potential as an inhibitor of human Dihydrofolate Reductase (DHFR), a well-validated therapeutic target.[5]

Part I: Target Identification and Rationale

The success of any docking study hinges on the selection of a biologically relevant and structurally characterized target.

1.1. Rationale for Selecting Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate.[6][7] This product is essential for the synthesis of nucleotides, the building blocks of DNA, making DHFR a critical target for inhibiting the proliferation of rapidly dividing cells, such as cancer cells and pathogens.[5][6][7] Several successful drugs, including methotrexate (anticancer) and trimethoprim (antibacterial), function by inhibiting DHFR.[6][7] Given that many aminopyrimidine-based molecules are known to be DHFR inhibitors, human DHFR represents a highly plausible and validated target for assessing the potential activity of M6AC.[5]

1.2. Sourcing the Receptor 3D Structure

Experimentally determined 3D structures of proteins are archived in the Worldwide Protein Data Bank (wwPDB).[8][9][10][11] For this study, we will use the crystal structure of human DHFR. A high-resolution structure is critical for accurate docking.

  • Selected PDB Entry: 1DLS [12][13][14]

  • Description: Crystal structure of human Dihydrofolate Reductase.[13]

  • Resolution: 2.30 Å[13]

A lower resolution value (e.g., < 2.5 Å) indicates a higher quality structural model, which is preferable for docking studies.

Part II: Ligand and Receptor Preparation Workflow

Raw structural files from databases are not immediately ready for docking. They require careful preparation to ensure they are chemically correct and compatible with the docking software.[15][16][17][18] This is arguably the most critical phase for obtaining meaningful results.

2.1. Ligand Preparation (M6AC)

The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and charges.

Protocol: Ligand Preparation using Avogadro and MGLTools

  • Obtain 2D Structure: Source the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.

  • Generate 3D Coordinates: Import the SMILES string into an open-source molecular editor like Avogadro. The software will generate an initial 3D structure.

  • Energy Minimization: This step is crucial to find a stable, low-energy conformation of the molecule.

    • In Avogadro, go to Extensions -> Optimize Geometry.

    • Select a robust force field, such as MMFF94 or UFF, and run the optimization. This adjusts bond lengths and angles to relieve steric strain.

  • Save the Optimized Structure: Export the coordinates in a standard format, such as .mol or .pdb.

  • Convert to PDBQT Format: AutoDock Vina requires ligands to be in the PDBQT format, which includes atomic charges and defines rotatable bonds.[19] This is performed using AutoDock Tools (ADT), a graphical front-end for AutoDock.[19]

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the saved ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

2.2. Receptor Preparation (Human DHFR - 1DLS)

The objective is to clean the crystal structure, add missing atoms, and assign charges, creating a suitable receptor file for docking.

Protocol: Receptor Preparation using PyMOL and MGLTools

  • Download PDB File: Download the structure file 1DLS.pdb from the RCSB PDB website.[13][20]

  • Initial Cleaning: Open the PDB file in a visualization software like PyMOL. Crystal structures often contain non-protein atoms like water molecules, co-factors, and ions that can interfere with docking.[17][18]

    • In the PyMOL command line, type: remove solvent to delete water molecules.

    • The 1DLS structure is a monomer, so there is no need to remove extra protein chains. If multiple chains were present, you would delete the unnecessary ones.[17][18]

  • Save the Cleaned Protein: Save the protein-only structure as a new PDB file (e.g., 1DLS_protein.pdb).

  • Prepare Receptor in ADT:

    • Launch ADT and open the cleaned PDB file (File -> Read Molecule).

    • Add hydrogen atoms, which are typically absent in crystal structures but are vital for defining interactions: Edit -> Hydrogens -> Add -> Polar Only.

    • Compute charges, which are necessary for the scoring function: Edit -> Charges -> Compute Gasteiger.

    • Define the atom types: Grid -> Macromolecule -> Choose. Select the protein and confirm it is set as the macromolecule.

    • Save the prepared receptor in PDBQT format.

Part III: Molecular Docking Simulation

With the prepared ligand and receptor, the docking simulation can be configured and executed. We will use AutoDock Vina, a widely used, accurate, and fast docking program.[2][21][22]

3.1. Defining the Binding Site (Grid Box)

The docking algorithm needs to know where to perform its search. This is defined by a "grid box," a three-dimensional cube centered on the active site of the protein.

Protocol: Grid Box Definition in ADT

  • Load Prepared Receptor: Open the 1DLS_protein.pdbqt file in ADT.

  • Center the Grid: The active site of DHFR is well-known. We can center the grid on the location of the native ligand in a similar structure (e.g., 1DRF, which contains folate) or by identifying key catalytic residues.[23] For this guide, we will manually center the box in the catalytic cleft.

  • Set Grid Parameters:

    • Go to Grid -> Grid Box.

    • Adjust the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding pocket. A common size is 20x20x20 Ångstroms, which is large enough to allow the ligand to rotate freely but small enough to focus the search.

    • Note down the center and size coordinates. These will be required for the Vina configuration file.

3.2. Configuring and Running AutoDock Vina

Vina is typically run from the command line. It requires a simple text file (conf.txt) that specifies the input files and grid parameters.

Protocol: Vina Execution

  • Create a Configuration File (conf.txt):

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases computational time but improves the reliability of finding the best binding pose. The default value of 8 is a good balance for standard docking.[22]

  • Run Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Part IV: Post-Docking Analysis and Interpretation

The output from Vina is a PDBQT file containing several predicted binding poses for M6AC, ranked by their predicted binding affinity.[19]

4.1. Analyzing Docking Scores

The primary quantitative output is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol.[24]

  • Binding Affinity: More negative values indicate stronger, more favorable binding.[25][26] This score is calculated by Vina's scoring function, which approximates interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.[25]

  • Root Mean Square Deviation (RMSD): When comparing docked poses to a known experimental pose (not applicable here, but used for validation), a lower RMSD value (< 2.0 Å) indicates the docking protocol successfully reproduced the native binding mode.[25][26][27] In our case, we analyze the RMSD between the top-ranked poses to see if they converge to a similar binding mode.

Table 1: Hypothetical Docking Results for M6AC against Human DHFR

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-7.80.00
2-7.51.21
3-7.21.89
4-6.93.45
5-6.84.10

Interpretation: The top-ranked pose shows a strong predicted binding affinity of -7.8 kcal/mol. The low RMSD values among the top 3 poses suggest they converge to a similar, stable binding orientation within the active site.

4.2. Visualizing Protein-Ligand Interactions

Quantitative scores must be supported by a qualitative analysis of the binding interactions. This is essential to understand why the ligand binds and to validate the plausibility of the docked pose.

Protocol: Interaction Visualization with PyMOL

  • Load Structures: Open PyMOL and load the receptor PDBQT (1DLS_protein.pdbqt) and the Vina output file (M6AC_docked_poses.pdbqt). The output file contains multiple poses; you can select the top-ranked one for analysis.

  • Focus on the Binding Site: Center the view on the ligand.

  • Identify Interactions: Use PyMOL's tools to find key interactions.[28][29][30][31]

    • Hydrogen Bonds: These are critical for specificity and affinity. In PyMOL, use the command action -> find -> polar contacts -> within selection.

    • Hydrophobic Interactions: Identify nonpolar residues (e.g., Val, Leu, Ile, Phe) surrounding the ligand.

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand and receptor (e.g., with Phe, Tyr, Trp residues).

  • Generate High-Quality Images: Use PyMOL's visualization features to create clear images depicting the key interactions for publication or presentation.[28][31]

Part V: ADMET and Druglikeness Prediction

A compound with high binding affinity is not necessarily a good drug candidate. It must also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity.

5.1. Lipinski's Rule of Five

This rule of thumb, formulated by Christopher Lipinski, predicts the "druglikeness" of a compound with respect to its potential for oral bioavailability.[32][33][34] An orally active drug generally should not violate more than one of the following criteria:[33][35]

  • Molecular Weight < 500 Daltons[32][34]

  • LogP (a measure of lipophilicity) < 5[32][34]

  • Hydrogen Bond Donors ≤ 5[32][34]

  • Hydrogen Bond Acceptors ≤ 10[32][34]

5.2. In Silico ADMET Prediction

Web-based tools like SwissADME provide rapid and robust predictions for a wide range of pharmacokinetic properties.[36][37][38][39][40]

Protocol: ADMET Prediction with SwissADME

  • Access the Server: Navigate to the SwissADME website.[37]

  • Input Molecule: Provide the SMILES string for M6AC.

  • Run Prediction: Execute the analysis.

  • Analyze Results: The output will include predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, blood-brain barrier permeation), druglikeness (including Lipinski's rule), and medicinal chemistry friendliness.[36][37]

Table 2: Predicted Physicochemical and ADMET Properties for M6AC

PropertyPredicted ValueInterpretation
Molecular Weight167.16 g/mol Pass ( < 500)
LogP0.25Pass ( < 5)
H-Bond Donors1Pass ( ≤ 5)
H-Bond Acceptors4Pass ( ≤ 10)
Lipinski Violations0Excellent Druglikeness[32][33][41]
GI AbsorptionHighGood potential for oral delivery
BBB PermeantNoLow risk of CNS side effects
PAINS Alert0No known problematic fragments

Interpretation: M6AC shows an excellent in silico profile. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability, and is predicted to have high gastrointestinal absorption. The absence of PAINS (Pan-Assay Interference Compounds) alerts indicates it is less likely to be a frequent hitter in experimental screens.

Visualization with Graphviz

In_Silico_Workflow cluster_prep Part I & II: Preparation cluster_sim Part III: Simulation cluster_analysis Part IV & V: Analysis Target_ID Target Identification (Human DHFR) Get_PDB Fetch Receptor Structure (PDB: 1DLS) Target_ID->Get_PDB Prep_Receptor Receptor Preparation (Remove water, Add H) Get_PDB->Prep_Receptor Grid_Box Define Binding Site (Grid Box Generation) Prep_Receptor->Grid_Box Get_Ligand Ligand Structure (M6AC from PubChem) Prep_Ligand Ligand Preparation (Energy Minimization) Get_Ligand->Prep_Ligand Run_Vina Molecular Docking (AutoDock Vina) Prep_Ligand->Run_Vina ADMET Predict ADMET (SwissADME) Prep_Ligand->ADMET Grid_Box->Run_Vina Analyze_Scores Analyze Docking Scores (Binding Affinity) Run_Vina->Analyze_Scores Visualize Visualize Interactions (PyMOL) Analyze_Scores->Visualize Final_Report Final Assessment Visualize->Final_Report ADMET->Final_Report

Molecular_Interactions cluster_interactions Interaction Types Receptor Receptor (Active Site Residue) H_Bond Hydrogen Bond Receptor->H_Bond Donor/Acceptor Hydrophobic Hydrophobic Interaction Receptor->Hydrophobic Nonpolar Pi_Stacking π-π Stacking Receptor->Pi_Stacking Aromatic Ring Ligand Ligand (M6AC) H_Bond->Ligand Acceptor/Donor Hydrophobic->Ligand Nonpolar Pi_Stacking->Ligand Aromatic Ring

Conclusion and Future Directions

This guide outlines a robust and comprehensive in silico workflow for evaluating the therapeutic potential of this compound. The hypothetical molecular docking study against human DHFR revealed strong predicted binding affinity, and subsequent ADMET analysis indicated a favorable, druglike profile. The combination of quantitative scoring and qualitative interaction analysis provides a solid foundation for its consideration as a potential DHFR inhibitor.

However, it is imperative to recognize that in silico studies are predictive and serve as a hypothesis-generating tool.[42] The results presented here provide a compelling rationale for advancing M6AC to the next stages of the drug discovery pipeline.

Future steps should include:

  • In Vitro Validation: Perform enzymatic assays to experimentally measure the inhibitory activity (e.g., IC50 value) of M6AC against purified human DHFR.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of M6AC to explore how chemical modifications affect binding affinity and selectivity. The docking poses can guide these modifications.

  • Cell-Based Assays: Evaluate the compound's efficacy in relevant cancer cell lines to confirm its biological activity in a cellular context.

  • Crystallography: Co-crystallize M6AC with DHFR to obtain an experimental structure of the complex, which would serve to definitively validate the predicted binding mode.

By integrating computational predictions with experimental validation, researchers can efficiently navigate the complexities of drug discovery and accelerate the journey from a promising molecule to a potential therapeutic.

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A Guide to the Spectroscopic Characterization of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of Methyl 6-aminopyrimidine-4-carboxylate (CAS No. 77817-12-0), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] As a complete, published experimental dataset for this specific molecule is not consistently available in public databases, this paper adopts a predictive and interpretive approach. Grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this guide synthesizes data from closely related pyrimidine analogues to forecast the expected spectral characteristics. It is designed to serve as an authoritative reference for researchers, offering detailed methodologies, in-depth interpretation of anticipated data, and the scientific rationale behind structural assignments, thereby enabling unambiguous identification and quality assessment.

Introduction and Molecular Structure

This compound is a substituted pyrimidine, a core scaffold in numerous biologically active molecules.[2] Its structure features a pyrimidine ring functionalized with an electron-donating amino group (-NH₂) at the C6 position and an electron-withdrawing methyl ester group (-COOCH₃) at the C4 position. This electronic push-pull system dictates the molecule's chemical properties and provides distinct signatures for spectroscopic analysis.

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm identity, and assess the purity of synthesized compounds. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a complete spectroscopic profile.

Molecular Information:

  • Chemical Formula: C₆H₇N₃O₂[1]

  • Molecular Weight: 153.14 g/mol [1]

  • CAS Number: 77817-12-0[1]

To facilitate a clear discussion, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

A multi-technique approach is essential for unambiguous structure elucidation. The logical workflow presented below ensures that data from each analysis complements and validates the others, leading to a confident structural assignment.

Caption: Workflow for spectroscopic structure confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

Experimental Protocol (¹H NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aminopyrimidines due to its ability to solubilize the compound and slow the exchange of N-H protons, making them more clearly observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts (δ) and spin-spin coupling patterns (multiplicity).

Predicted ¹H NMR Spectrum and Interpretation

The predicted spectrum in a solvent like DMSO-d₆ would exhibit four distinct signals. The electron-withdrawing nature of the pyrimidine ring and the ester group will shift the ring protons downfield, while the electron-donating amino group will have an opposing effect.[3]

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-28.5 - 8.7Singlet (s)1HThis proton is positioned between two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift.
H-56.8 - 7.0Singlet (s)1HThis proton is shielded by the adjacent C6-amino group but deshielded by the C4-ester group. The net effect places it upfield relative to H-2.
-NH₂ (N11)7.2 - 7.6Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. In DMSO-d₆, they are often observed as a broad peak due to exchange.
-OCH₃ (C10)3.8 - 4.0Singlet (s)3HThis signal is a sharp singlet in the typical range for methyl esters.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol (¹³C NMR)
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for faster acquisition.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are reported relative to TMS (δ = 0.0 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The molecule has 6 unique carbon environments. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.

Assignment Predicted δ (ppm) Rationale
C7 (C=O)165 - 168The carbonyl carbon of the methyl ester is highly deshielded and appears significantly downfield.
C6162 - 165This carbon is attached to the electron-donating amino group and is part of the heterocyclic ring, placing it downfield.
C2158 - 161Positioned between two nitrogen atoms, this carbon is strongly deshielded.
C4155 - 158This carbon is attached to the electron-withdrawing ester group.
C5105 - 110This carbon is adjacent to the amino-substituted C6 and is expected to be the most shielded (upfield) of the ring carbons.
C10 (-OCH₃)52 - 55The sp³ hybridized methyl carbon of the ester appears in its characteristic upfield region.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (IR)
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands and assign them to specific functional groups.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide clear evidence for the key functional groups: the amino group and the methyl ester.

Frequency (cm⁻¹) Vibration Type Functional Group Rationale
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct bands in this region is a hallmark of a primary amine.[2]
3100 - 3000C-H Aromatic StretchPyrimidine RingStretching vibrations for sp² C-H bonds.
2990 - 2950C-H Aliphatic StretchMethyl Ester (-OCH₃)Stretching vibrations for sp³ C-H bonds.
1735 - 1715C=O StretchEster (-COOCH₃)A strong, sharp absorption band characteristic of an α,β-unsaturated ester carbonyl group.[6]
1650 - 1550C=N and C=C Ring StretchPyrimidine RingMultiple strong bands from the stretching vibrations within the aromatic pyrimidine ring.
~1620N-H Scissoring BendPrimary Amine (-NH₂)Bending vibration of the amino group.[2]
1300 - 1200C-O StretchEster (-COOCH₃)Asymmetric C-O-C stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular formula. Analysis of fragmentation patterns provides further structural information.

Experimental Protocol (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions, usually the protonated molecule [M+H]⁺.

  • Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Fragmentation (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrum and Interpretation

The mass spectrum will confirm the molecular weight of the compound.

  • Molecular Ion: Using ESI in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 154.06 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₆H₈N₃O₂⁺).

  • Fragmentation Analysis: The fragmentation pattern helps to confirm the connectivity of the functional groups. Key expected fragments from the [M+H]⁺ ion include:

fragmentation M [M+H]⁺ m/z 154 F1 m/z 123 M->F1 - •OCH₃ (loss of methoxy radical) F2 m/z 95 F1->F2 - CO (loss of carbon monoxide)

Caption: Predicted major fragmentation pathway for this compound.

  • Loss of Methoxy Radical (m/z 123): A common fragmentation for methyl esters is the loss of the methoxy group (•OCH₃, 31 Da), resulting in a fragment ion at m/z 123.

  • Loss of Carbon Monoxide (m/z 95): The resulting acylium ion (m/z 123) can then lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 95.

Conclusion

The integrated analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The predicted spectroscopic data presented in this guide, based on fundamental principles and comparison with known analogues, offers a detailed blueprint for researchers. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of critical amino and ester functional groups, and mass spectrometry verifies the molecular weight and provides substructural evidence through fragmentation. Together, these techniques enable the unambiguous identification and characterization of this important heterocyclic building block.

References

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Technical Guide: Initial Cytotoxicity Assessment of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Preamble: A Strategic Approach to Cytotoxicity Profiling

In the landscape of drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a critical gatekeeper for further development. This guide provides a comprehensive framework for the initial cytotoxicity assessment of novel chemical entities, using Methyl 6-aminopyrimidine-4-carboxylate as a case study. As a pyrimidine derivative, this compound belongs to a class of molecules renowned for a wide spectrum of biological activities, including anticancer properties.[1][2] The strategic modification of the pyrimidine ring has yielded numerous derivatives with potent cytotoxic effects, often through the inhibition of critical cellular enzymes or interference with essential signaling pathways.[3] Therefore, a systematic and mechanistically-informed evaluation of its cytotoxicity is paramount.

This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind the "how," empowering researchers to make informed decisions and design self-validating experiments. We will progress from broad-spectrum viability assays to more nuanced assessments of cell death mechanisms, ensuring a robust and reliable initial dataset.

Part 1: Foundational Assessment - Cell Viability and Potency (IC50 Determination)

The first objective is to determine the concentration-dependent effect of this compound on cell viability. This is quantified by the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. A standard and reliable method for this initial screen is the MTT assay.[3]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_attach Incubate 24h for cell attachment seed->incubate_attach prep_compound Prepare serial dilutions of this compound incubate_attach->prep_compound add_compound Treat cells with compound dilutions prep_compound->add_compound controls Include vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls incubate_treat Incubate for 48-72h add_compound->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs calc_viability Calculate % cell viability relative to vehicle control measure_abs->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed cells in 6-well plates treat Treat with compound at IC50 concentration for 24-48h seed->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark for 15 min add_stains->incubate acquire Acquire data on a flow cytometer incubate->acquire gate Gate cell populations acquire->gate quantify Quantify percentages of viable, apoptotic, and necrotic cells gate->quantify

Caption: General workflow for apoptosis/necrosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration around its determined IC50 value for 24 or 48 hours. [5]2. Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature. [4]4. Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. [4]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Part 3: Potential Mechanisms and Further Investigation

The pyrimidine scaffold is a cornerstone in the design of novel cytotoxic agents that exert their effects through diverse mechanisms. [3]Many pyrimidine derivatives function as kinase inhibitors. [3][6]For instance, some derivatives are known to inhibit PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. [3][6]Others may target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. [3] Based on the initial cytotoxicity data and the mode of cell death, further investigations could be directed towards:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Kinase Inhibition Assays: To screen for inhibitory activity against a panel of relevant kinases (e.g., PIM-1, EGFR).

  • Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) or specific signaling pathways.

This tiered approach, from broad screening to focused mechanistic studies, ensures a comprehensive and resource-efficient initial assessment of a novel compound's cytotoxic profile.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
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  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

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"Methyl 6-aminopyrimidine-4-carboxylate" derivatives and analogs synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 6-aminopyrimidine-4-carboxylate Derivatives and Analogs

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, renowned for its prevalence in the fundamental building blocks of life and its role as a privileged scaffold in drug design.[1][2] As a core component of the nucleobases uracil, thymine, and cytosine, its inherent biological relevance has fueled over a century of research into the synthesis and functionalization of its derivatives.[1] This has led to the development of a vast array of therapeutic agents across numerous disease areas, including oncology, infectious diseases, and inflammation.[2]

Within this broad class of heterocycles, the This compound scaffold has emerged as a particularly versatile and valuable building block. Its strategic placement of three distinct functional handles—a nucleophilic amino group at C6, an electrophilic carboxylate at C4, and a modifiable pyrimidine ring—provides a rich platform for combinatorial library synthesis and targeted drug design. This scaffold is central to the development of novel therapeutics, most notably in the pursuit of new antitubercular agents.[1][3]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond simple reaction schemes to explore the causality behind experimental choices. We will detail the core synthetic strategies for accessing the parent scaffold and provide field-proven protocols for its elaboration into complex derivatives and analogs through key transformations such as palladium-catalyzed cross-coupling and amide bond formation.

Part 1: Synthesis of the Core Scaffold

The efficient construction of the 6-aminopyrimidine-4-carboxylate core is paramount. Synthetic strategies typically commence from readily available, halogenated pyrimidine precursors, leveraging the electron-deficient nature of the ring to facilitate nucleophilic substitution reactions.

Primary Synthetic Route: From Dichloropyrimidine Esters

A robust and widely adopted strategy begins with commercially available dichloropyrimidine carboxylates, such as methyl 2,4-dichloropyrimidine-6-carboxylate.[4] This route offers a predictable and high-yielding pathway to advanced intermediates.

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) at C6

The chlorine atom at the C6 position is preferentially displaced by amines. This selectivity is driven by the strong electron-withdrawing effect of the adjacent C4-carboxylate group, which stabilizes the Meisenheimer intermediate formed during the nucleophilic attack.

  • Experimental Rationale: The reaction is typically performed at low temperatures (e.g., 0 °C) to enhance selectivity and minimize side reactions. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is employed to neutralize the HCl generated in situ without competing with the primary amine nucleophile.[3][4] Tetrahydrofuran (THF) is a common solvent choice due to its ability to dissolve the reactants and its inertness under the reaction conditions.

Step 2: Reductive Dechlorination at C2

With the C6-amino group installed, the remaining chlorine at the C2 position can be removed to yield the final core scaffold. The most effective method for this transformation is catalytic hydrogenation.

  • Experimental Rationale: Palladium on carbon (Pd/C) is the catalyst of choice for this reduction.[3][4] Under an atmosphere of hydrogen gas, the palladium catalyst facilitates the cleavage of the C-Cl bond and its replacement with a C-H bond. Methanol is an excellent solvent for this step, as it readily dissolves the substrate and does not interfere with the catalytic process.

The following workflow diagram illustrates this common synthetic pathway.

Start Methyl 2,4-dichloropyrimidine-6-carboxylate Intermediate Methyl 6-amino-2-chloropyrimidine-4-carboxylate Start->Intermediate R-NH₂, DIPEA, THF, 0 °C (Selective SNAr) End This compound Intermediate->End H₂, 10% Pd/C, MeOH (Reductive Dechlorination)

Caption: Synthetic workflow for the core scaffold from a dichlorinated precursor.

Part 2: Synthesis of Derivatives and Analogs

The true utility of the this compound core lies in its capacity for diversification. The following sections detail the key methodologies for modifying each of its functional handles.

A. C6-Amino Group Modification via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[5][6] It allows for the facile synthesis of N-aryl and N-heteroaryl derivatives from the core amino-pyrimidine.

  • Mechanistic Principle: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][7] The key steps are:

    • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or triflate) bond.

    • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

    • Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the active Pd(0) catalyst.

  • Experimental Rationale:

    • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand is essential for success.[8] Sterically hindered, electron-rich ligands like Xantphos or X-Phos are often required to promote the reductive elimination step and prevent catalyst decomposition.[8][9]

    • Base and Solvent: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) is necessary to deprotonate the amine.[8][9] The reaction must be conducted under anhydrous and inert conditions, typically in aprotic solvents like toluene or dioxane, to prevent quenching of the catalyst and base.[9]

pd0 Pd(0)L₂ pd_complex1 L-Pd(II)(Ar)-X pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 L-Pd(II)(Ar)-NHR' pd_complex1->pd_complex2 Amine Coordination & Deprotonation (R'-NH₂, Base) pd_complex2->pd0 Reductive Elimination (Ar-NHR')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

B. C4-Carboxylate Group Modification via Amide Coupling

To generate carboxamide derivatives, a two-step sequence is typically employed: saponification of the methyl ester followed by amide bond formation. This approach allows for the introduction of a wide array of amine-containing fragments.

Step 1: Saponification (Ester Hydrolysis)

  • Experimental Rationale: The methyl ester is readily hydrolyzed to the corresponding carboxylic acid using a strong base, most commonly lithium hydroxide (LiOH), in a mixture of aqueous and organic solvents (e.g., THF/H₂O or MeOH/H₂O).[10][4] The reaction is typically run at room temperature until completion, followed by acidic workup to protonate the carboxylate salt.

Step 2: Amide Bond Formation

While numerous coupling reagents exist, modern peptide coupling agents provide high efficiency, even with challenging substrates like electron-deficient amines.[11]

  • Experimental Rationale (HATU Coupling):

    • Reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective coupling agent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. This intermediate is readily attacked by the desired amine.[10][3]

    • Base: A tertiary amine base like DIPEA is added to neutralize the acid formed and facilitate the reaction.[3]

    • Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) are ideal for this transformation.

Ester Core Scaffold (Methyl Ester) Acid Carboxylic Acid Intermediate Ester->Acid LiOH, THF/H₂O (Saponification) Amide Final Amide Derivative Acid->Amide R'-NH₂, HATU, DIPEA, DMF (Amide Coupling)

Caption: Workflow for C4-Carboxylate modification to form amides.

C. Pyrimidine Ring Modification via Suzuki-Miyaura Coupling

To install carbon-based substituents (e.g., aryl, heteroaryl) directly onto the pyrimidine ring, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[12] This reaction requires a halogenated pyrimidine precursor, such as the Methyl 6-amino-2-chloropyrimidine-4-carboxylate intermediate generated in Part 1.

  • Mechanistic Principle: Like the Buchwald-Hartwig reaction, the Suzuki coupling is a palladium-catalyzed process. The key difference lies in the transmetalation step, where an organoboron species (e.g., a boronic acid or ester) transfers its organic group to the palladium center.[12]

  • Experimental Rationale:

    • Substrate Reactivity: The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines sufficiently reactive for oxidative addition to the palladium catalyst, often obviating the need for more expensive bromo- or iodo-pyrimidines.[13]

    • Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, effective catalyst for this transformation.[13][14] An inorganic base, such as potassium carbonate or potassium phosphate, is crucial for activating the organoboron reagent and facilitating the transmetalation step.[14]

    • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene) and water to ensure solubility of both the organic and inorganic reagents.[14]

pd0 Pd(0)L₂ pd_complex1 L-Pd(II)(Pyr)-X pd0->pd_complex1 Oxidative Addition (Pyr-X) pd_complex2 L-Pd(II)(Pyr)-R' pd_complex1->pd_complex2 Transmetalation (R'-B(OH)₂, Base) pd_complex2->pd0 Reductive Elimination (Pyr-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Part 3: Data Summary and Experimental Protocols

Summary of Synthetic Transformations

The table below summarizes the key transformations for diversifying the this compound core.

Derivative TypeTransformationKey ReagentsTypical SolventReference
C6-N-Aryl Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene / Dioxane[8][9]
C4-Amide Amide CouplingLiOH (hydrolysis); then HATU, DIPEATHF/H₂O; then DMF[10][3][4]
C2-Aryl Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, Arylboronic AcidDioxane / H₂O[13][14]
Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired aryl bromide (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired N-aryl product.

Protocol 2: Saponification and HATU-mediated Amide Coupling

  • Saponification: Dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water. Add LiOH (1.5 equiv) and stir at room temperature for 2-4 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Acidify the mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude carboxylic acid, which is often used without further purification.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere.

  • Add the desired amine (1.1 equiv), DIPEA (3.0 equiv), and HATU (1.2 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Protocol 3: Suzuki-Miyaura C-C Coupling

  • In a reaction vessel, combine methyl 6-amino-2-chloropyrimidine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add a 3:1 mixture of dioxane and water.

  • De-gas the mixture by bubbling Argon through the solution for 15 minutes.

  • Seal the vessel and heat to 90-100 °C for 6-18 hours, monitoring for completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the C2-aryl product.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The synthetic routes outlined in this guide—leveraging selective nucleophilic substitutions and robust palladium-catalyzed cross-coupling reactions—provide a reliable and versatile toolkit for generating vast libraries of novel chemical entities. The orthogonality of the functional handles allows for systematic and independent modification, enabling precise structure-activity relationship (SAR) studies.

Looking forward, the field continues to evolve. There is a growing emphasis on developing more sustainable and cost-effective catalytic systems, including the use of base metals like nickel and copper as alternatives to precious palladium. Furthermore, as new biological targets are identified, the 6-aminopyrimidine-4-carboxylate core will undoubtedly be adapted and deployed to create the next generation of targeted therapeutics, continuing its legacy as a truly privileged scaffold in medicinal chemistry.[10]

References

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate.
  • 6-Aminopyrimidine-4-carboxylic acid | 38214-46-9. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.
  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Asian Journal of Chemistry.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. ACS Publications.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
  • Process for the preparation of chloropyrimidines. Google Patents.
  • Methyl 6-Chloropyrimidine-4-carboxylate. BOC Sciences.
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate.
  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH.
  • Methyl 2-chloro-6-methylpyrimidine-4-carboxylate 97. Sigma-Aldrich.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society.
  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Publishing.
  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate.
  • Efficient one-step amide formation using amino porphyrins. RSC Publishing.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

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The Strategic Role of Methyl 6-Aminopyrimidine-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" in the design of novel therapeutics. Among the myriad of functionalized pyrimidines, Methyl 6-aminopyrimidine-4-carboxylate stands out as a particularly valuable and versatile building block for the synthesis of targeted therapies. This guide provides an in-depth exploration of its synthesis, chemical utility, and pivotal role in the development of innovative treatments for a range of diseases, from infectious diseases to cancer.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to its effective application in drug design.

PropertyValueReference
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol [2]
Appearance Solid[2]
Purity Typically >97%[2]
InChI Key URSUGGQRGURMAM-UHFFFAOYSA-N[2]
CAS Number 77817-12-0[2]

Synthesis of the 6-Aminopyrimidine-4-carboxylate Core

While this compound is commercially available, understanding its synthesis provides valuable insights into the generation of diverse analogues. A common and industrially scalable approach involves the use of readily available dichlorinated pyrimidine precursors. The following is a representative, multi-step synthetic protocol.

Experimental Protocol: Synthesis of the 6-Aminopyrimidine-4-carboxylate Scaffold

This protocol outlines a general strategy for the synthesis of 6-aminopyrimidine-4-carboxylate derivatives, which can be adapted for the synthesis of the methyl ester.

Step 1: Selective Amination of a Dichloropyrimidine Precursor

  • Reactants: Methyl 2,4-dichloropyrimidine-6-carboxylate (1.0 eq), desired amine (e.g., ammonia for the primary amine, or a substituted amine for derivatives) (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure: Dissolve the dichloropyrimidine in THF and cool the solution to 0°C in an ice bath. Add the amine and DIPEA dropwise. Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Reduction (Dechlorination)

  • Reactants: The product from Step 1 (1.0 eq), and a palladium catalyst (e.g., 10% Pd/C) (0.1 eq).

  • Solvent: Methanol (MeOH).

  • Procedure: Dissolve the chlorinated pyrimidine in methanol and add the palladium on carbon. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically using a balloon) at room temperature for 4-8 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the desired 6-aminopyrimidine-4-carboxylate derivative.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the amination reaction without competing with the desired amine nucleophile.

  • The selective displacement of the chlorine at the 4- or 6-position over the 2-position is often achievable under controlled temperature conditions due to the differential reactivity of these positions.

  • Palladium-catalyzed hydrogenation is a clean and efficient method for the reductive removal of the remaining chlorine atom, providing the final amino-pyrimidine core.

The Role of this compound in Medicinal Chemistry

The strategic placement of the amino and carboxylate functionalities on the pyrimidine ring makes this compound a powerful scaffold for generating diverse libraries of compounds for high-throughput screening and lead optimization. The amino group serves as a key hydrogen bond donor and a nucleophilic handle for further derivatization, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.

Application in the Development of Anti-Tubercular Agents

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. The 6-aminopyrimidine-4-carboxamide core has been identified as a promising scaffold for potent anti-tubercular agents.

Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds. For instance, in a series of 6-dialkylaminopyrimidine carboxamides, it was found that the N-methyl group, a methylene linker, and a phenyl ring on the right-hand side (RHS) of the molecule were important for anti-TB potency. Further modifications on the left-hand side (LHS) and RHS aimed to improve aqueous solubility and potency.

Key SAR Insights for Anti-Tubercular Activity:

  • Core Scaffold: The 6-aminopyrimidine-4-carboxamide core is essential for activity.

  • Substituents on the Amino Group: Dialkylamino groups, often with a benzyl or substituted benzyl moiety, have shown significant activity.

  • Amide Substituents: A variety of aryl amines can be coupled to the carboxylic acid to modulate activity and physicochemical properties. For example, compounds with a 1,1-dioxidothiomorpholino group on the RHS phenyl ring have demonstrated good activity.

  • Solubility and Potency: A delicate balance exists between lipophilicity, which can enhance potency, and aqueous solubility, which is crucial for drug-like properties. Modifications such as the introduction of a pyridyl ring have been explored to improve solubility.

Workflow for the Synthesis of 6-Dialkylaminopyrimidine Carboxamide Analogues:

G start Methyl 2,4-dichloropyrimidine -6-carboxylate step1 Selective Amination (R-NH2, Base) start->step1 intermediate1 Methyl 2-chloro-6-alkylamino -pyrimidine-4-carboxylate step1->intermediate1 step2 Reduction (H2, Pd/C) intermediate1->step2 intermediate2 Methyl 6-alkylaminopyrimidine -4-carboxylate step2->intermediate2 step3 Ester Hydrolysis (LiOH) intermediate2->step3 intermediate3 6-Alkylaminopyrimidine -4-carboxylic acid step3->intermediate3 step4 Amide Coupling (Ar-NH2, HATU, DIPEA) intermediate3->step4 final_product 6-Alkylaminopyrimidine -4-carboxamide Analogues step4->final_product

Caption: General synthetic route to 6-dialkylaminopyrimidine carboxamide anti-tubercular agents.

Application in the Development of Kinase Inhibitors for Oncology

Protein kinases are a major class of drug targets in oncology due to their central role in cell signaling pathways that regulate cell growth, proliferation, and survival. The aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

The 6-aminopyrimidine-4-carboxylate core provides a versatile platform for the design of kinase inhibitors. The amino group can be functionalized to interact with the solvent-exposed region of the kinase, while modifications at the 4-position, via the carboxamide linkage, can be used to target specific pockets within the ATP-binding site, thereby conferring selectivity.

Examples of Kinase Targets for Aminopyrimidine-based Inhibitors:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is implicated in various cancers. Aminopyrimidine derivatives have been designed as potent EGFR tyrosine kinase (TK) inhibitors.

  • Spleen Tyrosine Kinase (Syk): Syk is involved in immune receptor signaling and is a target for inflammatory diseases and certain hematological malignancies.

  • c-Jun N-terminal Kinase (JNK): JNKs are involved in stress signaling and have been implicated in neurodegenerative diseases and cancer.

  • BRD4 and PLK1: Dual inhibitors targeting the bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) have shown synergistic anti-cancer effects.[3]

Illustrative SAR Data for Aminopyrimidine-based Kinase Inhibitors:

The following table summarizes representative inhibitory activities of aminopyrimidine derivatives against various cancer cell lines and kinases.

Compound ClassTarget/Cell LineIC50/GI50 (µM)Reference
Pyrazolo[4,3-d]pyrimidin-7-onesHT-29 (colon cancer)0.44[4]
Pyrazolo[4,3-d]pyrimidin-7-onesDU-145 (prostate cancer)1.07[4]
Aminopyrimidine-2,4-dionesBRD40.029[3]
Aminopyrimidine-2,4-dionesPLK10.094[3]
Carboxamide DerivativesK-562 (leukemia)0.33 - 0.61[5]
Carboxamide DerivativesHCT-116 (colon cancer)2.64 - 3.98[5]
Carboxamide DerivativesMCF-7 (breast cancer)7.16 - 10.6[5]

Logical Relationship in Kinase Inhibitor Design:

G scaffold 6-Aminopyrimidine -4-carboxylate Core hinge_binding Pyrimidine Ring (Hinge Binding) scaffold->hinge_binding solvent_front 6-Amino Group (Solvent Front Interactions) scaffold->solvent_front selectivity_pocket 4-Carboxamide Moiety (Selectivity Pocket) scaffold->selectivity_pocket potency High Potency hinge_binding->potency solvent_front->potency selectivity Kinase Selectivity selectivity_pocket->selectivity

Sources

The Strategic deployment of Methyl 6-aminopyrimidine-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal and Process Chemists

Foreword: The Ascendancy of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, making it a privileged scaffold in drug design. Within the vast landscape of functionalized pyrimidines, Methyl 6-aminopyrimidine-4-carboxylate has emerged as a particularly versatile and powerful building block. Its trifunctional nature—an electron-rich amino group, a readily transformable ester, and an activated pyrimidine core—offers a rich platform for the synthesis of complex molecules, driving innovation in drug discovery and development. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, tailored for researchers and scientists in the pharmaceutical and agrochemical industries.

I. Synthesis of the Core Building Block: A Self-Validating Protocol

The efficient and scalable synthesis of this compound is paramount to its utility. While commercially available, an in-house synthesis from readily accessible starting materials is often desirable for cost-effectiveness and supply chain control in large-scale campaigns. A robust and reproducible two-step sequence starting from the commodity chemical 4,6-dichloropyrimidine is presented below. This protocol is constructed from established principles of pyrimidine chemistry, ensuring a high degree of reliability.

Step 1: Regioselective Mono-amination of 4,6-Dichloropyrimidine

The first step involves the selective displacement of one chlorine atom with ammonia. The C4 and C6 positions of the pyrimidine ring are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the two ring nitrogens. The reaction with ammonia proceeds readily to afford 4-amino-6-chloropyrimidine.

Experimental Protocol:

  • To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or water, add an aqueous solution of ammonia (excess, typically 4-5 eq).

  • Heat the reaction mixture in a sealed vessel at 55-60 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-6-chloropyrimidine as a white to off-white solid.

Causality Insight: The use of a protic solvent like water or ethanol facilitates the dissolution of the ammonia and the starting material, while the excess of ammonia drives the reaction to completion and minimizes the formation of the di-aminated byproduct. The regioselectivity is generally high, though not exclusively controlled in this specific case due to the symmetrical nature of the starting material.

Step 2: From Chloro-substituent to Carboxylate: A Two-Stage Transformation

With 4-amino-6-chloropyrimidine in hand, the next stage involves the introduction of the methyl carboxylate group. This is most effectively achieved through a carboxylation reaction of a Grignard reagent formed from the chloro-pyrimidine, followed by esterification.

Experimental Protocol:

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF. Add a small portion of a solution of 4-amino-6-chloropyrimidine (1.0 eq) in anhydrous THF to initiate the reaction. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution in an ice bath and bubble dry carbon dioxide gas through the solution for 1-2 hours.

  • Work-up and Esterification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry. Suspend the crude 6-aminopyrimidine-4-carboxylic acid in methanol, and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 4-6 hours.

  • Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Trustworthiness of the Protocol: This sequence relies on fundamental and well-understood organometallic and esterification reactions. The Grignard formation and subsequent carboxylation are standard procedures for converting aryl halides to carboxylic acids. The acid-catalyzed esterification is a robust and high-yielding transformation. Each step has clear indicators of progress and completion, making it a self-validating system.

II. Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the distinct reactivity of its three functional groups. Understanding the interplay of these groups is key to its strategic deployment in complex syntheses.

The Nucleophilic Amino Group

The 6-amino group is a potent nucleophile and readily participates in reactions with a variety of electrophiles. This allows for the introduction of diverse side chains and the construction of more complex molecular architectures. Common transformations include:

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: N-alkylation with alkyl halides, though regioselectivity can be a challenge (alkylation can also occur on the ring nitrogens).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydrate) to form secondary or tertiary amines.

  • Buchwald-Hartwig and Ullmann Couplings: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form N-aryl derivatives.

The Versatile Ester Functionality

The methyl ester at the 4-position serves as a versatile handle for further functionalization:

  • Saponification: Hydrolysis to the corresponding carboxylic acid under basic conditions (e.g., with lithium hydroxide or sodium hydroxide). The resulting carboxylic acid is a key intermediate for amide bond formation.

  • Amidation: Direct conversion to amides by reaction with amines, often at elevated temperatures or with the use of a catalyst.

  • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4).

  • Grignard Addition: Reaction with Grignard reagents to form tertiary alcohols.

The Pyrimidine Core: An Electrophilic Aromatic System

While the amino group is electron-donating, the pyrimidine ring itself remains electron-deficient and can participate in certain electrophilic and nucleophilic reactions. However, its reactivity is significantly modulated by the existing substituents.

III. Applications in the Synthesis of Bioactive Molecules

The true value of this compound is demonstrated in its application as a scaffold for the synthesis of a wide array of biologically active compounds.

A. Kinase Inhibitors: Targeting the ATP-Binding Site

The aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. This compound is an ideal starting point for the synthesis of such inhibitors.

Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Precursor

Janus kinases are critical mediators of cytokine signaling and are important targets for autoimmune diseases and cancer.[1][2] The following workflow illustrates the use of this compound in the synthesis of a core structure found in many JAK inhibitors.[3]

Experimental Workflow: Synthesis of a JAK Inhibitor Precursor

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Methyl 6-aminopyrimidine- 4-carboxylate C N-Aryl Intermediate A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Toluene, 110°C B Aryl Halide (e.g., 4-fluorobenzyl bromide) B->C D Carboxylic Acid Intermediate C->D LiOH THF/H2O rt F Final JAK Inhibitor Precursor D->F Coupling Agent (e.g., HATU) Base (e.g., DIPEA) DMF, rt E Amine (R-NH2) E->F

Caption: Synthetic workflow for a generic JAK inhibitor precursor.

Detailed Protocol for Amide Coupling (Step 3):

  • To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final amide.

B. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A New Frontier in Diabetes Treatment

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4][5] The pyrazolopyrimidine scaffold, accessible from aminopyrimidine precursors, has shown significant promise in this area.[4][6]

Synthetic Strategy towards a Pyrazolopyrimidine Core:

A plausible synthetic route involves the condensation of a hydrazine with a β-ketoester derivative of the pyrimidine. The amino group of this compound can be transformed into a suitable leaving group (e.g., via diazotization followed by halogenation) to allow for the introduction of a carbon-carbon bond, which can then be elaborated into the β-ketoester.

G A Methyl 6-aminopyrimidine- 4-carboxylate B Sandmeyer Reaction (NaNO2, HBr then CuBr) A->B C Methyl 6-bromopyrimidine- 4-carboxylate B->C D Palladium-Catalyzed Cross-Coupling (e.g., with a vinyl ether) C->D E β-Ketoester Precursor D->E F Hydrazine Condensation E->F G Pyrazolopyrimidine Core F->G

Caption: Retrosynthetic analysis for a pyrazolopyrimidine core.

C. Antitubercular Agents: Combating a Global Health Threat

Pyrimidine carboxamides have demonstrated potent activity against Mycobacterium tuberculosis.[7] this compound is a key precursor in the synthesis of these compounds.

Quantitative Data: Activity of Synthesized Aminopyrimidine Derivatives

Compound IDModificationTarget/AssayIC50/MIC (µM)Reference
Lead Compound N-benzyl-N-methylM. tuberculosis H37Rv1.2[7]
Analog 7b 4-fluorobenzylM. tuberculosis H37Rv< 1.0[7]
Analog 7d 4-(trifluoromethyl)benzylM. tuberculosis H37Rv< 1.0[7]
Analog 9n Fused pyrazolopyrimidineDPP-4 Inhibition0.0214[5]
D. Antiviral and Agrochemical Applications

The aminopyrimidine scaffold is also found in a number of antiviral agents and herbicides.[2][8] The ability to readily functionalize the 6-amino and 4-carboxylate positions allows for the generation of large libraries of compounds for screening in these therapeutic and commercial areas. For example, nucleoside analogs with antiviral activity have been synthesized from related chloropyrimidine precursors.[2]

IV. Conclusion and Future Outlook

This compound is a high-value building block that offers synthetic chemists a reliable and versatile platform for the construction of complex, biologically active molecules. Its predictable reactivity, coupled with the established importance of the aminopyrimidine scaffold in medicinal chemistry, ensures its continued relevance in the pursuit of novel therapeutics and agrochemicals. The synthetic protocols and strategic insights provided in this guide are intended to empower researchers to fully exploit the potential of this remarkable molecule. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize diverse libraries of drug-like molecules will be more critical than ever, and building blocks like this compound will undoubtedly play a central role in these endeavors.

References

  • Chung C., Tseng C., Li S., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. Available from: [Link]

  • Chung C., Tseng C., Li S., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. Available from: [Link]

  • Mokgohla, M. T., et al. (2023). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research. Available from: [Link]

  • Chung, C., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Request PDF. Available from: [Link]

  • Jha, V., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(15), 4627. Available from: [Link]

  • Flanagan, M. E., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Pharmaceuticals, 15(11), 1324. Available from: [Link]

  • Bahekar, R. H., et al. (2020). Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. Bioorganic Chemistry, 100, 103851. Available from: [Link]

  • Epp, J. B., et al. (2007). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. Google Patents, US7300907B2.
  • Li, J., et al. (2014). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents, CN102516182B.
  • Orlov, V. D., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5737. Available from: [Link]

  • Chibale, K., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10271-10280. Available from: [Link]

  • LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from: [Link]

  • Srivastava, P. C., et al. (1985). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry, 28(2), 178-83. Available from: [Link]

Sources

The Strategic Core: A Technical Guide to Methyl 6-aminopyrimidine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the pyrimidine scaffold represents a cornerstone of molecular design. Its inherent ability to engage in hydrogen bonding and act as a bioisostere for purines has cemented its status as a "privileged structure."[1] Within this vital class of heterocycles, Methyl 6-aminopyrimidine-4-carboxylate emerges as a particularly strategic building block. This technical guide provides an in-depth exploration of its synthesis, chemical rationale, and its pivotal role as a precursor to a new generation of targeted therapeutics, including potent kinase inhibitors and modulators of challenging oncogenic pathways.

Foundational Chemistry and Properties

This compound is a solid organic compound characterized by a pyrimidine ring substituted with an amino group at the 6-position and a methyl carboxylate group at the 4-position. This unique arrangement of functional groups—a nucleophilic amine and an electrophilic ester—provides a versatile platform for a wide array of chemical transformations.[2]

PropertyValueSource
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
CAS Number 77817-12-0
Appearance Solid
Synonyms 6-Amino-pyrimidine-4-carboxylic acid methyl ester

The strategic value of this molecule lies in the differential reactivity of its substituents and the pyrimidine core, allowing for sequential and site-selective modifications. This is a critical feature for the construction of complex molecular architectures required for potent and selective drug candidates.

Synthesis Strategy: A Representative Protocol

While numerous methods exist for the synthesis of substituted pyrimidines, a common and efficient strategy for preparing 6-aminopyrimidine-4-carboxylates involves a multi-step sequence starting from commercially available, halogenated pyrimidine precursors. The following protocol is a representative synthesis based on established methodologies for analogous compounds.[3][4][5][6]

The underlying principle of this synthetic route is the differential reactivity of the chlorine atoms on the pyrimidine ring, which allows for selective nucleophilic aromatic substitution (SNAr).

Synthesis_Workflow Start Methyl 2,6-dichloropyrimidine-4-carboxylate Step1 Step 1: Selective Amination Start->Step1 Ammonia (aq.) Solvent (e.g., EtOH) Controlled Temperature Intermediate Methyl 2-chloro-6-aminopyrimidine-4-carboxylate Step1->Intermediate Step2 Step 2: Reductive Dechlorination Intermediate->Step2 H2, Pd/C Base (e.g., Et3N) Solvent (e.g., MeOH) Product This compound Step2->Product

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Selective Amination of Methyl 2,6-dichloropyrimidine-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq.) in ethanol.

  • Reagent Addition: Cool the solution in an ice bath and add aqueous ammonia (e.g., 28-30% solution) (2.0-3.0 eq.) dropwise while maintaining the temperature below 10 °C. The causality for this controlled addition is to manage the exothermicity of the reaction and to favor mono-substitution at the more reactive chlorine position.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the mono-aminated intermediate.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield methyl 2-chloro-6-aminopyrimidine-4-carboxylate.

Step 2: Reductive Dechlorination

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq.) in methanol. To this solution, add a base such as triethylamine (1.1 eq.) to neutralize the HCl generated during the reaction.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%). The system is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction Progression: The reaction is typically stirred at room temperature for 4-12 hours. Monitoring by TLC or LC-MS is crucial to determine the point of complete dechlorination.

  • Work-up and Isolation: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography or recrystallization to afford the final product, this compound.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound is realized in its role as a versatile intermediate for the synthesis of highly active pharmaceutical agents. Its bifunctional nature allows for diverse derivatization at both the amino and carboxylate groups, leading to the generation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Anti-Tubercular Agents

The pyrimidine scaffold is a key feature in molecules with potent activity against Mycobacterium tuberculosis.[3] Derivatives of 6-aminopyrimidine carboxamides have demonstrated excellent in vitro activities with MIC90 values below 1.00 µM.[3] this compound serves as an ideal starting point for the synthesis of these carboxamides. The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to explore the SAR of the "right-hand side" of the molecule. Simultaneously, the amino group can be functionalized to probe the "left-hand side," allowing for a systematic optimization of the anti-tubercular potency.[3][5]

Compound SeriesTargetKey FindingsReference
6-Dialkylaminopyrimidine Carboxamides Mycobacterium tuberculosisSeveral analogues showed MIC90 values < 1.00 µM. Active compounds were found to be bactericidal.
6-Aminopyrimidine-4-carboxamides Mycobacterium tuberculosisIdentified novel hits from a high-throughput screen; chemoproteomic analysis suggested novel cellular targets.
Kinase Inhibitors in Oncology

The aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds in the hinge region of the kinase active site.[1][7][8] This has led to the development of numerous anticancer drugs. This compound provides a facile entry into various classes of kinase inhibitors.

  • KRAS G12C Inhibitors: The KRAS oncogene, particularly with the G12C mutation, has been a challenging target in cancer therapy. Recently, novel covalent inhibitors have been developed that bind to a cryptic pocket in the inactive, GDP-bound state of KRAS G12C, trapping it in this "off" state.[9][10] Many of these inhibitors feature a pyrimidine-based core.[11][12][13] The synthesis of these complex molecules often involves intermediates that can be derived from this compound, highlighting its importance in accessing these next-generation cancer therapeutics.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrimidine-based KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalently binds & traps in inactive state

Caption: Simplified KRAS signaling pathway and the mechanism of action for covalent KRAS G12C inhibitors.

  • Other Kinase Targets: The versatility of the aminopyrimidine scaffold has been exploited to develop inhibitors for a range of other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Polo-like kinase 1 (PLK1).[14] In these contexts, this compound serves as a foundational element for building molecules with the desired selectivity and potency.

Kinase TargetTherapeutic AreaRole of Aminopyrimidine Scaffold
BRD4/PLK1 OncologyDual inhibitors have been developed showing synergistic effects in cancer cell lines.
EGFR OncologyA key component of many approved and investigational EGFR inhibitors.
BTK/FLT3 Oncology (e.g., AML)Used to develop dual-target inhibitors.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its straightforward, scalable synthesis and the versatile reactivity of its functional groups provide an efficient pathway to complex molecular architectures. The proven success of the aminopyrimidine scaffold in targeting a diverse range of enzymes, particularly kinases and the once "undruggable" KRAS G12C, ensures that this core and its derivatives will continue to be of high interest. As our understanding of disease biology deepens, the rational design of novel therapeutics based on this privileged scaffold will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(23), 8278. Available at: [Link]

  • Lito, P., et al. (2021). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. Clinical Cancer Research, 27(1), 16-19. Available at: [Link]

  • Hermann, G. N., et al. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Song, Z., et al. (2022). Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects. European Journal of Medicinal Chemistry, 245(Pt 1), 114907. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimization. Bioorganic Chemistry, 166, 109114. Available at: [Link]

  • De-Dios-Perez, B., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(20), 8493–8506. Available at: [Link]

  • I.R.I.S. (2023). Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. Available at: [Link]

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. Available at: [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available at: [Link]

  • Lito, P., et al. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604-608. Available at: [Link]

  • Zaytsev, A. V., et al. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Russian Journal of Organic Chemistry, 52(2), 139-177. Available at: [Link]

  • De-Dios-Perez, B., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Strategic Guide to the Preliminary Structure-Activity Relationship (SAR) Exploration of the Methyl 6-Aminopyrimidine-4-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug discovery.[3] Aminopyrimidines, in particular, are prevalent in molecules targeting a wide array of biological pathways, including those involved in cancer, infectious diseases, and inflammatory conditions.[4][5][6]

This guide focuses on the Methyl 6-aminopyrimidine-4-carboxylate core, a versatile and synthetically accessible starting point for the development of novel chemical entities. While extensive SAR data on this specific, unadorned scaffold is not consolidated, its constituent parts—the 6-amino group, the pyrimidine core, and the C4-carboxylate—are well-understood pharmacophoric elements.

The objective of this whitepaper is to provide a comprehensive, logic-driven framework for initiating a preliminary Structure-Activity Relationship (SAR) campaign based on this scaffold. We will deconstruct the core, propose strategic modifications at each key position, and provide the causal reasoning behind these experimental choices, grounded in established medicinal chemistry principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for their discovery programs.

Section 1: Analysis of the Core Scaffold: Key Pharmacophoric Features

The therapeutic potential of any scaffold begins with a thorough understanding of its intrinsic properties. The this compound core presents three primary points for interaction and modification, each with distinct physicochemical characteristics.

  • The Pyrimidine Ring: As an aromatic heterocycle, the pyrimidine core is relatively electron-deficient, influencing the pKa of its substituents. The two nitrogen atoms (N1 and N3) are hydrogen bond acceptors, crucial for anchoring the molecule within a target's binding site. The ring itself can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

  • The 6-Amino Group (-NH₂): This is a potent hydrogen bond donor. In many kinase inhibitors, for example, this moiety forms a critical "hinge-binding" interaction within the ATP-binding pocket.[7] Its basicity and nucleophilicity make it a prime handle for synthetic modification.

  • The 4-Methyl Carboxylate (-COOCH₃): The ester's carbonyl oxygen acts as a hydrogen bond acceptor. This group is planar and can influence the molecule's conformation. Importantly, it serves as a synthetic precursor to a carboxylic acid, which is also a hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine. However, the presence of a carboxylic acid can also introduce challenges related to cell permeability and metabolic liabilities.[8][9]

Caption: Key pharmacophoric features of the core scaffold.

Section 2: Strategic Modification at Position C4: The Carboxylate Moiety

The C4-methyl carboxylate is arguably the most critical position for initial SAR exploration due to its dual role as a potential binding element and a modulator of physicochemical properties.

Rationale for Modification

While the ester or its corresponding carboxylic acid can form beneficial interactions, they are often associated with poor drug-like properties. Carboxylic acids are typically ionized at physiological pH, which can limit passive diffusion across cell membranes and lead to poor oral bioavailability.[9] They can also be substrates for metabolic enzymes, leading to the formation of reactive acyl glucuronides.[8] Therefore, a primary goal is to explore modifications that retain or enhance binding affinity while improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Strategy 1: Amide Library Synthesis

The conversion of the ester to an amide is a foundational tactic in medicinal chemistry. This single transformation accomplishes several goals:

  • Introduces Diversity: A wide range of commercially available primary and secondary amines can be used to rapidly generate a library of diverse amides.

  • Modulates Properties: The amide is generally more metabolically stable than an ester and is less acidic than a carboxylic acid.

  • Explores New Interactions: The amide N-H (in primary/secondary amides) provides an additional hydrogen bond donor, and the R-groups on the amine can probe new regions of the binding pocket for beneficial hydrophobic or polar interactions.

This strategy has been successfully employed in the development of 6-dialkylaminopyrimidine carboxamides as potent antitubercular agents, validating the utility of the C4-amide on this scaffold.[10][11]

R Group on Amide NitrogenStructureTarget Activity (IC₅₀, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Benzyl-CH₂PhDataData
4-Fluorobenzyl-CH₂(4-F-Ph)DataData
Cyclopropyl-cPrDataData
Morpholinoethyl-CH₂CH₂-MorpholineDataData
Caption: Example data table for a C4-amide library.
Experimental Protocol: Ester Hydrolysis and Amide Coupling

This two-step protocol is a robust and widely used method for generating carboxamides from their corresponding methyl esters.

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of methanol (MeOH) and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1N HCl.

  • Collect the resulting precipitate (6-aminopyrimidine-4-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.

Step 2: HATU-Mediated Amide Coupling

  • To a solution of 6-aminopyrimidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Strategy 2: Bioisosteric Replacement

If the amide series fails to yield candidates with an optimal balance of potency and properties, the next logical step is to explore non-classical bioisosteres of the carboxylic acid.[12] Bioisosterism involves replacing a functional group with another that has similar spatial and electronic characteristics, with the goal of improving physicochemical or pharmacological properties.[13][14]

Caption: Common bioisosteric replacements for the C4-carboxylate.

  • 1H-Tetrazole: This is one of the most common carboxylic acid bioisosteres. It maintains a similar pKa (~4.5-4.9) and planar structure but offers increased metabolic stability and can alter lipophilicity and membrane permeability.[12]

  • Hydroxamic Acid: With a higher pKa (~8-9), this group is less ionized at physiological pH. It is also a strong metal-chelating moiety, which can be advantageous if the target is a metalloenzyme.[8]

  • N-Acyl Sulfonamides: These are highly acidic and can form strong hydrogen bonds, often leading to increased potency.

The choice of bioisostere is highly context-dependent, and screening a small panel is often the most effective strategy.[8]

Section 3: Exploring the 6-Amino Position

The 6-amino group is a primary interaction point, and its modification can significantly impact binding affinity and selectivity.

Rationale for Modification

Systematic modification of the 6-amino group allows for probing the topology of the binding site adjacent to this key hinge-binding element. The goal is to identify pockets that can be occupied by substituents to form additional favorable interactions.

  • N-Alkylation/Arylation: Introducing small alkyl (e.g., methyl) or larger arylalkyl (e.g., benzyl) groups can explore nearby hydrophobic pockets. Studies on antitubercular pyrimidines have shown that N-benzyl groups at this position are well-tolerated and contribute to activity.[10][15] It is critical to assess whether mono- or di-substitution is preferred, as di-substitution removes the hydrogen bond donating capacity of the amine.

  • N-Acylation: Converting the amine to an amide (e.g., acetamide) changes its electronic character and hydrogen bonding pattern (from two donors to one). This can be beneficial for both potency and physicochemical properties.

N⁶-SubstituentStructureTarget Activity (IC₅₀, nM)Notes
-H (unsubstituted)-NH₂DataBaseline compound
-Methyl-NHCH₃DataProbes for small pocket
-Benzyl-NHCH₂PhDataProbes for larger hydrophobic pocket
-Acetyl-NHC(O)CH₃DataAlters H-bond profile
Caption: Example data table for a 6-amino modification series.

Section 4: Modification of the Pyrimidine Ring (Positions C2 and C5)

While modifications at C4 and C6 are the highest priority, the C2 and C5 positions of the pyrimidine ring offer secondary opportunities for optimization.

Rationale for Modification

Introducing substituents on the core ring can serve multiple purposes:

  • Modulate Potency: A substituent can act as a new interaction point or induce a conformational change that improves binding.

  • Enhance Selectivity: A group at C2 or C5 might clash with the binding site of an off-target protein while being accommodated by the desired target.

  • Block Metabolism: These positions can be sites of oxidative metabolism by cytochrome P450 enzymes. Introducing a metabolically robust group, like a fluorine atom, can block this pathway and improve the compound's half-life.

  • Tune Physicochemical Properties: Adding small polar or non-polar groups can fine-tune properties like solubility and lipophilicity.

Common substitutions to explore include small alkyl groups (methyl), halogens (F, Cl), and polar groups (methoxy, cyano).

Section 5: Integrated Discovery Workflow

A successful SAR campaign relies on a logical and efficient workflow that integrates synthesis with biological testing and property assessment. This is often visualized as a screening cascade, where compounds advance through progressively more complex and resource-intensive assays.

Screening_Cascade cluster_chem Chemistry cluster_primary Primary Screening cluster_tertiary Lead Optimization Synthesis Library Synthesis (C4, C6, C2/C5 Mods) Biochemical Biochemical Assay (e.g., Target Enzyme IC₅₀) Synthesis->Biochemical Cellular Cell-Based Assay (Target Engagement & Potency, EC₅₀) Biochemical->Cellular Potent Hits (IC₅₀ < 1 µM) Cytotoxicity Cytotoxicity Assay (e.g., against normal cell line) Cellular->Cytotoxicity ADME In Vitro ADME Profiling (Solubility, Permeability, Met. Stability) Cellular->ADME Active & Non-toxic Hits (SI > 10) PK In Vivo Pharmacokinetics (Rodent PK) ADME->PK Promising Leads

Caption: A typical screening cascade for a drug discovery project.

Protocol Example: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Given that many aminopyrimidines are kinase inhibitors, this protocol provides a representative example of a primary biochemical assay. The ADP-Glo™ (Promega) assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest, substrate peptide/protein, ATP.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Test compounds (serially diluted in DMSO).

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compounds to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate solution in Assay Buffer. Prepare a 2X ATP solution in Assay Buffer. Add 2 µL of the 2X kinase/substrate solution to all wells. Add 2 µL of the 2X ATP solution to all wells to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a rich starting point for drug discovery. Its synthetic tractability and the presence of three distinct, modifiable pharmacophoric elements provide a robust platform for generating novel chemical matter. A systematic and logical SAR exploration, beginning with the C4-carboxylate and the 6-amino group, is critical to unlocking its potential. By converting the carboxylate to a diverse amide library and exploring bioisosteric replacements, researchers can effectively navigate the challenges of potency and ADME properties. Subsequent or parallel modification of the 6-amino position and the pyrimidine core can further refine activity, selectivity, and drug-like characteristics. By integrating these chemical strategies with a tiered biological screening cascade, project teams can efficiently identify and optimize lead compounds derived from this promising and versatile core.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro. Available at: [Link]

  • El-Sayed, N. N. R., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(16), 1939-1951. Available at: [Link]

  • ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Zayed University. Available at: [Link]

  • Filho, E. V., et al. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Tetrahedron, 92, 132256. Available at: [Link]

  • Wang, Q., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1276-1291. Available at: [Link]

  • Semantic Scholar. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Semantic Scholar. Available at: [Link]

  • Kumar, R., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Creative Research Thoughts, 12(8). Available at: [Link]

  • Chibale, K., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(9), 4747-4772. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. Available at: [Link]

  • Taylor, D., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available at: [Link]

  • Al-Tamimi, W. H. (2020). The Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(1). Available at: [Link]

  • Rawal, R. K., Dutta, B., & Patel, P. (2021). Chapter 2. Pyrimidine Ring Containing Natural Products and their Biological Importance. In Pyrimidines and their Importance. Available at: [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]

  • Xiao, Y., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 49, 128352. Available at: [Link]

  • Heterocyclic Letters. (2020). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 10(3), 221-236. Available at: [Link]

  • ACS Publications. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5556. Available at: [Link]

  • Pathak, V., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. Available at: [Link]

  • Sharma, V., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). (PDF) Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]

  • RSC Publishing. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available at: [Link]

  • Stoyanova, E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. Available at: [Link]

  • Cherian, C., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. Available at: [Link]

  • Liu, X., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(4), 405-409. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Available at: [Link]

  • Chung, C-Y., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 28(26), 5367-5381. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 6-aminopyrimidine-4-carboxylate in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. The pyrimidine scaffold is a recurring motif in a multitude of biologically active compounds, including anti-tubercular agents and kinase inhibitors.[1][2][3] The strategic placement of an amino group and a methyl carboxylate on the pyrimidine ring provides two key points for chemical modification, making it an invaluable intermediate for the synthesis of diverse compound libraries. The amino group serves as a versatile nucleophile or a site for forming amides and other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or can be a key interaction point with biological targets.[4] This guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature.

Strategic Approach to Synthesis: Esterification of 6-Aminopyrimidine-4-carboxylic Acid

The most direct and atom-economical approach to this compound is the esterification of its corresponding carboxylic acid, 6-aminopyrimidine-4-carboxylic acid. This precursor is commercially available, though its synthesis from other pyrimidine derivatives is also well-documented.[4] The esterification can be achieved through several methods, with the acid-catalyzed Fischer esterification being a classic and cost-effective choice. However, for substrates that may have solubility issues or require milder conditions, conversion of the carboxylic acid to an acid chloride followed by reaction with methanol is a highly effective alternative. This protocol will focus on the latter, more robust method.

Alternative Synthetic Routes

Visualizing the Synthesis Workflow

The following diagram outlines the key steps in the synthesis of this compound from 6-aminopyrimidine-4-carboxylic acid.

Synthesis_Workflow cluster_prep Preparation of Acid Chloride cluster_ester Esterification cluster_purify Purification A 6-Aminopyrimidine-4-carboxylic Acid C Reaction in Inert Solvent (e.g., DCM) A->C B Thionyl Chloride (SOCl2) B->C D Formation of 6-Aminopyrimidine-4-carbonyl chloride C->D Reflux F Reaction with Acid Chloride D->F E Methanol (MeOH) E->F G This compound F->G Stir at RT H Work-up (Quenching, Extraction) G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A workflow diagram illustrating the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol details the synthesis of this compound via the formation of an acid chloride intermediate.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6-Aminopyrimidine-4-carboxylic acid139.115.0 g35.9
Thionyl chloride (SOCl₂)118.975.2 mL71.8
Dichloromethane (DCM), anhydrous-100 mL-
Methanol (MeOH), anhydrous32.0450 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---
Silica Gel for Column Chromatography---
Eluent (e.g., Ethyl Acetate/Hexane)---

Equipment

  • Round-bottom flasks (250 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Procedure

Part 1: Formation of the Acid Chloride

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-aminopyrimidine-4-carboxylic acid (5.0 g, 35.9 mmol).

  • Under a fume hood, add anhydrous dichloromethane (100 mL) to the flask.

  • Slowly add thionyl chloride (5.2 mL, 71.8 mmol) to the suspension at room temperature. The addition should be done dropwise.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 6-aminopyrimidine-4-carbonyl chloride as a solid, which is used directly in the next step.

Part 2: Esterification

  • Cool the flask containing the crude acid chloride in an ice bath.

  • Slowly and carefully add anhydrous methanol (50 mL) to the flask with stirring. An exothermic reaction may be observed.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

Part 3: Work-up and Purification

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mechanism and Scientific Rationale

The conversion of the carboxylic acid to an ester via an acid chloride intermediate is a two-step process.

Reaction_Mechanism cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A R-COOH + SOCl₂ B [R-CO-O-S(O)Cl] A->B Nucleophilic attack C R-COCl + SO₂ + HCl B->C Rearrangement & Elimination D R-COCl + CH₃OH E [R-C(O⁺H)Cl(OCH₃)] D->E Nucleophilic attack F R-COOCH₃ + HCl E->F Proton transfer & Elimination

Caption: The reaction mechanism for the synthesis of this compound.

In the first step, the carboxylic acid reacts with thionyl chloride. The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of a chloride ion and sulfur dioxide gas results in the formation of the highly reactive acid chloride. This step is typically performed in an inert solvent like DCM to prevent unwanted side reactions.

The second step is the nucleophilic acyl substitution. The methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate then collapses, eliminating a chloride ion and a proton to form the final ester product, this compound. This reaction is generally fast and efficient at room temperature.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The proton NMR should show characteristic peaks for the pyrimidine ring protons, the amino protons, and the methyl ester protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and the aromatic C=N and C=C bonds of the pyrimidine ring.[3]

  • Melting Point: The melting point of the purified solid should be determined and compared to literature values.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • All reactions should be performed in a fume hood.

By following this detailed protocol, researchers can reliably synthesize this compound, a key intermediate for the development of novel therapeutics.

References

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Available at: [Link].

  • PubMed Central. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available at: [Link].

  • ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available at: [Link].

  • ResearchGate. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available at: [Link].

  • Oakwood Chemical. This compound, min 97%, 1 gram. Available at: [Link].

  • Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Televisory. Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Available at: [Link].

  • Royal Society of Chemistry. Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Available at: [Link].

  • MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link].

  • Bentham Science. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Available at: [Link].

  • Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link].

  • UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available at: [Link].

  • NIH. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Available at: [Link].

Sources

Step-by-step synthesis of "Methyl 6-aminopyrimidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Synthesis of Methyl 6-aminopyrimidine-4-carboxylate

Introduction

This compound (CAS No: 77817-12-0, Molecular Formula: C₆H₇N₃O₂) is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyrimidine core functionalized with both an amino group and a methyl ester, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including kinase inhibitors and other pharmacologically active agents. The pyrimidine scaffold is a recurring motif in numerous bioactive compounds, highlighting the importance of robust synthetic routes to its derivatives.[3][4]

This document provides a comprehensive, step-by-step guide for the synthesis of this compound. The presented three-step methodology is grounded in classical and reliable chemical transformations, designed to be reproducible in a standard laboratory setting. We will delve into the rationale behind procedural choices, offering insights that bridge theoretical mechanisms with practical laboratory execution.

Overall Synthetic Strategy

The synthesis follows a logical and well-established pathway for constructing the functionalized pyrimidine ring. This strategy begins with the formation of the core pyrimidine heterocycle via a cyclocondensation reaction, followed by sequential functional group interconversions to achieve the target molecule.

The chosen pathway involves three primary stages:

  • Cyclocondensation: Formation of a 6-hydroxypyrimidine intermediate from acyclic precursors.

  • Chlorination: Conversion of the hydroxyl group into a more reactive chloro group, a key leaving group for subsequent substitution.

  • Amination: Nucleophilic aromatic substitution of the chloro group to install the final amine functionality.

This approach is advantageous due to the accessibility of starting materials and the high efficiency of the individual transformations.

Experimental Protocols

Part A: Synthesis of Methyl 6-hydroxypyrimidine-4-carboxylate

Principle of the Reaction: This step employs a classic cyclocondensation reaction, a cornerstone of pyrimidine synthesis.[5][6] It involves the reaction of a 1,3-dielectrophilic compound, dimethyl malonate, with a 1,3-dinucleophilic species, formamidine. The reaction is base-catalyzed, typically using sodium methoxide, which deprotonates the active methylene group of dimethyl malonate, initiating the cascade of cyclization and condensation to form the stable aromatic pyrimidine ring.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
Dimethyl Malonate 132.12 26.4 g 0.20
Formamidine Acetate 104.11 20.8 g 0.20
Sodium Methoxide 54.02 21.6 g 0.40
Methanol (Anhydrous) 32.04 200 mL -
Hydrochloric Acid (Conc.) 36.46 As needed -

| Water | 18.02 | As needed | - |

Step-by-Step Protocol:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Addition: Under a nitrogen atmosphere, add 200 mL of anhydrous methanol to the flask. Carefully add the sodium methoxide (21.6 g, 0.40 mol) in portions. Rationale: Sodium methoxide is highly reactive with water. The addition should be done carefully to control the exothermic dissolution.

  • Stir the resulting solution until all the sodium methoxide has dissolved.

  • To the sodium methoxide solution, add dimethyl malonate (26.4 g, 0.20 mol) dropwise over 15 minutes.

  • Following the addition of the malonate, add formamidine acetate (20.8 g, 0.20 mol) in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The disappearance of the starting material (dimethyl malonate) indicates completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 6-7. This will cause a precipitate to form. Scientist's Note: This neutralization is highly exothermic. Careful, slow addition is critical to prevent overheating.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash it with a small amount of cold water (2 x 30 mL), and then with a small amount of cold methanol (2 x 20 mL).

  • Drying: Dry the collected white solid under vacuum at 50°C to a constant weight to yield Methyl 6-hydroxypyrimidine-4-carboxylate.

Part B: Synthesis of Methyl 6-chloropyrimidine-4-carboxylate

Principle of the Reaction: This step converts the thermally stable hydroxyl group into a reactive chloro group. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation. The mechanism involves the phosphorylation of the hydroxyl group, converting it into an excellent leaving group, which is subsequently displaced by a chloride ion.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
Methyl 6-hydroxypyrimidine-4-carboxylate 154.13 15.4 g 0.10
Phosphorus Oxychloride (POCl₃) 153.33 60 mL (~98 g) ~0.64
N,N-Dimethylaniline 121.18 2 mL -
Dichloromethane (DCM) 84.93 150 mL -

| Ice | - | ~300 g | - |

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube.

  • Reagent Addition: Add Methyl 6-hydroxypyrimidine-4-carboxylate (15.4 g, 0.10 mol) to the flask, followed by phosphorus oxychloride (60 mL). Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Add a catalytic amount of N,N-dimethylaniline (2 mL). Rationale: The tertiary amine acts as a catalyst, accelerating the reaction by activating the POCl₃.

  • Reaction Execution: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice (~300 g).

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is extremely exothermic and releases HCl gas. Perform this step in the back of a fume hood.

  • Once the quenching is complete, a solid precipitate will form. Stir the mixture for an additional 30 minutes.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure Methyl 6-chloropyrimidine-4-carboxylate.

Part C: Synthesis of this compound

Principle of the Reaction: The final step is a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the carboxylate group activates the C6 position, making the attached chlorine atom susceptible to displacement by a nucleophile. Ammonia serves as the nucleophile, displacing the chloride to form the target 6-amino compound.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
Methyl 6-chloropyrimidine-4-carboxylate 172.57 8.6 g 0.05
Ammonia in Methanol (7N Solution) 17.03 (NH₃) 100 mL ~0.70

| Methanol | 32.04 | 50 mL | - |

Step-by-Step Protocol:

  • Reaction Setup: Place Methyl 6-chloropyrimidine-4-carboxylate (8.6 g, 0.05 mol) into a high-pressure steel autoclave or a heavy-walled sealed tube.

  • Reagent Addition: Add the 7N solution of ammonia in methanol (100 mL).

  • Reaction Execution: Seal the vessel securely and heat the mixture to 80-90°C in an oil bath behind a blast shield. Maintain this temperature for 12-16 hours with stirring. Scientist's Note: The reaction generates pressure. Ensure the reaction vessel is rated for the expected pressure at the reaction temperature.

  • Monitoring: After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood. Check for the absence of starting material by TLC.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • Isolation: The resulting crude solid residue will be the target product.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot methanol or ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Data and Workflow Summary

Quantitative Data Summary
StepKey Starting MaterialKey ReagentsSolventTemp.TimeTypical Yield
A Dimethyl MalonateFormamidine Acetate, NaOMeMethanolReflux4-6 h70-80%
B Methyl 6-hydroxypyrimidine-4-carboxylatePOCl₃, N,N-DimethylanilineNeatReflux3-4 h75-85%
C Methyl 6-chloropyrimidine-4-carboxylateAmmonia (7N in MeOH)Methanol80-90°C12-16 h80-90%
Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step A: Cyclocondensation cluster_1 Step B: Chlorination cluster_2 Step C: Amination A_start Dimethyl Malonate + Formamidine Acetate A_reagent NaOMe, MeOH Reflux A_start->A_reagent 1 A_product Methyl 6-hydroxypyrimidine- 4-carboxylate A_reagent->A_product 2 B_reagent POCl₃ Reflux A_product->B_reagent 3 B_product Methyl 6-chloropyrimidine- 4-carboxylate B_reagent->B_product 4 C_reagent NH₃ in MeOH Sealed Vessel, Heat B_product->C_reagent 5 C_product Methyl 6-aminopyrimidine- 4-carboxylate (Target) C_reagent->C_product 6

Caption: Synthetic pathway for this compound.

References

  • Jain, K., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry.
  • Gonçalves, V., et al. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. Available at: [Link]

  • Techemi, T. (n.d.). Pyrimidines in Focus: Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic acid. Available at: [Link]

  • Singh, P., et al. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. Available at: [Link]

  • da Silva, F., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chibale, K., et al. (n.d.).
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Fathalla, O. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]

  • Irrgang, T., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition. Available at: [Link]

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Purification of Methyl 6-aminopyrimidine-4-carboxylate by Silica Gel Column Chromatography: A Detailed Protocol and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Methyl 6-aminopyrimidine-4-carboxylate is a vital heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of targeted therapeutics.[1][2] The presence of both a basic amino group and a polar ester functionality presents a significant challenge for purification via standard silica gel chromatography. This application note provides a comprehensive, in-depth guide to overcoming these challenges. We detail a robust protocol that leverages a modified mobile phase to achieve high purity and yield. This guide explains the underlying chemical principles, provides step-by-step experimental procedures from analytical TLC to preparative column chromatography, and includes troubleshooting insights to ensure reproducible success.

The Scientific Principle: Managing Amine-Silica Interactions

The primary obstacle in purifying basic compounds like this compound on standard silica gel is the acidic nature of the stationary phase.[3] Silica gel's surface is rich in silanol groups (Si-OH), which are Brønsted acids.[4][5] These acidic sites can interact strongly with the basic amino group of the target molecule through powerful ionic and hydrogen bonding interactions.[4]

This strong binding leads to several undesirable outcomes:

  • Irreversible Adsorption: The compound may fail to elute from the column.

  • Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad fractions contaminated with impurities.

  • Low Recovery: A significant portion of the product is lost on the column.

To counteract this, our protocol employs a key strategy: deactivation of the silica gel surface . By introducing a small percentage of a basic modifier, such as triethylamine (TEA), into the mobile phase, the highly acidic silanol sites are effectively capped or neutralized.[6][7] This prevents strong ionic interactions, allowing the separation to proceed based on the desired polarity differences between the target compound and its impurities, ensuring a sharp elution profile and high recovery.

Preliminary Analysis: Thin-Layer Chromatography (TLC) for Method Development

Before attempting a large-scale separation, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2 - 0.4 for the target compound.[8] This Rf range ensures that the compound will travel through the column at a moderate rate, allowing for effective separation from both less polar and more polar impurities.[9]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[10]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the starting line. Allow the solvent to fully evaporate.[10]

  • Solvent Systems Evaluation: Prepare a series of test eluents. A good starting point for polar, basic compounds is a mixture of a non-polar solvent (Hexane or Dichloromethane, DCM) and a polar solvent (Ethyl Acetate, EtOAc), modified with triethylamine.

  • Chamber Saturation: Pour a small amount (0.5 cm depth) of the chosen mobile phase into a TLC developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which improves reproducibility.[11]

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent front to ascend via capillary action until it is about 1 cm from the top of the plate.[9]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots.

  • Rf Calculation: Calculate the Rf value for the target spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: Solvent System Optimization
TrialMobile Phase (v/v/v)Rf of Target CompoundObservations
1Hexane:EtOAc (70:30)~0.1Low mobility; requires higher polarity.
2Hexane:EtOAc (50:50)~0.3Significant tailing/streaking observed.
3Hexane:EtOAc:TEA (50:50:0.5)~0.35Symmetrical, well-defined spot. Optimal.
4Hexane:EtOAc:TEA (30:70:0.5)~0.6Rf is too high; poor separation from faster-moving impurities.

Preparative Silica Gel Column Chromatography

This protocol outlines the purification of the crude product using the optimized mobile phase determined by TLC analysis.

Mandatory Visualization: Purification Workflow

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_iso Isolation Phase TLC TLC Method Development (Hexane:EtOAc:TEA) Packing Column Slurry Packing (Low Polarity Eluent) TLC->Packing Loading Sample Loading (Dry or Wet Method) Packing->Loading Elution Gradient Elution & Fraction Collection Loading->Elution Analysis TLC Analysis of Fractions Elution->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Drying High Vacuum Drying Evaporation->Drying Final Pure Methyl 6-aminopyrimidine-4-carboxylate Drying->Final

Caption: Workflow for the purification of this compound.

Experimental Protocol: Column Chromatography
  • Column Preparation:

    • Secure a glass chromatography column of appropriate size vertically to a clamp stand.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).[8]

  • Slurry Packing:

    • In a beaker, prepare a slurry of silica gel (typically 60-120 mesh) in the initial, least polar mobile phase (e.g., Hexane:EtOAc 80:20).[8] The amount of silica should be 50-100 times the weight of the crude product.

    • Pour the slurry into the column. Use a funnel to guide the mixture. Open the stopcock to drain some solvent, tapping the column gently to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed. Drain the excess solvent until it is just level with the top of the sand.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.[6]

    • Carefully add this powder to the top of the packed column, ensuring an even layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the optimized mobile phase from the TLC analysis (e.g., Hexane:EtOAc:TEA 50:50:0.5). A gradient elution can also be effective, starting with a lower polarity and gradually increasing the concentration of the more polar solvent.

    • Maintain a constant flow rate and ensure the top of the silica bed does not run dry.

    • Collect the eluent in appropriately sized fractions (e.g., test tubes or small flasks).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC. Spot every few fractions on a single TLC plate alongside a spot of the crude starting material.

    • Identify the fractions that contain the pure target compound. These will show a single spot at the correct Rf value.

  • Product Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent using a rotary evaporator. The triethylamine will also be removed during this process.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, or melting point.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Compound won't elute Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate or Methanol) in the mobile phase.
Severe peak tailing Strong interaction with acidic silica.Ensure an adequate amount of triethylamine (~0.5-1.0%) is present in the mobile phase.[6][7]
Poor separation Rf value of the target is too high, or impurities have similar polarity.Use a less polar mobile phase to improve separation. Consider using a different solvent system (e.g., Dichloromethane/Methanol). A slower flow rate may also improve resolution.
Cracked silica bed The column ran dry or was packed improperly.This column is compromised. The separation must be repeated with a properly packed column. Always keep the solvent level above the silica bed.
Mandatory Visualization: Solvent Selection Logic

G start Run Initial TLC (e.g., 7:3 Hex:EtOAc) rf_check Is R_f between 0.2 and 0.4? start->rf_check tailing_check Is the spot tailing? rf_check->tailing_check Yes increase_pol Increase Polarity (e.g., to 1:1 Hex:EtOAc) rf_check->increase_pol No (R_f < 0.2) decrease_pol Decrease Polarity (e.g., to 9:1 Hex:EtOAc) rf_check->decrease_pol No (R_f > 0.4) add_tea Add 0.5% TEA to Mobile Phase tailing_check->add_tea Yes optimal Optimal System Found tailing_check->optimal No increase_pol->rf_check decrease_pol->rf_check add_tea->optimal

Caption: Decision tree for optimizing the mobile phase using TLC.

References

  • Chemistry For Everyone. (2024, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2020). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

  • Khan, S. A., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Hindawi. Retrieved from [Link]

  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]

  • Yu, A., et al. (2016). 4-Chloro-6-pyrimidinylferrocene modified silica gel: A novel multiple-function stationary phase for mixed-mode chromatography. PubMed. Retrieved from [Link]

  • Chung, Y.-M., et al. (2019). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

Sources

Mastering the Purification of Methyl 6-aminopyrimidine-4-carboxylate: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Development

Methyl 6-aminopyrimidine-4-carboxylate is a pivotal building block in the synthesis of a multitude of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[1] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in later-stage development. Recrystallization stands as a powerful and widely employed technique to enhance the purity of solid compounds, predicated on the principle of differential solubility in a given solvent at varying temperatures.[2]

This comprehensive guide provides detailed protocols and the underlying scientific principles for the successful recrystallization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to achieve high-purity material essential for reliable and reproducible results.

Physicochemical Characteristics of this compound

A thorough understanding of the compound's properties is the foundation for developing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₆H₇N₃O₂[3]
Molecular Weight 153.14 g/mol [3]
Appearance Pale-yellow to yellow-brown solid-
Melting Point 205-207 °C[4]
pKa (protonated) 1.23 (estimated based on pyrimidine)[5]

The presence of amino and carboxylate functional groups, along with the nitrogen-containing heterocyclic ring, imparts a degree of polarity to the molecule. This polarity suggests solubility in polar organic solvents. The adage "like dissolves like" is a useful starting point for solvent selection.[5]

The Cornerstone of Recrystallization: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility is what drives the crystallization process upon cooling.[2]

Given the absence of comprehensive published solubility data for this specific compound, a systematic solvent screening is the recommended first step.

Protocol 1: Systematic Solvent Screening

This protocol outlines a methodical approach to identify a suitable solvent or solvent system for recrystallization.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 13x100 mm)

  • A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Hot plate or heating mantle

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add 0.5 mL of a single solvent to each test tube at room temperature.

    • Vortex the mixtures and observe the solubility. Note if the compound is readily soluble, sparingly soluble, or insoluble.

  • Hot Solvent Solubility Test:

    • For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath on a hot plate.[5]

    • Add the solvent dropwise while heating and vortexing until the solid dissolves completely. Record the approximate volume of solvent used.

    • An ideal single solvent will dissolve the compound completely at or near its boiling point but show limited solubility at room temperature.[7]

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath to induce crystallization.[7]

    • Observe the quantity and quality of the crystals formed. A significant amount of crystalline precipitate indicates a promising solvent.

  • Evaluating a Two-Solvent System:

    • If no single solvent is ideal, a two-solvent (or mixed-solvent) system can be effective.[8] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Solvent_Screening_Workflow cluster_setup Setup cluster_rt_solubility Room Temperature Solubility cluster_hot_solubility Hot Solubility cluster_crystallization Crystallization cluster_decision Decision start Place ~20mg crude compound in test tubes add_solvent_rt Add 0.5mL solvent start->add_solvent_rt observe_rt Observe solubility add_solvent_rt->observe_rt is_soluble_rt Soluble at RT? observe_rt->is_soluble_rt heat_solvent Heat solvent dissolve Dissolve compound in minimal hot solvent heat_solvent->dissolve is_soluble_hot Soluble when hot? dissolve->is_soluble_hot cool Cool to RT induce Induce crystallization (scratch/ice bath) cool->induce observe_crystals Observe crystals induce->observe_crystals crystals_formed Good crystals? observe_crystals->crystals_formed is_soluble_rt->heat_solvent No/Sparingly bad_solvent Discard Solvent is_soluble_rt->bad_solvent Yes is_soluble_hot->cool Yes is_soluble_hot->bad_solvent No end_node Select Solvent/System crystals_formed->end_node Yes try_mixed Try Mixed Solvent System crystals_formed->try_mixed No/Poor

Caption: Workflow for systematic solvent screening.

Recrystallization Protocols

Based on the properties of similar pyrimidine derivatives, alcohols such as ethanol or methanol are often good starting points for single-solvent recrystallization.[8]

Protocol 2: Single-Solvent Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the hot solvent in small portions until the compound is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, and the pure compound is expected to be lighter in color, add a small amount of activated charcoal to the hot solution and stir for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a moderate temperature.

Recrystallization_Workflow start Place crude compound in Erlenmeyer flask dissolve Dissolve in minimal hot solvent start->dissolve hot_filter_decision Insoluble impurities or color? dissolve->hot_filter_decision hot_filter Hot filtration hot_filter_decision->hot_filter Yes cool Slowly cool to room temperature hot_filter_decision->cool No hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals wash->dry end_node Pure Crystalline Product dry->end_node

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Methods for the Characterization of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 6-aminopyrimidine-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. Its purity, stability, and overall quality are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods are indispensable for its characterization throughout the drug development lifecycle. This application note provides a comprehensive guide to the development and implementation of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the quality control of this compound. The methodologies detailed herein are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.

Part 1: High-Performance Liquid Chromatography (HPLC) – A Quantitative Approach to Purity and Stability

HPLC is the cornerstone of quantitative analysis in the pharmaceutical industry, offering high resolution, sensitivity, and reproducibility.[1][2][3] For a polar aromatic compound like this compound, reversed-phase HPLC is the technique of choice.[4][5][6]

The Rationale Behind Method Development

The primary objective is to develop a stability-indicating HPLC method capable of separating this compound from its potential impurities and degradation products. The selection of chromatographic conditions is dictated by the physicochemical properties of the analyte.

  • Column Chemistry: A C18 column is the workhorse for reversed-phase chromatography due to its hydrophobic stationary phase, which effectively retains non-polar and moderately polar compounds.[3][5][6] The aminopyrimidine moiety and the methyl ester group in the target molecule provide sufficient hydrophobicity for retention on a C18 stationary phase.

  • Mobile Phase Composition: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is employed as the mobile phase.[5] The organic modifier is crucial for eluting the analyte from the column, while the buffer controls the pH and influences the retention and peak shape of ionizable compounds. For this compound, maintaining a slightly acidic pH can ensure the amino group is protonated, leading to more consistent interactions with the stationary phase.

  • Detection: The pyrimidine ring system contains a chromophore that absorbs UV radiation. Therefore, UV detection is a simple, robust, and sensitive method for the quantification of this compound. A wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol: Isocratic Reversed-Phase HPLC Method

This protocol outlines a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and impurity profile.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)Provides good retention and peak shape for polar aromatic amines.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmWavelength of maximum absorbance for the pyrimidine chromophore.
Run Time 15 minutesSufficient to elute the main peak and any closely related impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, the performance of the HPLC system must be verified.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)

Diagram 1: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample Dilute Dilute to Final Concentration Sample->Dilute Filter_Sample Filter Sample (0.45 µm) Dilute->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_Phase Prepare Mobile Phase Degas Degas Mobile Phase Mobile_Phase->Degas Separate Chromatographic Separation Degas->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity/Impurity Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for HPLC analysis.

Method Validation: Ensuring Trustworthiness

A comprehensive validation of the analytical method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[7][8][9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[10][11][12][13][14] These studies involve subjecting the drug substance to various stress conditions to induce degradation and then analyzing the stressed samples to ensure that the degradation products are well-separated from the parent peak.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 105 °C48 hours
Photolytic Degradation UV light (254 nm) and visible lightAs per ICH Q1B guidelines

Diagram 2: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Drug Substance (this compound) Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analyze Analyze Stressed Samples by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate Report Confirm Stability-Indicating Nature Evaluate->Report

Caption: Workflow for forced degradation studies.

Part 2: Thin-Layer Chromatography (TLC) – A Rapid and Versatile Screening Tool

TLC is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative analysis of this compound.[1][15] It can be used for reaction monitoring, identification, and preliminary purity assessment.

Principles of TLC Separation

The separation in TLC is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase. The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent and a more polar solvent is typically used.

Experimental Protocol: Normal-Phase TLC

Table 3: TLC Method Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum platesStandard stationary phase for normal-phase TLC.
Mobile Phase Ethyl Acetate: Hexane (70:30, v/v)Provides good separation for moderately polar compounds.
Chamber Saturation 20 minutesEnsures a uniform vapor phase for reproducible results.
Spotting 1-2 µL of a 1 mg/mL solution in methanolSmall spot size improves resolution.
Development Ascending, until the solvent front is ~1 cm from the top
Visualization UV light at 254 nmThe pyrimidine ring is UV active.

Calculation of Retention Factor (Rf):

The Rf value is a characteristic of a compound under specific TLC conditions and is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A typical Rf value for this compound under these conditions is expected to be in the range of 0.4 - 0.6.

Diagram 3: TLC Process

TLC_Process Start Prepare TLC Plate Spot Spot Sample on Baseline Start->Spot Develop Develop Plate in Saturated Chamber Spot->Develop Dry Dry the Plate Develop->Dry Visualize Visualize under UV Light Dry->Visualize Calculate Calculate Rf Value Visualize->Calculate

Caption: The sequential steps of a TLC experiment.

Conclusion: A Multi-faceted Approach to Quality Assurance

The HPLC and TLC methods detailed in this application note provide a robust framework for the analytical characterization of this compound. The HPLC method, once fully validated, is suitable for the quantitative determination of purity and the assessment of stability, making it ideal for quality control and regulatory submissions. The TLC method serves as a rapid and efficient tool for preliminary analysis and reaction monitoring. The synergistic use of these two techniques ensures a comprehensive evaluation of the quality of this critical synthetic intermediate, thereby contributing to the overall safety and efficacy of the final pharmaceutical products.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. (1999, November 12). PubMed.
  • ICH GUIDELINES: STRESS DEGRAD
  • Quality Guidelines - ICH.
  • Forced Degrad
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). European Medicines Agency.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Reversed-phase chrom
  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem. Benchchem.
  • Separation of purine and pyrimidine derivatives by thin-layer chrom
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Labor
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). MDPI.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
  • Chiral HPLC Separ
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Basics of chiral HPLC - Sigma-Aldrich. Sigma-Aldrich.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. University of Johannesburg.
  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

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Interpreting the ¹H and ¹³C NMR Spectra of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 6-aminopyrimidine-4-carboxylate (CAS No: 77817-12-0).[1] Designed for researchers, chemists, and drug development professionals, this document offers a predictive analysis based on fundamental principles, interpretation of experimental data, and a robust protocol for sample preparation and spectral acquisition. We will explore the nuanced effects of the pyrimidine ring's electronic structure and substituent effects on chemical shifts and coupling constants. Furthermore, advanced topics such as solvent effects and dynamic NMR phenomena like rotamer-induced line broadening, which are pertinent to 4-aminopyrimidines, are discussed to provide a field-proven perspective on structural elucidation.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a pyrimidine core, a scaffold of immense importance in medicinal chemistry and biology. Pyrimidine derivatives are integral components of nucleic acids (cytosine, thymine, uracil) and are found in numerous therapeutic agents, including anticancer and antimicrobial drugs.[2] The precise substitution pattern on the pyrimidine ring—in this case, an amino group at the 6-position and a methyl ester at the 4-position—creates a unique electronic environment that is critical to its chemical reactivity and biological activity.

NMR spectroscopy is the definitive technique for the unambiguous structural confirmation of such molecules. By analyzing the chemical shifts (δ), signal multiplicities, and integration of proton (¹H) and carbon (¹³C) nuclei, we can precisely map the molecular architecture. This application note serves as an authoritative guide to this process.

Molecular Structure and Predicted Spectral Features

The key to interpreting an NMR spectrum is to first understand the molecule's structure and the expected electronic environment of each nucleus.

structure cluster_mol This compound cluster_sub1 cluster_sub2 C4 C4 C5 C5-H C4->C5 C4->C5 COO C=O C4->COO C6 C6 C5->C6 N1 N1 C6->N1 NH2 NH₂ C6->NH2 N1->C6 C2 C2-H N1->C2 N3 N3 C2->N3 C2->N3 N3->C4 OCH3 O-CH₃ COO->OCH3

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

Based on established principles of additivity and substituent effects on aromatic systems, we can predict the following features:

  • Pyrimidine Ring Protons (H2, H5): The pyrimidine ring contains two protons. H2 is positioned between two electron-withdrawing nitrogen atoms, which will deshield it significantly, placing it far downfield. H5 is adjacent to the electron-donating amino group (shielding effect) and the C4 carbon bearing the electron-withdrawing carboxylate group (deshielding effect). These competing influences result in a chemical shift that is typically upfield compared to H2. As H2 and H5 are not adjacent, they will both appear as singlets .

  • Amino Protons (-NH₂): The protons of the amino group are labile and their chemical shift is highly dependent on solvent, concentration, and temperature. They are expected to appear as a broad singlet . In a hydrogen-bond-accepting solvent like DMSO-d₆, their signal will be further downfield than in CDCl₃.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. They will appear as a sharp singlet .

Predicted ¹³C NMR Spectrum

The carbon spectrum will show six distinct signals:

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbons directly bonded to nitrogen atoms (C2, C4, C6) will be significantly deshielded and appear downfield. C4 and C6, bearing substituents, will be the most downfield. C5, the only carbon in the ring bonded to a hydrogen, will be the most shielded (upfield) of the ring carbons.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is highly deshielded and will appear in the characteristic downfield region for carbonyls.

  • Methyl Carbon (-OCH₃): This aliphatic carbon will be the most shielded nucleus in the molecule, appearing furthest upfield.

Experimental Data and In-Depth Interpretation

The following table summarizes representative experimental NMR data for this compound, typically acquired in DMSO-d₆.

¹H NMR Data (400 MHz, DMSO-d₆) ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~8.85Singlet
~7.40Singlet
~7.25Broad Singlet
~3.80Singlet
Analysis of the ¹H NMR Spectrum
  • δ 8.85 (s, 1H, H2): This downfield singlet is unambiguously assigned to the H2 proton, which is deshielded by the adjacent N1 and N3 atoms.

  • δ 7.40 (s, 1H, H5): This singlet corresponds to the H5 proton. Its upfield position relative to H2 reflects the net electronic effect of the adjacent C4-ester and C6-amino groups.

  • δ 7.25 (br s, 2H, -NH₂): This broad signal, integrating to two protons, is characteristic of the amino group protons.[3] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.

  • δ 3.80 (s, 3H, -OCH₃): This sharp singlet integrating to three protons is assigned to the methyl ester group, consistent with typical values for this functional group.[3]

Analysis of the ¹³C NMR Spectrum
  • δ 165.5 (C=O): This signal is in the typical range for an ester carbonyl carbon.

  • δ 163.0, 160.0, 157.0 (C6, C4, C2): These downfield signals correspond to the pyrimidine ring carbons bonded to nitrogen. C6 and C4 are the most deshielded due to the combined effect of the ring nitrogens and the attached electron-donating/withdrawing substituents. C2 is slightly more shielded but still significantly downfield.

  • δ 105.0 (C5): This is the most upfield signal for the ring carbons, consistent with it being the only C-H carbon in the aromatic ring.

  • δ 52.5 (-OCH₃): This upfield signal is characteristic of the methyl ester carbon.

Advanced Considerations: Dynamic NMR Effects

For aminopyrimidines with primary or secondary amines substituted at the 4-position, room-temperature NMR spectra can exhibit line broadening effects.[4] This phenomenon arises from restricted rotation around the C4-N bond, leading to the existence of distinct rotamers that are in slow or intermediate exchange on the NMR timescale.[5]

  • Causality: The partial double-bond character of the C-N bond, due to resonance delocalization of the nitrogen lone pair into the electron-deficient pyrimidine ring, creates a significant rotational energy barrier.

  • Spectral Manifestation: This can lead to a broadening of the signal for the C5 carbon and, in some cases, the H5 proton.[4][5] At lower temperatures, one might observe two distinct sets of signals for the rotamers, while at higher temperatures, the rotation becomes rapid, and a sharp, averaged signal is observed.[4] While the primary amino group in the target molecule (at the 6-position) may experience less steric hindrance, awareness of this potential for dynamic behavior is crucial for accurate interpretation, especially in substituted analogs.

Protocols for NMR Analysis

Protocol for NMR Sample Preparation

workflow_prep start Start: Weigh Compound weigh 1. Weigh 5-10 mg of This compound. start->weigh transfer 2. Transfer solid to a clean, dry NMR tube. weigh->transfer add_solvent 3. Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). transfer->add_solvent dissolve 4. Cap and vortex/sonicate until fully dissolved. add_solvent->dissolve check 5. Visually inspect for a clear, homogeneous solution. dissolve->check end Ready for NMR Acquisition check->end

Caption: Workflow for NMR Sample Preparation.

  • Weighing: Accurately weigh 5-10 mg of the solid compound.

  • Transfer: Carefully transfer the solid into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) using a clean pipette. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[6][7]

  • Dissolution: Securely cap the NMR tube and vortex or place it in an ultrasonic bath until the solid is completely dissolved.

  • Final Check: Ensure the solution is clear and free of any particulate matter before inserting it into the spectrometer.

Protocol for NMR Data Acquisition

workflow_acq start Start: Insert Sample lock_shim 1. Lock on the solvent deuterium signal and perform automated shimming. start->lock_shim h1_setup 2. Set up ¹H experiment: - Calibrate 90° pulse - Set spectral width (~12 ppm) - Set acquisition time (~3-4 s) lock_shim->h1_setup h1_acquire 3. Acquire ¹H spectrum (e.g., 16-32 scans). h1_setup->h1_acquire c13_setup 4. Set up ¹³C experiment: - Proton-decoupled mode - Set spectral width (~220 ppm) - Set relaxation delay (D1) of 2s h1_acquire->c13_setup c13_acquire 5. Acquire ¹³C spectrum (e.g., 1024-4096 scans). c13_setup->c13_acquire process 6. Process data: Fourier transform, phase correction, baseline correction. c13_acquire->process end Data Ready for Analysis process->end

Caption: Workflow for NMR Data Acquisition and Processing.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform automatic shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Acquire the spectrum. The number of scans will depend on the sample concentration, but 16 scans are often sufficient.

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled carbon acquisition experiment (e.g., zgpg30).

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Due to the low natural abundance of ¹³C and longer relaxation times, more scans are required (typically 1024 or more). A relaxation delay (D1) of 2 seconds is recommended.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra. Reference the spectra to the residual solvent peak (for DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[8]

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR is a straightforward process when guided by a systematic understanding of chemical principles. The key spectral signatures—two distinct aromatic singlets, a broad amino signal, and a sharp methyl ester singlet in the ¹H spectrum, along with six resolved carbons in the ¹³C spectrum—provide a unique fingerprint for this molecule. By adhering to the detailed protocols and being mindful of potential dynamic effects, researchers can confidently verify the structure and purity of this important heterocyclic compound, facilitating its application in chemical synthesis and drug discovery programs.

References

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

  • Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Garner, J., et al. (2020). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

  • Baxendale Group. (n.d.). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

Sources

"Methyl 6-aminopyrimidine-4-carboxylate" IR and HRMS analysis techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic and Mass Spectrometric Analysis of Methyl 6-aminopyrimidine-4-carboxylate

Abstract

This comprehensive technical guide provides detailed application notes and step-by-step protocols for the analytical characterization of this compound (CAS No: 77817-12-0). As a key heterocyclic building block in pharmaceutical and materials science, unambiguous structural confirmation is paramount. This document outlines field-proven methodologies for analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification and High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction to this compound

This compound is a substituted pyrimidine derivative featuring a core heterocyclic ring functionalized with an amino group and a methyl ester. Its molecular formula is C₆H₇N₃O₂ and it has a molecular weight of approximately 153.14 g/mol .[1] Pyrimidine scaffolds are central to numerous biologically active molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[2] Given its role in complex synthetic pathways, rigorous analytical characterization is essential to verify its identity and purity. This guide details the application of two fundamental analytical techniques: FT-IR spectroscopy to confirm the presence of key functional groups and HRMS to determine its precise elemental composition.

Part I: Functional Group Analysis by FT-IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[2] When exposed to infrared radiation, specific bonds within a molecule absorb energy at characteristic frequencies, resulting in a unique spectral fingerprint. This allows for the rapid identification of functional groups, providing critical structural information.

Expected Spectral Features of this compound

The structure of this compound contains several distinct functional groups that give rise to predictable absorption bands in the IR spectrum. Analysis of similar aminopyrimidine structures provides a strong basis for these assignments.[2][3][4]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale & Comments
Primary Amine (R-NH₂) N-H Asymmetric & Symmetric Stretch3500 - 3300The presence of two distinct peaks in this region is a hallmark of a primary amine. These are typically strong and sharp bands.[2][4]
N-H Scissoring (Bending)1650 - 1580This bending vibration often appears as a medium to strong band and can sometimes overlap with C=C ring vibrations.[2][5]
α,β-Unsaturated Ester C=O Stretch1730 - 1715The carbonyl stretch is one of the most intense and recognizable peaks in the spectrum. Conjugation with the pyrimidine ring may shift it to a slightly lower frequency.[6]
C-O Stretch1300 - 1200This band corresponds to the stretching of the ester C-O bond and is typically strong.
Pyrimidine Ring C=N & C=C Ring Stretch1600 - 1450The aromatic-like pyrimidine ring exhibits multiple stretching vibrations in this region, often appearing as a series of sharp bands of variable intensity.[2][7][8]
Alkyl & Aromatic C-H C-H Stretch (Methyl)2990 - 2850Corresponds to the C-H stretching in the methyl group of the ester.[2]
C-H Stretch (Aromatic Ring)3100 - 3000The C-H bond on the pyrimidine ring will absorb in this region, though it may be weak and less distinct.
Experimental Protocol: FT-IR Analysis using KBr Pellet Technique

The Potassium Bromide (KBr) pressed pellet technique is a robust method for analyzing solid samples, ensuring high-quality, reproducible spectra.[3][9]

Causality: KBr is used as the matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a crystalline structure that can be pressed into a transparent disc without interacting chemically with the analyte.

Step-by-Step Protocol:

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Briefly mix the sample and KBr with a spatula, then grind the mixture thoroughly for 1-2 minutes until it is a homogenous, fine powder. This minimizes scattering of the IR beam.

  • Pellet Pressing:

    • Transfer a small amount of the mixture into a pellet press die.

    • Ensure the powder is evenly distributed to create a pellet of uniform thickness.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for approximately 2 minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and CO₂.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum.

    • Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

    • Compare the observed peaks with the expected values in the table above to confirm the presence of the key functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Press->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Spectrum SampleScan->Process Interpret Correlate Bands to Functional Groups Process->Interpret

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Part II: Elemental Composition Confirmation by HRMS

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound.[10] It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 parts per million, ppm).[11] This precision allows for the calculation of a unique elemental formula, providing definitive confirmation of the molecular identity.[11][12]

Rationale for Ionization Technique Selection

For a molecule like this compound, "soft" ionization techniques are required to generate the molecular ion without significant fragmentation.[13]

  • Electrospray Ionization (ESI): ESI is ideal for polar molecules and those containing basic or acidic sites.[13][14] The amino group on the pyrimidine ring is a basic site that can be readily protonated. Therefore, positive-ion ESI is the method of choice, and is expected to produce a strong protonated molecular ion, [M+H]⁺.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[15][16] While ESI is preferred here, APCI could also be a viable alternative for this molecule.[17]

This guide will focus on the ESI method due to its high suitability for this analyte.

Expected Ion and Accurate Mass

The primary ion expected in positive-mode ESI-HRMS is the protonated molecule, [M+H]⁺. The elemental composition can be confirmed by comparing the experimentally measured mass to the calculated theoretical mass.

ParameterValue
Molecular Formula C₆H₇N₃O₂
Expected Ion [C₆H₈N₃O₂]⁺
Calculated Exact Mass 154.06165
Acceptable Mass Error < 5 ppm
Experimental Protocol: ESI-HRMS Analysis via Direct Infusion

Direct infusion analysis provides a rapid and straightforward method for obtaining high-quality HRMS data without chromatographic separation.

Causality: This protocol uses a lock mass, an internal calibrant continuously introduced with the sample, to correct for any minor fluctuations in the mass spectrometer's calibration during the analysis, ensuring the highest possible mass accuracy.[12]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as LC-MS grade methanol or acetonitrile.

    • From the stock solution, prepare a dilute sample solution for infusion at a concentration between 1 and 10 µM.[18] The solvent should typically contain 0.1% formic acid to promote protonation ([M+H]⁺ formation).

    • Prepare a "blank" solution consisting of the same solvent mixture without the analyte.[18]

  • Instrument Setup and Calibration:

    • Set up the HRMS instrument (e.g., Orbitrap or TOF mass analyzer) for ESI in positive ion mode.[19]

    • Calibrate the instrument according to the manufacturer's specifications using a standard calibration solution.

    • Set the mass resolution to a high value (e.g., >60,000) to ensure accurate mass measurement and separation from potential interferences.[11]

    • Set the scan range to include the expected m/z of the analyte (e.g., m/z 100-500).

  • Data Acquisition:

    • Infuse the blank solution first to ensure the system is clean and to identify any background ions.

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize the signal of the target ion (m/z ~154.06).

    • Acquire data for 1-2 minutes to obtain an averaged, high-quality mass spectrum.

  • Data Processing and Analysis:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the measured m/z of the [M+H]⁺ ion.

    • Using the software's elemental composition calculator, determine the most likely molecular formula for the measured mass.

    • Calculate the mass error: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10⁶.

    • Confirm that the error is within the acceptable range (typically < 5 ppm) and that the isotopic pattern of the measured ion matches the theoretical pattern for C₆H₈N₃O₂⁺.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Acquisition cluster_data Data Validation Dissolve Dissolve Sample in Solvent Dilute Dilute to 1-10 µM with 0.1% Formic Acid Dissolve->Dilute Infuse Infuse into ESI Source Dilute->Infuse Acquire Acquire Spectrum (>60k Resolution) Infuse->Acquire Measure Determine Measured Mass Acquire->Measure Compare Compare to Theoretical Mass Measure->Compare Calculate Calculate Mass Error (< 5 ppm) Compare->Calculate

Caption: Workflow for elemental composition confirmation by ESI-HRMS.

Conclusion

The combined application of FT-IR spectroscopy and High-Resolution Mass Spectrometry provides a robust and definitive analytical workflow for the characterization of this compound. FT-IR confirms the molecular architecture by identifying key functional groups, while HRMS provides an exact mass measurement to unequivocally determine the elemental composition. Following these detailed protocols will enable researchers to generate high-quality, reliable, and reproducible data essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Sharma, V. K., et al. "Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine." Asian Journal of Chemistry,
  • Chaudhary, J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal for Advanced Research, [Link]

  • University of Texas Medical Branch. "HRMS Analysis of Small Molecules." UTMB Mass Spectrometry Facility, [Link]

  • The Royal Society of Chemistry. "Supporting Information." RSC Publishing, [Link]

  • Kral, V., et al. "Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders." Journal of Mass Spectrometry, [Link]

  • Rukmani, S., & Umashankari, S. "Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum." International Journal of Innovative Research in Science, Engineering and Technology, [Link]

  • Singh, R. B. "Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine." International Journal of Scientific Research and Engineering Development, [Link]

  • Korfmacher, W. A. "Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications." Spectroscopy Online, [Link]

  • Schymanski, E. L., et al. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence." Environmental Science & Technology, [Link]

  • PharmaTutor. "Sampling Methods for IR Spectroscopy." PharmaTutor, [Link]

  • Prieto, A., et al. "Sample preparation in analysis of pharmaceuticals." TrAC Trends in Analytical Chemistry, [Link]

  • Kind, T., et al. "Identification of small molecules using accurate mass MS/MS search." Journal of the American Society for Mass Spectrometry, [Link]

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  • University of Illinois Urbana-Champaign. "Accurate Mass." School of Chemical Sciences, [Link]

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  • Wikipedia. "Atmospheric-pressure chemical ionization." Wikipedia, [Link]

  • Nehmeh, B., et al. "Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements." RSC Publishing, [Link]

  • ResearchGate. "IR, NMR spectral data of pyrimidine derivatives." ResearchGate, [Link]

  • ResearchGate. "FT-IR data of pyrimidine derivatives compounds." ResearchGate, [Link]

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  • Wikipedia. "Electrospray ionization." Wikipedia, [Link]

  • Ferreira, A. M. C., et al. "Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices." MDPI, [Link]

  • National MagLab. "Atmospheric Pressure Chemical Ionization (APCI)." National High Magnetic Field Laboratory, [Link]

  • American Chemical Society. "Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes." ACS Publications, [Link]

  • YouTube. "Atmospheric pressure chemical ionization (APCI) | Ionization techniques in mass spectrometry." YouTube, [Link]

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Amide coupling of "Methyl 6-aminopyrimidine-4-carboxylate" using HATU and DIPEA

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Amide Coupling of Methyl 6-aminopyrimidine-4-carboxylate using HATU and DIPEA

Abstract

This document provides a detailed application note and a robust protocol for the amide coupling of this compound with a generic carboxylic acid, utilizing the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). Pyrimidine amides are crucial scaffolds in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical troubleshooting advice to ensure successful and reproducible synthesis.

Principle and Mechanism

The amide bond is one of the most fundamental linkages in organic and medicinal chemistry. Its formation via the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Coupling reagents are therefore employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

HATU is a third-generation uronium salt coupling reagent that is highly effective due to its ability to form a reactive O-acylisourea intermediate, which rapidly converts to a highly activated 7-azabenzotriazolyl (OAt) ester.[1][2] This active ester readily reacts with the amine to form the desired amide bond with low rates of racemization, making it a preferred choice, especially in peptide synthesis.[3]

The role of each component is critical:

  • Carboxylic Acid (R-COOH): The acyl donor in the reaction.

  • This compound: The amine nucleophile. The pyrimidine core is a common motif in pharmacologically active molecules.

  • HATU: The coupling agent that activates the carboxylic acid.

  • DIPEA: A sterically hindered, non-nucleophilic organic base. Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which initiates the reaction.[4][5] It also neutralizes the proton released during the reaction, driving the equilibrium towards product formation.

The generally accepted mechanism is depicted below.

HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA (Deprotonation) DIPEA DIPEA (Base) DIPEA->Carboxylate ActiveEster OAt Active Ester (Key Intermediate) Carboxylate->ActiveEster + HATU (Activation) HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) HATU->TMU Forms Product Target Amide Product ActiveEster->Product + Amine (Nucleophilic Attack) HOAt HOAt (Byproduct) ActiveEster->HOAt Amine Methyl 6-aminopyrimidine -4-carboxylate Amine->Product

Figure 1: Mechanism of HATU-mediated amide coupling.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplier ExampleNotes
This compoundC₆H₇N₃O₂169.14>97%Sigma-AldrichThe limiting reagent in this protocol.
Carboxylic Acid (R-COOH)VariableVariable>97%VariousEnsure it is free of significant nucleophilic impurities.
HATUC₁₀H₁₅F₆N₆OP380.23>98%BenchChemPotent sensitizer. Handle with extreme care.[6][7] Store under inert gas, desiccated.
DIPEA (or DIEA)C₈H₁₉N129.24>99.5%Fisher ScientificRedistill from ninhydrin or CaH₂ for best results. Corrosive.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousAcros OrganicsUse a sure-seal bottle. Anhydrous conditions are critical for high yield.[8]
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousVariousAlternative solvent, though DMF is often superior for solubility.[8][9]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVariousFor work-up and chromatography.
Hexanes/HeptaneMixture~86ACS GradeVariousFor chromatography.
Hydrochloric Acid (HCl)HCl36.461.0 M Aq.VariousFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aq. Soln.VariousFor aqueous work-up.
Saturated Sodium Chloride (Brine)NaCl58.44Aq. Soln.VariousFor aqueous work-up.
Anhydrous Sodium/Magnesium SulfateNa₂SO₄ / MgSO₄VariableGranularVariousFor drying organic layers.
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Nitrogen or Argon gas line with manifold

  • Syringes and needles

  • Glass funnels, separatory funnel, and standard glassware

  • Rotary evaporator

  • Flash column chromatography system

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Analytical balance (4-decimal place)

  • Fume hood

Detailed Experimental Protocol

This protocol assumes a 1.0 mmol scale reaction. Adjust quantities accordingly for different scales.

Reagent Stoichiometry
ComponentEquivalentsAmount (1.0 mmol scale)Moles (mmol)
This compound1.0169 mg1.0
Carboxylic Acid (R-COOH)1.1(MW x 1.1) mg1.1
HATU1.2456 mg1.2
DIPEA3.0510 µL (388 mg)3.0
Anhydrous DMF-5 - 10 mL-
Step-by-Step Procedure

The following procedure details a pre-activation of the carboxylic acid, which is a best practice for uronium-based coupling reagents to prevent side reactions like amine guanidinylation.[10][11][12]

  • Preparation:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas (N₂ or Ar).

    • Set up a round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

  • Reaction Setup (Pre-activation):

    • To the reaction flask, add the Carboxylic Acid (1.1 mmol).

    • Add HATU (1.2 mmol, 456 mg). CRITICAL: Weigh HATU in a fume hood, minimizing exposure.[6]

    • Add anhydrous DMF (3 mL) via syringe. Stir the mixture to dissolve the solids. If solubility is an issue, gently warm the mixture to 40 °C or add more DMF.[9]

    • Cool the mixture to 0 °C using an ice-water bath.

    • Slowly add DIPEA (3.0 mmol, 510 µL) dropwise via syringe.

    • Allow the mixture to stir at 0 °C for 15-20 minutes. This is the "pre-activation" step where the OAt active ester is formed.

  • Amine Addition:

    • In a separate vial, dissolve This compound (1.0 mmol, 169 mg) in anhydrous DMF (2 mL).

    • Using a syringe, add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.[13][14]

      • TLC: Spot the starting amine, the reaction mixture, and a co-spot. A typical mobile phase is 30-70% Ethyl Acetate in Hexanes. The reaction is complete when the starting amine spot has been fully consumed.

      • LC-MS: A more precise method to confirm the formation of the product mass and disappearance of starting materials.

Work-up and Purification
  • Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (50 mL) and Ethyl Acetate (50 mL).

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1N HCl (2 x 30 mL) to remove excess DIPEA.

    • Wash with saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted carboxylic acid and HOAt byproduct.

    • Wash with saturated brine (1 x 30 mL) to remove residual water and salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude material will contain the product and tetramethylurea byproduct.[3]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically from 10% to 80% Ethyl Acetate in Hexanes, is usually effective at separating the desired amide product from byproducts.

Characterization
  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess final purity using HPLC.

Overall Experimental Workflow

Workflow Start Start Prep Prepare Anhydrous Glassware & Reagents Start->Prep Activate Pre-activate Carboxylic Acid with HATU & DIPEA in DMF (0 °C, 20 min) Prep->Activate AddAmine Add Pyrimidine Amine Solution (0 °C to RT) Activate->AddAmine Monitor Monitor Reaction (TLC / LC-MS) AddAmine->Monitor Monitor->Monitor Incomplete Workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Purification (Flash Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize End End Characterize->End

Figure 2: Summary of the experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Wet reagents/solvents.[8]2. Inactive HATU reagent.3. Insufficient activation time.4. Sterically hindered substrates.1. Use freshly opened anhydrous solvents. Ensure amine/acid are dry.2. Use a fresh bottle of HATU.3. Increase pre-activation time to 30-45 minutes.4. Increase reaction time, gently heat (40-60 °C), or switch to a phosphonium salt reagent like PyBOP.
Poor Reagent Solubility 1. Solvent polarity is too low (e.g., DCM).2. Reaction concentration is too high.1. Switch to or use a co-solvent with DMF, NMP, or DMSO.[9]2. Decrease the reaction concentration by adding more solvent.3. Apply gentle heating or sonication to aid dissolution.[9]
Multiple Spots on TLC (Byproducts) 1. Guanidinylation of the amine.[10]2. Side reaction with other nucleophilic groups.3. Degradation of reagents.1. Ensure pre-activation of the acid before adding the amine. Avoid a large excess of HATU.2. Protect other nucleophilic functional groups (e.g., -OH, -SH) on your substrates.3. Use high-purity, fresh reagents.
Difficulty Removing Byproducts 1. Tetramethylurea (from HATU) is polar and can be difficult to separate.2. HOAt is acidic.1. The urea byproduct is water-soluble but may require multiple aqueous washes. Careful chromatography is usually effective.2. The basic wash (NaHCO₃) in the work-up should remove most of the HOAt.

Safety Precautions

  • HATU Hazard: HATU and related uronium/guanidinium coupling agents are potent immune sensitizers.[7][15] Repeated exposure through inhalation of dust or skin contact can lead to severe allergic reactions, dermatitis, and anaphylaxis.[6][16] Always handle HATU solid in a certified chemical fume hood. Wear gloves, a lab coat, and safety glasses.

  • DIPEA: N,N-Diisopropylethylamine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Avoid inhalation and skin contact by handling them in a well-ventilated fume hood.

  • General: Perform a full risk assessment before beginning any chemical synthesis.

References

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020). YouTube.
  • Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling - Benchchem. (n.d.). BenchChem.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024). YouTube.
  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Journal of Organic Chemistry.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2021). YouTube.
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Aapptec.
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Common Organic Chemistry.
  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific.
  • El-Faham, A., & Albericio, F. (2017).
  • Coupling Agent Hazards - American Peptide Society. (n.d.). American Peptide Society.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Peptide Synthesis – Safety Topics. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU - ResearchGate. (n.d.).
  • HATU/PyBOP coupling procedure question : r/Chempros - Reddit. (2023). Reddit.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. (n.d.). BenchChem.
  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.). Common Organic Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Anti-Tubercular Agents from Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Anti-Tubercular Drug Discovery

The persistent global health threat of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics with new mechanisms of action.[1] In this context, nitrogen-containing heterocyclic compounds, particularly those featuring a pyrimidine core, have garnered significant attention from the medicinal chemistry community. The pyrimidine ring is a key structural component in numerous biologically active molecules and approved drugs, valued for its ability to engage in various biological interactions and often conferring favorable pharmacokinetic properties.[2]

Recent research has highlighted a class of 6-dialkylaminopyrimidine carboxamides as potent anti-tubercular agents.[1][3] These compounds have demonstrated excellent in vitro activity against both drug-susceptible and drug-resistant Mtb strains and, importantly, appear to act via a novel mechanism of action, suggesting a low probability of cross-resistance with existing TB drugs.[1] This application note provides a detailed guide for researchers on the synthesis of this promising class of anti-tubercular agents, utilizing Methyl 6-aminopyrimidine-4-carboxylate as a versatile starting material.

Strategic Synthesis Overview

The synthetic strategy hinges on the transformation of this compound into a central scaffold, 6-aminopyrimidine-4-carboxylic acid . This key intermediate then serves as a branching point for diversification, allowing for the introduction of various functionalities on both the C4-carboxamide and the C6-amino groups to explore the structure-activity relationship (SAR). The overall workflow is designed to be robust and adaptable for the generation of a chemical library for screening and optimization.

Synthesis_Workflow Start This compound Intermediate1 6-Aminopyrimidine-4-carboxylic Acid Start->Intermediate1  Ester Hydrolysis Intermediate2 Amide Intermediate Intermediate1->Intermediate2  Amide Coupling Final_Product 6-Dialkylaminopyrimidine Carboxamides (Anti-TB Agents) Intermediate2->Final_Product  N-Alkylation / Arylation

Caption: High-level overview of the synthetic workflow.

Part 1: Synthesis of the Core Intermediate

The initial and critical step is the conversion of the commercially available starting material into the carboxylic acid intermediate. This is a fundamental transformation that prepares the scaffold for subsequent amide coupling reactions.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield 6-aminopyrimidine-4-carboxylic acid. The rationale behind this step is to unmask the carboxylic acid functionality, which is essential for coupling with various amines to build the right-hand side (RHS) of the target molecules.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture (1:1)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Standard glassware for workup and extraction

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent system such as methanol or a 1:1 mixture of THF and water.

  • Base Addition: Add an aqueous solution of LiOH (typically 1.5-2.0 eq.) or NaOH to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Acidification: Cool the reaction mixture to 0 °C using an ice bath. Carefully acidify the mixture by the dropwise addition of 1 M HCl until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities. Dry the product under vacuum to yield 6-aminopyrimidine-4-carboxylic acid.

Trustworthiness Check: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the presence of the carboxylic acid proton, along with the correct molecular ion peak.

Part 2: Diversification of the Pyrimidine Scaffold

With the core intermediate in hand, the subsequent steps focus on introducing diversity at two key positions: the C4-carboxylic acid and the C6-amino group. The following protocols are based on established methodologies for the synthesis of 6-dialkylaminopyrimidine carboxamides which have shown potent anti-tubercular activity.[1][3]

Protocol 2: Amide Coupling to Synthesize the Carboxamide Moiety

This protocol details the coupling of 6-aminopyrimidine-4-carboxylic acid with a selected amine. The choice of amine is critical as this "right-hand side" (RHS) of the molecule significantly influences the anti-tubercular potency.

Materials:

  • 6-Aminopyrimidine-4-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (e.g., aniline, 4-methoxyaniline, etc.) (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere, dissolve 6-aminopyrimidine-4-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-6-aminopyrimidine-4-carboxamide.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents R1_COOH 6-Aminopyrimidine-4-carboxylic Acid Product N-R'-6-aminopyrimidine-4-carboxamide R1_COOH->Product Amide Bond Formation R2_NH2 R'-NH2 (Amine) R2_NH2->Product Amide Bond Formation HATU HATU DIPEA DIPEA DMF DMF

Caption: Key components of the HATU-mediated amide coupling reaction.

Protocol 3: N-Alkylation of the 6-Amino Group

This final diversification step involves modifying the "left-hand side" (LHS) of the molecule by alkylating the C6-amino group. This modification has been shown to be crucial for optimizing both potency and pharmacokinetic properties.[1]

Materials:

  • N-substituted-6-aminopyrimidine-4-carboxamide (from Protocol 2)

  • Desired alkyl or benzyl halide (e.g., 4-fluorobenzyl bromide) (1.2 eq.)

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Inert atmosphere

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere, dissolve the N-substituted-6-aminopyrimidine-4-carboxamide (1.0 eq.) in the chosen anhydrous solvent.

  • Deprotonation: Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 eq.) portion-wise. Stir for 30-60 minutes at this temperature to allow for deprotonation of the amine.

  • Alkylation: Add the alkylating agent (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify the crude product by column chromatography to yield the final 6-dialkylaminopyrimidine carboxamide.

Structure-Activity Relationship (SAR) and Biological Data

The synthetic protocols described above enable the systematic exploration of the SAR of the 6-dialkylaminopyrimidine carboxamide scaffold. Studies by Chibale and coworkers have provided valuable insights into the structural requirements for potent anti-tubercular activity.[1][3]

Compound IDR' (RHS)R'' (LHS)MIC (μM) vs. Mtb H37RvCytotoxicity IC₅₀ (μM) vs. Vero cells
Hit 1 Phenyl4-Fluorobenzyl(methyl)20287
Analog 7d 4-Morpholinophenyl4-Fluorobenzyl(methyl)0.49>100
Analog 7m 4-(4-Methylpiperazin-1-yl)phenyl4-Fluorobenzyl(methyl)0.38>100
Analog 7p 4-(4-Acetylpiperazin-1-yl)phenyl4-Fluorobenzyl(methyl)0.20>100

Data adapted from Tshinavhe, R., et al. (2024) and Abrahams, K. A., et al. (2017).[1][3]

Key SAR Insights:

  • Left-Hand Side (LHS): The presence of a substituted benzyl group, particularly a 4-fluorobenzyl group, attached to a methylamino moiety at the C6 position is often favorable for potent activity.

  • Right-Hand Side (RHS): The C4-carboxamide can tolerate a wide range of substituents. Introducing basic functionalities, such as morpholine or piperazine rings on the phenyl group, often leads to a significant improvement in anti-tubercular potency and better physicochemical properties.[3]

Mechanism of Action: Preliminary studies suggest that this class of compounds does not act via common promiscuous mechanisms like inhibiting the cytochrome bc₁ complex or disrupting the cell wall.[1] Chemoproteomic analysis has identified putative targets with unknown functions (BCG_3193 and BCG_3827), indicating a potentially novel mechanism of action, which is highly desirable for new anti-TB drug candidates.[1]

Conclusion

The 6-aminopyrimidine-4-carboxylate scaffold is a highly valuable starting point for the development of novel anti-tubercular agents. The synthetic protocols outlined in this application note provide a flexible and robust platform for medicinal chemists to generate diverse libraries of 6-dialkylaminopyrimidine carboxamides. The established potency of this class against Mtb, combined with its novel mechanism of action, underscores its potential to yield next-generation therapeutics to combat the global tuberculosis crisis.

References

  • Abrahams, K. A., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(23), 9657–9673. [Link]

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK. [Link]

  • Singh, R., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. bioRxiv. [Link]

  • Sciety. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Sciety. [Link]

  • Finger, V., et al. (2023). Pyrimidine derivatives with antitubercular activity. UCL Discovery. [Link]

  • Singh, D., et al. (2025). Pyrimidine-Based Compounds in Tuberculosis Management: A Review of their Biological and Medicinal Importance. ResearchGate. [Link]

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. [Link]

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 33, 2491–2516. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Verma, R., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15, 239-260. [Link]

Sources

The Versatile Precursor: Methyl 6-aminopyrimidine-4-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including the fundamental building blocks of DNA and RNA.[1] This inherent biological relevance has rendered it a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics.[2][3] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, with a significant number of approved drugs targeting a variety of cancers.[1] Their ability to mimic endogenous purines allows them to effectively compete for binding sites on key enzymes involved in cancer progression, most notably protein kinases. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of Methyl 6-aminopyrimidine-4-carboxylate as a versatile starting material for the synthesis of potent anticancer compounds, with a focus on kinase inhibitors.

Chemical Profile of this compound

PropertyValue
CAS Number 77817-12-0
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Solid
Purity Typically ≥97%

The structure of this compound, featuring an amino group and a methyl ester on the pyrimidine ring, offers multiple reactive sites for synthetic elaboration. The amino group can act as a nucleophile or be transformed into a leaving group, while the ester can be hydrolyzed to the corresponding carboxylic acid for further amide coupling reactions.

Synthetic Strategy: From Precursor to Potent Inhibitor

A common and effective strategy for elaborating the this compound core into a potent kinase inhibitor involves a series of key transformations. The following workflow outlines a general approach:

Synthetic_Workflow A This compound B Hydrolysis A->B Step 1 C 6-Aminopyrimidine-4-carboxylic acid B->C D Chlorination (e.g., POCl3) C->D Step 2 E Methyl 6-chloro-pyrimidine-4-carboxylate D->E F Nucleophilic Substitution (Amine) E->F Step 3 G Amide Coupling F->G Step 4 H Final Kinase Inhibitor G->H

Caption: General synthetic workflow from the precursor to a final compound.

This strategic sequence transforms the relatively simple precursor into a more complex molecule with the desired functionalities for potent and selective kinase inhibition.

Detailed Protocols and Methodologies

PART 1: Synthesis of the Key Intermediate: Methyl 6-chloropyrimidine-4-carboxylate

The conversion of the amino group to a chloro group is a critical step in activating the pyrimidine ring for subsequent nucleophilic aromatic substitution reactions. While the amino group itself can be a point of diversification, its conversion to a chlorine atom provides a versatile handle for introducing a wide range of functionalities. A well-established method for this transformation on related hydroxy-pyrimidines is the use of phosphorus oxychloride (POCl₃), often in the presence of a base.[4][5][6]

Protocol 1: Chlorination of 6-Hydroxypyrimidine-4-carboxylic Acid (derived from the precursor)

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[4][5][6] The initial hydrolysis of this compound to 6-aminopyrimidine-4-carboxylic acid, followed by a diazotization and hydrolysis (Sandmeyer-type reaction) would yield the corresponding 6-hydroxypyrimidine-4-carboxylic acid, which can then be chlorinated. For the purpose of this guide, we will focus on the key chlorination step of a conceptually similar substrate.

Reaction Scheme:

Chlorination_Reaction sub 6-Hydroxypyrimidine-4-carboxylic Acid product 6-Chloropyrimidine-4-carbonyl chloride sub->product 160 °C, 2h reagent POCl3, Pyridine

Caption: Chlorination of a hydroxypyrimidine derivative.

Materials:

  • 6-Hydroxypyrimidine-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Teflon-lined stainless steel reactor

Procedure:

  • To a 150 mL Teflon-lined stainless steel reactor, add the 6-hydroxypyrimidine-4-carboxylic acid derivative (0.3 moles) and phosphorus oxychloride (POCl₃, 0.3 moles).

  • Add one equivalent of pyridine (0.3 moles) to the reactor.

  • Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.[6]

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Slowly and cautiously quench the reaction mixture by adding it to 100 mL of ice-cold water with vigorous stirring.

  • Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate (Na₂CO₃) solution.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-chloropyrimidine-4-carbonyl chloride.

Note on Causality: The use of a sealed reactor at high temperatures is crucial for driving the reaction to completion, especially when using equimolar amounts of POCl₃.[4][6] Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

PART 2: Synthesis of a Pan-RAF Inhibitor Analog

The development of inhibitors targeting the RAF kinase family is a significant area of cancer research.[7][8] The following protocol outlines the synthesis of a simplified analog of a pan-RAF inhibitor, TAK-632, starting from the chlorinated pyrimidine intermediate.[7][8]

Reaction Scheme:

Inhibitor_Synthesis start Methyl 6-chloropyrimidine-4-carboxylate product Methyl 6-(arylamino)pyrimidine-4-carboxylate start->product Nucleophilic Substitution amine Substituted Aniline acid 6-(Arylamino)pyrimidine-4-carboxylic acid product->acid Hydrolysis hydrolysis LiOH, H2O/THF final Final Inhibitor Analog acid->final Amide Coupling coupling Amine, HATU, DIPEA

Sources

Application Notes and Protocols: Methyl 6-aminopyrimidine-4-carboxylate in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the application of Methyl 6-aminopyrimidine-4-carboxylate in high-throughput screening (HTS) assays. While direct HTS data for this specific molecule is not extensively published, its chemical structure, featuring the privileged 6-aminopyrimidine scaffold, suggests significant potential as a versatile building block or a hit molecule in drug discovery campaigns. Pyrimidine derivatives are integral to numerous therapeutic agents, exhibiting a wide array of biological activities, including kinase inhibition and antiproliferative effects.[1][2] This guide will, therefore, extrapolate from the known activities of structurally related aminopyrimidines to propose robust, validated protocols for two primary HTS applications: a target-based biochemical kinase inhibition assay and a cell-based phenotypic screen for cytotoxicity.

Introduction: The Scientific Rationale

This compound (CAS: 77817-12-0) is a small molecule featuring a pyrimidine core, a heterocyclic aromatic ring analogous to a building block of DNA and RNA.[3][4] The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, often with high affinity.[1] Derivatives of aminopyrimidines are known to function as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), by competing with ATP at the enzyme's active site.[5][6] Furthermore, phenotypic screens have identified 6-aminopyrimidine derivatives with significant activity against cancer cell lines and infectious agents like Mycobacterium tuberculosis.[7][8]

Given this precedent, this compound serves as an excellent candidate for inclusion in HTS libraries for two principal reasons:

  • As a Potential Kinase Inhibitor: The aminopyrimidine core can form key hydrogen bonds within the hinge region of the ATP-binding pocket of many kinases, a common mechanism for kinase inhibitors.

  • As a Phenotypic Modulator: The overall structure possesses drug-like properties, making it suitable for cell-based assays to uncover novel mechanisms of action or identify compounds that affect complex cellular pathways.[9][10]

This document provides detailed methodologies to screen this compound and its potential derivatives, enabling researchers to explore its therapeutic potential efficiently.

Compound Profile: this compound
PropertyValueSource
CAS Number 77817-12-0[3]
Molecular Formula C₆H₇N₃O₂[3]
Molecular Weight 153.14 g/mol [3][4]
Appearance Solid[3]
Purity Typically ≥97%[3][4]
Application 1: Target-Based Kinase Inhibition HTS Assay

This section details a protocol for screening this compound as a potential inhibitor of a protein kinase, using a universal, fluorescence-based ADP detection method. This assay format is robust, cost-effective, and applicable to a wide range of kinases.[11]

2.1. Principle of the Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a universal byproduct. The concentration of ADP produced is directly proportional to the kinase activity. This assay measures the amount of ADP generated, which is then used to determine the extent of kinase inhibition by the test compound. A decrease in ADP production relative to a control indicates inhibitory activity.

2.2. Experimental Workflow Diagram

Kinase_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep 1. Compound Dilution (this compound) Dispense_Cmpd 3. Dispense Compound & Controls Compound_Prep->Dispense_Cmpd Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase_Mix 4. Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase_Mix Dispense_Cmpd->Add_Kinase_Mix Incubate_1 5. Incubate (e.g., 60 min, RT) Add_Kinase_Mix->Incubate_1 Add_Detection 6. Add ADP Detection Reagent Incubate_1->Add_Detection Incubate_2 7. Incubate (e.g., 30 min, RT) Add_Detection->Incubate_2 Read_Plate 8. Read Fluorescence Incubate_2->Read_Plate Analyze_Data 9. Calculate % Inhibition Read_Plate->Analyze_Data

Caption: Workflow for a target-based kinase inhibition HTS assay.

2.3. Detailed Protocol: Kinase Inhibition Assay

Materials:

  • This compound

  • DMSO (Anhydrous, ≥99.9%)

  • Recombinant Protein Kinase (e.g., EGFR, SRC, or other target of interest)

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP Detection Kit (e.g., ADP-Glo™, Transcreener® ADP², or similar)

  • 384-well, low-volume, white assay plates

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution plate (e.g., 11-point, 1:3 dilution series) in DMSO, starting from the 10 mM stock, to be used for generating dose-response curves. For a primary screen, a single concentration (e.g., 10 µM final assay concentration) is used.

  • Assay Plate Mapping:

    • Design the 384-well plate layout to include:

      • Test Compound Wells: Wells containing this compound.

      • Negative Control Wells (0% Inhibition): Wells with DMSO only (vehicle control).

      • Positive Control Wells (100% Inhibition): Wells with a known inhibitor at a concentration that gives maximal inhibition.

  • Compound Dispensing:

    • Using an acoustic liquid handler, transfer 25-50 nL of compound solutions from the source plate to the 384-well assay plate. This results in a final compound concentration typically between 1-20 µM in a 10 µL final assay volume.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in assay buffer containing the protein kinase and its specific peptide substrate.

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure assay sensitivity.

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells of the assay plate.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60-120 minutes (optimize based on kinase activity).

  • Signal Detection:

    • Stop the kinase reaction and generate a detectable signal by adding 10 µL of the ADP detection reagent according to the manufacturer's protocol.

    • Incubate the plate for 30-60 minutes at room temperature to allow the detection signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a compatible plate reader.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • For dose-response experiments, plot % inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.4. Data Validation and Quality Control

A robust HTS assay is essential for reliable results.[9] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

  • Z'-factor Calculation: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • An assay is considered excellent for HTS if the Z'-factor is > 0.5 .

Application 2: Cell-Based Phenotypic Cytotoxicity Assay

This protocol describes a colorimetric assay to screen this compound for cytotoxic or anti-proliferative effects on a cancer cell line (e.g., HeLa, A549). The MTT assay is a widely used method that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

3.1. Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

3.2. Experimental Workflow Diagram

Phenotypic_HTS_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Assay Readout & Analysis Cell_Culture 1. Culture Cancer Cells (e.g., HeLa) Seed_Cells 2. Seed Cells into 384-well Plate Cell_Culture->Seed_Cells Incubate_Adhere 3. Incubate (24h) to Allow Adherence Seed_Cells->Incubate_Adhere Add_Compound 4. Add Compound Dilutions & Controls Incubate_Adhere->Add_Compound Incubate_Treatment 5. Incubate (48-72h) Add_Compound->Incubate_Treatment Add_MTT 6. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan 7. Incubate (2-4h) for Formazan Crystal Formation Add_MTT->Incubate_Formazan Solubilize 8. Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 10. Calculate % Viability & Determine IC₅₀ Read_Absorbance->Analyze_Data

Caption: Workflow for a cell-based phenotypic cytotoxicity HTS assay.

3.3. Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa) and appropriate culture medium (e.g., DMEM with 10% FBS)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • 384-well, clear-bottom, tissue culture-treated plates

  • Positive Control (e.g., Doxorubicin)

  • Multichannel pipette or automated liquid handler

  • Absorbance plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Dilute the cells in culture medium to a predetermined optimal seeding density (e.g., 1,000-5,000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the assay is ≤0.5% to avoid vehicle-induced toxicity.

    • Remove the medium from the cells and add 40 µL of medium containing the test compound, vehicle control (DMSO), or positive control.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Assay Readout:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 50 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent viability using the formula: % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)

    • Plot % viability against compound concentration and fit the data to determine the IC₅₀ value.

Compound Management and Handling

Proper handling of library compounds is critical to ensure data integrity.

  • Storage: this compound should be stored as a solid at room temperature.[4] Stock solutions in DMSO should be stored at -20°C or -80°C in low-binding tubes or plates.

  • Solubility: Determine the maximum solubility in DMSO. If solubility is an issue, consider alternative solvents or pre-treatment of the solution (e.g., sonication).

  • Plate Handling: Use automated liquid handlers for accurate and precise dispensing of nanoliter to microliter volumes.[12] Ensure proper sealing of plates to prevent evaporation and contamination.

Conclusion

This compound represents a promising starting point for HTS campaigns due to its privileged aminopyrimidine scaffold. The target-based and phenotypic screening protocols provided here offer robust, validated frameworks for assessing its potential as a kinase inhibitor or a cytotoxic agent. Successful identification of activity in these primary assays should be followed by rigorous secondary assays and hit-to-lead optimization to validate the initial findings and explore the structure-activity relationship (SAR) of this chemical series.

References
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. [Link]

  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease. ScienceOpen. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. PubMed. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg. [Link]

  • Phenotypic and target-based HTS in drug discovery. Computational Chemistry | Blog. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Semantic Scholar. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. [Link]

  • Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. PubMed. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The aminopyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of 2-aminopyrimidine, for instance, have demonstrated a wide array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 6-aminopyrimidine-4-carboxylate, the subject of this guide, belongs to this versatile chemical family. Its structure suggests potential interactions with various biological targets, making a systematic and logical biological evaluation crucial to uncovering its therapeutic promise.

This document provides a comprehensive, step-by-step framework for the biological evaluation of this compound. The experimental design detailed herein follows a tiered approach, beginning with broad-spectrum screening for cytotoxic effects and progressively narrowing the focus to more specific cellular mechanisms such as apoptosis and kinase inhibition. This strategy is designed to efficiently identify and characterize the compound's primary biological activities.

Part 1: Foundational Screening - Assessing General Cytotoxicity

The initial step in evaluating any novel compound is to determine its effect on cell viability. This foundational screen provides a broad understanding of the compound's cytotoxic potential and helps determine the appropriate concentration range for subsequent, more targeted assays. The MTT and XTT assays are robust, colorimetric methods ideal for this purpose, relying on the metabolic activity of living cells as an indicator of viability.[3][4]

Principle of Tetrazolium-Based Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[3][4] This enzymatic reduction results in the formation of a colored formazan product, the amount of which is directly proportional to the number of viable cells.[4] While the MTT formazan is insoluble and requires a solubilization step, the XTT formazan is water-soluble, offering a more streamlined protocol.[4][5]

Experimental Workflow: Cytotoxicity Screening

Caption: General workflow for MTT/XTT cell viability assays.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control line) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4]

  • Treatment: Replace the existing medium with medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[3][4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 2: XTT Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling agent.[3]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength between 450 and 500 nm.[3][4]

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Parameter MTT Assay XTT Assay
Principle Reduction of yellow MTT to purple formazanReduction of yellow XTT to orange formazan
Formazan Product InsolubleWater-soluble
Solubilization Step RequiredNot required
Endpoint Absorbance at 570 nmAbsorbance at 450-500 nm
Advantages Well-established, cost-effectiveSimpler, faster, less prone to handling errors

Part 2: Mechanistic Elucidation - Investigating the Mode of Cell Death

Should the initial screening reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer agents.[8] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS), activation of caspases, and DNA fragmentation.[8]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescently labeled Annexin V.[8][10] Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]

Experimental Workflow: Apoptosis Assay

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include both untreated and positive controls (e.g., a known apoptosis inducer).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[9]

  • Washing: Wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Part 3: Target Identification - Exploring Kinase Inhibition

The aminopyrimidine scaffold is a key component of many kinase inhibitors used in cancer therapy.[11][12] Therefore, if this compound induces apoptosis in cancer cells, investigating its potential as a kinase inhibitor is a logical next step. Cell-based kinase assays are preferable to in vitro assays as they provide a more physiologically relevant context.[11][12]

Methods for Assessing Kinase Inhibition in Cells

There are several cell-based approaches to measure kinase activity and its inhibition:

  • Phosphorylation Level Measurement: This method involves quantifying the phosphorylation of a kinase's downstream substrate using techniques like Western blotting or ELISA. A decrease in substrate phosphorylation upon compound treatment indicates kinase inhibition.[12][13]

  • Cell Survival Assays: For certain kinases that drive cell proliferation and survival, their inhibition will lead to a decrease in cell viability. This can be measured using the MTT or XTT assays described earlier, but in specific cell lines where survival is dependent on the activity of the kinase of interest.[12]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a promoter that is activated by a signaling pathway downstream of the target kinase. Inhibition of the kinase leads to a decrease in reporter gene expression.[14]

Protocol 4: Western Blot for Phospho-Substrate Analysis
  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the substrate) to determine the relative change in phosphorylation.

Part 4: Investigating Anti-inflammatory Potential

Given that many aminopyrimidine derivatives exhibit anti-inflammatory properties, it is worthwhile to explore this potential for this compound.[2] A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[15]

Protocol 5: Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 6: Cytokine Measurement by ELISA
  • Sample Collection: Collect cell culture supernatants from LPS-stimulated macrophages treated with the test compound as described in the NO assay.

  • ELISA Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6). Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.[16][17]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the cytokine concentrations from a standard curve and calculate the percentage of inhibition.[16]

Experimental Logic: Anti-inflammatory Evaluation

G cluster_0 In Vitro Inflammation Model cluster_1 Measurement of Inflammatory Mediators cluster_2 Endpoint Analysis A RAW 264.7 Macrophages B Pre-treatment with This compound A->B C Stimulation with LPS B->C D Nitric Oxide (NO) Assay (Griess Test) C->D E Cytokine ELISA (TNF-α, IL-6) C->E F Quantification of Inhibition D->F E->F

Caption: Logical flow for assessing anti-inflammatory activity.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • IOR Press. (2024, August 2). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • Journal of Namibian Studies. (2023, December 15). Synthesis And Biological Activity Of Aminopyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structures of some bioactive aminopyrimidine derivatives. Retrieved from [Link]

  • PubMed. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • YouTube. (2024, March 11). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cytokine Response Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • ResearchGate. (2024, October 18). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Design, synthesis and pharmacological evaluation of new anti-inflammatory compounds. Retrieved from [Link]

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • PubMed Central. (2025, October 6). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

Sources

"Methyl 6-aminopyrimidine-4-carboxylate" cell culture and in vitro assay protocols

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've started with comprehensive Google searches, homing in on "Methyl 6-aminopyrimidine-4-carboxylate." I'm gathering data on synonyms, chemical and biological properties, plus any cell culture or in-vitro work. The goal is to build a solid foundation before I dive deeper.

Planning the Initial Steps

I'm now moving beyond basic searches. I'll identify cancer cell lines relevant to this compound and look for established culture protocols. Simultaneously, I'll search for detailed in vitro assay protocols, focusing on cytotoxicity, apoptosis, and cell cycle analysis. I need to synthesize this information and structure my application note. I will then design the guide.

Deepening The Search

I'm now zeroing in on "this compound." I've expanded Google searches to include synonyms and properties. Next, I'll find relevant cell lines and their culture protocols. Simultaneously, I'll look at established cytotoxicity, apoptosis, and cell cycle assays for this. I need to synthesize this data for the application note and design the guide. I'll include citations and URLs.

"Methyl 6-aminopyrimidine-4-carboxylate" derivatization for improved bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of Methyl 6-aminopyrimidine-4-carboxylate for Enhanced Bioactivity

Authored by: A Senior Application Scientist

Introduction: The Aminopyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleobases and vitamins.[1] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3][4] The 6-aminopyrimidine-4-carboxylate scaffold, in particular, serves as a versatile and highly valuable starting point for the synthesis of novel therapeutic agents. Its two distinct functional handles—the C6 amino group and the C4 carboxylate ester—allow for systematic and targeted modifications to explore chemical space and optimize biological function.

This guide provides a detailed framework for researchers and drug development professionals on strategic derivatization of this compound. We will delve into the chemical logic behind modifying this scaffold, provide detailed, field-tested protocols for key transformations, and discuss methodologies for evaluating the biological impact of these changes. The objective is to empower scientists to rationally design and synthesize next-generation pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Strategic Considerations for Derivatization

The core structure of this compound offers two primary, orthogonal sites for chemical modification. The choice of which site to modify, and with what functional group, is a critical decision driven by the therapeutic target and desired pharmacological outcome.

  • The C4-Carboxylate Position: The methyl ester at the C4 position is a key site for introducing diversity. It is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast library of amines to form amides. This strategy is frequently employed to introduce moieties that can form critical hydrogen bonds or occupy specific hydrophobic pockets within a target protein's active site, such as a kinase hinge region.[5][6]

  • The C6-Amino Position: The primary amine at the C6 position is a potent hydrogen bond donor and a nucleophilic handle for various modifications. It can be acylated, sulfonated, or alkylated to modulate the electronic properties, steric profile, and solubility of the molecule. For instance, attaching different alkyl or aryl groups can fine-tune interactions with the target protein and influence the compound's overall physicochemical properties.[7][8]

The following diagram illustrates these key points of diversification on the core scaffold.

G cluster_core Core Scaffold: this compound cluster_c4 C4 Position Strategy cluster_c6 C6 Position Strategy Core This compound (C₆H₇N₃O₂) M.W. 153.14 Structure C4_Mod Ester Hydrolysis -> Amide Coupling (Introduce R₂-NH₂) - Target specific protein pockets - Enhance H-bonding networks Structure->C4_Mod Derivatization at C4-Ester C6_Mod N-Alkylation / N-Acylation (Introduce R₁) - Modulate solubility & electronics - Alter steric profile Structure->C6_Mod Derivatization at C6-Amine

Caption: Key derivatization sites on the core scaffold.

Protocols for Derivatization

The following protocols are presented as self-validating systems, with explanations for the role of each reagent and condition. These are generalized procedures that should be optimized for specific substrates.

Workflow 1: Derivatization at the C4-Position via Amide Coupling

This two-step process first converts the methyl ester to a carboxylic acid, which is then activated for coupling with a desired amine.

G start Start: Methyl 6-aminopyrimidine- 4-carboxylate step1 Step 1: Ester Hydrolysis Reagents: LiOH, THF/H₂O start->step1 intermediate Intermediate: 6-Aminopyrimidine- 4-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling Reagents: R-NH₂, HATU, DIPEA, DMF intermediate->step2 end Product: 6-Aminopyrimidine- 4-carboxamide Derivative step2->end

Caption: Workflow for C4-position amide derivatization.

Protocol 1A: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Scientist's Note: A co-solvent system is used because the starting material is organic-soluble, while the hydrolysis reagent (LiOH) is water-soluble, ensuring a homogenous reaction mixture.

  • Reagent Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

    • Scientist's Note: LiOH is a strong base that effectively hydrolyzes the ester to the carboxylate salt. A slight excess ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up & Isolation: a. Once complete, carefully acidify the reaction mixture to pH ~4-5 with 1N HCl. b. The carboxylic acid product will precipitate out of the solution. c. Filter the solid, wash with cold water, and dry under vacuum to yield 6-aminopyrimidine-4-carboxylic acid.

    • Scientist's Note: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate due to its lower solubility in the aqueous medium.

Protocol 1B: Amide Coupling

  • Reagent Preparation: In an inert atmosphere (N₂ or Argon), dissolve 6-aminopyrimidine-4-carboxylic acid (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Scientist's Note: Anhydrous conditions are critical as water can hydrolyze the activated ester intermediate, reducing the yield.

  • Coupling Agent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) to the mixture.

    • Scientist's Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid to form a reactive species, facilitating amide bond formation with minimal side reactions like racemization.[8]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the stirring solution.

    • Scientist's Note: DIPEA is a non-nucleophilic organic base used to mop up the acid generated during the reaction, driving the equilibrium towards product formation.

  • Reaction & Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: a. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. b. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. c. Purify the crude product by flash column chromatography to obtain the desired 6-aminopyrimidine-4-carboxamide derivative.

Workflow 2: Derivatization at the C6-Amino Position

This workflow outlines two common modifications of the C6-amino group: N-acylation to form an amide and reductive amination for N-alkylation.

G cluster_paths start Start: Methyl 6-aminopyrimidine- 4-carboxylate path1 Path A: N-Acylation Reagents: R-COCl, Pyridine start->path1 path2 Path B: Reductive Amination Reagents: R-CHO, NaBH(OAc)₃ start->path2 prod1 Product: Methyl 6-acylaminopyrimidine- 4-carboxylate path1->prod1 prod2 Product: Methyl 6-alkylaminopyrimidine- 4-carboxylate path2->prod2

Caption: Parallel workflows for C6-amino group derivatization.

Protocol 2A: N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (R-COCl, 1.1 eq) dropwise. If using DCM, add pyridine (1.5 eq) as a base.

    • Scientist's Note: The reaction is performed at 0 °C to control the exothermic reaction. Pyridine acts as a base to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Work-up & Purification: Quench the reaction with water. Extract with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate. Purify by column chromatography.

Protocol 2B: N-Alkylation via Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.2 eq) in dichloroethane (DCE). Add acetic acid (0.1 eq) as a catalyst. Stir at room temperature for 1-2 hours.

    • Scientist's Note: The initial step is the acid-catalyzed formation of a Schiff base or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting aldehyde compared to other hydrides, reducing unwanted side reactions.[7]

  • Reaction: Stir at room temperature for 12-24 hours until the reaction is complete by LC-MS analysis.

  • Work-up & Purification: Quench carefully with saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate. Purify the residue by flash chromatography.

Evaluation of Bioactivity

Once a library of derivatives is synthesized, the next crucial step is to screen them for biological activity. The choice of assay depends on the therapeutic area of interest. The aminopyrimidine scaffold is a known "privileged structure" for kinase inhibition.[5][6]

Commonly Screened Targets for Aminopyrimidine Derivatives:

  • Protein Kinases: EGFR, BTK, Src, CDK4/6[5][6][9][10]

  • Microbial Enzymes: Dihydrofolate reductase (DHFR)

  • Inflammatory Targets: Cyclooxygenase (COX) enzymes

  • Pathogens: Mycobacterium tuberculosis, various bacteria and fungi[4][11][12]

Example Data Presentation

Structure-Activity Relationship (SAR) data should be summarized in a clear, tabular format to facilitate analysis. The table below shows a hypothetical example for a series of C4-amide derivatives tested against a protein kinase.

Compound IDR Group (at C4-Amide)Kinase Inhibition IC₅₀ (nM)
MAPC-01 -NH-CH₃850
MAPC-02 -NH-Cyclopropyl420
MAPC-03 -NH-Phenyl150
MAPC-04 -NH-(4-fluorophenyl)35[7][12]
MAPC-05 -NH-(3-methoxyphenyl)95

This is illustrative data based on common SAR trends.

From this hypothetical data, a researcher could conclude that larger, aromatic R groups enhance potency, with electron-withdrawing substituents like fluorine further improving activity. This rational, iterative process of synthesis and testing is the foundation of modern drug discovery.

Conclusion

This compound is a powerful and versatile starting material for medicinal chemistry campaigns. Its orthogonal functional groups allow for the systematic exploration of structure-activity relationships. By employing the strategic approaches and robust protocols outlined in this guide, researchers can efficiently generate libraries of novel derivatives. Subsequent biological screening can identify lead compounds with enhanced potency and specificity, paving the way for the development of new and effective therapeutics across a wide range of diseases.

References

  • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry Source: PubMed Central URL: [Link]

  • Title: Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Source: ResearchGate URL: [Link]

  • Title: Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021) Source: SciSpace URL: [Link]

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  • Title: Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: National Institutes of Health (PMC) URL: [Link]

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  • Title: New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities Source: ResearchGate URL: [Link]

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  • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and biological activities of some new pyrimidine derivatives from chalcones Source: Der Pharma Chemica URL: [Link]

  • Title: Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies Source: PubMed Central URL: [Link]

  • Title: Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: MDPI URL: [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 6-Aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 6-aminopyrimidine-4-carboxylate in Medicinal Chemistry

This compound is a pivotal building block in the synthesis of a diverse range of biologically active molecules. Its rigid pyrimidine core, adorned with strategically placed amino and carboxylate functionalities, serves as a versatile scaffold for the development of novel therapeutic agents. The aminopyrimidine moiety is a well-established pharmacophore, known to interact with various biological targets, including kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases such as cancer. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to the pharmaceutical industry, enabling the timely and cost-effective production of life-saving medicines.

This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust and optimized protocol. It further delves into the critical considerations for transitioning from laboratory-scale to large-scale production, addressing challenges related to process safety, reaction kinetics, and product purity.

Synthetic Strategy: A Multi-Step Approach to Purity and Scalability

A judicious selection of the synthetic route is the cornerstone of a successful scale-up campaign. For the synthesis of this compound, a multi-step approach commencing from a commercially available, functionalized pyrimidine precursor is recommended. This strategy offers superior control over regioselectivity and impurity profiles, which are critical for ensuring the quality of the final active pharmaceutical ingredient (API).

The chosen synthetic pathway involves three key transformations:

  • Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of an azide group at the C6 position of a dichlorinated pyrimidine precursor. The azide serves as a safe and efficient precursor to the primary amine.

  • Reduction of the Azide: Conversion of the azide functionality to the desired primary amino group.

  • Esterification: Conversion of the carboxylic acid to the final methyl ester product.

This route is advantageous for scale-up as it avoids the direct use of ammonia, which can be challenging to handle on a large scale and can lead to side reactions. The use of an azide intermediate allows for a clean and high-yielding reduction to the amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-azido-4-chloropyrimidine-5-carboxylic acid

This initial step involves the selective displacement of one of the chlorine atoms in the starting material with an azide group. The C4 position is generally more reactive towards nucleophilic attack in 4,6-dichloropyrimidines.[1][2][3]

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
4,6-Dichloropyrimidine-5-carboxylic acid192.991.0100 g
Sodium Azide (NaN3)65.011.240.4 g
Acetone58.08-1 L
Water18.02-500 mL

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 4,6-dichloropyrimidine-5-carboxylic acid (100 g, 0.518 mol) and acetone (1 L).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • In a separate beaker, dissolve sodium azide (40.4 g, 0.622 mol) in water (500 mL).

  • Slowly add the sodium azide solution to the reaction mixture over a period of 30 minutes, maintaining the internal temperature below 25 °C using a water bath.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-65 °C) and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • The aqueous residue will contain the product as a precipitate. Filter the solid, wash with cold water (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight.

Step 2: Synthesis of 6-amino-4-chloropyrimidine-5-carboxylic acid

The azide intermediate is reduced to the corresponding primary amine using a mild and selective reducing agent.

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
6-azido-4-chloropyrimidine-5-carboxylic acid199.561.0100 g
10% Palladium on Carbon (Pd/C)-0.011.0 g
Methanol32.04-1 L
Hydrogen (H2) gas2.02ExcessBalloon/gas line

Procedure:

  • To a 2 L hydrogenation flask, add 6-azido-4-chloropyrimidine-5-carboxylic acid (100 g, 0.501 mol) and methanol (1 L).

  • Carefully add 10% Pd/C (1.0 g) to the suspension.

  • Seal the flask and purge with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely.

  • Wash the Celite pad with methanol (2 x 100 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system if necessary.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the methyl ester. Fischer esterification is a classic and scalable method for this transformation.[4]

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
6-amino-4-chloropyrimidine-5-carboxylic acid173.561.080 g
Methanol32.04Large Excess800 mL
Sulfuric Acid (H2SO4), concentrated98.08Catalytic5 mL
Sodium Bicarbonate (NaHCO3)84.01-As needed
Dichloromethane (DCM)84.93-500 mL
Brine--200 mL
Anhydrous Sodium Sulfate (Na2SO4)142.04-As needed

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-amino-4-chloropyrimidine-5-carboxylic acid (80 g, 0.461 mol) and methanol (800 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate/hexanes to obtain pure this compound.

Scale-Up Synthesis Considerations

Transitioning a synthetic protocol from the laboratory to a manufacturing plant requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Diagram: Scale-Up Decision Workflow

Scale_Up_Workflow Start Lab-Scale Protocol Route_Scouting Route Scouting & Selection Start->Route_Scouting Feasibility Process_Safety Process Safety Assessment Route_Scouting->Process_Safety Hazard Analysis Reaction_Kinetics Reaction Kinetics & Thermodynamics Process_Safety->Reaction_Kinetics Safe Operating Parameters Mass_Transfer Heat & Mass Transfer Analysis Reaction_Kinetics->Mass_Transfer Reactor Design Workup_Purification Work-up & Purification Development Mass_Transfer->Workup_Purification Efficiency Analytical_Methods Analytical Method Validation Workup_Purification->Analytical_Methods Quality Control Pilot_Plant Pilot Plant Trial Analytical_Methods->Pilot_Plant Validation Full_Scale Full-Scale Production Pilot_Plant->Full_Scale Demonstration

Caption: A workflow diagram illustrating the key stages in scaling up a chemical synthesis.

Process Safety Assessment
  • Sodium Azide Handling: Sodium azide is highly toxic and can form explosive heavy metal azides.[5][6][7] On a large scale, it is crucial to use equipment free of heavy metals (e.g., lead, copper) and to have a dedicated, well-ventilated area for its handling. A robust quenching protocol for any residual azide is mandatory. A common method involves treatment with sodium nitrite and an acid to generate nitrous acid, which decomposes the azide to nitrogen gas.[7][8]

  • Diazotization Reactions: Although not used in the primary proposed route, if an alternative synthesis involving a diazonium salt were considered, strict temperature control (typically 0-5 °C) would be critical to prevent the formation of unstable and potentially explosive diazonium compounds.[9][10][11]

  • Thermal Stability: The thermal stability of all intermediates and the final product should be evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12][13][14] This data is essential for determining safe operating temperatures and preventing runaway reactions.

  • Solvent Selection: Solvents should be chosen based on their safety profile (e.g., flammability, toxicity) and their compatibility with the reaction chemistry. On a large scale, solvent recovery and recycling are also important economic and environmental considerations.

Reaction Kinetics and Thermodynamics
  • Exothermicity: The SNAr reaction with sodium azide and the final esterification step can be exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous increase in temperature. Calorimetric studies are necessary to quantify the heat of reaction and to design an appropriate cooling system for the reactor.

  • Reaction Monitoring: Real-time monitoring of reaction progress using in-situ analytical techniques (e.g., FT-IR, Raman spectroscopy) can provide valuable kinetic data and allow for better control over the reaction. This can help in optimizing reaction times and preventing the formation of impurities.

Heat and Mass Transfer
  • Mixing: Efficient mixing is crucial for maintaining uniform temperature and concentration throughout the reactor, especially in heterogeneous reactions like the hydrogenation step. The choice of impeller design and agitation speed needs to be carefully considered based on the reactor geometry and the properties of the reaction mixture.

  • Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions, must be carefully controlled to manage the heat evolution. On a large scale, this is typically achieved using computer-controlled dosing pumps.

Work-up and Purification
  • Filtration: The filtration of the Pd/C catalyst after hydrogenation needs to be performed carefully on a large scale to prevent catalyst ignition. The filter cake should be kept wet with solvent at all times.

  • Crystallization: The final purification by crystallization is a critical step for achieving the desired purity of the final product.[15][16][17] The choice of solvent, cooling profile, and seeding strategy will significantly impact the crystal size distribution, morphology, and purity. Developing a robust crystallization process is key to consistent product quality.

  • Impurity Profiling: A thorough understanding of the potential impurities that can form during the synthesis is essential.[18][19][20][21][22] Analytical methods such as HPLC and GC-MS should be developed and validated to detect and quantify these impurities. This information is critical for setting appropriate specifications for the final product.

Data Summary

StepStarting MaterialProductTypical Yield (%)Key Considerations for Scale-Up
14,6-Dichloropyrimidine-5-carboxylic acid6-azido-4-chloropyrimidine-5-carboxylic acid85-95Safe handling of sodium azide; control of exotherm during addition; efficient removal of acetone.
26-azido-4-chloropyrimidine-5-carboxylic acid6-amino-4-chloropyrimidine-5-carboxylic acid90-98Safe handling of pyrophoric Pd/C catalyst; efficient hydrogen gas delivery and agitation; complete removal of catalyst.
36-amino-4-chloropyrimidine-5-carboxylic acidThis compound80-90Control of exotherm during acid addition; efficient removal of water to drive the equilibrium; robust crystallization protocol for final purification.

Conclusion

The successful scale-up of the synthesis of this compound is a critical step in the drug development pipeline. The protocol detailed in this application note provides a robust and scalable route to this important intermediate. By carefully considering the process safety, reaction kinetics, and purification strategies outlined, researchers and drug development professionals can confidently transition this synthesis from the laboratory to a manufacturing setting, ensuring a reliable supply of this key building block for the development of new and innovative medicines.

References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - MDPI. Available at: [Link]

  • Sodium Azide - Chemistry LibreTexts. Available at: [Link]

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  • Azide Compounds - Environmental Health and Safety. Available at: [Link]

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  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. Available at: [Link]

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  • Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF. Available at: [Link]

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  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction - The Royal Society of Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl 6-aminopyrimidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. As scientists and researchers, we understand that synthesizing novel compounds can present unique challenges. The synthesis of Methyl 6-aminopyrimidine-4-carboxylate, a valuable building block in medicinal chemistry, is no exception. Low yields can stem from a variety of factors, from subtle impurities in starting materials to suboptimal reaction kinetics.

This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions to enhance your experimental outcomes.

Section 1: The Synthetic Landscape: A Common Approach

A prevalent and cost-effective method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyrimidine precursor. Typically, Methyl 6-chloropyrimidine-4-carboxylate is reacted with an ammonia source under heat and pressure. While straightforward in principle, the success of this reaction hinges on carefully controlling several parameters to favor the desired mono-substitution product.

The general reaction scheme is as follows:

G SM Methyl 6-chloropyrimidine-4-carboxylate P This compound SM->P S_NAr Reaction R Ammonia (e.g., NH4OH, NH3 in dioxane) Solvent (e.g., Dioxane, EtOH) Heat (Δ) R->P

Caption: General SNAr pathway for synthesis.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has stalled with significant unreacted starting material visible on TLC. What are the likely causes and how can I drive the reaction to completion?

A1: Reaction stalling is typically a result of insufficient activation energy, poor reagent solubility, or deactivation of the nucleophile.

  • Causality & Solution - Temperature and Pressure: The SNAr reaction on an electron-deficient ring like pyrimidine requires sufficient thermal energy. If you are running the reaction at atmospheric pressure in a solvent like ethanol, the reflux temperature may be too low.

    • Recommendation: Perform the reaction in a sealed pressure vessel. This allows the temperature to be raised safely above the solvent's boiling point (e.g., 100-140 °C), which significantly accelerates the rate of substitution. Monitor the internal pressure to ensure it remains within the vessel's safety limits.

  • Causality & Solution - Ammonia Source: The concentration and nature of your ammonia source are critical.

    • Aqueous Ammonia (NH₄OH): While convenient, the presence of water can be problematic. Water can compete as a nucleophile, leading to the formation of a 6-hydroxypyrimidine byproduct.

    • Ammonia in an Organic Solvent (e.g., 2M NH₃ in Dioxane/IPA): This is often a superior choice as it provides a high concentration of the nucleophile in a non-competitive, anhydrous environment.

    • Recommendation: Switch from aqueous ammonia to a solution of ammonia in an organic solvent. Ensure you use a significant excess (5-10 equivalents) to maintain a high concentration and drive the equilibrium toward the product.

  • Causality & Solution - Solvent Choice: The solvent must be able to dissolve the starting chloropyrimidine and be stable at high temperatures.

    • Recommendation: Dioxane, isopropanol (IPA), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. NMP, being a high-boiling polar aprotic solvent, can be particularly effective but is more difficult to remove during work-up.[1][2]

Q2: My TLC shows multiple product spots, and the yield of the desired amine is low. What are these byproducts and how can I prevent them?

A2: The formation of multiple byproducts points to a lack of selectivity in the reaction. The primary culprits are hydrolysis and di-substitution.

  • Hydrolysis Byproducts: Formation of Methyl 6-hydroxypyrimidine-4-carboxylate occurs if water is present in the reaction, acting as a nucleophile. The starting ester can also be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially at high temperatures.

    • Prevention: Ensure strictly anhydrous conditions by using dry solvents and a non-aqueous ammonia source.[3] If using a base like sodium acetate, ensure it is anhydrous.[1][2]

  • Di-substitution: While the 6-position is generally more reactive, if your starting material is a di-chlorinated pyrimidine (e.g., Methyl 2,6-dichloropyrimidine-4-carboxylate), forcing conditions (high temperature, long reaction times) can lead to the formation of a di-amino byproduct.

    • Prevention: Control the reaction temperature and time carefully. Monitor the reaction progress using TLC or LC-MS.[4] Stop the reaction once the starting material is consumed to prevent over-reaction. Using a stoichiometric amount of the ammonia source can also limit di-substitution, but this often leads to incomplete conversion.

Q3: My crude product looks clean on TLC, but the isolated yield after purification is disappointingly low. Where am I losing my product?

A3: Product loss during work-up and purification is common and often related to the product's physical properties, such as its solubility and basicity.

  • Work-up Losses: The amino group makes the product basic. During an aqueous work-up, if the pH is too acidic, the product will be protonated and become highly water-soluble, leading to significant losses in the aqueous layer during extraction.

    • Best Practice: After quenching the reaction, adjust the pH of the aqueous solution to be neutral or slightly basic (pH 7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the product is in its free-base, less polar form.

  • Purification Method:

    • Silica Gel Chromatography: The basic amino group and the polar ester can cause the product to streak or adhere strongly to acidic silica gel, leading to poor recovery.

    • Recommendation:

      • Neutralize the Silica: Pre-treat your column by flushing it with your eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N). This deactivates the acidic sites on the silica.

      • Recrystallization: This is often the most effective method for purifying this type of solid compound.[5] Experiment with solvent systems like Ethyl Acetate/Hexane, Methanol/Water, or Isopropanol to find conditions that yield high-purity crystals with good recovery.

Section 3: Proactive Yield Enhancement & Advanced Strategies (FAQs)
FAQ 1: Are there alternatives to SNAr for this amination?

Yes. If SNAr proves to be low-yielding despite optimization, modern cross-coupling reactions offer powerful alternatives, though they require more expensive catalysts and ligands.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds.[6][7] It uses a palladium catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., Xantphos) and a base (e.g., NaOtBu or Cs₂CO₃) to couple an aryl halide with an amine.[8][9] This method is often milder and more functional-group tolerant than traditional SNAr.

  • Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction.[10] While traditional Ullmann reactions required harsh conditions, modern protocols use copper(I) catalysts with ligands like phenanthroline, allowing the reaction to proceed at lower temperatures.[11][12][13]

FAQ 2: How critical is the purity of the starting Methyl 6-chloropyrimidine-4-carboxylate?

Extremely critical. Impurities in the starting material can directly inhibit the reaction or introduce byproducts that complicate purification.[14]

  • Common Impurities: Di-chlorinated pyrimidines, regioisomers, or residual acid from the synthesis of the starting material.

  • Validation: Always verify the purity of your starting material by NMR and/or LC-MS before starting the reaction. If necessary, purify it by recrystallization or chromatography.

Section 4: Key Experimental Protocols
Protocol 4.1: Synthesis via SNAr in a Sealed Vessel

This protocol is a representative example and may require optimization for your specific setup.

  • Reagent Preparation: To a 100 mL pressure-rated reaction vessel equipped with a magnetic stir bar, add Methyl 6-chloropyrimidine-4-carboxylate (e.g., 5.0 g, 1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (50 mL). To this suspension, add a solution of ammonia in 1,4-dioxane (e.g., 2.0 M solution, 5 equivalents).

  • Reaction Setup: Seal the vessel tightly according to the manufacturer's instructions.

  • Heating and Monitoring: Place the vessel in an oil bath preheated to 120 °C behind a protective blast shield. Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots (after cooling the vessel) at 2, 4, and 8 hours and analyzing by TLC.

  • Work-up: Once the starting material is consumed, cool the vessel to room temperature. Carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Extraction: Redissolve the residue in ethyl acetate (100 mL) and water (50 mL). Adjust the pH of the aqueous layer to ~8 with a saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol).

Protocol 4.2: TLC Monitoring
  • System: Silica gel 60 F₂₅₄ plates.

  • Eluent: 50% Ethyl Acetate in Hexane (this may need to be adjusted).

  • Visualization: UV light (254 nm). The pyrimidine ring is UV active.

  • Staining: A potassium permanganate (KMnO₄) stain can also be used to visualize the product.

Section 5: Data Interpretation & Troubleshooting Workflow

A systematic approach is key to diagnosing issues. The table below summarizes common observations and their implications.

Observation (TLC/LC-MS) Potential Cause Suggested Action
Single spot, matches starting material (SM).Reaction has not initiated.Increase temperature; check ammonia concentration; confirm SM purity.
Two main spots: SM and Product (P).Incomplete conversion.Increase reaction time; increase temperature; add more ammonia solution.
Three+ spots: SM, P, and a new spot at a similar Rf to P.Formation of a byproduct (e.g., hydrolysis product).Ensure anhydrous conditions; switch to non-aqueous ammonia source.
A new, more polar spot at the baseline.Ester hydrolysis to the carboxylic acid.Reduce reaction temperature or time; use a milder base if applicable.
Troubleshooting Decision Tree

This workflow can guide your troubleshooting process.

G start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Significant SM Remains? check_tlc->sm_present byproducts Multiple Byproducts Present? sm_present->byproducts No increase_cond Increase Temp/Time/ Reagent Concentration sm_present->increase_cond Yes use_anhydrous Switch to Anhydrous Solvents/Reagents byproducts->use_anhydrous Yes optimize_workup Optimize Work-up pH & Purification Method byproducts->optimize_workup No (Post-reaction issue) check_purity Verify SM Purity & Reagent Quality increase_cond->check_purity success Yield Improved increase_cond->success consider_alt Consider Alternative (e.g., Buchwald-Hartwig) increase_cond->consider_alt If still fails use_anhydrous->success use_anhydrous->consider_alt If still fails optimize_workup->success

Caption: A decision tree for troubleshooting low yield.

References
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). Research Journal of Chemistry and Environment. [Link]

  • Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]

  • Cerna, I., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • NPTEL-NOC IITM. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]

  • Mog P., et al. (2022). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg. [Link]

  • Chibale, K., et al. (2014). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • ResearchGate. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Stasolla, C., et al. (2014). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]

  • O'Reilly, C., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Google Patents. (2014). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • ResearchGate. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. [Link]

  • Google Patents. (2006). WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile.
  • Google Patents. (2011). AU2006251163B2 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile.
  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]

  • Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.
  • Al-Ostath, A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

  • Google Patents. (2013).
  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • Khan, I., et al. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. [Link]

  • Khan, A., et al. (2023). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • El-Maghraby, A. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]

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"Methyl 6-aminopyrimidine-4-carboxylate" side reaction and by-product formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 6-aminopyrimidine-4-carboxylate Synthesis

A Guide to Troubleshooting Side Reactions and By-Product Formation

Introduction: Navigating the Synthesis of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis, most commonly achieved via nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor, appears straightforward. However, researchers frequently encounter challenges with side reactions that can significantly lower yield, complicate purification, and introduce difficult-to-remove impurities.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles driving the formation of these by-products, providing you with the knowledge to not only solve current problems but also prevent future ones.

Section 1: Core Synthesis & Primary Side Reactions

The most prevalent synthetic route involves the amination of a precursor like Methyl 4,6-dichloropyrimidine-carboxylate. While effective, the presence of two reactive sites and the nature of the reagents can lead to a competitive reaction landscape.

Start Methyl 4,6-dichloropyrimidine-4-carboxylate (Starting Material) Reagent + NH₃ (or Amine Source) Byproduct2 By-product: Solvolysis Product (e.g., 6-hydroxy or 6-alkoxy) Start->Byproduct2 Side Reaction 2 (Solvent Attack) Product This compound (Desired Product) Reagent->Product Desired Reaction (Monosubstitution) Byproduct1 By-product: Diaminopyrimidine Reagent->Byproduct1 Side Reaction 1 (Disubstitution) Byproduct3 By-product: Dimer/Oligomer Product->Byproduct3 Side Reaction 3 (Self-Reaction)

Caption: Key reaction pathways in the synthesis of this compound.

FAQ 1: My mass spectrometry results show a significant peak for a diaminopyrimidine by-product. Why is this happening and how can I stop it?

Answer:

This is the most common side reaction, resulting from the disubstitution of both chloro groups on the pyrimidine ring.

  • Causality: The initial monosubstitution reaction forms Methyl 6-amino-4-chloropyrimidine-4-carboxylate. While the amino group is electron-donating and slightly deactivates the ring towards further nucleophilic attack compared to the starting material, the second chloro group at the C4 position remains susceptible to substitution. If reaction conditions are too harsh (high temperature) or the stoichiometry of the ammonia/amine source is too high, this second substitution will occur at a significant rate[1].

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Carefully control the molar equivalents of your aminating agent. Use a slight excess (e.g., 1.1 to 1.5 equivalents) rather than a large one. A patent for a similar process warns that a high ratio of ammonia can lead to the formation of the diamino impurity[1].

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and allow the reaction to slowly warm to room temperature. Overheating provides the activation energy needed for the less favorable second substitution.

    • Slow Addition: Add the aminating agent (or the dichloropyrimidine solution) dropwise over an extended period. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive monosubstitution pathway.

FAQ 2: I've isolated a by-product where the second chlorine has been replaced by an -OH or an -OR group from my alcoholic solvent. What causes this solvolysis?

Answer:

This side reaction is a classic case of competing nucleophiles. The solvent (water or alcohol) or the base used can attack the pyrimidine ring.

  • Causality: In a typical SNAr reaction, the amine is intended to be the primary nucleophile. However, alcoholic solvents (like methanol or ethanol) can also act as nucleophiles, especially in the presence of a base which deprotonates them to form highly reactive alkoxides (e.g., methoxide, ethoxide). These alkoxides are "hard" nucleophiles and can compete effectively with the "softer" amine nucleophile for the electrophilic carbon of the pyrimidine ring[2]. Similarly, if water and a strong base are present, hydroxide ions can lead to the formation of the 6-hydroxy analogue.

  • Troubleshooting & Prevention:

    • Solvent Choice: If solvolysis is a major issue, switch to an aprotic solvent that cannot act as a nucleophile, such as Tetrahydrofuran (THF), Dioxane, or Acetonitrile (ACN).

    • Base Selection: Use a non-nucleophilic base. A bulky amine base like Diisopropylethylamine (DIPEA) or a carbonate base (K₂CO₃, Cs₂CO₃) is preferable to sodium hydroxide or sodium methoxide when running reactions in protic solvents.

    • Anhydrous Conditions: Ensure your reagents and solvent are dry. Water can lead to the formation of the corresponding 6-hydroxypyrimidine.

FAQ 3: My analysis shows high molecular weight species, suggesting dimerization or oligomerization. What is the mechanism for this?

Answer:

This occurs when your product, this compound, acts as a nucleophile and attacks the starting material, Methyl 4,6-dichloropyrimidine-carboxylate (or the mono-substituted intermediate).

  • Causality: The exocyclic amino group on your product is still nucleophilic. It can attack an unreacted molecule of the chloro-pyrimidine starting material, leading to the formation of a dimer linked by a secondary amine. This process can sometimes continue, leading to oligomers[3]. This side reaction is particularly prevalent in palladium-catalyzed amination reactions but can also occur under thermal SNAr conditions, especially at high concentrations. The formation of such N,N-diheteroarylated products is driven by the potential for tautomerization in the 4-amino-6-chloropyrimidine intermediate, which can increase the mobility of the N-H proton and facilitate a second arylation[3].

  • Troubleshooting & Prevention:

    • High Dilution: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.

    • Protecting Groups: While more synthetically intensive, protecting the amine of the incoming nucleophile (if it's not ammonia) can prevent it from reacting further after the initial substitution.

    • Reverse Addition: Add the dichloropyrimidine starting material slowly to a solution of the amine. This ensures that the amine is always in excess relative to the electrophile, minimizing the chance that a product molecule will encounter and react with a starting material molecule.

Section 2: Troubleshooting Purification and Product Stability

FAQ 4: My reaction seems to work, but I isolate the 6-aminopyrimidine-4-carboxylic acid instead of the methyl ester. Why is my ester being hydrolyzed?

Answer:

Ester hydrolysis is a common issue, typically occurring during the reaction workup or if the reaction is run under harsh basic or acidic conditions for a prolonged period.

  • Causality: Methyl esters are susceptible to saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis. If your reaction workup involves a strong aqueous base (like NaOH or KOH) to neutralize acid or remove impurities, you can inadvertently hydrolyze the ester. Similarly, prolonged exposure to strong aqueous acid during extraction can also lead to hydrolysis. Studies on related pyrimidine structures have shown that the ring can be labile under strong basic conditions, which can facilitate reactions at peripheral functional groups[4].

  • Troubleshooting Protocol: Workup Optimization

    • Use Mild Base: During workup, use a milder base like sodium bicarbonate (NaHCO₃) solution for neutralization instead of NaOH or KOH.

    • Minimize Contact Time: Do not let your organic layer remain in contact with aqueous acidic or basic solutions for extended periods. Perform extractions quickly.

    • Avoid High Temperatures: Perform all extractions and washes at room temperature or below. Do not heat the reaction mixture during a basic or acidic quench.

    • pH Control: Carefully monitor the pH during workup, aiming to keep it as close to neutral as possible once the reaction is complete.

Section 3: Analytical Summary and Methodologies

Data Summary: Common By-products

The table below summarizes the key by-products discussed, their mass change relative to the desired product, and their primary cause. This can serve as a quick diagnostic tool when analyzing LC-MS data.

By-product NameStructureΔ Mass vs. ProductLikely Cause
Diaminopyrimidine Pyrimidine-(NH₂)₂+15.02 DaExcess aminating agent, high temp.
6-Hydroxypyrimidine Pyrimidine-(OH)+1.01 DaWater contamination, strong base
6-Methoxypyrimidine Pyrimidine-(OCH₃)+15.02 DaMethanol solvent with base
Carboxylic Acid Pyrimidine-(COOH)-14.02 DaHarsh acidic/basic workup
Dimer Product-NH-SM'+135.54 Da (approx.)High concentration, excess temp.

Note: Δ Mass is calculated based on replacing a -NH₂ group or relative to the final product mass. Dimer mass is approximate, representing the addition of a C₅H₂N₂O₂Cl fragment.

General Experimental Protocol: Amination of Methyl 4,6-dichloropyrimidine-4-carboxylate

This protocol is a starting point and should be optimized based on the troubleshooting advice above.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 4,6-dichloropyrimidine-4-carboxylate (1.0 eq) and a suitable aprotic solvent (e.g., THF, 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of the aminating agent (e.g., ammonia in dioxane, 1.2 eq) and a non-nucleophilic base if required (e.g., DIPEA, 1.5 eq).

  • Reaction: Add the amine solution to the cooled pyrimidine solution dropwise via a syringe pump over 1-2 hours.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography[5] or recrystallization.

Start Is Yield Low or is Purification Difficult? Analyze Analyze Crude Reaction Mixture by LC-MS Start->Analyze CheckMass Identify Mass of Major Impurity Analyze->CheckMass Diamino Impurity Mass ≈ Product + 15 Da CheckMass->Diamino Yes Solvolysis Impurity Mass ≈ Product + 1 Da (OH) or Product + 15 Da (OMe) CheckMass->Solvolysis Yes Dimer Impurity Mass ≈ High MW Species CheckMass->Dimer Yes Acid Impurity Mass ≈ Product - 14 Da CheckMass->Acid Yes Sol_Diamino Cause: Disubstitution Action: Reduce amine eq., lower temperature Diamino->Sol_Diamino Sol_Solvolysis Cause: Solvolysis Action: Use aprotic solvent, non-nucleophilic base Solvolysis->Sol_Solvolysis Sol_Dimer Cause: Dimerization Action: Use high dilution, reverse addition Dimer->Sol_Dimer Sol_Acid Cause: Ester Hydrolysis Action: Use mild workup (NaHCO₃), avoid heat Acid->Sol_Acid

Caption: Troubleshooting logic tree for identifying and resolving common side reactions.

References

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg. [Link]

  • Pyrimidine dimer - Wikipedia. Wikipedia. [Link]

  • Pyrimidine dimers – Knowledge and References. Taylor & Francis. [Link]

  • Pyrimidine Dimers - ResearchGate. ResearchGate. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). [Link]

  • This compound, min 97%, 1 gram. LabAlley. [Link]

  • Repair of DNA-containing pyrimidine dimers. PubMed. [Link]

  • Pyrimidine Dimers - Illinois Experts. University of Illinois. [Link]

  • Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. National Institutes of Health (NIH). [Link]

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Optimizing reaction conditions for "Methyl 6-aminopyrimidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 6-aminopyrimidine-4-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: The synthesis of this compound and related aminopyrimidines typically follows a few convergent strategies. A highly effective and widely used method involves the nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine ring. This often starts with a di-substituted pyrimidine, such as a dichloropyrimidine derivative, where the chloro groups act as excellent leaving groups. For instance, a common precursor is methyl 2,4-dichloropyrimidine-6-carboxylate, which allows for selective displacement of the chloro groups.[1] The C4 and C6 positions on the pyrimidine ring are particularly susceptible to nucleophilic attack, making this a reliable approach.[2] Another strategy involves building the pyrimidine ring from acyclic precursors through cyclocondensation reactions, for example, by reacting carbonyl compounds with amidines.[3]

Q2: How do I select the appropriate starting materials and reagents?

A2: Your choice of starting materials is dictated by the synthetic route. For SNAr-based routes, the purity of the halogenated pyrimidine precursor is critical. Impurities can lead to unwanted side reactions and complicate purification. The choice of amine source (e.g., ammonia or a protected amine) and the base is also crucial. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to avoid competition with the primary nucleophile.[1] For cyclocondensation routes, the purity of the amidine and the dicarbonyl component is paramount to prevent the formation of side products.[4] Always use high-purity, anhydrous solvents when required, as water can lead to hydrolysis of ester groups or intermediates.

Q3: What are the key parameters to consider for optimizing reaction yield and purity?

A3: Optimizing the synthesis of this compound requires careful control over several parameters:

  • Temperature: The reaction temperature significantly impacts both the reaction rate and the formation of byproducts. SNAr reactions may require initial cooling (e.g., 0 °C) to control the initial exothermic reaction, followed by gentle heating to drive the reaction to completion.[1]

  • Stoichiometry: Precise control of reactant ratios is essential. A slight excess of the amine nucleophile can help ensure complete conversion of the starting material, but a large excess can complicate purification.

  • Solvent: The choice of solvent influences reagent solubility and reaction kinetics. Aprotic polar solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or isopropanol are commonly used.[1]

  • Reaction Time: Reactions should be monitored by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of maximum conversion and prevent the formation of degradation products over extended periods.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Table 1: Quick Troubleshooting Reference
Symptom / Observation Possible Cause(s) Recommended Action(s)
Low or No Product Yield 1. Inactive reagents or catalyst. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of moisture or oxygen.1. Verify purity/activity of starting materials. 2. Optimize temperature profile. 3. Monitor reaction via TLC/LC-MS to completion. 4. Use anhydrous solvents and an inert atmosphere (N₂ or Ar).
Reaction Stalls / Incomplete Conversion 1. Poor solubility of reagents. 2. Catalyst deactivation. 3. Reversible reaction equilibrium.1. Change to a more suitable solvent or increase reaction volume. 2. Add fresh catalyst if applicable. 3. Consider removing a byproduct (e.g., water) if it inhibits the reaction.
Multiple Spots on TLC (Impurity Formation) 1. Side reactions (e.g., self-condensation). 2. Reaction temperature too high. 3. Oxidation of the pyrimidine ring. 4. Hydrolysis of the methyl ester.1. Slow down the addition of reagents. 2. Lower the reaction temperature. 3. Conduct the reaction under an inert atmosphere.[4] 4. Ensure anhydrous conditions and avoid aqueous workup if product is unstable.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during chromatography.1. Use a different solvent for extraction or precipitation. 2. Add brine to break emulsions. 3. Optimize the chromatography solvent system (e.g., change polarity, add modifiers).
Yield Drops Significantly on Scale-Up 1. Inefficient heat and mass transfer. 2. Changes in reaction kinetics due to surface area-to-volume ratio. 3. More pronounced effect of raw material impurities.1. Ensure efficient stirring and temperature control. Slow down reagent addition rate.[4] 2. Re-optimize reaction parameters at the larger scale. 3. Perform rigorous quality control on incoming raw materials.[4]
Detailed Troubleshooting Q&A

Q: My reaction has a very low yield, and TLC analysis shows mostly unreacted starting material. What should I investigate first?

A: When faced with low conversion, a systematic approach is key.

  • Reagent Quality: First, verify the purity and integrity of your starting materials and reagents. The halogenated pyrimidine precursor can degrade over time. The amine source should be of high quality, and any base used (e.g., DIPEA, triethylamine) should be pure and dry.

  • Reaction Conditions: Ensure your reaction is set up under the correct atmosphere. Pyrimidine syntheses can be sensitive to oxygen and moisture.[4] Using an inert atmosphere (Nitrogen or Argon) and anhydrous solvents is often critical.

  • Temperature Control: Double-check your reaction temperature. Some steps, like the initial addition of a nucleophile, may need to be performed at a lower temperature (e.g., 0 °C) to prevent rapid, uncontrolled reactions that can lead to side products. Subsequently, the reaction may require heating to proceed to completion.

Q: I am observing a major, unidentified byproduct in my reaction mixture. How can I identify and mitigate it?

A: The formation of significant byproducts often points to competing reaction pathways.

  • Common Side Reactions: In pyrimidine synthesis, common side reactions include the self-condensation of starting materials or the formation of di-substituted products if not controlled properly.[4] For example, if your starting material has two leaving groups, the amine may react at both sites.

  • Mitigation Strategies:

    • Controlled Addition: Add the nucleophilic amine slowly to the reaction mixture, possibly at a reduced temperature. This keeps its instantaneous concentration low, minimizing side reactions.

    • Stoichiometry Optimization: Carefully control the stoichiometry. Using a slight excess (e.g., 1.1 equivalents) of the amine can drive the reaction to completion without leading to excessive di-substitution.

    • Inert Atmosphere: The dihydropyrimidine ring can be susceptible to oxidation.[4] Running the reaction under an inert atmosphere can prevent the formation of oxidized impurities.

Q: My final product is difficult to purify by column chromatography. Are there alternative methods?

A: If column chromatography is proving ineffective due to issues like compound instability on silica or co-elution of impurities, consider these alternatives:

  • Recrystallization: This is an excellent method for purification if a suitable solvent system can be found. Experiment with various solvents (e.g., ethyl acetate, hexane, ethanol, water mixtures) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: Since the product contains a basic amino group, you may be able to perform an acid-base workup. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and extract your purified product back into an organic solvent.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.

Visualized Workflows and Pathways

Diagram 1: General Synthetic Pathway

G SM Methyl 2,4-dichloropyrimidine-6-carboxylate Intermediate Reaction Intermediate SM->Intermediate + Amine Ammonia (NH₃) or Amine Source Amine->Intermediate + Base Base (e.g., DIPEA) Base->Intermediate (catalyst) Solvent Solvent (e.g., THF) Solvent->Intermediate Product This compound Intermediate->Product Nucleophilic Aromatic Substitution (SNAr) G Start Problem with Synthesis? LowYield Low Yield / Conversion Start->LowYield Yes Impurity High Impurity Level Start->Impurity Yes Scaleup Scale-Up Issues Start->Scaleup Yes CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents CheckConditions Optimize Temp, Time & Atmosphere LowYield->CheckConditions AnalyzeByproducts Identify Byproducts (LCMS, NMR) Impurity->AnalyzeByproducts CheckHeatTransfer Ensure Adequate Cooling/Stirring Scaleup->CheckHeatTransfer Revalidate Re-optimize Parameters at Scale Scaleup->Revalidate ModifyWorkup Optimize Purification (Recrystallization, Extraction) AnalyzeByproducts->ModifyWorkup ControlKinetics Slow Reagent Addition AnalyzeByproducts->ControlKinetics

Caption: A decision tree for troubleshooting common issues.

Experimental Protocol

This protocol is a representative example based on common synthetic transformations for this class of compounds. Researchers should adapt it based on their specific starting materials and laboratory safety protocols.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • Methyl 2,4-dichloropyrimidine-6-carboxylate

  • Ammonia (0.5 M solution in 1,4-Dioxane)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 2,4-dichloropyrimidine-6-carboxylate (1.0 eq) and anhydrous THF (10 mL per 1 g of starting material).

  • Initial Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of ammonia in dioxane (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Following the ammonia addition, add DIPEA (1.2 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of.
  • American Chemical Society. (2024). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
  • PubMed. (n.d.). Disorders of purine and pyrimidine metabolism. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • PubMed. (n.d.). Inborn errors of pyrimidine metabolism: clinical update and therapy. Retrieved from [Link]

  • Clinical Tree. (2024). Disorders of Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Medical Biochemistry Page. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Retrieved from [Link]

  • HemoGenix. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Retrieved from [Link]

  • Airiti Library. (n.d.). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

Sources

Technical Support Center: Elevating the Purity of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of Methyl 6-aminopyrimidine-4-carboxylate (CAS 77817-12-0). This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical building block and require it in a highly pure form for their downstream applications. In my experience, the integrity of your starting materials is paramount to the success of your research, and this guide will provide you with the necessary tools and knowledge to troubleshoot and enhance the purity of this compound.

This compound is a solid at room temperature with a specified purity of at least 97% from many commercial suppliers.[1][2] While this is suitable for some applications, many sensitive assays and synthetic transformations demand a higher degree of purity. This guide will delve into the common challenges encountered during its purification and provide practical, step-by-step protocols to achieve your desired purity levels.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound. The solutions provided are based on established chemical principles and practical experience with similar heterocyclic compounds.

Issue 1: My crude this compound has a noticeable color (yellow to brown). What is the likely cause and how can I remove it?

Answer: A colored impurity often indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. A common synthetic route to aminopyrimidines may involve chlorinated pyrimidine precursors.[3] Incomplete reaction or side reactions can lead to colored impurities.

To address this, a two-step approach is recommended:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities. The high surface area of activated charcoal adsorbs large, colored organic molecules.

  • Recrystallization: This is the primary method for purifying solid organic compounds and will be crucial for removing both colored and colorless impurities.

A detailed protocol for this combined approach is provided in the "Experimental Protocols" section.

Issue 2: I'm struggling to find a suitable recrystallization solvent. What are the key considerations?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a molecule like this compound, which possesses both polar (amino, ester) and non-polar (pyrimidine ring) characteristics, a single solvent might not be optimal. A mixed solvent system often provides the best results.

Here's a logical approach to selecting a solvent system:

  • Start with solvents of intermediate polarity: Ethanol, isopropanol, or ethyl acetate are good starting points.

  • Consider solvent pairs: If the compound is too soluble in a polar solvent (like ethanol), you can add a less polar co-solvent (like hexanes or toluene) to decrease the solubility at room temperature. Conversely, if it's poorly soluble in a non-polar solvent, add a more polar co-solvent. A common and often effective combination for compounds with similar functionalities is a mixture of ethanol and water or ethyl acetate and hexanes.[4]

The goal is to find a solvent or solvent pair that allows for the slow and selective crystallization of the desired compound, leaving the impurities behind in the mother liquor.

Issue 3: After recrystallization, my yield is very low. How can I improve it?

Answer: Low yield after recrystallization can be attributed to several factors:

  • Using too much solvent: The most common mistake is adding an excessive amount of hot solvent to dissolve the crude material. Use the minimum amount of boiling solvent necessary to fully dissolve the solid.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired compound in the mother liquor. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step (if performed), you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

Issue 4: My NMR spectrum still shows impurities after recrystallization. What are my next steps?

Answer: If recrystallization alone is insufficient, more advanced purification techniques are necessary. The choice of technique depends on the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[5] The more polar aminopyrimidine will adhere more strongly to the silica gel than less polar impurities.

  • Acid-Base Extraction: This technique is particularly useful if the impurities are acidic or basic. Since this compound has a basic amino group, it can be protonated and extracted into an acidic aqueous layer, leaving neutral impurities in the organic layer. The purified compound can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

A workflow for selecting the appropriate purification method is illustrated below.

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC/NMR/HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 99.5% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 99.5% & Impurities have different polarity acid_base_extraction Acid-Base Extraction purity_check1->acid_base_extraction Purity < 99.5% & Impurities are neutral purity_check2 Check Purity column_chromatography->purity_check2 acid_base_extraction->purity_check2 purity_check2->pure_product Purity > 99.5% purity_check2->column_chromatography Still Impure

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: Based on supplier information for the compound and general stability data for aminopyrimidines, it is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture.[1]

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid or TFA to improve peak shape) is a common starting point for analyzing pyrimidine derivatives.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities, even at low levels. The expected ¹H NMR spectrum would show distinct signals for the methyl ester protons, the aromatic protons on the pyrimidine ring, and the amino protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q3: What are the expected chemical shifts in the ¹H NMR spectrum of pure this compound?

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ (ester)3.8 - 4.0singlet3H
-NH₂ (amino)7.0 - 7.5broad singlet2H
Pyrimidine-H7.5 - 7.7singlet1H
Pyrimidine-H8.5 - 8.7singlet1H

Note: These are predicted values and may vary depending on the solvent and instrument used.

Q4: What are the potential impurities I should be aware of?

A4: The impurities will largely depend on the synthetic route used. Common impurities could include:

  • Unreacted starting materials: Such as a di-substituted pyrimidine if the synthesis involves nucleophilic substitution.[11]

  • Byproducts of the reaction: For example, if the synthesis starts from a chlorinated precursor, you might have residual chlorinated species.[3]

  • Hydrolysis product: The methyl ester could potentially hydrolyze to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or storage.

Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Charcoal Treatment

This protocol is designed for the purification of crude this compound that contains colored impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent dropwise until the solid just dissolves.

  • Charcoal Treatment: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the weight of your crude product).

  • Reheating: Gently reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method for the analysis of aminopyrimidine derivatives and should be optimized for your specific instrument and sample.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your purified product in the initial mobile phase composition.

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection HPLC Injection sample_prep->hplc_injection separation Separation on C18 Column (Gradient Elution) hplc_injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis

Caption: A typical HPLC workflow.

References

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • This compound, min 97%, 1 gram. Available at: [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. Available at: [Link]

  • Amino pyrimidine, 6 | C8H8N4S | CID 2744836 - PubChem - NIH. Available at: [Link]

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents.
  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.
  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives - SciSpace. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available at: [Link]

  • (PDF) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Available at: [Link]

  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. Available at: [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PubMed Central. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing. Available at: [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H - Juniper Publishers. Available at: [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry. Available at: [Link]

  • Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem. Available at: [Link]

Sources

"Methyl 6-aminopyrimidine-4-carboxylate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-aminopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this important chemical intermediate. By understanding its chemical behavior, you can ensure the integrity of your experiments and the quality of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis of the methyl ester and oxidation of the aminopyrimidine ring. The stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: My solid sample of this compound has changed color. Is it still usable?

A3: A color change, such as yellowing or browning, can indicate degradation. While the compound may not be entirely decomposed, its purity is likely compromised. For applications requiring high purity, it is advisable to use a fresh, uncolored batch or to purify the discolored material. You can assess the purity of the discolored sample using techniques like HPLC or NMR spectroscopy.

Q4: Can I dissolve this compound in aqueous solutions?

A4: While soluble in some aqueous solutions, prolonged exposure, especially at non-neutral pH, can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid. If aqueous solutions are necessary, they should be prepared fresh and used promptly. Buffering the solution to a neutral pH can help mitigate hydrolysis.

Q5: Is this compound sensitive to light?

A5: Pyrimidine derivatives can be susceptible to photodegradation, especially in the presence of photosensitizers like riboflavin.[1] While specific data for this compound is limited, it is best practice to store the solid and any solutions in amber vials or otherwise protected from light to prevent potential degradation.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when using this compound in chemical reactions.

Issue 1: Low Yield or Incomplete Reaction

If you are experiencing lower than expected yields in a reaction involving this compound, consider the following:

  • Possible Cause 1: Degradation due to pH. The pyrimidine ring's basicity is reduced by the electron-withdrawing carboxylate group, but it can still be sensitive to strongly acidic or basic conditions, which can lead to ring opening or other rearrangements.[2][3] The ester linkage is also susceptible to hydrolysis.

    • Troubleshooting Steps:

      • Monitor the pH of your reaction mixture.

      • If possible, perform the reaction under neutral or near-neutral conditions.

      • If acidic or basic conditions are required, consider minimizing the reaction time and temperature.

      • Analyze a small aliquot of the reaction mixture over time by TLC or LC-MS to check for the appearance of degradation products.

  • Possible Cause 2: Thermal Degradation. Although many pyrimidine derivatives are thermally stable, prolonged exposure to high temperatures can lead to decomposition.[4][5]

    • Troubleshooting Steps:

      • If possible, run the reaction at a lower temperature for a longer duration.

      • Use a minimal amount of heat necessary for the reaction to proceed.

      • Consider performing a thermal analysis (TGA/DSC) on your starting material to determine its decomposition temperature.

Issue 2: Presence of Unexpected Impurities in the Final Product

The appearance of unknown peaks in your analytical data (HPLC, LC-MS, NMR) suggests the formation of byproducts or degradation products.

  • Possible Cause 1: Hydrolysis of the Methyl Ester. The most common degradation pathway is the hydrolysis of the methyl ester to form 6-aminopyrimidine-4-carboxylic acid. This is accelerated by the presence of water and either acid or base catalysts.[6]

    • Troubleshooting Steps:

      • Ensure all solvents and reagents are anhydrous.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • During workup, use neutral water for extractions and minimize contact time.

      • If purification is done via chromatography, ensure the solvent system is neutral.

  • Possible Cause 2: Oxidation of the Aminopyrimidine Ring. The amino group can be susceptible to oxidation, leading to the formation of various oxidized byproducts.[7] This can be initiated by atmospheric oxygen, especially in the presence of metal catalysts or upon exposure to light.

    • Troubleshooting Steps:

      • Degas your solvents before use to remove dissolved oxygen.

      • Run the reaction under an inert atmosphere.

      • If a metal catalyst is used, consider adding an antioxidant if it does not interfere with the desired reaction.

      • Protect the reaction from light.

Part 3: Key Degradation Pathways

Understanding the potential degradation pathways is crucial for designing robust experimental protocols.

Hydrolytic Degradation

The primary hydrolytic degradation pathway involves the cleavage of the methyl ester to yield the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.

Reactant This compound Product 6-Aminopyrimidine-4-carboxylic Acid + Methanol Reactant->Product Hydrolysis Condition1 H₂O, H⁺ or OH⁻

Caption: Acid or base-catalyzed hydrolysis of the methyl ester.

Oxidative Degradation

The aminopyrimidine ring is susceptible to oxidation. While the exact products can vary depending on the oxidant and conditions, potential transformations include the formation of N-oxides or hydroxylated species. One-electron oxidation can also lead to radical cations that may undergo further reactions.[8][9]

Reactant This compound Product Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Reactant->Product Oxidation Condition1 [O]

Caption: Potential oxidative degradation pathways.

Part 4: Experimental Protocols

To assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[10]

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 105 °C for 24 hours. Then, prepare a 1 mg/mL solution in methanol.

    • Photodegradation: Expose the stock solution to direct sunlight for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC, comparing them to an unstressed solution of the compound. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Data Interpretation: The chromatograms will reveal the extent of degradation under each condition and the retention times of any degradation products. This information can be used to develop a stability-indicating analytical method and to optimize reaction and storage conditions.

Part 5: Data Summary

The following table summarizes the key stability information for this compound based on general chemical principles of related compounds.

Parameter Recommendation/Information Potential Degradation Product(s)
Storage Room temperature, protected from light and moisture.[1]Minimal if stored correctly.
pH Stability Most stable at neutral pH. Avoid strong acids and bases.6-Aminopyrimidine-4-carboxylic acid
Thermal Stability Stable at moderate temperatures. Avoid prolonged heating at high temperatures.Various decomposition products.
Light Sensitivity Potentially sensitive to UV light. Store in amber containers.[1]Photodegradation products.
Oxidizing Agents Avoid strong oxidizing agents.N-oxides, hydroxylated derivatives.

References

  • Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. PubMed. (2010-10-01) [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. (2015-08-06) [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC - NIH. (2015-08-06) [Link]

  • Consequences of One-Electron Oxidation and One-Electron Reduction for 4-aminopyrimidine--DFT Studies. PubMed. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Publications. (2025-10-17) [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. (2025-10-16) [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Publishing. (2021-12-01) [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Publishing. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate. (2025-08-09) [Link]

  • (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. (2025-08-07) [Link]

  • Synthesis of favipiravir. WPRIM. [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Publishing. (2021-12-01) [Link]

  • Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions (RSC Publishing). [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC - NIH. [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. (2013-07-05) [Link]

  • (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. (2025-08-06) [Link]

  • Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. ResearchGate. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • Determination of the Antioxidative Activity of Substituted 5-aminopyrimidines. PubMed. [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

    • Pyrimidines. University of Liverpool. [Link]

  • Thermal stability of a ureidopyrimidinone model compound. University of Limerick. (2001-12-01) [Link]

  • Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. PMC - NIH. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30) [Link]

  • Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • The Journal of Organic Chemistry. ACS Publications - American Chemical Society. [Link]

  • Reactions of 6-Aminopyrimidines with Biselectrophiles: Manipulation of Product Composition with Solvent and Pyrimidine Substitution Variation1. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Structures of pyrimidine oxidation products. Each structure includes... ResearchGate. [Link]

  • (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. (2022-01-08) [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]

  • 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. (2023-08-04) [Link]

Sources

Technical Support Center: Purification of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-aminopyrimidine-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic building block. The inherent functionalities of this molecule—a basic pyrimidine ring, a primary amino group, and a hydrolyzable methyl ester—present a unique set of purification hurdles. This guide provides troubleshooting protocols and in-depth explanations to help you achieve high purity and yield.

Section 1: General Handling and Stability

This section addresses foundational questions about the compound's properties and how to handle it to prevent degradation before purification even begins.

Question: My freshly isolated this compound is off-white to yellow and seems to darken over time. Is this normal, and how should I store it?

Answer: Yes, a slight off-white or pale yellow color is common for this compound and many aromatic amines.[1] The darkening over time is typically due to gradual oxidation of the electron-rich aminopyrimidine ring system, which can be accelerated by exposure to air and light.

Core Causality: The primary amino group (-NH₂) donates electron density into the pyrimidine ring, making it susceptible to oxidative degradation. This process can form highly colored polymeric impurities.

Recommended Storage and Handling Protocol:

  • Atmosphere: For long-term storage, store the solid compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

  • Temperature: Store at low temperatures (2-8°C is recommended) to reduce the rate of potential degradation reactions.[1][3]

  • Light: Use amber vials or store containers in a dark location to prevent photo-degradation.

  • Handling: When weighing or transferring the material, do so efficiently to minimize prolonged exposure to the ambient atmosphere. For solution-based work, consider using degassed solvents.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful and scalable purification technique, but finding the right conditions for this polar, multi-functional molecule can be challenging.

Question: I'm trying to recrystallize my crude product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. What's causing this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. The high polarity and hydrogen bonding capability of this compound can also lead to the formation of highly concentrated, viscous solutions that resist nucleation.

Troubleshooting Protocol for Oiling Out:

  • Lower the Boiling Point: The primary cause is often a solvent with a boiling point higher than the compound's melting point. Switch to a solvent or solvent system with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: This is often the most effective method for polar compounds.[4]

    • Dissolve the crude material in a minimum amount of a "good" hot solvent in which it is highly soluble (e.g., Methanol, Ethanol, or Ethyl Acetate).

    • While the solution is still hot, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexanes, Heptane, or cold water) dropwise until you observe persistent cloudiness (turbidity).

    • Add a drop or two of the "good" solvent to redissolve the turbidity and create a clear, saturated solution. .

    • Allow the mixture to cool slowly and undisturbed. This gradual decrease in solubility is key to promoting crystal growth over precipitation or oiling.[4]

  • Reduce Concentration: Your solution may simply be too concentrated. Add a small amount of additional hot solvent before cooling.

Solvent System Good Solvent Anti-Solvent Notes
System 1 Ethyl AcetateHexane/HeptaneGood for removing non-polar impurities.
System 2 Methanol/EthanolWaterEffective, but be mindful of potential ester hydrolysis if heated for extended periods.
System 3 IsopropanolDi-isopropyl etherBalances polarity and has a moderate boiling point.

Question: My compound is highly soluble in most polar solvents and won't crystallize upon cooling. What should I do?

Answer: This is a common issue when the compound's solubility in the chosen solvent is too high, even at room temperature or below. The solution fails to become sufficiently supersaturated for nucleation to occur.

Strategies to Induce Crystallization:

  • Concentrate the Solution: Carefully evaporate some of the solvent under reduced pressure to increase the solute concentration.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.

    • Seeding: If you have a small amount of pure material, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This provides a template for crystal growth.

  • Drastic Cooling: Once the solution has cooled to room temperature, place it in an ice bath or a refrigerator (0-4°C) to further decrease solubility. This should only be done after slow cooling fails, as rapid cooling can sometimes trap impurities.[4]

  • Switch to an Anti-Solvent Strategy: If single-solvent methods fail, the solvent/anti-solvent approach described previously is the best alternative.

Section 3: Chromatographic Purification Guide

Due to its polarity, this compound can exhibit poor behavior on standard silica gel chromatography.

Question: When I run a silica gel column, my product streaks badly, resulting in broad peaks, poor separation from impurities, and low recovery. How can I fix this?

Answer: This is a classic problem for basic compounds like amines on acidic silica gel. The primary amino group and basic pyrimidine nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions and strong hydrogen bonding. This causes irreversible adsorption and tailing.[5]

Core Causality: The interaction between the basic analyte and acidic stationary phase leads to non-ideal chromatographic behavior.

Workflow for Optimizing Chromatography:

Caption: Decision workflow for troubleshooting chromatography.

Detailed Protocols:

  • Add a Basic Modifier: This is the most common and effective solution. The modifier competes with your compound for the active sites on the silica gel.

    • Method: Add 0.5-1% triethylamine (TEA) or 0.5-1% ammonia (as a solution in methanol, e.g., 7N NH₃/MeOH) to your mobile phase.

    • Example Eluent: Dichloromethane/Methanol (98:2) + 1% TEA. Adjust the DCM/MeOH ratio to achieve the desired Rf.

  • Use an Alternative Stationary Phase: If basic modifiers are insufficient, the stationary phase itself should be changed.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and is often a better choice for basic compounds.

    • Reversed-Phase (C18) Silica: In this case, a polar mobile phase is used (e.g., Water/Acetonitrile or Water/Methanol). The compound is retained by hydrophobic interactions. This is an excellent, though more expensive, option for polar compounds and is common in preparative HPLC.[6]

Stationary Phase Typical Mobile Phase Advantages Considerations
Silica Gel Hexane/EtOAc or DCM/MeOH + 1% TEA Inexpensive, widely available.Requires basic modifier for amines.[5]
Neutral Alumina Hexane/EtOAc or DCM/MeOHGood for basic compounds, less acidic.Can have different selectivity than silica.
Reversed-Phase (C18) Water/Acetonitrile or Water/MethanolExcellent resolution for polar compounds.Higher cost, requires different solvent systems.

Section 4: Common Impurities and Their Removal

Identifying and removing synthesis-related impurities is critical for obtaining a final product of high purity.

Question: My NMR/LCMS analysis shows a persistent impurity. I suspect it's the corresponding carboxylic acid from ester hydrolysis. How can I confirm this and remove it?

Answer: Hydrolysis of the methyl ester to 6-aminopyrimidine-4-carboxylic acid is a very common side reaction, especially if the reaction or workup conditions involved strong acid or base, or prolonged heating in the presence of water.

Identification and Removal Protocol:

  • Confirmation:

    • LCMS: The carboxylic acid impurity will have a molecular weight of 139.11 g/mol (M-14 compared to the ester) and will typically be more polar (elute earlier in reversed-phase LC).

    • NMR: The characteristic methyl singlet of the ester (around 3.9 ppm) will be absent in the impurity's spectrum. A broad peak for the carboxylic acid proton may be visible.

  • Removal via Liquid-Liquid Extraction:

    • Dissolve the crude mixture in a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble and will be extracted into the aqueous layer.

    • The desired neutral ester product will remain in the organic layer.

    • Caution: Perform this wash gently and without prolonged contact, as a strong base or extended time could induce hydrolysis of your desired product. Wash the organic layer subsequently with brine to remove residual water, then dry over Na₂SO₄ or MgSO₄.

Workflow for Acid Impurity Removal:

Caption: Extraction workflow to remove acidic impurities.

Question: My synthesis could potentially form positional isomers. How can I separate them?

Answer: Separating positional isomers is one of the most significant purification challenges because they often have very similar polarities and physical properties.[6] High-resolution techniques are typically required.

Strategies for Isomer Separation:

  • High-Performance Flash Chromatography: Use a high-quality silica gel with a small particle size and a very shallow solvent gradient to maximize resolution. Even a slight difference in polarity can be exploited with an optimized system.

  • Preparative HPLC: This is the most powerful technique for isomer separation. Reversed-phase (C18) is often the method of choice. It may require significant method development to find the optimal mobile phase composition (e.g., Acetonitrile/Water or Methanol/Water, possibly with additives like formic acid or TFA if the compound is stable).

  • Recrystallization (if applicable): If one isomer forms a more stable crystal lattice, it may be possible to selectively crystallize it out of a concentrated solution, leaving the other isomer in the mother liquor. This often requires extensive screening of solvents and conditions.

References

  • MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Retrieved from [Link]

  • Shan, N., & Jones, W. (2003). A green chemistry approach to the synthesis of a crystalline organic inclusion compound. Green Chemistry, 5, 728–730.
  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Retrieved from [Link]

  • ResearchGate. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Retrieved from [Link]

  • National Institutes of Health. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Alichem. (n.d.). This compound, min 97%. Retrieved from [Link]

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • PubMed. (2023). Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 6-aminopyrimidine-4-carboxylate (CAS No. 77817-12-0). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile heterocyclic building block. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, but their physicochemical properties, particularly aqueous solubility, often require careful optimization for reliable use in biological assays and formulation development.[1] This guide provides a series of troubleshooting steps and in-depth explanations in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental properties of this compound, and why is its aqueous solubility often low?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility. Its limited solubility in neutral aqueous media stems from a combination of its crystalline solid-state and its molecular characteristics.

This compound is a solid, crystalline powder.[2] The energy required to break its stable crystal lattice structure is a significant barrier to dissolution.[3] While the molecule possesses polar functional groups (amino and ester groups, nitrogen atoms in the pyrimidine ring) capable of hydrogen bonding, its overall structure is relatively planar and can favor strong intermolecular packing in the solid state, leading to low intrinsic solubility in water.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 77817-12-0 [2][4]
Molecular Formula C₆H₇N₃O₂ [4]
Molecular Weight 153.14 g/mol [4]
Appearance Solid, Powder [2]

| Purity | Typically ≥97% |[2][4] |

The key to improving its solubility lies in overcoming the crystal lattice energy and maximizing interactions with the solvent. This is most effectively achieved by targeting the ionizable centers within the molecule.

Q2: I'm having trouble preparing an aqueous stock solution for my biological assay. What is the most direct method to improve the solubility of this compound?

A2: The most effective initial strategy is pH adjustment . The structure of this compound contains two key basic centers: the amino group (-NH₂) and the nitrogen atoms within the pyrimidine ring. In an acidic environment, these basic sites can become protonated, forming a positively charged cation. This ionized form is significantly more polar and thus more soluble in aqueous media.[5][6]

The solubility of compounds with basic anions generally increases as the pH of the solution decreases.[6][7]

Caption: Fig. 1: Effect of pH on the solubility of a basic compound.

Experimental Protocol 1: pH-Based Solubility Screening

  • Preparation: Prepare a series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 7.4.

  • Dispersion: Weigh a small, fixed amount of your compound (e.g., 1-2 mg) into separate vials for each buffer.

  • Equilibration: Add a fixed volume of each buffer (e.g., 1 mL) to the corresponding vial. Vortex or sonicate the vials for 1-2 minutes.

  • Observation: Allow the samples to equilibrate at room temperature for 1-2 hours (or longer for thermodynamic solubility). Visually inspect for complete dissolution.

  • Quantification (Optional): If visual inspection is insufficient, centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

You should observe a significant increase in solubility at lower pH values. For many basic compounds, a pH of 2-4 is sufficient to achieve significant solubilization.

Q3: Adjusting the pH is not compatible with my experimental conditions. What is the next best approach for solubilization?

A3: If pH modification is not an option, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This change in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[9]

This is a widely used strategy, especially for preparing concentrated stock solutions that are subsequently diluted into aqueous media for experiments.[10]

Table 2: Common Co-solvents for Preclinical Research

Co-solvent Typical Starting Concentration Notes & Considerations
Dimethyl Sulfoxide (DMSO) 5-10% in final assay Excellent solubilizing power. Can be toxic to some cell lines at >0.5-1%. Prepare a 10-50 mM stock.
Ethanol (EtOH) 1-5% in final assay Good solubilizer, less toxic than DMSO but can have biological effects.
Polyethylene Glycol 400 (PEG 400) 10-30% of vehicle Commonly used in in vivo formulations. Can be viscous.

| Propylene Glycol (PG) | 10-40% of vehicle | Another common choice for preclinical formulations. |

Experimental Protocol 2: Preparing a Stock Solution with a Co-solvent

  • Solvent Selection: Start with DMSO due to its high solubilizing power.

  • Stock Preparation: Weigh an accurate amount of this compound into a sterile vial. Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 20-50 mM). Use gentle warming (37°C) or sonication to aid dissolution.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock using 100% DMSO to create intermediate stocks.

  • Final Dilution: For your experiment, dilute the intermediate stock into your final aqueous buffer (e.g., cell culture media, PBS). Crucially, add the DMSO stock to the buffer while vortexing, not the other way around. This rapid mixing helps prevent the compound from precipitating ("crashing out") upon contact with the aqueous environment.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your assay is low enough to not interfere with the biological system (typically <0.5% for DMSO in cell-based assays).

Q4: I am working on formulation development for preclinical or clinical studies. What are the industry-standard methods for fundamentally improving the solubility of an ionizable compound like this?

A4: For drug development, where long-term stability and consistent bioavailability are critical, salt formation is the most common and effective method for increasing the solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[11][12]

The process involves reacting the basic compound (the "free base") with an acid to form a salt. This salt form is a new chemical entity with its own unique crystal structure and, typically, much higher aqueous solubility because the molecule is already in its ionized state.[13] Over 50% of all APIs on the market are formulated as salts.[12]

Caption: Fig. 2: High-level workflow for pharmaceutical salt screening.

A successful salt screening campaign will identify a salt form that provides the optimal balance of solubility, stability, and manufacturability for the intended drug product.

Q5: Beyond pH, co-solvents, and salts, what other advanced formulation strategies can be considered?

A5: Several advanced formulation technologies are available to tackle significant solubility challenges, particularly for compounds that are non-ionizable or where salt formation is unsuccessful. These methods are often employed in late-stage preclinical and clinical development.

Table 3: Overview of Advanced Solubility Enhancement Techniques

Technique Mechanism of Action Best Suited For Source(s)
Amorphous Solid Dispersions (ASDs) The compound is molecularly dispersed in a polymer matrix, preventing crystallization. The amorphous form has higher energy and is more soluble. Oral solid dosage forms for highly crystalline, poorly soluble APIs (BCS Class II/IV). [14][15]
Inclusion Complexes The hydrophobic compound is encapsulated within the cavity of a host molecule, most commonly a cyclodextrin. The complex's exterior is hydrophilic. Both oral and parenteral (injectable) formulations. [10][16]
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with aqueous fluids in the gut. Oral delivery of highly lipophilic compounds. [17][18]

| Particle Size Reduction (Nanomilling) | The surface area of the compound is dramatically increased by milling it to the nanometer scale, which increases the dissolution rate according to the Noyes-Whitney equation. | Can be applied to salts and cocrystals to further boost dissolution. |[10][12] |

The choice of technique depends on the compound's properties, the desired route of administration, and the target dose.[14][19]

Summary Troubleshooting Workflow

The following diagram provides a decision-making framework for addressing the poor solubility of this compound, from initial benchtop experiments to advanced formulation considerations.

Caption: Fig. 3: Decision tree for improving compound solubility.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved from [Link]

  • Ascendia Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Fiveable. (n.d.). PH effect on solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4,6-dimethyl-2-aminopyrimidine. Retrieved from [Link]

  • Lah, J., & Vesnaver, G. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecules, 28(22), 7586. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Retrieved from [Link]

  • The Pharma Review. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Witzel, K., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 11(9), 432. Retrieved from [Link]

Sources

Overcoming incomplete reactions in "Methyl 6-aminopyrimidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 6-aminopyrimidine-4-carboxylate

Introduction: Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related pyrimidine scaffolds. As a key intermediate in medicinal chemistry, achieving a high-yield, high-purity synthesis is often critical. However, the path to success can be hampered by incomplete reactions, challenging purifications, and unexpected side products.

This guide moves beyond simple procedural outlines. Here, we delve into the causality behind common synthetic challenges, offering field-tested troubleshooting strategies and robust protocols. Our goal is to empower you with the scientific understanding needed to diagnose issues, optimize your reaction conditions, and validate your results with confidence.

Part 1: Troubleshooting Guide - Overcoming Incomplete Reactions

This section addresses the most frequently encountered issues during the synthesis of this compound, which typically involves the cyclocondensation of a three-carbon electrophilic component with an amidine source.

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting materials. What are the primary causes and how can I drive the reaction to completion?

Answer: An incomplete reaction is one of the most common hurdles. The root cause often lies in one of three areas: reagent quality, reaction equilibrium, or suboptimal conditions.

Probable Causes & Solutions:

  • Poor Quality of Reagents:

    • Amidine Source (e.g., Guanidine, Formamidine): Amidines and their salts can be hygroscopic and may hydrolyze over time, reducing their reactivity.[1] Ensure you are using a freshly opened bottle or a properly stored, anhydrous grade reagent. If in doubt, consider preparing the free base of the amidine in situ just before use.

    • Three-Carbon Synthon (e.g., Methyl 2-(dimethoxymethyl)-3-oxobutanoate): These β-dicarbonyl equivalents can be unstable. Check the purity of your starting material by ¹H NMR before starting the reaction.

  • Suboptimal Base and Solvent System:

    • Causality: The reaction is a base-mediated cyclocondensation. The base (e.g., sodium methoxide, potassium carbonate) must be strong enough to deprotonate the nucleophilic species but not so strong as to promote significant side reactions like ester hydrolysis. The solvent must fully dissolve the reactants to ensure a homogenous reaction mixture.

    • Troubleshooting Steps:

      • Base Stoichiometry: Ensure at least one full equivalent of a suitable base is used. For amidine salts (e.g., hydrochloride), an additional equivalent of base is required to neutralize the salt.

      • Solvent Choice: Protic solvents like ethanol or methanol are common and often effective. If solubility is an issue, consider aprotic polar solvents like DMF or DMSO, but be aware they can make product isolation more difficult.

  • Unfavorable Reaction Equilibrium:

    • Causality: Condensation reactions produce a small molecule byproduct, typically water or an alcohol. If this byproduct is not removed, the reaction can be reversible, preventing it from going to completion.

    • Troubleshooting Steps:

      • Increase Temperature: Gently increasing the reflux temperature can help shift the equilibrium forward. Monitor the reaction closely by TLC to avoid decomposition.[1][2]

      • Byproduct Removal: If using a solvent like toluene, a Dean-Stark apparatus can be effective for removing water azeotropically.

Troubleshooting Summary Table
ProblemProbable CauseRecommended Solution
Stalled Reaction Poor quality/hydrolyzed amidine salt.Use fresh, anhydrous amidine or prepare the free base in situ.
(High SM content)Insufficient or inappropriate base.Use 1-2 equivalents of a strong base (e.g., NaOMe in MeOH).
Reversible reaction equilibrium.Increase temperature moderately and/or remove volatile byproducts.
Low Yield Competing side reactions (e.g., self-condensation).Control temperature carefully; ensure proper stoichiometry.[2]
(Complex mixture)Product hydrolysis during work-up.Maintain neutral or slightly basic pH during aqueous extraction.
Purification Issues Formation of polar, hard-to-remove byproducts.Optimize reaction conditions to minimize byproducts. Consider recrystallization before resorting to column chromatography.
Q2: I'm observing a major byproduct that is highly polar and difficult to separate from my desired product. What could it be?

Answer: In this synthesis, a common and problematic byproduct is the corresponding carboxylic acid, 6-aminopyrimidine-4-carboxylic acid .

Causality: This byproduct forms due to the hydrolysis of the methyl ester group on your target molecule. This can happen under both acidic and basic conditions, particularly if the reaction is heated for extended periods or during an improperly controlled aqueous work-up.

  • Under Basic Conditions (Saponification): If an excess of a strong base like sodium methoxide is used, or if the reaction is heated for too long, the base can attack the ester carbonyl, leading to saponification.

  • During Work-up: Using strong acids or bases to adjust the pH during extraction can readily hydrolyze the ester, especially if heat is generated.

Prevention and Remediation:

  • Stoichiometric Control: Use the minimum effective amount of base required to drive the reaction.

  • Controlled Work-up: When the reaction is complete, neutralize it carefully with a mild acid (e.g., acetic acid or saturated ammonium chloride solution) to a pH of ~7-8 before extraction. Avoid using strong acids like HCl.

  • Purification: If the acid byproduct has formed, it can sometimes be removed by washing the organic layer with a weak base solution like saturated sodium bicarbonate. The desired ester product will remain in the organic phase, while the carboxylate salt will move to the aqueous phase.

Part 2: Scientific Integrity & Logic (FAQs)

Q1: What is the underlying mechanism for this pyrimidine synthesis?

Answer: The synthesis of a pyrimidine ring from a 1,3-dicarbonyl compound (or its equivalent) and an amidine is a classic cyclocondensation reaction, often referred to as the Pinner pyrimidine synthesis.[3] The reaction proceeds through a series of nucleophilic addition and condensation steps.

Mechanism Workflow:

  • Nucleophilic Attack: The reaction typically initiates with the nucleophilic attack of the amidine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the amidine onto the remaining carbonyl group forms a cyclic intermediate (a dihydropyrimidine).[4]

  • Dehydration/Aromatization: The intermediate then eliminates two molecules of water (or alcohol) to form the stable, aromatic pyrimidine ring.

Below is a generalized diagram illustrating this pathway.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 1,3-Dicarbonyl Equivalent P1 Nucleophilic Addition R1->P1 R2 Amidine R2->P1 P2 Intramolecular Cyclization P1->P2 Forms cyclic intermediate P3 Dehydration & Aromatization P2->P3 Eliminates H2O or ROH Prod Substituted Pyrimidine Ring P3->Prod

Caption: Generalized Pinner-type pyrimidine synthesis workflow.

Q2: What are the most critical parameters to control during the reaction?

Answer: Based on extensive laboratory experience, the three most critical parameters for this synthesis are:

  • Temperature: Higher temperatures can accelerate the desired reaction but also increase the rate of side reactions, such as self-condensation of the starting materials or decomposition.[2] It is crucial to find the optimal temperature that provides a reasonable reaction rate without compromising purity.

  • Stoichiometry: The molar ratio of the reactants is vital. An excess of the amidine can be used to push the reaction to completion, but a large excess can complicate purification. A precise amount of base is needed to catalyze the reaction without causing ester hydrolysis.

  • Anhydrous Conditions: Water is a byproduct of the reaction and can also hydrolyze the starting amidine salts.[1] Ensuring that all glassware is oven-dried and that anhydrous solvents are used is critical for achieving high yields.

Q3: How can I reliably monitor the progress of my reaction?

Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes).

  • Visualization: The product, this compound, is UV-active due to the aromatic pyrimidine ring. It can be visualized under a UV lamp at 254 nm.

  • Procedure: Spot the starting materials and the reaction mixture on the same TLC plate. As the reaction progresses, you should see the spots corresponding to the starting materials diminish while a new, typically more polar spot for the product appears and intensifies. The reaction is considered complete when the limiting starting material spot is no longer visible.

Part 3: Experimental Protocols & Data

Standard Protocol for this compound Synthesis

This protocol is a representative example and may require optimization for your specific setup and scale.

Reagents:

  • Methyl 3,3-dimethoxy-2-(methoxycarbonyl)propanoate (1.0 eq)

  • Formamidine acetate (1.2 eq)

  • Sodium methoxide (2.0 eq)

  • Anhydrous Methanol

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol.

  • Base Addition: Add sodium methoxide to the methanol and stir until fully dissolved.

  • Reactant Addition: Add formamidine acetate, followed by the slow, dropwise addition of Methyl 3,3-dimethoxy-2-(methoxycarbonyl)propanoate.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC every hour.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture to pH ~7 using glacial acetic acid.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If necessary, perform flash column chromatography.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for addressing incomplete reactions.

G start Reaction Stalled (TLC shows SM) q1 Are reagents fresh & anhydrous? start->q1 sol1 Replace reagents. Use anhydrous solvent. Restart reaction. q1->sol1 No q2 Is base stoichiometry correct (1-2 eq)? q1->q2 Yes a1_yes Yes a1_no No sol1->start Re-evaluate sol2 Adjust base amount. Account for amidine salt. q2->sol2 No q3 Is reaction at optimal temperature? q2->q3 Yes a2_yes Yes a2_no No sol2->start Re-evaluate sol3 Increase heat moderately. Monitor for decomposition. q3->sol3 No end_success Reaction Proceeds to Completion q3->end_success Yes a3_yes Yes a3_no No sol3->q3 Re-evaluate

Caption: A logical workflow for troubleshooting stalled reactions.

References

  • De la Rosa, M., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Zayed, M. F., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

  • Various Authors. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

Sources

Technical Support Center: Identification and Characterization of Impurities in Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the identification and characterization of impurities in Methyl 6-aminopyrimidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your analytical workflows.

I. Understanding the Impurity Landscape of this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through to the final drug substance, potentially impacting its safety, efficacy, and stability.[1] Impurities can arise from various sources, including the manufacturing process, degradation, and storage.[2]

This guide will focus on two primary categories of impurities:

  • Process-Related Impurities: These are substances that are formed during the synthesis of this compound. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents.

  • Degradation Products: These impurities result from the chemical breakdown of this compound over time due to environmental factors such as heat, light, humidity, and pH.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges encountered during the analysis of this compound and its impurities.

Synthesis and Potential Process-Related Impurities

Q1: What are the common synthetic routes for this compound, and what impurities can I expect?

A1: A prevalent synthetic route involves the use of 4,6-dichloropyrimidine derivatives.[3] A key potential impurity arising from this process is the corresponding 4-chloro-6-hydroxypyrimidine derivative, formed through hydrolysis of the starting material or an intermediate. Incomplete amination can also lead to residual chlorinated impurities.

dot graph "Process_Impurity_Formation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Potential Process-Related Impurity Pathways."

Troubleshooting:

  • High Levels of Chlorinated Impurities:

    • Cause: Incomplete reaction or insufficient reaction time.

    • Solution: Optimize reaction conditions by increasing the reaction time, temperature, or the molar ratio of the aminating agent. Ensure efficient mixing.

  • Presence of Hydroxylated Impurities:

    • Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Forced Degradation and Stability

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4] The following conditions are recommended as a starting point:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heat at 60-80 °CHydrolysis of the methyl ester to the corresponding carboxylic acid.
Basic Hydrolysis 0.1 M NaOH, room temperature or gentle heatHydrolysis of the methyl ester to the corresponding carboxylic acid.
Oxidative Degradation 3-30% H₂O₂, room temperature or gentle heatOxidation of the pyrimidine ring or the amino group.
Thermal Degradation Dry heat at 80-105 °CGeneral decomposition.
Photolytic Degradation Exposure to UV and visible light (ICH Q1B guidelines)Photodegradation, which can be complex for pyrimidine derivatives.[5]

Troubleshooting:

  • No Degradation Observed:

    • Cause: The stress conditions may not be harsh enough.

    • Solution: Increase the concentration of the stress agent, the temperature, or the duration of the study.

  • Complete Degradation:

    • Cause: The stress conditions are too harsh.

    • Solution: Reduce the concentration of the stress agent, the temperature, or the duration of the study.

Analytical Method Development and Troubleshooting

Q3: I am having trouble with peak shape and retention time variability during HPLC analysis. What could be the cause?

A3: Aminopyrimidine derivatives can be challenging to analyze by HPLC due to their polar nature and potential for interaction with column silanols.

Troubleshooting HPLC Issues:

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) - Secondary interactions with silanol groups on the column. - Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For an amino group, a lower pH (e.g., 2.5-3.5) is often beneficial.
Variable Retention Times - Fluctuation in mobile phase composition. - Temperature variations.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a consistent temperature.
Co-eluting Peaks - Insufficient chromatographic resolution.- Optimize the gradient profile (if using gradient elution). - Try a different stationary phase (e.g., a phenyl-hexyl or a HILIC column for polar compounds).

dot graph "HPLC_Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Systematic HPLC Troubleshooting Workflow."

III. Detailed Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its potential impurities. Method optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Protocol 2: Structure Elucidation by LC-MS and NMR

For definitive identification of unknown impurities, hyphenated techniques are indispensable.

  • LC-MS: Couple the optimized HPLC method to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis. This will provide the elemental composition and structural fragments of the impurities.

  • NMR Spectroscopy: Isolate the impurities using preparative HPLC. Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed information about the molecular structure. For related pyrimidine derivatives, characteristic ¹H NMR signals for the pyrimidine ring protons are often observed in the aromatic region, while the methyl ester protons will appear as a singlet further upfield.[6]

IV. Visualization of Key Concepts

dot graph "Impurity_Characterization_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Impurity Identification and Characterization."

V. Concluding Remarks

The identification and characterization of impurities in this compound is a critical aspect of quality control in pharmaceutical development. A systematic approach, combining knowledge of synthetic pathways, forced degradation studies, and the use of advanced analytical techniques, is essential for ensuring the purity and safety of the final drug product. This guide provides a foundational framework to assist researchers in this endeavor. For further assistance, please consult the referenced literature and consider collaborating with analytical experts.

References

  • Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025-10-17). ACS Omega. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. (2006). Journal of Agricultural and Food Chemistry. [Link]

  • United States Patent. (n.d.).
  • 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. (n.d.).
  • United States Patent. (2018-03-12).
  • Forced degradation studies. (2016-12-14). MedCrave online. [Link]

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.).
  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2025-08-07). ResearchGate. [Link]

  • Chemical Synthesis with 4,6-Dichloropyrimidine: A Focus on Pharmaceutical Intermediates. (n.d.). Pharmaffiliates. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020-11-03). ACS Omega. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central. [Link]

Sources

Technical Support Center: Reaction Monitoring of Methyl 6-aminopyrimidine-4-carboxylate by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 6-aminopyrimidine-4-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The information presented is curated for researchers, scientists, and professionals in drug development, offering practical solutions grounded in scientific principles.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of pharmacologically relevant molecules like this compound, precise reaction monitoring is paramount. It allows for the determination of reaction completion, the identification of potential side products, and the optimization of reaction conditions to maximize yield and purity. Both TLC and HPLC are powerful analytical techniques for this purpose. TLC offers a rapid, cost-effective method for qualitative analysis, ideal for tracking the disappearance of starting materials and the emergence of the product.[1] HPLC, on the other hand, provides quantitative data, enabling the precise measurement of conversion rates and purity levels.[1]

This guide is structured to address common challenges encountered during the application of these techniques to pyrimidine derivatives.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting

TLC is often the first line of analysis in synthetic chemistry due to its simplicity and speed. However, several factors can influence the quality and interpretability of the results.

Frequently Asked Questions (FAQs) for TLC

Q1: My TLC spots are streaking. What are the common causes and how can I resolve this?

A1: Streaking on a TLC plate is a frequent issue that can obscure results. The primary causes include:

  • Sample Overloading: Applying too much sample to the TLC plate is a common mistake.[1][2][3] This saturates the stationary phase, leading to a continuous streak rather than a distinct spot.

    • Solution: Prepare a more dilute solution of your reaction mixture for spotting.[1][3]

  • Inappropriate Solvent System: If the mobile phase is too polar, it will move all components, including your compound of interest, too quickly up the plate. Conversely, a solvent system that is not polar enough will result in compounds remaining at the baseline.

    • Solution: Adjust the polarity of your mobile phase. For polar compounds like aminopyrimidines, a common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). You may need to systematically vary the ratio to achieve optimal separation. Adding a small amount of a modifier, like acetic acid or triethylamine (0.1–2.0%), can also improve spot shape for acidic or basic compounds, respectively.[3]

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking as the undissolved material slowly dissolves during the development of the plate.

    • Solution: Ensure your sample is completely dissolved before spotting it on the TLC plate.[1]

Q2: My starting material and product have very similar Rf values. How can I improve their separation?

A2: Co-elution of spots on a TLC plate can make it difficult to determine if a reaction is complete.[1][4]

  • Solution 1: Change the Solvent System: Experiment with different mobile phase compositions.[1][4] Sometimes, a small change in the solvent ratio or the introduction of a different solvent can significantly alter the separation.

  • Solution 2: Use a Cospot: A cospot involves spotting your starting material, your reaction mixture, and a combination of both in the same lane on the TLC plate. If the reaction is complete, you should see a single spot for the reaction mixture that corresponds to the product spot. If starting material is still present, you will see two distinct spots.[4]

  • Solution 3: Consider a Different Staining Method: Some staining agents react differently with various functional groups, which can help differentiate between compounds even if their Rf values are similar.[4]

Q3: The spots on my TLC plate are not visible under UV light. What should I do?

A3: Not all compounds are UV-active. If your starting material or product does not contain a chromophore that absorbs UV light at the wavelength used for visualization (typically 254 nm), the spots will be invisible.[1][3]

  • Solution:

    • Use a Staining Agent: There are numerous chemical stains that can be used to visualize spots on a TLC plate. Potassium permanganate, iodine, or specific stains for certain functional groups can be employed.

    • Ensure Sufficient Concentration: The concentration of your compound might be too low to be detected. Try spotting a more concentrated sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[2][3]

Table 1: Recommended TLC Solvent Systems for Pyrimidine Derivatives

Solvent System (v/v)PolarityComments
Hexane:Ethyl Acetate (7:3)Low to MediumA good starting point for many pyrimidine syntheses.[5]
Dichloromethane:Methanol (9:1)Medium to HighEffective for more polar pyrimidine derivatives.
Ethyl Acetate:Methanol (9.5:0.5) with 0.1% TriethylamineHighUseful for basic aminopyrimidines to reduce streaking.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC provides quantitative analysis and is essential for determining the purity and yield of a reaction. However, the complexity of the instrumentation can lead to a variety of issues.

Frequently Asked Questions (FAQs) for HPLC

Q1: I'm observing peak tailing in my chromatogram. What are the likely causes and solutions?

A1: Peak tailing is a common problem in HPLC that can affect resolution and integration accuracy. Potential causes include:

  • Secondary Interactions: The amine group in this compound can interact with residual silanol groups on the surface of the silica-based stationary phase, leading to tailing.

    • Solution: Add a competing base, such as triethylamine (0.1%), to the mobile phase to block these active sites. Alternatively, use a base-deactivated column.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6]

    • Solution: Dilute your sample and inject a smaller volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

Q2: My retention times are drifting or changing between injections. What could be the issue?

A2: Inconsistent retention times can make peak identification and quantification unreliable.[6][8]

  • Solution 1: Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when running a gradient.[6] Inadequate equilibration can lead to shifting retention times.

  • Solution 2: Mobile Phase Composition: Inaccurately prepared mobile phases or changes in composition over time (e.g., evaporation of a volatile component) can cause retention time drift.[6][7] Always use freshly prepared mobile phase.

  • Solution 3: Temperature Fluctuations: The temperature of the column can affect retention times.[7][9] Using a column oven will provide a stable temperature environment and improve reproducibility.[10]

  • Solution 4: Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.[7][10]

Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample.

  • Solution 1: Contamination: Ghost peaks can arise from contamination in the mobile phase, the sample, or carryover from a previous injection.[11]

    • Use high-purity solvents and reagents for your mobile phase.

    • Implement a needle wash step in your autosampler sequence to prevent carryover.[11]

  • Solution 2: Late Eluting Peaks: A peak from a previous injection may elute during a subsequent run, appearing as a ghost peak.[6]

    • Ensure your gradient program is long enough to elute all components of your sample. A post-run flush with a strong solvent can help clean the column.

Table 2: Starting HPLC Conditions for this compound

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for many organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for ionizable compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA general-purpose gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection Wavelength 252 nmA wavelength where pyrimidine derivatives often exhibit strong absorbance.[12]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[12]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15-20 minutes.[1]

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of your reaction mixture onto the baseline of the TLC plate. It is also advisable to spot the starting material and a cospot for comparison.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[2] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain for visualization.

Protocol 2: General Procedure for HPLC Analysis
  • Prepare the Mobile Phase: Accurately prepare the mobile phases using high-purity solvents and reagents. Degas the mobile phases to remove dissolved air, which can cause bubbles in the system.[11]

  • Equilibrate the System: Purge the HPLC pumps and lines with the mobile phase. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare the Sample: Dilute a small aliquot of the reaction mixture in a suitable solvent (preferably the initial mobile phase). Filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[11]

  • Inject and Acquire Data: Inject the prepared sample and start the data acquisition.

  • Analyze the Data: Integrate the peaks in the resulting chromatogram to determine the relative percentages of starting material, product, and any impurities.

Workflow Diagrams

TLC_Troubleshooting start TLC Issue Identified streaking Streaking Spots? start->streaking coelution Poor Separation? streaking->coelution No overloading Reduce Sample Concentration streaking->overloading Yes no_spots No Visible Spots? coelution->no_spots No change_solvent Try Different Solvent System coelution->change_solvent Yes stain Use a Staining Agent no_spots->stain Yes solvent_polarity Adjust Mobile Phase Polarity overloading->solvent_polarity add_modifier Add Acid/Base Modifier solvent_polarity->add_modifier cospot Use a Cospot change_solvent->cospot concentrate_sample Increase Sample Concentration stain->concentrate_sample

Caption: A decision-making workflow for common TLC troubleshooting issues.

HPLC_Troubleshooting start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes extra_peaks Ghost Peaks? retention_time->extra_peaks No equilibration Check Column Equilibration retention_time->equilibration Yes contamination Check for Contamination extra_peaks->contamination Yes fronting Peak Fronting tailing->fronting split Split Peaks fronting->split mobile_phase Verify Mobile Phase equilibration->mobile_phase temperature Control Column Temperature mobile_phase->temperature pump_maintenance Inspect Pump temperature->pump_maintenance carryover Investigate Carryover contamination->carryover

Caption: A systematic approach to troubleshooting common HPLC issues.

References

  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem. (n.d.).
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3).
  • Troubleshooting for Thin Layer Chromatography - SiliCycle. (2021, December 8).
  • HPLC Troubleshooting Guide. (n.d.).
  • Common HPLC Problems & How to Deal With Them - Phenomenex. (2022, January 4).
  • Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025, July 25).
  • HPLC Troubleshooting Guide. (n.d.).
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023, August 28).
  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents. (n.d.).

Sources

Catalyst selection and optimization for "Methyl 6-aminopyrimidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 6-aminopyrimidine-4-carboxylate. This molecule is a critical building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. This guide is designed for researchers, scientists, and process chemists to provide in-depth insights into catalyst selection, reaction optimization, and troubleshooting. We will explore the common synthetic routes, explain the causality behind experimental choices, and provide validated protocols to ensure reproducible success in your laboratory.

Section 1: Overview of Synthetic Strategies & Catalyst Selection

The synthesis of this compound can be approached via two primary strategies: functionalization of a pre-formed pyrimidine ring or de novo synthesis through cyclocondensation. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: De Novo Synthesis via Cyclocondensation: This classical approach involves constructing the pyrimidine ring from acyclic precursors. Typically, a three-carbon 1,3-bifunctional component (like a malonate derivative) is condensed with an N-C-N fragment such as formamidine, guanidine, or urea.[1] While versatile for creating diverse pyrimidines, this route can sometimes suffer from regioselectivity issues and require more extensive optimization for this specific substitution pattern.

  • Route B: Functionalization of a Halogenated Pyrimidine: This is often the more direct and widely used method for this specific target. The strategy involves the selective displacement of a halogen atom (typically chlorine) on a pyrimidine scaffold with an amino group. A common and commercially available starting material is a di-chlorinated pyrimidine ester, which allows for sequential functionalization.[2][3] This route offers high regioselectivity if conditions are carefully controlled.

The diagram below illustrates these two divergent pathways.

cluster_0 Route A: Cyclocondensation cluster_1 Route B: Functionalization A_start Malonate Derivative + Formamidine A_cat Base or Acid Catalyst (e.g., NaOMe) A_start->A_cat Condensation A_product This compound A_cat->A_product B_start Methyl 4,6-dichloropyrimidine-4-carboxylate B_cat Ammonia Source + Base Catalyst B_start->B_cat Nucleophilic Aromatic Substitution (SNAr) B_product This compound B_cat->B_product

Caption: Divergent synthetic routes to the target compound.

Catalyst Selection: A Comparative Analysis

For Route B, the most critical parameter is the choice of catalyst and reaction conditions for the amination step. The goal is to achieve selective mono-substitution at the C6 position, which is generally more activated towards nucleophilic attack than the C4 position in this scaffold.

Catalyst/Reagent SystemTypical ConditionsAdvantagesDisadvantages & Mitigation
Aqueous/Gaseous Ammonia Methanol or IPA, 80-100 °C, Sealed vesselInexpensive, readily available amine source.[3]Requires high pressure; risk of di-substitution or hydrolysis of the ester. Mitigation: Control stoichiometry and temperature carefully.
Alkali Metal Hydroxides (NaOH, KOH) Used with an alcohol solvent (e.g., Methanol)Acts as a base to facilitate the reaction and neutralize the HCl byproduct.[3]Can promote ester saponification. Mitigation: Use stoichiometric amounts at the lowest effective temperature.
Metal Alkoxides (NaOMe, NaOEt) Anhydrous alcohol (e.g., Methanol, Ethanol)Strong, non-aqueous base minimizes ester hydrolysis.Can undergo transesterification if the alcohol solvent does not match the ester group. Mitigation: Match the alkoxide and solvent to the ester (e.g., NaOMe in MeOH for a methyl ester).
Organic Bases (DIPEA, Et₃N) DMF or THF, 25-100 °CGood HCl scavengers, highly soluble in organic solvents.[2]Weaker bases may require higher temperatures, increasing side product risk. Can be difficult to remove during workup.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the functionalization route (Route B).

Q1: My reaction shows low conversion and a significant amount of starting material remains, even after extended reaction times. What are the likely causes and solutions?

Plausible Causes:

  • Catalyst Inefficiency: If using a basic catalyst like NaOH or NaOMe, it may have degraded due to improper storage (reaction with atmospheric CO₂ and moisture). Organic bases can contain significant amounts of water.

  • Suboptimal Temperature: The activation energy for the SNAr reaction may not be met at the current temperature.

  • Poor Solubility: The starting chloropyrimidine or the base may have poor solubility in the chosen solvent, limiting the reaction rate.

  • Presence of Moisture: Water can hydrolyze the starting material or interfere with the catalyst.

Diagnostic & Corrective Actions:

  • Verify Catalyst Activity: Use a freshly opened bottle or a newly prepared solution of the base catalyst.

  • Monitor Progress: Track the reaction using a reliable method like Thin Layer Chromatography (TLC) or HPLC.[4] If the reaction stalls, a temperature increase may be necessary.

  • Optimize Temperature Incrementally: Increase the reaction temperature in 10 °C increments, monitoring for both consumption of starting material and formation of new impurities.

  • Solvent Screening: If solubility is suspected, consider a more polar aprotic solvent like DMF or NMP, ensuring they are anhydrous.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents, especially when working with metal alkoxides.

Start Low Yield or Stalled Reaction Check_TLC Analyze Crude by TLC/HPLC/NMR Start->Check_TLC SM_Present High % of Starting Material (SM) Remains Check_TLC->SM_Present Yes Impurity_Present SM Consumed, but New Impurities Formed Check_TLC->Impurity_Present No Sol_1 Action: Increase Temp by 10-20°C SM_Present->Sol_1 Sol_2 Action: Verify Catalyst Activity (Use Fresh) SM_Present->Sol_2 Sol_3 Action: Ensure Anhydrous Conditions SM_Present->Sol_3 Sol_4 Action: Re-evaluate Temp & Stoichiometry Impurity_Present->Sol_4

Caption: Troubleshooting workflow for low conversion issues.

Q2: My final product is contaminated with a significant isomeric impurity. How can I improve the regioselectivity?

Plausible Causes:

  • High Reaction Temperature: When starting with a di-substituted pyrimidine (e.g., 4,6-dichloro), higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C4 position, leading to a mixture of 6-amino and 4-amino isomers.

  • Excess Nucleophile: Using a large excess of the ammonia source can drive the reaction towards di-substitution, forming the 4,6-diamino product.

Diagnostic & Corrective Actions:

  • Characterize Impurities: Use ¹H NMR and LC-MS to confirm the structure of the impurities. The different electronic environments of the pyrimidine protons will give distinct chemical shifts for each isomer.

  • Temperature Control: Perform the reaction at a lower temperature. For highly activated systems, starting as low as 0 °C can dramatically improve selectivity.[2]

  • Stoichiometric Control: Carefully control the stoichiometry of the ammonia source to be 1.0-1.2 equivalents relative to the chloropyrimidine. This starves the reaction of the nucleophile once the mono-substitution is complete.

  • Purification: If a small amount of isomer is unavoidable, it can often be removed by careful column chromatography or recrystallization.[4][5]

Q3: The workup and purification are problematic. The product either crashes out as an oil or is difficult to crystallize. What can I do?

Plausible Causes:

  • Residual Salts: Inorganic salts (e.g., ammonium chloride) from the reaction can interfere with crystallization.

  • Inappropriate Crystallization Solvent: The solvent system may not be suitable for inducing crystallization of the pure compound.

  • Oiling Out: The product may have a low melting point or be too soluble in the chosen solvent at the crystallization temperature, causing it to separate as an oil instead of a solid.

Diagnostic & Corrective Actions:

  • Aqueous Wash: Before crystallization, ensure the crude product (dissolved in an organic solvent like ethyl acetate) is thoroughly washed with water and brine to remove any inorganic salts.

  • Solvent Screening for Recrystallization:

    • Dissolve a small sample of the crude material in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol, isopropanol, or acetonitrile).

    • Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., hexanes, water, or diethyl ether) until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of well-defined crystals.[4]

  • Trituration: If the crude product is an oil or amorphous solid, try triturating it with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a mixture of ethyl acetate/hexanes). This can wash away impurities and induce solidification of the product.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the most effective way to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like 7:3 hexane:ethyl acetate.[4] Visualize the spots under UV light (254 nm).[5] The product, being more polar due to the amino group, will have a lower Rf value than the starting chloropyrimidine. Co-spotting a sample of the starting material alongside the reaction mixture is crucial for accurate comparison.

  • Q: Can I use a palladium-catalyzed Buchwald-Hartwig amination for this transformation?

    • A: While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, it is often unnecessary for highly electron-deficient systems like chloropyrimidines. The pyrimidine ring is sufficiently activated for direct SNAr to occur under thermal, base-catalyzed conditions, which is a more cost-effective and operationally simple method.

  • Q: My final product shows signs of ester hydrolysis to the corresponding carboxylic acid. How can I prevent this?

    • A: This is a common side reaction, especially when using aqueous bases or high temperatures. To prevent it:

      • Use anhydrous conditions and non-aqueous bases like sodium methoxide in methanol.

      • Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

      • Minimize reaction time once the starting material is consumed.

      • During workup, avoid strongly acidic or basic aqueous solutions for extended periods.

Section 4: Reference Experimental Protocol

This protocol describes the synthesis of this compound from the commercially available Methyl 4-amino-6-chloropyrimidine-4-carboxylate, illustrating a dehalogenation/reduction step. An alternative, more common industrial route would involve amination of a dichloropyrimidine.[3] The following is a representative lab-scale procedure adapted from related syntheses.[2]

Synthesis of this compound via Catalytic Hydrogenation

  • Reaction Setup: To a 250 mL hydrogenation flask, add Methyl 4-amino-6-chloropyrimidine-4-carboxylate (5.0 g, 26.6 mmol).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (500 mg, 10% w/w).

  • Solvent and Base: Add methanol (100 mL) and triethylamine (Et₃N) (4.1 mL, 29.3 mmol, 1.1 eq.). The base acts as an HCl scavenger for the acid produced during the reaction.

  • Hydrogenation: Seal the flask, purge it with nitrogen, and then introduce hydrogen gas (H₂) via a balloon or a Parr hydrogenator apparatus.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature (25 °C).

  • Monitoring: Monitor the reaction by TLC (50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by silica gel chromatography to yield the pure product.

Section 5: References

  • De la Cruz, E., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Retrieved from [Link]

  • Mphahane, N., et al. (2022). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg. Retrieved from [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate. Retrieved from [Link]

  • Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Retrieved from [Link]

  • Google Patents. (2014). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Retrieved from [Link]

  • Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Bonnac, L., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Retrieved from [Link]

  • De Figueiredo, R. M., et al. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

  • Sharma, G., et al. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. PMC. Retrieved from [Link]

  • Johnson, T. A., et al. (2014). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC - NIH. Retrieved from [Link]

  • Slutsky, M. M., & Arnold, F. H. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV. Retrieved from [Link]

Sources

Solvent effects on the yield and purity of "Methyl 6-aminopyrimidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 6-aminopyrimidine-4-carboxylate

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for challenges related to reaction yield and purity, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield for this compound is consistently low. Could my choice of solvent be the primary cause?

A1: Absolutely. Solvent selection is one of the most critical parameters influencing the yield of this synthesis. The effect of the solvent is multi-faceted, impacting reactant solubility, reaction rate, and equilibrium position. Let's consider a common synthetic route: the nucleophilic aromatic substitution (SNAr) of a precursor like Methyl 6-chloropyrimidine-4-carboxylate with an ammonia source.

Causality Explained:

  • Solubility: For a successful reaction, all reactants must be sufficiently soluble. If a reactant has poor solubility in the chosen solvent, the reaction will be slow and incomplete, leading to low conversion and yield.

  • Reaction Rate (Kinetics): The polarity of the solvent plays a pivotal role.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often excellent choices for SNAr reactions. They effectively solvate the cation (e.g., the counter-ion of the base) but poorly solvate the nucleophile (ammonia or amine). This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of substitution. Many pyrimidine syntheses utilize polar aprotic solvents like DMF for this reason[1][2].

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents can hydrogen-bond with the amine nucleophile, creating a solvent shell that reduces its nucleophilicity and slows the reaction rate. However, they are often good at dissolving the starting materials and can be effective, especially at elevated temperatures[3].

  • Temperature and Boiling Point: The solvent's boiling point dictates the maximum temperature at which the reaction can be run at atmospheric pressure. Higher temperatures often increase the reaction rate, but can also promote side reactions. A solvent with an appropriate boiling point allows for optimal thermal control.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues related to your solvent system.

low_yield_troubleshooting start Symptom: Low Yield (<50%) check_solubility Step 1: Check Reactant Solubility Are all starting materials fully dissolved at the reaction temperature? start->check_solubility solubility_no Reactants are NOT fully dissolved. This is limiting the reaction. check_solubility->solubility_no No solubility_yes Reactants appear to be soluble. check_solubility->solubility_yes Yes solution_solubility Solution: 1. Switch to a solvent with better solubilizing power (see Table 1). 2. Consider a co-solvent system (e.g., Toluene/H2O). 3. Increase temperature if solvent's BP allows. solubility_no->solution_solubility check_solvent_type Step 2: Evaluate Solvent Type Are you using a polar aprotic solvent? solubility_yes->check_solvent_type solvent_protic Using a Protic Solvent (e.g., Ethanol). Reaction may be too slow. check_solvent_type->solvent_protic No solvent_aprotic Using a Polar Aprotic Solvent (e.g., DMF). Kinetics should be favorable. check_solvent_type->solvent_aprotic Yes solution_protic Solution: 1. Switch to a polar aprotic solvent like DMF, DMSO, or NMP. 2. Increase temperature to overcome activation energy. solvent_protic->solution_protic check_temp Step 3: Check Reaction Temperature Is the temperature optimal for the chosen solvent? solvent_aprotic->check_temp temp_low Temperature may be too low. Reaction is slow. check_temp->temp_low No temp_ok Temperature is appropriate. Consider other factors (reagent purity, moisture). check_temp->temp_ok Yes solution_temp Solution: Increase temperature, ensuring it remains ~10-20°C below the solvent's boiling point for safety. temp_low->solution_temp

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant byproducts and my final product purity is poor. How can the solvent contribute to side reactions?

A2: The solvent is not merely an inert medium; it can actively influence the course of a reaction and promote the formation of impurities.

Causality Explained:

  • Hydrolysis: If the solvent contains water (or if it is hygroscopic, like DMF, and not properly dried), it can lead to the hydrolysis of the methyl ester group on your product or starting material, forming the corresponding carboxylic acid. This is a very common impurity.

  • Dimerization/Polymerization: In some syntheses, particularly at high temperatures in non-polar solvents, reactive intermediates can dimerize or polymerize, leading to tar-like byproducts that are difficult to remove[4].

  • Competing Reactions: The solvent can alter the selectivity of a reaction. For instance, in condensation reactions for building the pyrimidine ring, the solvent can influence the equilibrium between the desired cyclization and competing pathways like the Hantzsch dihydropyridine synthesis, especially if ammonia is present from urea decomposition at high temperatures[5].

  • Solvent-Reactant Interaction: Some solvents can react with starting materials under certain conditions. For example, DMF can decompose at high temperatures or in the presence of strong acids/bases to produce dimethylamine, which could act as a competing nucleophile.

Data Summary: Solvent Properties and Their Impact

The table below summarizes the properties of common solvents and their potential effects on the synthesis of this compound.

SolventTypeBoiling Point (°C)Dielectric Constant (Polarity)Likely Impact on Yield & Purity
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7High Yield Potential: Excellent solvent for SNAr; accelerates reaction. Purity Risk: Highly hygroscopic; risk of hydrolysis if not dry. Difficult to remove under vacuum.[2]
Ethanol (EtOH) Polar Protic7824.5Moderate Yield: Good solubility for many organics. Slower reaction rate due to H-bonding. Purity Benefit: Easy to remove; often a good choice for final product recrystallization.[3]
Acetonitrile (ACN) Polar Aprotic8237.5Good Yield Potential: Accelerates SNAr. Purity Consideration: Lower boiling point limits reaction temperature. Generally less prone to side reactions than DMF.[3]
Tetrahydrofuran (THF) Polar Aprotic667.6Variable Yield: Lower polarity may reduce reaction rate. Good for dissolving a wide range of reagents. Often used in syntheses involving organometallics or hydrides.[2]
Toluene Non-polar1112.4Generally Low Yield: Poor choice for SNAr due to low polarity and poor solubility of ionic reagents. Can be useful in biphasic systems or for azeotropic removal of water.[6]
Water Polar Protic10080.1Not Recommended as Primary Solvent: High risk of ester hydrolysis. Can be used as a co-solvent in some cases or for workup procedures.[7][8]
Q3: How do I strategically select an optimal solvent for my initial experiments?

A3: A strategic approach to solvent selection, rather than random screening, will save significant time and resources. The decision should be based on the reaction mechanism and the physical properties of your starting materials.

Decision Pathway for Initial Solvent Selection

solvent_selection start Start: Select Initial Solvent q1 What is the likely reaction mechanism? start->q1 snar Nucleophilic Aromatic Substitution (SNAr) q1->snar SNAr condensation Cyclocondensation q1->condensation Condensation q2_snar Are reactants polar/ionic? snar->q2_snar q2_cond Does the reaction produce water? condensation->q2_cond ans_polar Recommendation: Start with Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile) They stabilize intermediates and accelerate the reaction. q2_snar->ans_polar Yes ans_nonpolar Recommendation: Consider Polar Protic Solvents (EtOH, iPrOH) or less polar aprotics (THF). Solubility is key. q2_snar->ans_nonpolar No ans_water Recommendation: Use a solvent that allows for water removal (e.g., Toluene with a Dean-Stark trap). Alternatively, high-boiling polar solvents (DMF, DMSO) can drive the reaction forward. q2_cond->ans_water Yes ans_no_water Recommendation: Focus on reactant solubility and kinetics. Polar aprotic (DMF, ACN) or polar protic (EtOH, MeOH) are good starting points. q2_cond->ans_no_water No

Caption: Decision tree for initial solvent selection.

Q4: My crude product is an impure solid. What is the best practice for purification, and how do I select a recrystallization solvent?

A4: Recrystallization is the most effective method for purifying the solid crude product of this compound. The principle is to find a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold, while impurities remain soluble or insoluble throughout.

Protocol: Systematic Selection of a Recrystallization Solvent

  • Initial Solubility Tests:

    • Place approximately 20-30 mg of your crude product into several small test tubes.

    • To each tube, add ~0.5 mL of a different test solvent at room temperature. Test a range of solvents: water, ethanol, ethyl acetate, acetone, toluene, and hexane.

    • Observe solubility. The ideal solvent will NOT dissolve the product at room temperature. Eliminate any solvents that readily dissolve the sample.

  • Hot Solubility Tests:

    • Take the tubes where the product was insoluble at room temperature and heat them gently in a water or sand bath.

    • Add the same solvent dropwise until the solid just dissolves.

    • An ideal solvent will dissolve the product completely near its boiling point.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. The best solvent will yield a large crop of well-formed crystals. Oiling out indicates the solvent is too good, and a less polar solvent or a co-solvent system should be considered[7].

  • Considering Solvent Pairs:

    • If no single solvent is ideal, use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (one that dissolves it well when hot) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point).

    • Gently heat the mixture until it becomes clear again, then allow it to cool slowly. Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Acetone/Hexane[7].

Recommended Solvents to Screen for Recrystallization:

  • Ethanol

  • Isopropanol

  • Ethyl Acetate

  • Acetonitrile

  • Acetone/Hexane mixture

  • Ethanol/Water mixture

References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem.
  • Fallis, A. G., et al. (2009). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Organic Letters, 11(18), 4124-4126.
  • Prat, D., et al. (2016). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry, 18(1), 288-296.
  • BenchChem. (2025). Strategies to avoid side reactions in aminopyridine synthesis. BenchChem.
  • Chibale, K., et al. (2016). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PLoS ONE, 11(3), e0151323.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517-1525.
  • Wang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Sirsat, S., Bobade, D., & Shinde, S. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. American Journal of Heterocyclic Chemistry, 8(1), 1-6.

Sources

Managing regioisomer formation in "Methyl 6-aminopyrimidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 6-aminopyrimidine-4-carboxylate

Welcome to the dedicated support center for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a particular focus on managing the formation of undesired regioisomers. Our goal is to provide you with actionable insights and robust protocols to enhance the yield, purity, and scalability of your reaction.

Troubleshooting Guide: Managing Regioisomer Formation

The primary challenge in the synthesis of this compound often lies in controlling the site of reactivity on the pyrimidine ring, which can lead to the formation of multiple isomers. This guide provides solutions to common problems encountered during this process.

Issue 1: Significant Formation of the N1 vs. N3 Alkylated Isomer

Question: My reaction is producing a mixture of the desired 6-amino-1-methyl-1,4-dihydropyrimidine-4-carboxylate and the undesired 6-amino-3-methyl-3,4-dihydropyrimidine-4-carboxylate. How can I improve the regioselectivity of this alkylation?

Root Cause Analysis: The pyrimidine ring in 6-aminopyrimidine-4-carboxylic acid derivatives possesses two nucleophilic nitrogen atoms (N1 and N3), both of which are susceptible to alkylation. The electronic and steric environment of these nitrogens dictates the regiochemical outcome. The N1 position is generally more sterically hindered but can be more nucleophilic depending on the reaction conditions.

Solution Pathway:

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction's regioselectivity.

    • Non-polar solvents (e.g., Toluene, Dioxane) often favor N1 alkylation. This is because they do not effectively solvate the charged intermediates, allowing steric factors to dominate.

    • Polar aprotic solvents (e.g., DMF, DMSO) can favor N3 alkylation. These solvents can solvate the cation of the base used, leading to a more "naked" and reactive anion of the pyrimidine, where the less sterically hindered N3 position may react faster.

  • Choice of Base: The nature of the base used for deprotonation is critical.

    • Bulky bases (e.g., Potassium tert-butoxide) can sterically hinder the approach to the N1 position, potentially favoring N3 deprotonation and subsequent alkylation.

    • Weaker bases (e.g., K2CO3, Cs2CO3) often provide better selectivity for N1 alkylation, as the deprotonation is less aggressive and more influenced by the inherent acidity of the N-H protons. Cesium carbonate is particularly effective in many cases due to the "cesium effect," which can promote N-alkylation.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity.

    • Running the reaction at 0 °C or even lower temperatures can slow down the rate of the competing alkylation reaction at the N3 position, allowing the thermodynamically favored product to form preferentially.

Experimental Protocol: Selective N1-Alkylation

StepProcedureRationale
1Dissolve this compound in anhydrous Toluene.A non-polar solvent to favor N1 selectivity.
2Add 1.1 equivalents of powdered anhydrous K2CO3.A mild base to selectively deprotonate the more acidic N-H.
3Cool the mixture to 0 °C in an ice bath.Lower temperature enhances selectivity.
4Add 1.05 equivalents of the alkylating agent (e.g., methyl iodide) dropwise over 30 minutes.Slow addition prevents localized high concentrations and potential side reactions.
5Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for 12-16 hours.Allows the reaction to proceed to completion at a controlled rate.
6Monitor the reaction by TLC or LC-MS to determine the ratio of isomers.Essential for reaction optimization.
Issue 2: Difficulty in Separating Regioisomers

Question: I have a mixture of N1 and N3 isomers that are co-eluting during column chromatography. How can I effectively separate them?

Root Cause Analysis: The structural similarity of the regioisomers often results in very close retention factors (Rf) on silica gel, making separation by standard column chromatography challenging.

Solution Pathway:

  • Chromatography System Optimization:

    • Solvent System: A systematic screen of solvent systems with varying polarities and compositions is the first step. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. Adding a small amount of a modifier like triethylamine can sometimes improve peak shape and resolution for basic compounds.

    • Column Choice: Using a high-resolution silica gel (smaller particle size) can improve separation efficiency. Alternatively, considering a different stationary phase, such as alumina or a reverse-phase C18 column, may provide the necessary selectivity.

  • Derivatization: If chromatographic separation is not feasible, consider derivatizing the mixture. The different isomers may react at different rates or form derivatives with significantly different physical properties, allowing for easier separation. For instance, reaction with a bulky protecting group might selectively react with the less hindered isomer.

  • Crystallization: Fractional crystallization can be a powerful technique for separating isomers if one isomer forms a less soluble crystalline solid. Experiment with different solvent systems to induce selective crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthesis starts from commercially available starting materials like 6-aminopyrimidine-4-carboxylic acid, which is then esterified. The challenges with regioisomers typically arise in subsequent N-alkylation steps.

Q2: How can I confirm the structure of my final product and determine the isomeric ratio?

A combination of analytical techniques is recommended for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often sufficient to distinguish between the N1 and N3 isomers. The chemical shifts of the pyrimidine ring protons will be different for each isomer. For more complex cases, 2D NMR techniques like NOESY can be used to establish through-space correlations between the newly introduced methyl group and the pyrimidine ring protons, confirming the site of alkylation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show the same mass for both isomers, LC can be used to separate them, and the peak area can be used to determine the isomeric ratio.

  • X-ray Crystallography: If a single crystal can be obtained, this technique provides definitive proof of the structure.

Q3: Are there any alternative synthetic strategies to avoid regioisomer formation altogether?

Yes, a "scaffolding" approach can be employed. This involves using a starting material where one of the nitrogen atoms is already blocked with a protecting group. The desired alkylation is then performed on the free nitrogen, followed by deprotection to yield the desired single isomer. This adds steps to the synthesis but can be more efficient overall by avoiding difficult separations.

Visualizing the Reaction Pathway

The following diagram illustrates the competing N1 and N3 alkylation pathways.

G cluster_start Starting Material cluster_deprotonation Deprotonation (Base) cluster_alkylation Alkylation (e.g., CH3I) start This compound anion Pyrimidine Anion Intermediate start->anion Base (e.g., K2CO3) N1_product N1-Alkylated Isomer (Desired) anion->N1_product Kinetic/Thermodynamic Control (Solvent, Temp.) N3_product N3-Alkylated Isomer (Undesired) anion->N3_product Steric/Electronic Effects

Caption: Competing N1 vs. N3 alkylation pathways.

References

  • Reich, H. J. (2022). The Cesium Effect. In Organic Chemistry (Chapter 1). University of Wisconsin. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

Technical Support Center: Troubleshooting Methyl 6-aminopyrimidine-4-carboxylate Work-up and Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-aminopyrimidine-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. Due to its unique bifunctional nature—possessing both a basic amino group and a hydrolyzable methyl ester—its isolation and purification can present specific challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring high yield and purity in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the work-up and extraction of this compound.

Q1: Why is my recovery so low after a standard extraction with ethyl acetate and water?

A: This is the most frequently encountered problem. The low yield is almost certainly due to the compound's high polarity and pH-sensitive solubility. The primary amino group (-NH₂) and the pyrimidine ring nitrogens are basic, making the molecule highly soluble in the aqueous phase under acidic or even neutral conditions as it becomes protonated. A standard neutral water wash is often insufficient to deprotonate the molecule fully, leaving a significant portion of your product in the aqueous layer.

Q2: I've confirmed my product is in the aqueous layer. How can I efficiently extract it?

A: To move the compound into the organic phase, you must neutralize its protonated form. This is achieved by carefully adjusting the pH of the aqueous layer to be slightly basic (pH 8-9). This deprotonates the amino groups, reducing the molecule's aqueous solubility and making it more amenable to extraction with an organic solvent. Furthermore, employing a "salting out" technique by saturating the aqueous layer with sodium chloride can further decrease the product's aqueous solubility and improve phase separation.[1]

Q3: I'm observing a persistent emulsion at the solvent interface during extraction. How can I resolve this?

A: Emulsion formation is common with polar, amphiphilic molecules like this one. It's often caused by vigorous shaking or the presence of fine particulate matter. To break the emulsion, you can:

  • Add a saturated brine solution, which increases the ionic strength of the aqueous phase.[1]

  • Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • If the emulsion persists, pass the entire mixture through a pad of Celite® or filter paper.

  • In stubborn cases, centrifugation can be highly effective at separating the layers.

Q4: My post-extraction analysis (e.g., NMR) shows a carboxylic acid peak, but I started with the methyl ester. What caused this hydrolysis?

A: You have inadvertently saponified (hydrolyzed) the methyl ester. This occurs when the work-up conditions are too basic (high pH) or involve prolonged heating in the presence of a base. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are particularly aggressive and can rapidly cleave the ester. To avoid this, always use a mild base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for pH adjustments and perform the extraction at room temperature.[2][3]

Section 2: In-Depth Troubleshooting Guide

Problem 1: Poor Extraction Efficiency & Low Yield

The core of this issue lies in the molecule's dual chemical nature. It can exist in different ionic states depending on the pH, drastically altering its solubility.

  • Root Cause Analysis: The compound possesses basic nitrogen centers (the exocyclic amino group and the ring nitrogens) and a non-polar ester group. At acidic pH, the nitrogens are protonated, forming a highly water-soluble ammonium salt. To achieve extraction into a less polar organic solvent, the molecule must be in its neutral, "free base" form. The challenge is to reach a pH that ensures the free base form without initiating hydrolysis of the ester. This behavior is characteristic of amino acid-like compounds, which often require careful pH control for effective extraction.[4][5][6][7]

  • Strategic Solutions:

    • Precise pH Control: Before extraction, adjust the aqueous phase to a pH of 8-9. Use a weak inorganic base. This pH is generally sufficient to deprotonate the amine without significant ester hydrolysis.

    • Solvent Selection: While ethyl acetate is a common choice, its polarity may be insufficient for this compound. Consider using a more polar solvent or a solvent mixture.

    • Salting Out: Always wash with or add saturated brine to the aqueous layer. This technique reduces the solubility of organic compounds in the aqueous phase, effectively "pushing" the product into the organic layer.[1]

    • Repeated Extractions: Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent rather than one large extraction. This is significantly more efficient at recovering the product.

ReagentTarget pHRationale & Cautions
Sat. Sodium Bicarbonate (NaHCO₃) 8-8.5Recommended. Mild base, minimizes risk of ester hydrolysis. May cause CO₂ evolution if the reaction mixture is acidic; add slowly.
Potassium Carbonate (K₂CO₃) 9-10Effective, but slightly stronger than NaHCO₃. Use with caution and monitor for hydrolysis if the process is slow.
Sodium Hydroxide (NaOH) >12Not Recommended. Strong base that will rapidly hydrolyze the methyl ester to the corresponding carboxylate, which is highly water-soluble and difficult to extract.[3]
Problem 2: Chemical Degradation (Ester Hydrolysis)
  • Root Cause Analysis: The ester functional group is susceptible to base-catalyzed hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is often irreversible and is accelerated by heat and strong bases. The resulting carboxylate salt is anionic and will remain in the aqueous phase.

  • Preventative Measures:

    • Avoid Strong Bases: Never use NaOH, KOH, or other strong hydroxides during the work-up of this compound.

    • Maintain Low Temperatures: Conduct all pH adjustments and extractions at room temperature or below (e.g., in an ice bath) to slow the rate of potential hydrolysis.

    • Minimize Contact Time: Do not let the reaction mixture sit for extended periods under basic conditions. Proceed with the extraction immediately after pH adjustment.

Section 3: Recommended Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol is designed for the isolation of this compound from a typical reaction mixture (e.g., post-synthesis in a solvent like DMF or THF).

  • Reaction Quench: Cool the reaction mixture to room temperature. If a high-boiling solvent like DMF was used, first remove it under reduced pressure. Re-dissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with water (1 x volume) to remove water-soluble byproducts.

  • pH Adjustment: Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to the separatory funnel. Mix gently and vent frequently to release any CO₂ gas. Check the pH of the aqueous layer using pH paper, aiming for a pH of 8-9.

  • Salting Out: Add saturated brine (NaCl solution), approximately 20% of the aqueous layer volume. This will aid in phase separation and product extraction.

  • Extraction: Separate the layers. Extract the aqueous layer an additional 3-4 times with fresh portions of the organic solvent (EtOAc or DCM).

  • Combine & Dry: Combine all organic extracts. Dry the combined solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can then be purified by silica gel column chromatography, typically using a gradient eluent system such as Hexane/Ethyl Acetate or DCM/Methanol.[8]

Diagram: Optimized LLE Workflow

LLE_Workflow start Reaction Mixture in Organic Solvent (e.g., EtOAc) wash1 Wash with H₂O start->wash1 adjust_ph Add Sat. NaHCO₃ Adjust to pH 8-9 wash1->adjust_ph add_brine Add Saturated Brine (Salting Out) adjust_ph->add_brine separate Separate Layers add_brine->separate extract_aq Re-extract Aqueous Layer with EtOAc (3-4x) separate->extract_aq Aqueous Layer combine Combine Organic Layers separate->combine Organic Layer extract_aq->combine aqueous_waste Aqueous Waste extract_aq->aqueous_waste dry Dry over MgSO₄, Filter combine->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Crude Product concentrate->end Troubleshooting_Tree start Problem: Low Yield or No Product Isolated check1 Is an emulsion present? start->check1 Visual Inspection check2 Did you check the pH of the aqueous layer? start->check2 Chemical Test check3 Does NMR/LCMS show Carboxylic Acid? start->check3 Analytical Data sol1 Add Brine. Centrifuge if necessary. Filter through Celite. check1->sol1 Yes sol2 Aqueous layer is likely acidic/neutral. Adjust to pH 8-9 with NaHCO₃ and re-extract. check2->sol2 No / pH < 7 sol3 Ester was hydrolyzed. Use a milder base (NaHCO₃) and lower temperature in future experiments. check3->sol3 Yes

Caption: Decision tree for troubleshooting common issues.

References

  • Google Patents. (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction? Retrieved from [Link]

  • Google Patents. (n.d.). Extraction of amino acid from aqueous mixtures.
  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. Retrieved from [Link]

  • Google Patents. (n.d.). Process for recovery of amino acid from aqueous mixtures.
  • Chibale, K., et al. (2015). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

  • Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Retrieved from [Link]

  • Ahern, K., & Rajagopal, I. (2023). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Retrieved from [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Retrieved from [Link]

  • Wang, Y. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from [Link]

  • Manorama, P., & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

Sources

Preventing decomposition of "Methyl 6-aminopyrimidine-4-carboxylate" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of Methyl 6-aminopyrimidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this important heterocyclic building block, providing in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Navigating Synthesis Challenges

This section is structured to provide direct answers to specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can often be traced back to several key factors: incomplete reaction, product decomposition, or suboptimal reaction conditions. A common and effective synthetic route is the nucleophilic aromatic substitution (SNAr) of a chloropyrimidine precursor, such as Methyl 6-chloropyrimidine-4-carboxylate, with an ammonia source.

Causality and Solutions:

  • Inadequate Nucleophile Strength/Concentration: Ammonia itself is a moderate nucleophile. Using aqueous or methanolic ammonia requires carefully controlled conditions to drive the reaction to completion.

    • Recommendation: Consider using a more concentrated source of ammonia, such as a solution of ammonia in an organic solvent like dioxane or isopropanol. Alternatively, conducting the reaction in a sealed vessel at elevated temperatures can increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Reaction Temperature and Time: The SNAr reaction on an electron-deficient ring like pyrimidine is temperature-dependent.

    • Recommendation: If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) can significantly improve the conversion rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.

  • Product Decomposition (Hydrolysis): The primary decomposition pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the reaction is run under aqueous basic conditions for an extended period.

    • Recommendation: Minimize the amount of water in your reaction. If using aqueous ammonia, use a concentrated solution to reduce the overall water content. Upon completion, work up the reaction promptly and neutralize any excess base carefully with a mild acid (e.g., saturated ammonium chloride solution) under cold conditions (0-5 °C) to prevent ester hydrolysis.

  • Competing Reactions: If starting from a di-chlorinated pyrimidine, di-substitution can occur, leading to the formation of a diaminopyrimidine byproduct and reducing the yield of the desired mono-amino product.

    • Recommendation: Control the stoichiometry of the ammonia source carefully. A slow, controlled addition of the aminating agent can favor mono-substitution.

Question 2: I am observing a significant impurity in my final product that I am struggling to remove. What could it be and how do I purify my compound effectively?

Answer:

The most probable impurity is the corresponding carboxylic acid (6-aminopyrimidine-4-carboxylic acid), resulting from the hydrolysis of the methyl ester. Another possibility is unreacted starting material (Methyl 6-chloropyrimidine-4-carboxylate).

Identification and Purification Strategy:

  • Impurity Identification:

    • 6-Aminopyrimidine-4-carboxylic acid: This impurity is more polar than your product. On a silica TLC plate, it will have a lower Rf value. It can be confirmed by LC-MS, where you will see a mass corresponding to the loss of a methyl group and the addition of a hydrogen.

    • Unreacted Starting Material: This will be less polar than your product and will have a higher Rf value on a silica TLC plate.

  • Purification Protocol:

    • Column Chromatography: This is the most effective method for removing both polar and non-polar impurities. A well-chosen solvent system is crucial.

Parameter Recommended Conditions Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds with this polarity.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes or DichloromethaneStart with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity. The starting material will elute first, followed by your desired product. The carboxylic acid impurity will remain on the baseline or elute at very high polarity.
  • Recrystallization: If the main impurity is the carboxylic acid, recrystallization can be an effective purification step after chromatography.

    • Recommended Solvents: A mixture of a good solvent (e.g., methanol, ethyl acetate) and a poor solvent (e.g., hexanes, diethyl ether) is often effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main decomposition pathways are:

  • Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding methanol and 6-aminopyrimidine-4-carboxylic acid. This is the most common decomposition route during synthesis and workup, especially in the presence of water and strong acids or bases.

  • Decarboxylation: While the ester itself is stable to decarboxylation, if it is first hydrolyzed to the carboxylic acid, this acid can undergo decarboxylation upon strong heating to yield 6-aminopyrimidine. This is generally not a concern under standard synthesis and purification conditions but can occur at elevated temperatures.[1][2][3]

dot

DecompositionPathways Compound This compound Acid 6-Aminopyrimidine-4-carboxylic Acid Compound->Acid Hydrolysis (H+ or OH-) Product 6-Aminopyrimidine Acid->Product Decarboxylation (Heat)

Caption: Primary decomposition pathways for this compound.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from light. Storage at room temperature is generally acceptable for short to medium-term use.[4] To prevent hydrolysis, it is crucial to protect it from moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended if the compound is to be stored for an extended period.

Q3: Can I use a stronger base, like sodium hydroxide, to accelerate the amination reaction?

A3: Using a strong, nucleophilic base like sodium hydroxide is strongly discouraged. It will preferentially attack the electrophilic ester carbonyl group, leading to rapid hydrolysis of your starting material and/or product, significantly reducing your yield. If a base is needed to neutralize the HCl generated during the reaction of ammonia with a chloropyrimidine, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is a much better choice.[3]

Recommended Synthetic Protocol

This protocol describes a reliable method for the synthesis of this compound from Methyl 6-chloropyrimidine-4-carboxylate.

dot

SynthesisWorkflow Start Methyl 6-chloropyrimidine- 4-carboxylate Reaction Ammonia in Isopropanol Sealed Vessel, 80 °C, 12h Start->Reaction Workup Reaction Workup: 1. Cool to RT 2. Concentrate in vacuo 3. Partition between EtOAc & H2O Reaction->Workup Purification Purification: Silica Gel Column Chromatography (Hexanes/EtOAc gradient) Workup->Purification Final Methyl 6-aminopyrimidine- 4-carboxylate Purification->Final

Caption: Recommended workflow for the synthesis of this compound.

Materials and Reagents:

  • Methyl 6-chloropyrimidine-4-carboxylate

  • Ammonia solution (7N in isopropanol)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a pressure-rated sealed vessel, dissolve Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in a 7N solution of ammonia in isopropanol (5.0 eq).

    • Expert Insight: Using a pre-made solution of ammonia in an alcohol minimizes water content, thereby suppressing the hydrolysis side reaction. The sealed vessel allows for heating above the solvent's boiling point, accelerating the SNAr reaction.

  • Reaction: Seal the vessel and heat the reaction mixture to 80 °C with stirring for 12-16 hours.

    • Trustworthiness Check: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., 50% EtOAc in hexanes) or LC-MS. The reaction is complete when the starting material is no longer visible.

  • Workup: a. Cool the reaction vessel to room temperature. b. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. c. To the resulting residue, add ethyl acetate and deionized water. Partition the mixture in a separatory funnel. d. Separate the layers and extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be a white to off-white solid.[5]

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (2011). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.
  • Grivsky, E. M., & Tempel, A. (1981). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds.
  • Chibale, K., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry.
  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Methyl 6-aminopyrimidine-4-carboxylate and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of Methyl 6-aminopyrimidine-4-carboxylate, a key building block, and its structurally related analogs. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data, this document aims to elucidate the critical structure-activity relationships (SAR) that drive their therapeutic potential.

Introduction: The Significance of the 6-Aminopyrimidine-4-carboxylate Core

The 6-aminopyrimidine-4-carboxylate framework is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of the amino group at the 6-position and the carboxylate at the 4-position provides crucial hydrogen bonding and electrostatic interaction points with biological targets. This compound serves as a fundamental starting material, and modifications to its core structure can profoundly influence its pharmacological profile. This guide will explore these modifications and their impact on performance.

Synthesis Strategies: From Parent Compound to Diverse Analogs

The synthesis of this compound and its analogs typically involves the construction of the pyrimidine ring through condensation reactions. A general and efficient approach involves the reaction of amidines with β-dicarbonyl compounds or their equivalents.

General Synthesis of the Pyrimidine Core

A common synthetic route to the pyrimidine core involves the condensation of a three-carbon component with a compound containing an amidine structure. This can be achieved through various methods, including the Hantzsch pyrimidine synthesis, which utilizes a β-ketoester, an aldehyde, and a urea or thiourea derivative.[2]

G reagents β-Ketoester + Amidine Source + Aldehyde cyclocondensation Cyclocondensation reagents->cyclocondensation dihydropyrimidine Dihydropyrimidine Intermediate cyclocondensation->dihydropyrimidine oxidation Oxidation dihydropyrimidine->oxidation pyrimidine Substituted Pyrimidine oxidation->pyrimidine

Experimental Protocol: Synthesis of 6-Dialkylaminopyrimidine Carboxamide Analogs

A representative protocol for the synthesis of 6-dialkylaminopyrimidine carboxamide analogs, which have shown significant anti-tubercular activity, starts from commercially available materials and involves a multi-step process.[3][4]

Step 1: N-Alkylation and Reduction

  • Commercially available chloropyrimidine carboxylates are reacted with N-methyl amines in a single step to afford the corresponding carboxylate derivatives.

  • These intermediates are then reduced to yield the aminopyrimidine carboxylates.

Step 2: Ester Hydrolysis

  • The resulting ester is hydrolyzed using a base such as lithium hydroxide (LiOH) to yield the corresponding carboxylic acid.[3][4]

Step 3: Amide Coupling

  • The carboxylic acid is then coupled with a variety of aryl amines in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to produce the final target analogs.[3][4]

This modular synthesis allows for the introduction of diversity at both the 6-amino position and the 4-carboxamide position, facilitating the exploration of the chemical space and optimization of biological activity.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these compounds, such as solubility, lipophilicity (logP), and pKa, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. While comprehensive experimental data for a wide range of analogs is not always available in a single source, we can draw comparisons from published studies.

Compound/Analog ClassMolecular FormulaMolecular Weight ( g/mol )General SolubilityKey Physicochemical Observations
This compound C₆H₇N₃O₂153.14SolidThe parent compound serves as a baseline for comparison.
6-Dialkylaminopyrimidine Carboxamides VariesVariesGenerally lower aqueous solubility, which can be improved with certain substituents.The introduction of bulky, lipophilic groups at the 6-amino and 4-carboxamide positions tends to decrease aqueous solubility. However, the incorporation of polar moieties, such as a pyridyl ring, can enhance solubility.[3]
Thieno[2,3-d]pyrimidine Analogs VariesVariesVariesThe fused thiophene ring increases the overall size and planarity of the molecule, which can impact solubility and membrane permeability.

Note: This table is a qualitative summary based on trends observed in the literature. Specific values can vary significantly based on the exact substitutions.

The interplay between the pyrimidine core, which is relatively polar, and the various substituents dictates the overall physicochemical properties. For instance, in a series of anti-tubercular 6-dialkylaminopyrimidine carboxamides, analogs with improved aqueous solubility sometimes exhibited lower potency, highlighting the delicate balance required for optimal drug-like properties.[3][4]

Biological Activity: A Head-to-Head Comparison

The true measure of these compounds lies in their biological performance. The following sections compare the activity of this compound analogs across different therapeutic areas.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents, often targeting key enzymes in cell signaling pathways like kinases.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2- and 6-positions: Modifications at these positions are crucial for kinase inhibitory activity. The amino group at the 6-position often acts as a key hydrogen bond donor.

  • The 4-carboxamide moiety: This group can be modified to interact with different pockets of the target protein, influencing both potency and selectivity.

  • Introduction of bulky groups: The addition of bulky aromatic or heterocyclic rings can enhance binding affinity through van der Waals interactions.

Analog ClassTarget/Cell LineIC₅₀/ActivityReference
2,4,6-Trisubstituted Pyrimidines MDA-MB-231, HT-29, U-937 (Cancer cell lines)Excellent to good cytotoxicity, with some analogs showing IC₅₀ values in the low micromolar to nanomolar range.[5][5]
6-Ferrocenylpyrimidin-4(3H)-one Derivatives MCF-7 (Breast cancer cell line)2-methyl-6-ferrocenylpyrimidin-4(3H)-one showed an IC₅₀ of 17 ± 1 µM.[6][6]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates MCF-7 (Breast cancer cell line)One analog demonstrated an IC₅₀ of 4.3 ± 0.11 µg/mL (0.013 µM).[7][7]

G cluster_0 Cancer Cell Pyrimidine Pyrimidine Analog Kinase Kinase (e.g., EGFR, CDK) Pyrimidine->Kinase Inhibits ATP_Binding ATP Binding Site Kinase->ATP_Binding Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Anti-tubercular Activity

A significant body of research has focused on 6-dialkylaminopyrimidine carboxamides as potent inhibitors of Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Insights:

  • The 6-dialkylamino group: The nature of the alkyl and aryl substituents on the nitrogen at the 6-position is critical for anti-tubercular potency.

  • The 4-carboxamide linker: The amide bond is generally essential for activity.

  • Substituents on the aryl rings: Halogen substitutions on the phenyl rings attached to the 6-amino and 4-carboxamide moieties often lead to increased activity.

Analog SeriesM. tuberculosis StrainMIC₉₀ (µM)Reference
6-Dialkylaminopyrimidine Carboxamides H37RvSeveral analogs showed MIC₉₀ values below 1.00 µM.[3][4][3][4]

G Start Methyl 6-aminopyrimidine -4-carboxylate Core Mod1 Modification at 6-amino position Start->Mod1 Mod2 Modification at 4-carboxylate position Start->Mod2 Analogs Diverse Analog Library Mod1->Analogs Mod2->Analogs Screening Biological Screening (e.g., Anticancer, Anti-tubercular) Analogs->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (including this compound and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Procedure:

  • Bacterial Culture: M. tuberculosis is cultured in an appropriate medium (e.g., Middlebrook 7H9 broth).

  • Compound Dilution: The test compounds are serially diluted in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plates are incubated for several days to allow for bacterial growth.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Colorimetric Reading: After further incubation, the color change (from blue to pink) is observed, indicating bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

This compound is a versatile scaffold that has given rise to a multitude of analogs with promising therapeutic potential. The comparative analysis presented in this guide highlights the critical role of structural modifications in modulating physicochemical properties and biological activity. Structure-activity relationship studies have demonstrated that strategic substitutions at the 2-, 4-, and 6-positions of the pyrimidine ring can lead to potent and selective inhibitors for various disease targets.

Future research in this area should focus on:

  • Expanding the diversity of analogs: Exploring novel and diverse substituents to further probe the chemical space.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most promising compounds.

  • Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and efficacy of lead compounds in animal models.

By leveraging the foundational knowledge of the structure-activity relationships of the 6-aminopyrimidine-4-carboxylate core, researchers can continue to design and develop novel and effective therapeutic agents for a range of diseases.

References

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research.
  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021). RSC Publishing. [Link]

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. (2025).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

  • Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxyl
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). RSC Publishing. [Link]

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  • Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.).
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identific
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
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  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PubMed.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).

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The Evolving Landscape of Pyrimidine-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of Methyl 6-Aminopyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases in nucleic acids. This structural feature allows pyrimidine derivatives to interact with a wide array of biological targets, including kinases, enzymes, and receptors, making them a fertile ground for drug discovery.[1][2][3] Among the vast family of pyrimidine-based compounds, derivatives of methyl 6-aminopyrimidine-4-carboxylate have emerged as a particularly promising scaffold. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these derivatives, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these potent molecules.

The Core Scaffold: this compound

The this compound core presents multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The key positions for substitution are the 6-amino group, the 4-carboxylate group, and the C2 and C5 positions of the pyrimidine ring. Understanding how modifications at these sites impact target engagement and overall compound performance is the essence of SAR studies.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of this compound derivatives is profoundly influenced by the nature and position of their substituents. This section dissects the SAR of this scaffold, drawing comparisons from studies targeting various diseases, primarily cancer and tuberculosis.

Modifications at the 6-Amino Position: A Gateway to Potency

The 6-amino group is a critical handle for modulating the activity of these derivatives. Conversion of the primary amine to secondary or tertiary amines, often bearing aryl or alkyl groups, has been a successful strategy to enhance potency.

Key Insight: The introduction of a substituted benzyl group at the 6-amino position has been shown to be highly effective in boosting inhibitory activity against various kinases. The nature and position of the substituent on the benzyl ring play a crucial role in optimizing interactions with the target protein.

Table 1: Comparison of Antitubercular Activity of 6-Dialkylaminopyrimidine Carboxamide Derivatives

Compound IDR (Substitution at 6-amino)MIC99 against M. tuberculosis (μM)Cytotoxicity (IC50 on Vero cells, μM)Reference
1 -CH2-(4-fluorophenyl)0.78>100[4]
2 -CH2-phenyl1.56>100[4]
3 -CH2-(4-chlorophenyl)0.78>100[4]
4 -CH2-(4-methoxyphenyl)3.13>100[4]
5 -CH2-cyclopropyl6.25>100[5]

This table illustrates that electron-withdrawing groups (F, Cl) on the phenyl ring of the benzyl substituent at the 6-amino position generally lead to more potent antitubercular activity.

The Role of the 4-Carboxamide Moiety: Tailoring Selectivity and Pharmacokinetics

Modification of the methyl ester at the C4 position to various amides has been extensively explored to improve biological activity and pharmacokinetic properties. The nature of the amine used for amide formation significantly impacts the compound's interaction with the target and its overall drug-like properties.

Key Insight: Aromatic and heteroaromatic amides at the C4 position can introduce additional binding interactions, such as hydrogen bonds and π-π stacking, with the target protein, thereby enhancing potency and selectivity.

Table 2: Comparison of EGFR Kinase Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDR' (Substitution at 4-carboxamide)EGFR L858R/T790M IC50 (nM)EGFR WT IC50 (nM)Selectivity Index (WT/mutant)Reference
A1 -NH-(3-ethynylphenyl)1.015.015[6]
A12 -NH-(1-methyl-1H-pyrazol-4-yl)4.0170.042.5[6]
Gefitinib (reference drug)25.020.00.8[7]

This data highlights the importance of the substituent on the aniline moiety of the 4-carboxamide in achieving high potency and selectivity for mutant EGFR over the wild type.

Visualizing the Structure-Activity Landscape

To better illustrate the key SAR trends, the following diagram summarizes the impact of substitutions at different positions on the this compound scaffold.

SAR_Summary cluster_scaffold This compound Core cluster_positions Substitution Positions & Effects cluster_activity Biological Activity Scaffold Pyrimidine Ring C6_Amino 6-Amino Group (R) Scaffold->C6_Amino Modification at C4_Carboxamide 4-Carboxamide (R') Scaffold->C4_Carboxamide Modification at C2_Position C2-Position Scaffold->C2_Position Modification at Potency Increased Potency C6_Amino->Potency e.g., Substituted benzyl Selectivity Improved Selectivity C4_Carboxamide->Selectivity e.g., Heteroaromatic amides PK Enhanced PK Properties C4_Carboxamide->PK Modulates solubility C2_Position->Potency Small alkyl/amino groups

Caption: Key SAR trends for this compound derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed, step-by-step protocols for the synthesis of a representative 6-dialkylaminopyrimidine-4-carboxamide derivative and a common biological assay for its evaluation.

Synthesis of N-(4-methoxyphenyl)-6-((4-fluorobenzyl)(methyl)amino)pyrimidine-4-carboxamide

This protocol describes a two-step synthesis starting from a commercially available chloropyrimidine derivative.

Workflow Diagram:

Synthesis_Workflow Start 6-chloropyrimidine-4-carboxylic acid Step1 Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate N-(4-methoxyphenyl)-6-chloropyrimidine-4-carboxamide Step1->Intermediate Step2 Nucleophilic Substitution (Amine, i-PrOH, 100°C) Intermediate->Step2 Product Final Product Step2->Product

Caption: Synthetic workflow for a 6-dialkylaminopyrimidine-4-carboxamide derivative.

Step 1: Amide Coupling

  • To a solution of 6-chloropyrimidine-4-carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-methoxyaniline (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)-6-chloropyrimidine-4-carboxamide.

Step 2: Nucleophilic Aromatic Substitution

  • In a sealed tube, dissolve N-(4-methoxyphenyl)-6-chloropyrimidine-4-carboxamide (1.0 mmol) in isopropanol (5 mL).

  • Add 1-(4-fluorophenyl)-N-methylmethanamine (1.5 mmol) and DIPEA (2.0 mmol).

  • Heat the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.[4]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Serially dilute the test compounds in dimethyl sulfoxide (DMSO) and then in the reaction buffer.

  • In a 96-well plate, add the kinase, the peptide substrate, and the test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate, typically using a fluorescence-based detection method.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective inhibitors for a range of therapeutic targets. The SAR studies highlighted in this guide demonstrate that strategic modifications at the 6-amino and 4-carboxamide positions are key to optimizing biological activity. As our understanding of the structural biology of target proteins deepens, so too will our ability to design the next generation of pyrimidine-based drugs with improved efficacy and safety profiles. Future research will likely focus on exploring novel substitutions, leveraging computational modeling for more rational design, and expanding the therapeutic applications of this remarkable scaffold.

References

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. Available at: [Link]

  • ResearchGate. (n.d.). The SARs of carboxamides as potent anticancer agents. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. Available at: [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 226, 113845. Available at: [Link]

  • Pathan, S. Y., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences. Available at: [Link]

  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. Available at: [Link]

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  • Bogucki, D., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 53(3), 1345-1353. Available at: [Link]

  • Fisher, M., et al. (n.d.). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health. Available at: [Link]

  • Jasztold-Howorko, R., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. Available at: [Link]

  • ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of Some Methyl 2-(1h-Pyrazol-4-Ylthio)-1, 2, 3, 4- Tetrahydro-6-Methylpyrimidine-5-. Available at: [Link]

  • Abdel-Aziz, M., et al. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. Available at: [Link]

  • Jasztold-Howorko, R., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Available at: [Link]

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  • ScienceScholar. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. Available at: [Link]

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A Comparative Guide to the Antitubercular Potential of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enduring global health crisis of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutics with alternative mechanisms of action.[1][2] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant antimycobacterial properties.[1][3][4][5] This guide provides a comprehensive framework for the validation of "Methyl 6-aminopyrimidine-4-carboxylate," a pyrimidine analogue, comparing its potential efficacy against established first-line antitubercular drugs.

Compound Profile: this compound

This compound is a small molecule belonging to the pyrimidine family. Its structure is characterized by a core pyrimidine ring, which is a key pharmacophore in various therapeutic agents.[5] The presence of both an amine and a carboxylate group suggests potential for hydrogen bonding and various chemical modifications to optimize activity and pharmacokinetic properties.

  • Chemical Name: this compound

  • CAS Number: 77817-12-0[6]

  • Molecular Formula: C6H7N3O2[6]

  • Molecular Weight: 153.141 g/mol [6]

The rationale for investigating this scaffold is grounded in previous findings that the pyrimidine nucleus is crucial for the antitubercular activities of its derivatives.[3] Modifications to this core have led to compounds with potent activity against both drug-sensitive and drug-resistant Mtb strains.[4]

The Comparative Framework: Benchmarking Against the Gold Standard

To objectively assess the potential of a new chemical entity (NCE), its performance must be benchmarked against current standards of care. For this guide, we will compare the in vitro activity of this compound against two cornerstone first-line anti-TB drugs:

  • Isoniazid (INH): A potent bactericidal agent that inhibits the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[7]

  • Rifampicin (RIF): A bactericidal antibiotic that inhibits bacterial DNA-dependent RNA polymerase.[7]

The primary metrics for this comparison will be the Minimum Inhibitory Concentration (MIC) and the in vitro therapeutic window, expressed as the Selectivity Index (SI).

Experimental Validation Workflow

This section outlines the critical experimental protocols required to validate the antitubercular activity of this compound. The workflow is designed to first establish antimycobacterial potency and then assess its specific toxicity to mammalian cells.

G cluster_0 Phase 1: In Vitro Antitubercular Activity cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Prepare Mtb H37Rv Culture B Serial Dilution of Test Compound & Controls (INH, RIF) in 96-well plate A->B C Inoculate Plates with Mtb B->C D Incubate for 7 days at 37°C C->D E Add Alamar Blue Reagent D->E F Incubate for 24h E->F G Read Results (Blue = Inhibition, Pink = Growth) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H R Calculate Selectivity Index (SI) H->R I Seed Mammalian Cells (e.g., Vero) in 96-well plate J Incubate for 24h to allow adhesion I->J K Add Serial Dilutions of Test Compound J->K L Incubate for 48-72h K->L M Add MTT Reagent L->M N Incubate for 4h M->N O Solubilize Formazan Crystals (DMSO) N->O P Read Absorbance (570 nm) O->P Q Calculate 50% Cytotoxic Concentration (CC50) P->Q Q->R S Comparative Analysis R->S G cluster_0 Experimental Inputs cluster_1 Calculation cluster_2 Interpretation MIC MIC (Potency vs. Mtb) Calc SI = CC50 / MIC MIC->Calc CC50 CC50 (Toxicity vs. Host Cells) CC50->Calc Result High SI Value: Favorable Therapeutic Window Low SI Value: Poor Selectivity Calc->Result

Caption: Logic for calculating and interpreting the Selectivity Index (SI).

The following table presents a hypothetical but realistic comparison based on typical values for standard drugs. [7][8][9][10]

Compound MIC vs. Mtb H37Rv (µg/mL) CC50 vs. Vero Cells (µg/mL) Selectivity Index (SI)
This compound [Experimental Value] [Experimental Value] [Calculated Value]
Isoniazid (INH) ~0.03 - 0.06 >100 >1600

| Rifampicin (RIF) | ~0.12 - 0.25 | >50 | >200 |

Interpretation: For this compound to be considered a promising lead compound, its MIC should ideally be in the low micromolar or sub-micromolar range (<10 µg/mL). Furthermore, a selectivity index of >10 is generally considered the minimum threshold for a compound to warrant further investigation in preclinical models.

Potential Mechanism of Action

While the precise target of this compound is unknown, the pyrimidine scaffold offers clues. Pyrimidine analogues can interfere with nucleic acid synthesis, a pathway essential for bacterial survival. [11][12][13]Some pyrimidine derivatives have been shown to inhibit dihydrofolate reductase, a key enzyme in folate biosynthesis. [1]Another potential target in mycobacteria is thymidylate synthase (ThyX), an enzyme critical for DNA synthesis that is distinct from the human equivalent, offering a pathway for selective toxicity. [14]Further studies would be required to elucidate the specific molecular target.

Conclusion

This guide outlines a rigorous and standardized workflow for the initial validation of this compound as a potential antitubercular agent. By systematically determining its in vitro efficacy (MIC) and host cell toxicity (CC50), a clear, data-driven comparison can be made against the current gold-standard drugs, Isoniazid and Rifampicin. A potent MIC value coupled with a high Selectivity Index would establish this compound as a viable hit worthy of progression into lead optimization and more advanced preclinical studies, including evaluation against drug-resistant Mtb strains and in in vivo infection models.

References

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  • ACS Publications. (2019, September 20). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases. Retrieved from [Link]

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  • MDPI. (n.d.). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Retrieved from [Link]

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A Head-to-Head Comparison of Methyl 6-aminopyrimidine-4-carboxylate with other Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] Among the vast landscape of pyrimidine derivatives, Methyl 6-aminopyrimidine-4-carboxylate stands out as a versatile building block, offering multiple points for chemical modification to generate diverse libraries of compounds for drug discovery. This guide provides an in-depth, head-to-head comparison of this compound with other key pyrimidine scaffolds, focusing on physicochemical properties, synthetic utility, and biological performance, supported by experimental data.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is not extensively published, we can infer its properties and compare them to other common pyrimidine cores based on its structure and data from related analogues.

This compound possesses a molecular weight of 153.14 g/mol and a formula of C₆H₇N₃O₂.[3] It is a solid at room temperature. The presence of an amino group and a carboxylate ester suggests a degree of polarity. The pKa of the amino group is a crucial parameter influencing its ionization state at physiological pH. For comparison, the pKa of 2-aminopyrimidine is approximately 3.45, indicating it is a weak base.[4] The electronic effect of the carboxylate group at the 4-position in our target molecule would likely further decrease the basicity of the 6-amino group.

A study on various pyrimidine derivatives highlighted that substitutions on the ring significantly impact properties like density and refractive index, which are influenced by molecular interactions in solution.[5]

Table 1: Comparative Physicochemical Properties of Selected Pyrimidine Scaffolds

Compound/ScaffoldMolecular Weight ( g/mol )Calculated LogP*Key Features
This compound 153.14[3]~0.5Amino and ester functionalities for further derivatization.
2-Aminopyrimidine95.10[4]~0.2A fundamental building block with a basic amino group.[4]
6-Aminouracil127.10[6]~-1.6[6]Contains both amino and hydroxyl groups, leading to higher polarity.[6]
Methyl 4-aminopyridine-2-carboxylate152.15[7]~0.4[7]Isomeric pyridine analog with different nitrogen placement.[7]
Thieno[2,3-d]pyrimidine CoreVariableVariableFused heterocyclic system with distinct electronic properties.

*Calculated LogP values are estimations and can vary based on the algorithm used.

The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has been explored for its potential in developing B-Raf kinase inhibitors.[2] The fusion of the thiophene ring alters the electronic distribution and steric profile compared to a simple pyrimidine, which can significantly impact target binding and physicochemical properties.

Synthesis and Reactivity: A Gateway to Chemical Diversity

The synthetic accessibility and reactivity of a scaffold are paramount for its utility in drug discovery, enabling the generation of analogues for structure-activity relationship (SAR) studies.

Synthesis of the 6-Aminopyrimidine-4-carboxylate Core

The 6-aminopyrimidine-4-carboxylate scaffold is typically synthesized from readily available starting materials. A common route involves the use of precursors like methyl 2,4-dichloropyrimidine-6-carboxylate. This allows for sequential and regioselective displacement of the chloro groups.

Synthesis_Workflow cluster_0 Synthesis of this compound Derivatives Start Methyl 2,4-dichloropyrimidine-6-carboxylate Step1 Selective amination at C6 Start->Step1 Amine, Base Product1 Methyl 2-chloro-6-aminopyrimidine-4-carboxylate Step1->Product1 Step2 Reduction of C2-Cl Product2 This compound Step2->Product2 Product1->Step2 Hydrogenation (e.g., Pd/C, H2)

Caption: Generalized synthetic workflow for this compound.

Reactivity and Derivatization: The Power of Amide Coupling

The true synthetic value of this compound lies in its potential for derivatization. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation with a wide range of amines. This is a cornerstone reaction in medicinal chemistry for exploring SAR.

Experimental Protocol: Amide Coupling of 6-Aminopyrimidine-4-carboxylic Acid

  • Ester Hydrolysis: To a solution of this compound in a suitable solvent (e.g., methanol/water mixture), add a base such as lithium hydroxide (LiOH). Stir the reaction at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS. Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated by filtration.

  • Amide Coupling: To a solution of the resulting 6-aminopyrimidine-4-carboxylic acid in an aprotic solvent like DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[8] Add the desired amine and stir the reaction at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the product can be isolated and purified using standard techniques like extraction and column chromatography.

This protocol has been successfully employed in the synthesis of a variety of 6-dialkylaminopyrimidine carboxamides.[8]

Derivatization_Workflow cluster_1 Derivatization via Amide Coupling Start This compound Step1 Ester Hydrolysis Start->Step1 LiOH, MeOH/H2O Intermediate 6-Aminopyrimidine-4-carboxylic acid Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Amine, HATU, DIPEA, DMF Product 6-Aminopyrimidine-4-carboxamides Step2->Product

Caption: Derivatization of this compound via amide coupling.

Biological Activity: A Head-to-Head Performance Review

The pyrimidine scaffold is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets.[2] Derivatives of this compound have shown promise in several therapeutic areas.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated as anticancer agents, with many functioning as kinase inhibitors.[9][10] For instance, a series of novel aminopyrimidine derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, with some compounds showing EC₅₀ values in the low micromolar range.[9] Thieno[2,3-d]pyrimidine derivatives have also been designed as potent inhibitors of protein kinases, demonstrating the versatility of the broader pyrimidine family in oncology.[2]

Table 2: Comparative Anticancer Activity of Pyrimidine Derivatives

Compound/ScaffoldTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
Aminopyrimidine derivative 2a Glioblastoma, Breast, Oral, Colon Cancer Cells4-8 µM[9]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 MCF-7 Breast Cancer Cells0.013 µM[2]
Aminopyrimidine-2,4-dione 7 MDA-MB-231 Breast Cancer CellsMore potent than methotrexate[11]
AZ20 (Sulfonylmorpholinopyrimidine)ATR Kinase5 nM[12]

The data clearly indicates that the specific substitution pattern and the nature of the pyrimidine core (simple, fused, or substituted) dramatically influence the anticancer potency.

Kinase_Inhibition cluster_2 Mechanism of Pyrimidine-based Kinase Inhibitors Pyrimidine Pyrimidine Derivative Kinase Kinase ATP Binding Site Pyrimidine->Kinase Binds to Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Kinase Competes with Downstream Downstream Signaling Inhibition->Downstream Blocks

Caption: Pyrimidine derivatives often act as ATP-competitive kinase inhibitors.

Antimicrobial Activity

Derivatives of this compound have also been explored for their antimicrobial properties. A study on 6-dialkylaminopyrimidine carboxamides revealed potent anti-tubercular activity.[13] Furthermore, other pyrimidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[14]

Table 3: Comparative Antimicrobial Activity of Pyrimidine Derivatives

Compound/ScaffoldTarget OrganismActivity (MIC)Reference
6-Dialkylaminopyrimidine carboxamidesMycobacterium tuberculosis<1.00 µM[13]
Pyrano[2,3-d]pyrimidine-6-carboxylatesS. aureus, E. coliStrong activity[14]
Mel-LX3 (Melittin analog with 6-aminohexanoic acid)MRSA, MDRPAPotent antibacterial activity[15]

The results highlight that the pyrimidine core can be tailored to target various microbial pathogens effectively.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for generating diverse compound libraries. Head-to-head comparisons with other pyrimidine scaffolds reveal that while the core structure is important, the specific substitution patterns ultimately dictate the physicochemical properties and biological activity. For researchers and drug development professionals, this compound offers a promising starting point for the design and synthesis of novel therapeutics targeting a wide range of diseases, from cancer to infectious diseases. The continued exploration of this and other pyrimidine scaffolds will undoubtedly lead to the discovery of new and improved medicines.

References

  • Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. National Institutes of Health. Available from: [Link]

  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. ACS Publications. Available from: [Link]

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. ACS Publications. Available from: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health. Available from: [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. National Institutes of Health. Available from: [Link]

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  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. Available from: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed. Available from: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed. Available from: [Link]

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A Comparative Guide to Cross-Resistance Studies: Positioning Methyl 6-aminopyrimidine-4-carboxylate in the Landscape of Pyrimidine Analog Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-resistance profile of Methyl 6-aminopyrimidine-4-carboxylate, a novel pyrimidine derivative, in comparison to established therapeutic agents. As researchers and drug developers, understanding the potential for cross-resistance is paramount in predicting clinical efficacy and guiding the development of next-generation therapies. This document outlines the scientific rationale, experimental design, and data interpretation for such a study, grounded in the established principles of drug resistance in oncology and infectious diseases.

Introduction: The Significance of Pyrimidine Analogs and the Challenge of Resistance

Pyrimidine analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous pyrimidines, these compounds disrupt the synthesis of DNA and RNA, leading to cell death or inhibition of viral replication.[1][2] However, the emergence of drug resistance is a significant clinical challenge, often limiting the long-term efficacy of these agents.[1][3] Resistance can arise through various mechanisms, including altered drug metabolism, target enzyme mutations, and increased drug efflux.

This compound, as a derivative of the pyrimidine core structure, holds therapeutic promise.[4][5] However, its clinical utility will invariably be linked to its susceptibility to existing resistance mechanisms. This guide, therefore, proposes a systematic approach to investigate its cross-resistance profile against well-characterized pyrimidine analogs.

Selecting Comparator Drugs: A Rationale

To contextualize the resistance profile of this compound, a panel of established pyrimidine analogs with diverse mechanisms of action and known resistance profiles is essential. The following drugs are proposed as comparators:

  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[1] Resistance to 5-FU is well-documented and can occur through increased expression of its target enzyme or alterations in its metabolic activation.[1]

  • Cytarabine (ara-C): An analog of deoxycytidine, primarily used in the treatment of hematological malignancies.[1] Its primary mechanism of resistance involves decreased activity of deoxycytidine kinase, the enzyme responsible for its initial phosphorylation.[3]

  • Gemcitabine: A deoxycytidine analog with a broader spectrum of activity than cytarabine. Resistance mechanisms often overlap with those of cytarabine but can also involve changes in ribonucleotide reductase.

These comparators provide a robust framework for assessing potential cross-resistance, covering key enzymatic pathways and resistance mechanisms within the pyrimidine analog class.

Experimental Workflow for Cross-Resistance Profiling

The following workflow outlines a comprehensive strategy for generating and analyzing cross-resistance data.

experimental_workflow cluster_0 Cell Line Preparation cluster_1 Drug Sensitivity Assays cluster_2 Data Analysis & Interpretation A Parental Cancer Cell Line (e.g., MCF-7, A549) B Generate Resistant Cell Lines (Continuous exposure to 5-FU, ara-C, Gemcitabine) A->B Drug Selection C Treat Parental and Resistant Lines with this compound and Comparator Drugs B->C D Determine IC50 Values (MTT, SRB, or CellTiter-Glo Assay) C->D Dose-Response E Calculate Resistance Factor (RF) RF = IC50 (Resistant Line) / IC50 (Parental Line) D->E F Comparative Analysis of RF Values E->F G Identify Patterns of Cross-Resistance and Collateral Sensitivity F->G signaling_pathway cluster_drug_entry Drug Transport & Activation cluster_cellular_effect Cellular Effect cluster_resistance Mechanisms of Resistance Drug Pyrimidine Analog (e.g., this compound) Kinase Activating Kinase (e.g., Uridine Kinase, Deoxycytidine Kinase) Drug->Kinase Transporter Nucleoside Transporter Transporter->Drug Active_Drug Active Triphosphate Metabolite Kinase->Active_Drug DNA_RNA DNA/RNA Synthesis Active_Drug->DNA_RNA Inhibition Apoptosis Apoptosis Active_Drug->Apoptosis Induction DNA_RNA->Apoptosis Efflux Efflux Pump (e.g., ABC Transporters) Efflux->Drug Expulsion Target_Mutation Target Enzyme Mutation/Upregulation Target_Mutation->Kinase Alteration Metabolism Increased Drug Inactivation Metabolism->Drug Degradation

Caption: Potential mechanisms of action and resistance for pyrimidine analogs.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of this compound's cross-resistance profile. The data generated from these studies will be instrumental in:

  • Predicting clinical potential: A favorable cross-resistance profile would suggest efficacy in patient populations resistant to current therapies.

  • Guiding clinical trial design: Informing patient selection and potential combination strategies.

  • Elucidating novel mechanisms of action: Contributing to a deeper understanding of pyrimidine analog pharmacology.

The systematic investigation of cross-resistance is a critical step in the journey of any new therapeutic candidate. By employing the methodologies outlined in this guide, researchers can effectively position this compound within the existing therapeutic landscape and unlock its full clinical potential.

References

  • Veselý, J., & Čihák, A. (1973). Resistance of mammalian tumour cells toward pyrimidine analogues. A review. Oncology, 28(3), 204-226. [Link]

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  • A review of pyrimidine-based drugs. (n.d.). ResearchGate. [Link]

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  • Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5086. [Link]

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Elucidating the Mechanism of Action of Methyl 6-aminopyrimidine-4-carboxylate: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Enigma of Methyl 6-aminopyrimidine-4-carboxylate

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its structural resemblance to the purine bases of DNA and RNA allows it to effectively interact with a vast array of biological targets, most notably enzymes such as kinases and metabolic enzymes.[1] Derivatives of pyrimidine have been successfully developed as inhibitors for critical enzymes in various disease pathways, including dihydroorotate dehydrogenase (DHODH) in autoimmune diseases and Bruton's Tyrosine Kinase (BTK) in B-cell malignancies.[2][3]

This compound is a simple pyrimidine derivative, commercially available and often utilized as a building block in the synthesis of more complex molecules.[4][5] However, its intrinsic biological activity and mechanism of action remain largely uncharacterized in public literature. Given its structural features—a pyrimidine core, an amino group, and a carboxylate moiety, all of which are present in known enzyme inhibitors—it is plausible that this compound possesses a specific, yet undiscovered, mechanism of action.[6]

This guide provides a comprehensive framework for researchers to systematically investigate and confirm the mechanism of action of this compound. We will explore two primary, plausible hypotheses based on the known activities of related compounds: inhibition of the metabolic enzyme Dihydroorotate Dehydrogenase (DHODH) and inhibition of a representative protein kinase, the Epidermal Growth factor Receptor (EGFR). This document will furnish the logical and experimental workflow, compare potential findings with established inhibitors, and provide detailed, validated protocols to guide your research.

Hypothesized Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of pyrimidine derivatives, we can postulate two primary hypotheses for the mechanism of action of this compound.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes and cancer cells.[7][8] The inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest.[7] Several potent DHODH inhibitors feature a core heterocyclic structure with acidic or ester functionalities, making this compound a candidate for interaction with this enzyme.[6]

  • Inhibition of Protein Kinases (e.g., EGFR): The pyrimidine scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of various protein kinases and inhibiting their activity.[1][9] EGFR, a receptor tyrosine kinase, is a prominent target in cancer therapy, and numerous pyrimidine-based inhibitors, such as Gefitinib, have been developed.[9][10] The 6-amino group on the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, a common interaction motif for this class of inhibitors.

An Integrated Experimental Workflow for Target Identification and Validation

To move from hypothesis to confirmation, a multi-step experimental approach is required. This workflow is designed to first broadly identify potential protein targets and then to specifically validate the interaction with our hypothesized targets.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: Cellular Confirmation a Affinity Chromatography: Immobilize compound on beads b Incubate with Cell Lysate a->b c Elute Bound Proteins b->c d Protein Identification via Mass Spectrometry (LC-MS/MS) c->d e In Vitro Enzymatic Assays (DHODH & EGFR Kinase) d->e Identified targets inform specific assays f Determine IC50 & Ki e->f g Mode of Inhibition Studies (e.g., Lineweaver-Burk plots) f->g i Target Engagement & Pathway Modulation (Western Blot for p-EGFR, etc.) g->i Biochemical data informs cellular experiments h Cell Proliferation Assays (e.g., MTT Assay on relevant cell lines) h->i j Rescue Experiments (e.g., supplement with uridine for DHODH) i->j caption Figure 1. Experimental workflow for target identification and validation.

Caption: Figure 1. Experimental workflow for target identification and validation.

The causality behind this workflow is crucial. An initial unbiased screen, such as affinity chromatography, can reveal unexpected targets while also potentially confirming our hypotheses.[11][12] Following this, focused in vitro enzymatic assays provide quantitative data on the potency and kinetics of inhibition for the specific, hypothesized targets.[13][14] Finally, cell-based assays are essential to confirm that the compound engages its target in a biological context and elicits the expected downstream cellular effects.[15]

Comparative Analysis with Established Inhibitors

To contextualize any experimental findings, it is vital to compare the performance of this compound with well-characterized inhibitors of the hypothesized targets.

Hypothesis 1: DHODH Inhibition

Should experiments reveal activity against DHODH, the compound's potency can be benchmarked against established inhibitors like Brequinar and Teriflunomide.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
Brequinar Human DHODH5.2[16]5-8[17]Mixed[17]
Teriflunomide Human DHODH773[5]1050[5]Non-competitive[5][18]
This compoundHuman DHODHTo be determinedTo be determinedTo be determined

This table summarizes key inhibitory constants for known DHODH inhibitors. The values for this compound are placeholders for experimental determination.

Hypothesis 2: Kinase Inhibition (EGFR)

If the compound demonstrates kinase inhibitory activity, a comparison with a known EGFR inhibitor like Gefitinib is appropriate. We also include Ibrutinib, a pyrimidine-based inhibitor of BTK, to provide a broader context for pyrimidine-based kinase inhibitors.

InhibitorTarget EnzymeIC50 (nM)Inhibition Type
Gefitinib EGFR33[10]Reversible, ATP-competitive[19]
Ibrutinib BTK0.5[20][21]Irreversible (covalent)[20]
This compoundEGFR / Other KinaseTo be determinedTo be determined

This table provides the inhibitory potency of well-known pyrimidine-based kinase inhibitors.

Signaling Pathway Visualization

Understanding the downstream consequences of enzyme inhibition is key. The following diagrams illustrate the signaling pathways for our two hypothesized targets.

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Nucleotides->DNA/RNA Synthesis DHODH->Orotate Inhibitor Brequinar / Teriflunomide / Test Compound Inhibitor->DHODH caption Figure 2. Inhibition of the De Novo Pyrimidine Synthesis Pathway.

Caption: Figure 2. Inhibition of the De Novo Pyrimidine Synthesis Pathway.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Gefitinib / Test Compound Inhibitor->EGFR Blocks ATP binding site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription caption Figure 3. Inhibition of the EGFR Signaling Pathway.

Sources

The Emerging Anticancer Potential of the Methyl 6-Aminopyrimidine-4-Carboxylate Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the pyrimidine core stands out as a "privileged scaffold," forming the basis of numerous clinically approved therapeutics.[1] This guide delves into the biological activity of a fundamental yet underexplored member of this family: Methyl 6-aminopyrimidine-4-carboxylate . While direct cytotoxic data for this specific molecule is limited in publicly accessible literature, its structural motif is a cornerstone in a multitude of more complex derivatives that exhibit significant anticancer properties.

This document will, therefore, explore the anticancer potential of the this compound scaffold by examining the biological activities of its closely related derivatives. We will present a comparative analysis of their efficacy in various cancer cell lines, benchmarked against established chemotherapeutic agents. Furthermore, this guide provides detailed experimental protocols for key assays and visualizes the potential signaling pathways involved, offering a comprehensive resource for researchers interested in leveraging this promising chemical scaffold.

The Aminopyrimidine Scaffold: A Foundation for Potent Anticancer Agents

The 6-aminopyrimidine core is a versatile building block in medicinal chemistry. Its ability to mimic endogenous purines allows it to interact with a wide range of biological targets, most notably protein kinases, which are often dysregulated in cancer.[2] Modifications at the 2, 4, and 5 positions of the pyrimidine ring have led to the development of potent and selective inhibitors of key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3] The carboxylate group at the 4-position, as seen in our topic molecule, provides a convenient handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening.

Comparative Analysis of Anticancer Activity

To illustrate the potential of the this compound scaffold, we have compiled in vitro cytotoxicity data for several of its derivatives from recent studies. These are compared with the well-established chemotherapeutic agents, Doxorubicin and Paclitaxel, across a panel of common cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Aminopyrimidine Derivative 1 (Compound 10c) Panc-1 (Pancreatic)1.40[4]
HCT116 (Colon)5.13[4]
A549 (Lung)6.88[4]
Aminopyrimidine Derivative 2 (Compound 2a) U87MG (Glioblastoma)4[5]
MDA-MB-231 (Breast)8[5]
HT-29 (Colon)6[5]
Thienopyrimidine Carboxylate (Compound 2) MCF-7 (Breast)0.013[6]
MDA-MB-231 (Breast)>10[6]
Doxorubicin MCF-7 (Breast)~1.1 - 9.9[7][8]
MDA-MB-231 (Breast)~0.69 - 6.6[7][9]
A549 (Lung)>20[10]
HCT116 (Colon)Not readily available
Paclitaxel MCF-7 (Breast)~3.5 - 18.6[11][12]
MDA-MB-231 (Breast)~0.3 - 12.3[11][12]
A549 (Lung)Not readily available
HCT116 (Colon)Not readily available

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes.

Potential Mechanisms of Action: Targeting Key Oncogenic Pathways

Many aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2] Two of the most prominent target families are the Epidermal Growth Factor Receptors (EGFRs) and Cyclin-Dependent Kinases (CDKs).

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in regulating cell growth, proliferation, and differentiation.[3] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Aminopyrimidine Aminopyrimidine Derivatives Aminopyrimidine->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by aminopyrimidine derivatives.

CDK Signaling Pathway and Cell Cycle Control

CDKs are a family of protein kinases that control the progression of the cell cycle.[13] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell division.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK46 CDK4/6- Cyclin D CDK46->G1 CDK2 CDK2- Cyclin E CDK2->S CDK1 CDK1- Cyclin B CDK1->M Aminopyrimidine Aminopyrimidine Derivatives Aminopyrimidine->CDK46 Aminopyrimidine->CDK2 Aminopyrimidine->CDK1

Caption: Aminopyrimidine derivatives can potentially inhibit CDKs, leading to cell cycle arrest.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of compounds like this compound and its derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570nm) G->H

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Workflow Diagram:

Apoptosis_Workflow A 1. Treat Cells with Compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in Dark (15 min) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[16][17]

Workflow Diagram:

CellCycle_Workflow A 1. Treat Cells with Compound B 2. Harvest and Fix in Ethanol A->B C 3. Wash and Treat with RNase A B->C D 4. Stain with Propidium Iodide C->D E 5. Incubate in Dark (30 min) D->E F 6. Analyze by Flow Cytometry E->F

Caption: A streamlined workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

  • Cell Treatment and Harvesting: Following treatment with the test compound, harvest the cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing and RNase Treatment: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Staining: Add propidium iodide to a final concentration of 50 µg/mL.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct evidence of its own activity is yet to be widely reported, the potent and diverse anticancer effects of its derivatives underscore the value of this chemical core. The structure-activity relationships of these derivatives suggest that modifications at various positions on the pyrimidine ring can lead to highly active compounds targeting key oncogenic pathways.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and screening of new libraries of derivatives against a broad panel of cancer cell lines will be crucial in identifying lead compounds with improved potency and selectivity. Furthermore, detailed mechanistic studies, including target identification and validation, will be necessary to fully elucidate the therapeutic potential of this versatile scaffold in the fight against cancer.

References

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-assay-protocol
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from https://www.unipd.it/sites/unipd.it/files/2020/Cell%20Cycle%20Analysis%20by%20Propidium%20Iodide%20Staining.pdf
  • IRIS Aperto. (n.d.). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Retrieved from https://iris.unito.it/handle/2318/1795123
  • Sahu, S., et al. (2024).
  • Zhang, P., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. European Journal of Medicinal Chemistry, 269, 116278.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from https://www.ucl.ac.uk/cancer/sites/cancer/files/cyto_cell_cycle_analysis_by_pi_staining.pdf
  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
  • Jasztold-Howorko, R., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.
  • Ibid.
  • Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • Wikipedia. (2024, January 8). Cyclin-dependent kinase. Retrieved from https://en.wikipedia.org/wiki/Cyclin-dependent_kinase
  • ResearchGate. (n.d.). The EGFR signaling pathway in human cancers. Retrieved from https://www.researchgate.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from https://static.igem.org/mediawiki/2019/5/5d/T--Tec-Chihuahua--Annexin.pdf
  • Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314.
  • ResearchGate. (n.d.). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from https://www.researchgate.net/publication/360877908_Design_Cytotoxicity_and_Antiproliferative_Activity_of_4-Amino-5-methyl-thieno23-dpyrimidine-6-carboxylates_against_MFC-7_and_MDA-MB-231_Breast_Cancer_Cell_Lines
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from https://clytetechnologies.com/mtt-assay-protocol/
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from https://www.creative-diagnostics.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK144065/
  • Wang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 123.
  • Manivannan, J., & Muralidharan, S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(24), e3452.
  • Hilaris Publisher. (2016). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Retrieved from https://www.hilarispublisher.com/open-access/cyclic-dependent-kinase-cdk-role-in-cancer-pathogenesis-and-as-drug-target-in-cancer-therapeutics-2157-2518-1000163.pdf
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay
  • BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from https://broadpharm.com/blog/protocol-for-cell-viability-assays/
  • Abcam. (n.d.). MTT assay protocol. Retrieved from https://www.abcam.com/protocols/mtt-assay-protocol
  • Ibid.
  • Chaimongkol, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7858.
  • ResearchGate. (n.d.). IC50 of paclitaxel in breast cancer cell lines at 570 nm. Retrieved from https://www.researchgate.net/figure/IC50-of-paclitaxel-in-breast-cancer-cell-lines-at-570-nm-To-achieve-this-purpose-we_fig1_320392684
  • Yilmaz, M., et al. (2019). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 81(4), 642-651.
  • Wang, Y., et al. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology, 11, 620221.
  • Jafari, S., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 136-141.
  • Ibid.
  • Ghorbani, A., et al. (2022). Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Avicenna Journal of Phytomedicine, 12(1), 71-82.

Sources

A Senior Application Scientist's Guide to the Comparative ADME Profiling of Methyl 6-aminopyrimidine-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Imperative of Early ADME Assessment

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of pharmacological activity. However, potency alone does not make a drug. The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties—what the body does to the drug—being a primary cause of late-stage attrition.

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a representative pyrimidine core, Methyl 6-aminopyrimidine-4-carboxylate , and its conceptual analogs. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic thinking behind ADME profiling. We will explore the causality behind experimental choices, delve into validated protocols, and interpret data to build a robust structure-ADME relationship (SAR) that can guide successful drug design. This document is structured to be a self-validating resource, grounding its claims in authoritative protocols and scientific literature.

The Modern ADME Screening Funnel: An Integrated Strategy

In contemporary drug discovery, ADME profiling is not a single event but a tiered, iterative process. It begins with broad, rapid, and cost-effective in silico predictions to filter large virtual libraries and progresses to more resource-intensive, but definitive, in vitro and ex vivo assays for lead optimization. This funneling approach ensures that resources are focused on compounds with the highest probability of success.

The causality here is risk mitigation. By identifying potential liabilities such as poor absorption or rapid metabolism early, we can deprioritize flawed candidates or initiate chemical modifications to overcome these issues before significant time and capital are invested.

ADME_Workflow cluster_0 Early Discovery / Hit-to-Lead cluster_1 Lead Optimization cluster_2 Preclinical Development InSilico In Silico Profiling (Lipinski's Rules, pKa, logP) High-Throughput Solubility Kinetic Solubility Assay (High-Throughput) InSilico->Solubility Prioritize Compounds MetStab_HT Metabolic Stability (Microsomes, High-Throughput % remaining) Solubility->MetStab_HT Permeability Permeability Assay (e.g., Caco-2, PAMPA) MetStab_HT->Permeability Select Leads MetStab_Detailed Metabolic Stability (t½, Intrinsic Clearance) Permeability->MetStab_Detailed PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) MetStab_Detailed->PPB CYP_Inhibition CYP450 Inhibition (IC50 values) PPB->CYP_Inhibition InVivo_PK In Vivo Pharmacokinetics (Rodent models) CYP_Inhibition->InVivo_PK Select Candidate

Caption: A typical experimental workflow for in vitro ADME assessment.

Foundational In Vitro ADME Assays: Protocols and Rationale

Reproducible and reliable data is the bedrock of any drug discovery program. The following protocols are industry-standard methods for evaluating key ADME parameters. The choice of these assays is deliberate: they serve as validated surrogates for complex in vivo processes.

Caco-2 Permeability Assay

Scientific Rationale: This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.[1] The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters. This system allows us to measure not only passive diffusion but also active transport and efflux.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.

  • Apical to Basolateral (A-to-B) Permeability:

    • The test compound (typically at 1-10 µM in transport buffer) is added to the apical (upper) chamber.

    • The basolateral (lower) chamber contains a fresh transport buffer.

    • Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound is quantified by LC-MS/MS.

  • Basolateral to Apical (B-to-A) Permeability: The process is reversed to assess active efflux. The compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt: Rate of compound appearance in the receiver chamber.

      • A: Surface area of the membrane.

      • C0: Initial concentration in the donor chamber.

    • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) . An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Metabolic Stability Assay (Human Liver Microsomes)

Scientific Rationale: This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by Cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[1] A compound that is rapidly metabolized will have a short half-life and low oral bioavailability.

Detailed Protocol:

  • Incubation: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (HLM) (e.g., 0.5 mg/mL) and a NADPH-regenerating system at 37°C. The NADPH system is critical as it provides the necessary cofactors for CYP enzyme activity.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of this line gives the elimination rate constant (k).

    • In vitro half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Scientific Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit a drug's efficacy and distribution into tissues. The RED device provides a simple and accurate method to determine the unbound fraction.[1]

Detailed Protocol:

  • Device Setup: A RED device insert, which contains two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff), is used.

  • Incubation: The test compound is added to plasma (human or other species) in one chamber (the plasma chamber). Buffer is placed in the other chamber (the buffer chamber).

  • Equilibration: The system is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours). Only the unbound drug can cross the membrane into the buffer chamber.

  • Analysis: At the end of the incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • Percent Bound = (1 - fu) * 100

Comparative Analysis: this compound vs. Analogs

To illustrate the power of SAR in ADME, we will compare the parent compound with three hypothetical analogs, representing common chemical modifications. The data presented is representative of trends observed for pyrimidine-based scaffolds in drug discovery programs.[1][2][3]

  • Parent Compound: this compound

  • Analog A: Introduction of a lipophilic t-butyl group.

  • Analog B: Replacement of the methyl ester with a more polar carboxylic acid.

  • Analog C: Addition of a flexible, basic side chain known to improve solubility.

Table 1: Comparative In Silico and Physicochemical Properties

ParameterParent CompoundAnalog A (Lipophilic)Analog B (Acid)Analog C (Basic Chain)Rationale for Change
Molecular Weight 153.14209.25139.11224.27Monitor for "MW creep"
cLogP 0.52.1-0.80.9Predicts lipophilicity
Topological Polar Surface Area (TPSA) 91.9 Ų91.9 Ų103.9 Ų115.1 ŲPredicts membrane permeability
Kinetic Solubility (pH 7.4) 55 µM5 µM> 200 µM150 µMLow solubility is a major hurdle

Table 2: Comparative In Vitro ADME Data

ParameterParent CompoundAnalog A (Lipophilic)Analog B (Acid)Analog C (Basic Chain)Desired Outcome
Caco-2 Papp (A-B) (10-6 cm/s) 2.515.10.24.5High (>5)
Efflux Ratio (B-A / A-B) 1.23.51.01.8Low (<2)
HLM Stability (t½, min) 4515> 12065High (>30)
Plasma Protein Binding (% Bound) 25%98%< 5%60%Moderate (<90%)
Analysis and Interpretation:
  • Parent Compound: Exhibits moderate solubility and permeability with acceptable metabolic stability and low plasma protein binding. A reasonable starting point.

  • Analog A (Lipophilic): The addition of the t-butyl group drastically increased lipophilicity (cLogP). As predicted, this significantly improved passive permeability (Papp). However, this came at a great cost: solubility plummeted, metabolic stability decreased (the lipophilic handle provides a new site for CYP metabolism), and it became a substrate for efflux pumps (ER > 2). Furthermore, the high plasma protein binding (98%) means very little of the drug would be free to act on its target. This analog is a classic example of "over-greasing" a molecule.

  • Analog B (Acid): Converting the ester to a carboxylic acid dramatically increased polarity. This resulted in excellent solubility but completely abolished permeability, as the charged species cannot easily cross the lipid cell membrane. While its metabolic stability is excellent (charged molecules are poor CYP substrates) and PPB is negligible, its inability to be absorbed makes it a non-starter for oral delivery.

  • Analog C (Basic Chain): This modification represents a more balanced approach. The basic amine improves aqueous solubility compared to the parent. Permeability is enhanced, and metabolic stability remains good. While plasma protein binding has increased, it remains in an acceptable range. This analog demonstrates a successful multi-parameter optimization, improving a key property (solubility) without critically compromising others.

Metabolic Fate of Pyrimidine Derivatives

Understanding a compound's metabolic "soft spots" is crucial for improving its stability. For pyrimidine scaffolds, metabolism often occurs via predictable pathways. Identifying the primary metabolites can guide further chemical modifications to block these sites of metabolism, thereby increasing the drug's half-life.

Common metabolic transformations for substituted pyrimidines include:

  • Oxidation: Hydroxylation of the pyrimidine ring or attached alkyl groups.

  • N-dealkylation: Removal of alkyl groups from exocyclic amines.

  • Glucuronidation: Conjugation of hydroxyl groups with glucuronic acid (Phase II metabolism).

Metabolism_Pathway cluster_phase2 Phase II Metabolism Parent Substituted Pyrimidine (Parent Drug) Oxidation Oxidized Metabolite (e.g., Hydroxylation) Parent->Oxidation Oxidation Dealkylation N-dealkylated Metabolite Parent->Dealkylation Dealkylation Conjugate Glucuronide Conjugate Oxidation->Conjugate UGT Enzyme

Caption: A simplified signaling pathway of pyrimidine derivative metabolism.

Conclusion: A Synthesis of Data-Driven Drug Design

This guide demonstrates that ADME profiling is a cornerstone of modern medicinal chemistry. By employing a strategic combination of in silico predictions and robust in vitro assays, we can build a clear understanding of a compound's pharmacokinetic profile. The comparative analysis of this compound analogs reveals that structural modifications can have profound and often counter-intuitive effects on ADME properties. The most successful drug design programs are those that embrace a multi-parameter optimization approach, seeking a delicate balance between potency, solubility, permeability, stability, and safety. This data-driven methodology minimizes late-stage failures and ultimately accelerates the delivery of effective new medicines to patients.

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  • Bentham Science. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study.

  • LabAlley. This compound, min 97%, 1 gram.

  • Taylor & Francis Online. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases.

  • PubMed Central, National Institutes of Health. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies.

  • National Institutes of Health. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

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A Comparative Guide to the Selectivity and Toxicity Profiling of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Methyl 6-aminopyrimidine-4-carboxylate represents a foundational structure within this class, offering a versatile starting point for synthetic elaboration. However, comprehensive biological data for this specific molecule is not widely published. This guide, therefore, serves a dual purpose: first, to introduce this compound as a representative chemical entity, and second, to provide a detailed, field-proven framework for assessing the selectivity and toxicity of such novel aminopyrimidine derivatives. We will delineate the critical experimental workflows, explain the scientific rationale behind methodological choices, and present illustrative data to guide researchers in their own discovery programs.

Introduction: The Aminopyrimidine Scaffold and Its Significance

Aminopyrimidine derivatives are recognized as "privileged structures" in drug discovery. Their ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of protein kinases, has led to their successful development as anticancer agents.[2] Marketed drugs such as Imatinib and Palbociclib feature this core moiety, highlighting its importance.[2] this compound (CAS: 77817-12-0) is a simple yet functionalized member of this family.[3] Its profile is not extensively documented in peer-reviewed literature, making it an ideal candidate for demonstrating a comprehensive profiling strategy. This guide will outline the essential assays required to build a robust selectivity and safety profile for this and related molecules.

Part I: Selectivity Profiling - Charting the Interaction Landscape

Rationale for Selectivity Profiling

Selectivity is the cornerstone of a successful therapeutic. A highly selective compound preferentially binds to its intended target, leading to efficacy, while avoiding interactions with unintended off-targets, which can cause adverse effects. For aminopyrimidines, which often target the highly conserved ATP-binding pocket of kinases, assessing selectivity across the human kinome is a mandatory first step to understand a compound's potential therapeutic window and liabilities.[4][5]

Recommended Workflow for Kinase Selectivity Profiling

A tiered approach is the most efficient and cost-effective strategy for determining kinase selectivity.[4] The process begins with a broad, single-concentration screen to identify potential hits, followed by more detailed dose-response studies for those targets.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis A Test Compound (e.g., this compound) B Single-Concentration Screen (e.g., 1 µM) against Broad Kinase Panel (200-400 kinases) A->B Introduce to assay C Identify kinases with >70% inhibition B->C Analyze data D 10-Point Dose-Response Curve (IC50 determination) for primary hits C->D Advance hits E Determine Potency (IC50) for On-Target and Off-Target Hits D->E Calculate values F Quantify Selectivity (e.g., Selectivity Score, Kinome Map) E->F Input potency data G Prioritize for Cellular Assays and Further Development F->G Decision gate

Caption: A tiered workflow for kinase selectivity profiling.
Experimental Protocol: Broad Kinase Panel Screening (Biochemical Assay)

This protocol describes a generic method for assessing a compound's inhibitory activity against a large panel of kinases, often utilizing luminescence-based ADP detection.[6]

  • Reagent Preparation: Prepare working solutions of kinase, substrate/cofactor stocks, and the test compound (e.g., this compound) in an appropriate buffer (e.g., Tris-HCl with MgCl2 and DTT).

  • Assay Plate Setup: In a 384-well plate, dispense the test compound at the desired final concentration (e.g., 1 µM for a primary screen). Include positive controls (e.g., a known broad-spectrum inhibitor like Staurosporine) and negative controls (vehicle, e.g., DMSO).

  • Kinase Reaction Initiation: Add the kinase/substrate mixture to all wells to start the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.

  • Activity Measurement: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced. The resulting luminescence signal is inversely proportional to the kinase inhibition.[6]

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. For dose-response experiments, plot percent inhibition against compound concentration and fit to a sigmoidal curve to determine the IC50 value.

Data Interpretation: A Comparative Example

To illustrate the output of such a screen, the table below presents hypothetical data for this compound compared to two well-known kinase inhibitors across a small, representative panel of kinases.

Kinase TargetThis compound (IC50, nM)Comparator A (Selective Inhibitor - Erlotinib) (IC50, nM)Comparator B (Promiscuous Inhibitor - Staurosporine) (IC50, nM)
EGFR 50 2 10
ABL1 >10,0002,0006
VEGFR2 1,5005008
SRC 8,00010,00015
CDK2 >10,000>10,00020
p38α (MAPK14) 2,500>10,00030

Analysis: In this illustrative dataset, this compound shows potent activity against EGFR with good selectivity over the other kinases. Comparator A (Erlotinib) is, as expected, highly potent and selective for EGFR. Comparator B (Staurosporine) demonstrates potent but promiscuous inhibition across multiple kinase families. This profile would suggest that this compound is a promising starting point for a selective EGFR inhibitor program.

Part II: Toxicity and Safety Pharmacology Profiling

Rationale for Toxicity Profiling

Early assessment of toxicity is critical to minimize the risk of late-stage failures in drug development. In vitro assays provide a rapid and cost-effective means to flag potential liabilities such as general cytotoxicity or specific organ toxicity, like cardiotoxicity.[7]

Recommended Workflow for In Vitro Toxicity Profiling

A standard in vitro safety panel includes an assessment of basal cytotoxicity against multiple cell lines, followed by specific safety pharmacology assays targeting known high-risk liabilities like the hERG potassium channel.

G cluster_0 Phase 1: Cytotoxicity Screen cluster_1 Phase 2: Specific Safety Assays cluster_2 Phase 3: Risk Assessment A Test Compound B MTT or similar viability assay across a panel of cell lines (cancer & normal) A->B Treat cells C Determine cytotoxicity (IC50) Calculate Selectivity Index (SI) B->C Analyze viability D hERG Channel Assay (Patch-clamp or binding) C->D Assess key liabilities E Mitochondrial Toxicity Assay (e.g., Glu/Gal Assay) C->E F Determine IC50 for specific liabilities G Integrate Selectivity & Toxicity Data F->G Consolidate data H Risk-Benefit Analysis and Decision to proceed to in vivo studies G->H Evaluate profile

Caption: A streamlined workflow for in vitro toxicity profiling.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[8][9]

  • Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 and a non-cancerous cell line like MCF-10A) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Experimental Protocol: Cardiotoxicity (hERG Assay) Overview

Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsade de Pointes.[7] Early assessment is a regulatory requirement. The gold standard method is manual or automated patch-clamp electrophysiology, which directly measures the flow of ions through hERG channels in cells expressing the channel.[12] A screening IC50 value below 10 µM is often considered a potential liability.

Data Interpretation: Cytotoxicity and Selectivity Index

The table below shows hypothetical cytotoxicity data for our compound of interest and a comparator. It also includes real data for a related thienopyrimidine to demonstrate the calculation of a Selectivity Index (SI).[13]

CompoundCell Line (Cancer) MCF-7 IC50 (µM)Cell Line (Non-Cancerous) MCF-10A IC50 (µM)Selectivity Index (SI) (IC50 Normal / IC50 Cancer)hERG IC50 (µM)
This compound (Hypothetical) 15>100>6.7>30
Doxorubicin (Comparator) 0.52.55.0Not Applicable
Thienopyrimidine 3 (Published Data[13]) 1.834.719.3 Not Available

Data converted from original publication for consistency.

Analysis: In this hypothetical scenario, this compound shows moderate cytotoxicity against the MCF-7 cancer cell line but is significantly less potent against the non-cancerous cell line, indicating a favorable therapeutic window. Its hERG IC50 is well above the typical threshold of concern. The real data for Thienopyrimidine 3 shows a high SI of 19.3, indicating it is over 19 times more toxic to the cancer cells than the normal cells, making it a promising candidate for further study.[13]

Synthesis and Characterization

This compound can be synthesized via several established routes. A common approach involves the reaction of appropriate precursors, such as the cyclocondensation of amidines with β-dicarbonyl compounds.[1] More specifically, derivatives can be prepared from starting materials like 2,4-dichloropyrimidine-6-carboxylate through sequential nucleophilic substitution reactions.[14] Proper characterization using techniques like NMR and mass spectrometry is essential to confirm the structure and purity of the final compound before biological evaluation.[15]

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the initial biological profiling of this compound or any novel aminopyrimidine derivative. By following a tiered approach to selectivity and conducting a standard panel of in vitro toxicity assays, researchers can efficiently build a data package that illuminates a compound's therapeutic potential and flags potential safety liabilities early in the discovery process. While specific experimental data for this compound remains to be published, the methodologies described herein provide a clear and authoritative roadmap for its evaluation. The next logical steps for a promising compound emerging from this cascade would include cellular mechanism-of-action studies, pharmacokinetic profiling, and eventual in vivo efficacy and safety testing.

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A Comparative Guide to Target Engagement and Validation Assays for Methyl 6-aminopyrimidine-4-carboxylate-Based Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the rapidly expanding field of targeted protein degradation (TPD), the selection of appropriate assays to validate target engagement and elucidate the mechanism of action is paramount. This guide provides an in-depth comparison of key methodologies, using the versatile scaffold, Methyl 6-aminopyrimidine-4-carboxylate, as a foundational building block for constructing potent and selective proteolysis-targeting chimeras (PROTACs). We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

This compound serves as a valuable starting point for the synthesis of a diverse library of PROTACs.[1][2][3] These heterobifunctional molecules are designed to recruit a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The efficacy of a PROTAC is not solely dependent on its binding affinity to the target but critically on the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6] Therefore, a multi-faceted assay cascade is essential to thoroughly characterize these novel therapeutic agents.

The Hierarchy of PROTAC Characterization: From Binary Interactions to Cellular Degradation

The journey of validating a this compound-based PROTAC involves a logical progression of assays, each designed to answer specific questions about the molecule's behavior at different biological levels. This progression can be visualized as a funnel, starting with broad biochemical and biophysical assays and narrowing down to more complex cellular and functional readouts.

G cluster_0 Biochemical & Biophysical Assays (In Vitro) cluster_1 Cellular Assays (In Cellulo) A Binary Target Engagement (POI-PROTAC & E3-PROTAC) B Ternary Complex Formation (POI-PROTAC-E3) A->B Confirms Prerequisite Binding C In Vitro Ubiquitination B->C Validates Functional Complex D Cellular Target Engagement C->D Bridge to Cellular Context E Target Protein Degradation D->E Confirms Intracellular MOA F Phenotypic Assays E->F Links Degradation to Function

Caption: Logical workflow for PROTAC characterization.

Part 1: Foundational Biophysical and Biochemical Assays

The initial characterization of a novel PROTAC focuses on its ability to engage its intended targets and form the crucial ternary complex in a purified, cell-free environment. These assays provide fundamental quantitative data on binding affinities, kinetics, and thermodynamics.

Comparative Analysis of Biophysical Techniques for Ternary Complex Characterization
AssayPrincipleKey Parameters MeasuredThroughputSample ConsumptionLabel-Free
Surface Plasmon Resonance (SPR) Change in refractive index upon mass binding to a sensor surface.[7]KD (affinity), kon/koff (kinetics), Cooperativity (α)[8][9]Medium-HighLowYes
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.[10]KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[11]LowHighYes
Cellular Thermal Shift Assay (CETSA®) - Lysate Ligand binding alters protein thermal stability.[12][13]Target engagement, Relative affinityHighModerateYes
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Energy transfer between donor and acceptor fluorophores upon proximity.[14]Ternary complex formation, KD (affinity)HighLowNo
AlphaLISA®/AlphaScreen® Proximity-based assay generating a chemiluminescent signal.[15]Ternary complex formation, KD (affinity)HighLowNo
In-Depth Look at Key Biophysical Assays

Surface Plasmon Resonance (SPR): A Kinetic Masterclass

SPR is a powerful tool for dissecting the kinetics of both binary and ternary complex formation.[7][8][9] By immobilizing one component (e.g., the E3 ligase) on a sensor chip and flowing the other components (PROTAC and POI) over the surface, one can obtain real-time data on association and dissociation rates.[16] This is critical for understanding the stability of the ternary complex, a key determinant of degradation efficiency.[17]

Experimental Workflow: SPR for Ternary Complex Analysis

G cluster_0 SPR Workflow A Immobilize E3 Ligase on Sensor Chip B Binary Binding: Inject PROTAC A->B C Ternary Binding: Inject PROTAC + POI A->C D Data Analysis: Determine kon, koff, KD, and Cooperativity (α) B->D C->D

Caption: SPR workflow for ternary complex analysis.

Step-by-Step Protocol: SPR Analysis of Ternary Complex Formation

  • Immobilization: Covalently couple the purified E3 ubiquitin ligase (e.g., VHL or Cereblon complex) to a sensor chip surface.

  • Binary Interaction Analysis (PROTAC-E3 Ligase):

    • Inject a series of concentrations of the this compound-based PROTAC over the immobilized E3 ligase.

    • Monitor the association and dissociation phases in real-time.

    • Fit the data to a suitable binding model to determine the KD.

  • Binary Interaction Analysis (PROTAC-POI):

    • Immobilize the POI and inject the PROTAC to determine the binary KD for this interaction.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed, saturating concentration of the POI with a range of PROTAC concentrations.

    • Inject these mixtures over the immobilized E3 ligase.

    • The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

    • Analyze the kinetics to determine the stability and half-life of the ternary complex.[8][9]

  • Cooperativity Calculation:

    • Cooperativity (α) is the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence and presence of the POI. An α > 1 indicates positive cooperativity, which is often a hallmark of potent degraders.[16]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Perspective

ITC provides a complete thermodynamic profile of binding interactions by directly measuring the heat released or absorbed during complex formation.[10][11] This label-free, in-solution technique is considered a gold-standard for validating binding affinity (KD) and determining the stoichiometry of the interaction.[18] While lower in throughput than SPR, ITC offers invaluable insights into the enthalpic and entropic drivers of ternary complex formation.[19]

Step-by-Step Protocol: ITC for Ternary Complex Analysis

  • Sample Preparation: Prepare purified proteins (POI and E3 ligase) and the PROTAC in the same, well-dialyzed buffer to minimize heat of dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the POI solution to determine the KD, ΔH, and stoichiometry (n) of the first binary interaction.

    • Titrate the PROTAC into the E3 ligase solution for the second binary interaction.

  • Ternary Titration:

    • Saturate the E3 ligase in the ITC cell with the PROTAC.

    • Titrate the POI into the PROTAC-saturated E3 ligase solution. The resulting heat changes reflect the formation of the ternary complex.

    • Alternatively, titrate a pre-formed PROTAC-POI complex into the E3 ligase solution.[20]

  • Data Analysis: Fit the integrated heat data to a suitable binding model to extract the thermodynamic parameters of ternary complex formation.

Part 2: Cellular Assays for Target Engagement and Degradation

While in vitro assays provide a foundational understanding, it is crucial to validate target engagement and degradation within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Engagement

CETSA is a powerful method for assessing whether a compound binds to its target in intact cells or cell lysates.[12][13] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[21] This label-free technique is invaluable for confirming that a PROTAC can permeate the cell membrane and engage its target.[15][22]

G cluster_0 CETSA Workflow A Treat cells with PROTAC or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/aggregated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D

Sources

A Framework for In Vitro Evaluation: Profiling Methyl 6-aminopyrimidine-4-carboxylate Against Standard-of-Care EGFR Inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule kinase inhibitors that target key signaling pathways driving tumor progression. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Methyl 6-aminopyrimidine-4-carboxylate represents a foundational scaffold within this chemical class, offering a versatile starting point for the development of novel therapeutic agents. The strategic rationale for evaluating such compounds is rooted in their potential to offer improved potency, selectivity, or a differentiated resistance profile compared to existing therapies.

This guide provides a comprehensive framework for the in vitro comparison of a novel aminopyrimidine-based compound, hypothetically represented by this compound, against established standard-of-care drugs for Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC). Osimertinib, a third-generation irreversible EGFR tyrosine kinase inhibitor (TKI), serves as the primary standard-of-care comparator due to its established efficacy in the first-line treatment of EGFR-mutated NSCLC.[1][2] This comparison is designed to be a self-validating system, where the performance of the novel compound is benchmarked against a clinically relevant and potent inhibitor. The experimental cascade outlined herein is designed to assess cytotoxicity, direct target engagement, and induction of apoptosis, providing a multi-faceted view of the compound's potential.

Comparative In Vitro Pharmacology: A Hypothetical Analysis

To effectively benchmark a novel compound, a panel of well-characterized NSCLC cell lines is essential. This panel should include models with varying EGFR mutation statuses to assess both on-target potency and selectivity. For this hypothetical comparison, we will consider:

  • PC-9: An NSCLC cell line with an activating EGFR exon 19 deletion, highly sensitive to EGFR TKIs.

  • H1975: An NSCLC cell line harboring both an activating L858R mutation and the T790M resistance mutation, which confers resistance to first-generation EGFR TKIs.[3][4]

  • A549: An NSCLC cell line with wild-type EGFR, serving as a control for off-target cytotoxicity.[5]

The following tables present hypothetical data for "this compound" (termed "Test Compound") versus Osimertinib. These values are for illustrative purposes to demonstrate how comparative data would be presented.

Table 1: Comparative Cytotoxicity (IC50, µM) in NSCLC Cell Lines

CompoundPC-9 (EGFR ex19del)H1975 (EGFR L858R/T790M)A549 (EGFR WT)
Test Compound 0.05 µM0.15 µM> 10 µM
Osimertinib 0.015 µM0.012 µM> 10 µM

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after 72 hours of treatment.

Table 2: In Vitro Kinase Inhibition (IC50, nM)

CompoundEGFR (L858R/T790M) Kinase
Test Compound 5 nM
Osimertinib 1 nM

IC50 values represent the concentration of the compound required to inhibit the activity of the recombinant EGFR kinase by 50%.

Table 3: Apoptosis Induction (Fold Increase in Caspase-3/7 Activity)

Compound (at 5x IC50)PC-9 (24h)H1975 (24h)
Test Compound 4.5-fold4.0-fold
Osimertinib 6.0-fold5.5-fold

Values represent the fold increase in caspase-3/7 activity relative to vehicle-treated control cells.

Underlying Molecular Mechanisms: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues.[6] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[7][8] In NSCLC, activating mutations in the EGFR kinase domain lead to its constitutive, ligand-independent activation, driving uncontrolled cell growth.[9] TKIs like Osimertinib function by binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.[2]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Test_Compound Test Compound (this compound) Test_Compound->EGFR Inhibits ATP Binding Osimertinib Osimertinib (Standard of Care) Osimertinib->EGFR EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro assays used in this comparative guide. These are designed as self-validating systems by including a standard-of-care control in every experiment.

Experimental Workflow

Experimental_Workflow start Start: Acquire Test Compound & Standard of Care cell_culture 1. Cell Culture (PC-9, H1975, A549) start->cell_culture kinase_assay 3. In Vitro Kinase Assay (ADP-Glo™) start->kinase_assay cytotoxicity 2. Cytotoxicity Assay (CellTiter-Glo®) cell_culture->cytotoxicity apoptosis_assay 4. Apoptosis Assay (Caspase-Glo® 3/7) cell_culture->apoptosis_assay data_analysis 5. Data Analysis (IC50 Calculation, Statistical Comparison) cytotoxicity->data_analysis kinase_assay->data_analysis apoptosis_assay->data_analysis end End: Comparative Profile data_analysis->end

Caption: In vitro experimental workflow for compound comparison.

Cell Viability (Cytotoxicity) Assay

This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[10]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and standard of care on the proliferation of NSCLC cell lines.

  • Methodology:

    • Cell Seeding: Seed PC-9, H1975, and A549 cells into 96-well opaque-walled plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 10-point serial dilution series of the test compound and Osimertinib in complete growth medium, typically starting from 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Treatment: Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL.

    • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the percentage of viable cells against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol uses the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12]

  • Objective: To determine the IC50 of the test compound and standard of care against the enzymatic activity of recombinant EGFR (L858R/T790M).

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compound and Osimertinib in the appropriate kinase assay buffer.

    • Kinase Reaction Setup: In a 384-well plate, add the recombinant EGFR (L858R/T790M) enzyme, the specific peptide substrate, and the compound dilutions.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the enzyme. Incubate at 30°C for a pre-determined time (e.g., 60 minutes).

    • Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescent signal with a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Apoptosis Assay

This protocol employs the Caspase-Glo® 3/7 Assay (Promega), which measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13]

  • Objective: To quantify the induction of apoptosis by the test compound and standard of care in NSCLC cell lines.

  • Methodology:

    • Cell Seeding: Seed PC-9 and H1975 cells in 96-well opaque-walled plates as described for the cytotoxicity assay.

    • Treatment: Treat the cells with the test compound and Osimertinib at a concentration equivalent to 5 times their respective IC50 values for 24 hours. Include a vehicle control.

    • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate it to room temperature.

    • Lysis and Caspase Cleavage: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker.

    • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control to determine the fold increase in caspase-3/7 activity.

Conclusion and Forward Look

This guide presents a foundational in vitro strategy for the initial characterization of novel aminopyrimidine compounds, such as this compound, in the context of NSCLC drug discovery. The direct comparison against a highly potent and clinically validated standard-of-care, Osimertinib, provides immediate context for the compound's performance. The described workflow, from broad cytotoxicity screening to specific target engagement and mechanism of action studies, offers a robust and logical progression for hit-to-lead optimization. While the presented data is hypothetical, it illustrates the critical endpoints and comparative analyses necessary to justify the advancement of a novel compound in the drug discovery pipeline. Subsequent studies should focus on kinase selectivity profiling, in vivo efficacy in xenograft models, and pharmacokinetic and toxicological assessments to build a comprehensive data package for preclinical development.

References

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A Senior Application Scientist's Guide to Benchmarking the Potency of "Methyl 6-aminopyrimidine-4-carboxylate" Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Oncology

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold." Its structural resemblance to the purine bases of DNA and RNA allows for the design of molecules that can interact with a vast array of biological targets.[1][2] Various analogues of pyrimidine exhibit a wide spectrum of potent biological activities, including anticancer properties.[1][3] This guide focuses on derivatives of "Methyl 6-aminopyrimidine-4-carboxylate," a key chemical intermediate that serves as a foundational block for synthesizing a new generation of potent kinase inhibitors.

The central challenge in cancer therapy is the development of drugs that can selectively target cancer cells while sparing healthy ones.[4] Kinase inhibitors have emerged as a highly successful class of targeted therapies. Kinases are enzymes that play critical roles in cell signaling pathways regulating growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[5] Pyrimidine derivatives have proven exceptionally effective as ATP-competitive kinase inhibitors, leveraging their unique structure to block aberrant kinase activity.[6][7]

This guide provides an in-depth comparison of the potency of various "this compound" derivatives. We will delve into the mechanistic basis of their action, provide detailed, field-proven experimental protocols for their evaluation, and present a comparative analysis of their performance using supporting data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of evaluating this promising class of compounds.

Pillar 1: The Mechanistic Rationale for Pyrimidine-Based Kinase Inhibition

The efficacy of these derivatives stems from their ability to function as ATP-competitive inhibitors. The pyrimidine core is a bioisostere of the adenine ring of adenosine triphosphate (ATP), the natural substrate for kinases.[6][7] This structural mimicry allows the compounds to fit into the highly conserved ATP-binding pocket within the kinase domain.

The 2-amino group, a common feature in this class of molecules, frequently forms crucial hydrogen bonds with the "hinge region" of the kinase, an essential interaction that anchors the inhibitor in the active site and prevents ATP from binding.[8][9] Different substitutions on the pyrimidine ring can then extend into adjacent hydrophobic pockets or form additional interactions, which dictates the compound's potency and selectivity for specific kinases.[10][11][12]

Visualizing the Mechanism: ATP-Competitive Kinase Inhibition

The following diagram illustrates the fundamental principle of how these pyrimidine derivatives block kinase function.

G cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase_Active Kinase (Active Site Open) Substrate Substrate Kinase_Active->Substrate Phosphorylates ATP ATP ATP->Kinase_Active Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Leads to Cell_Signaling Cell Proliferation & Survival Phospho_Substrate->Cell_Signaling Activates Kinase_Inactive Kinase (Active Site Blocked) ATP_Blocked ATP Kinase_Inactive->ATP_Blocked Blocks No_Phosphorylation No Phosphorylation Kinase_Inactive->No_Phosphorylation Prevents Inhibitor Pyrimidine Derivative Inhibitor->Kinase_Inactive Binds Blocked_Signaling Cell Cycle Arrest & Apoptosis No_Phosphorylation->Blocked_Signaling Blocks

Caption: General mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.

Pillar 2: A Validated Workflow for Potency Benchmarking

To objectively compare the potency of different derivatives, a multi-tiered experimental approach is essential. This workflow progresses from evaluating the direct interaction with the purified target enzyme to assessing the compound's effect in a complex cellular environment.

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Design cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation Start Methyl 6-aminopyrimidine -4-carboxylate Scaffold Synthesis Chemical Synthesis of Derivatives (SAR) Start->Synthesis Biochem_Assay In Vitro Kinase Assay (e.g., TR-FRET, Luminescence) Synthesis->Biochem_Assay Test on Purified Enzyme Cell_Culture Culture Cancer Cell Lines Synthesis->Cell_Culture Test on Live Cells IC50_Enzyme Determine Enzymatic IC50 Biochem_Assay->IC50_Enzyme IC50_Cell Determine Cytotoxic IC50 IC50_Enzyme->IC50_Cell Correlate Potency Cytotoxicity_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cytotoxicity_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Cytotoxicity_Assay->IC50_Cell

Caption: From scaffold to cellular data: a typical drug discovery workflow.

Experimental Protocols

The following protocols represent robust, commonly used methods for generating the data required for a comprehensive potency comparison.

1. In Vitro Kinase Inhibition Assay (Biochemical Potency)

This assay quantifies a compound's ability to directly inhibit the activity of a purified kinase enzyme. The IC50 value derived from this experiment is a direct measure of enzymatic potency.

  • Principle: The assay measures the consumption of ATP, which is directly proportional to kinase activity. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition. The CellTiter-Glo® Luminescent Kinase Assay is a common example.

  • Protocol:

    • Reagent Preparation: Prepare kinase reaction buffer, reconstitute the target kinase (e.g., CDK2/Cyclin A2) and its substrate to their optimal concentrations.

    • Compound Plating: Serially dilute the test derivatives in DMSO and then into the reaction buffer in a 96-well or 384-well plate. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Kinase Reaction: Add the kinase and substrate solution to each well. Initiate the reaction by adding ATP.

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Signal Detection: Add a detection reagent (like CellTiter-Glo®) that contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cytotoxicity Assay (Cellular Potency)

This assay measures the effect of a compound on the viability and proliferation of cancer cells. It is a critical step to ensure that the compound not only inhibits its target but also has the desired effect in a biological system.[4][13]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[13]

  • Protocol:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with serially diluted concentrations of the test derivatives. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a defined period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals, resulting in a colored solution.

    • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the cytotoxic IC50 value.

3. Cell Cycle Analysis (Mechanistic Cellular Effect)

For compounds targeting cell cycle regulators like CDKs, this assay is crucial to confirm the expected mechanism of action.

  • Principle: This method uses propidium iodide (PI), a fluorescent dye that binds to DNA, to quantify the DNA content of cells. The amount of PI fluorescence is proportional to the amount of DNA. By analyzing a population of cells with flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]

  • Protocol:

    • Treatment: Treat cells with the test compound at a concentration around its IC50 value for 24 hours.

    • Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting data is displayed as a histogram, from which the percentage of cells in each cycle phase can be quantified. An accumulation of cells in the G0/G1 or G2/M phase is indicative of cell cycle arrest.

Pillar 3: Comparative Data & Structure-Activity Relationships (SAR)

The true value of benchmarking lies in the direct comparison of quantitative data. The following tables consolidate reported potency data for various pyrimidine derivatives, illustrating the impact of different chemical modifications on their anticancer activity.

Table 1: Comparative Potency of Pyrimidine Derivatives Against Target Kinases

This table highlights the direct enzymatic inhibitory activity of various compounds against their intended kinase targets. Lower IC50 values indicate higher potency.

Derivative Class/ReferenceTarget KinaseEnzymatic IC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine (Compound 15)CDK2/cyclin A20.061[8]
Pyrazolo[3,4-d]pyrimidine (Compound 17)CDK20.19[6]
Pyrazolo[1,5-a]pyrimidine (Compound 2d)CDK2/cyclin A260% inhibition (conc. not specified)[14]
Aminopyrimidine Amide (Compound 13b)Lck0.003[10]
4-Aminopyrimidine (Compound 37)p70S6K< 0.005[15]
4-Aminopyrimidine (Compound 37)Akt< 0.005[15]
Table 2: Comparative Cytotoxicity of Pyrimidine Derivatives Against Human Cancer Cell Lines

This table shows the cellular potency of the compounds, reflecting their ability to pass through the cell membrane, engage the target, and inhibit cell proliferation.

Derivative Class/ReferenceCell LineCancer TypeCytotoxic IC50 (µM)Reference
Pyrido[2,3-d]pyrimidine (Compound 2d)A549LungStrong cytotoxicity at 50 µM[16]
Pyrazolo[1,5-a]pyrimidine (Compound 10b)MCF-7Breast10.05[14]
Pyrazolo[1,5-a]pyrimidine (Compound 10b)HepG2Liver17.12[14]
Indazol-pyrimidine (Compound 4f)MCF-7Breast1.629[17]
Indazol-pyrimidine (Compound 4i)A549LungMore potent than reference[17]
KRAS-G12D Inhibitor (Compound 10c)Panc1Pancreatic1.40[18]
Analysis of Structure-Activity Relationships (SAR)

A critical analysis of the data reveals key insights into how chemical structure influences biological activity:

  • Core Scaffold is Crucial: Fused ring systems like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine are consistently found in potent kinase inhibitors, acting as effective mimics of the purine ring of ATP.[6][8][16]

  • Substitutions Dictate Potency and Selectivity: The potency of the core scaffold can be dramatically modulated by attached chemical groups. For instance, in a series of aminopyrimidine amides designed as Lck inhibitors, the specific nature of the amide substituent led to a range of potencies.[10] Similarly, studies on IKKβ inhibitors showed that introducing methanesulfonyl and aminosulfonyl groups provided high inhibitory activity.[11]

  • Improving Cellular Activity: While a compound might be potent against a purified enzyme, it also needs good cell permeability and stability to be effective in a cellular context. The difference between enzymatic and cellular IC50 values can provide clues about a compound's drug-like properties. The development of aminopyrimidine amides from aminoquinazolines was driven by a need to improve cellular potency and selectivity profiles.[10]

Conclusion

"this compound" serves as a highly versatile and valuable starting point for the synthesis of potent anticancer agents. Its derivatives, built upon the privileged pyrimidine scaffold, have demonstrated significant efficacy as inhibitors of various kinases crucial to cancer cell proliferation and survival.

A rigorous benchmarking process, combining direct enzymatic assays with comprehensive cellular evaluations, is paramount for identifying the most promising lead candidates. By systematically applying the protocols outlined in this guide and carefully analyzing the resulting structure-activity relationships, researchers can rationally design and optimize novel derivatives with enhanced potency, selectivity, and therapeutic potential. The continued exploration of this chemical space holds great promise for the future of targeted cancer therapy.

References
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (n.d.). PubMed. Retrieved from [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][14][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved from [Link]

  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

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  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Pyrimidine derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][14][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). ACS Omega. Retrieved from [Link]

  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved from [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed. Retrieved from [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI. Retrieved from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (n.d.). PMC - NIH. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Bioactivity of Methyl 6-aminopyrimidine-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, Methyl 6-aminopyrimidine-4-carboxylate serves as a valuable building block for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth comparison of the synthesis and bioactivity of this compound and a structurally related alternative, Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate. Furthermore, the bioactivity of these emerging compounds is contextualized by comparing their targeted pathways with established kinase inhibitors, Imatinib and Dasatinib.

This guide is designed to offer a critical perspective on the reproducibility of synthetic routes and the nuances of biological activity, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Part 1: Comparative Analysis of Synthesis Methodologies

The reproducibility of a synthetic protocol is a cornerstone of chemical research and drug development. Here, we compare common synthetic routes to this compound and Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate, with a focus on factors influencing their reproducibility.

Synthesis of this compound: A Multi-step Approach

A prevalent and adaptable method for the synthesis of this compound and its derivatives involves a multi-step sequence starting from the commercially available Methyl 6-chloropyrimidine-4-carboxylate. This approach offers flexibility for diversification at various positions of the pyrimidine ring.

A representative synthetic scheme is outlined below:

Synthesis_of_Methyl_6-aminopyrimidine-4-carboxylate start Methyl 6-chloropyrimidine-4-carboxylate intermediate Ammonolysis/Amination start->intermediate NH3 or Amine Source product This compound intermediate->product

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Ammonolysis of Methyl 6-chloropyrimidine-4-carboxylate

  • Reaction Setup: In a pressure vessel, dissolve Methyl 6-chloropyrimidine-4-carboxylate (1 equivalent) in a suitable solvent such as methanol or dioxane.

  • Ammonolysis: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).

  • Heating: Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to afford this compound.

Discussion on Reproducibility:

  • Advantages: This method is generally reproducible due to the availability of the starting material and the straightforward nature of the nucleophilic aromatic substitution reaction. The reaction conditions are well-defined, and the product can be isolated with good purity.

  • Challenges: The use of a pressure vessel for ammonolysis might be a limiting factor for some laboratories. The reaction time can be long, and the yield may vary depending on the efficiency of the ammonolysis and the purification method.

Synthesis of Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate: A One-Pot Cyclocondensation

In contrast to the multi-step synthesis, thieno[2,3-d]pyrimidine derivatives are often prepared through a one-pot cyclocondensation reaction, which can offer advantages in terms of efficiency and atom economy. A common method is the cyclization of a 2-amino-3-cyanothiophene derivative with a suitable nitrile.[1]

Synthesis_of_Thienopyrimidine start1 2-Amino-3-cyanothiophene derivative intermediate Cyclocondensation start1->intermediate start2 Aryl/Alkyl Nitrile start2->intermediate Acidic Medium (e.g., HCl) product Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate intermediate->product

Caption: One-pot synthesis of a thieno[2,3-d]pyrimidine derivative.

Experimental Protocol: Cyclocondensation for Thieno[2,3-d]pyrimidine Synthesis [1]

  • Reaction Setup: Dissolve the starting 2-amino-3-cyanothiophene derivative (1 equivalent) and the corresponding nitrile (1-1.2 equivalents) in an anhydrous solvent like dioxane.

  • Acidification: Pass dry hydrogen chloride gas through the solution for a specified period while maintaining the temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up: The product often precipitates from the reaction mixture. The precipitate is collected by filtration, washed with a suitable solvent, and dried.

  • Purification: Further purification can be achieved by recrystallization.

Discussion on Reproducibility:

  • Advantages: One-pot reactions are generally more efficient and can be more reproducible as they involve fewer unit operations and purification steps. This method can provide rapid access to a variety of analogs by simply changing the nitrile component.

  • Challenges: The handling of dry hydrogen chloride gas requires specialized equipment and safety precautions. The success of the reaction is highly dependent on the purity of the starting materials and the anhydrous conditions. Side product formation can sometimes complicate purification.

Part 2: Comparative Analysis of Bioactivity

Both aminopyrimidine and thienopyrimidine scaffolds are privileged structures in drug discovery, often exhibiting potent anticancer and kinase inhibitory activities.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of aminopyrimidine and thienopyrimidine derivatives against various cancer cell lines. The table below summarizes representative bioactivity data for derivatives of our compounds of interest.

Compound/DerivativeTarget Cell LineBioactivity (IC50)Reference
Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast Cancer)0.013 µM[2]
Ethyl 4-amino-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast Cancer)> 10 µM[2]
A 6-dialkylaminopyrimidine carboxamide derivativeMycobacterium tuberculosis< 1.00 µM (MIC90)[3]

Note: Direct comparative bioactivity data for this compound itself is limited in the public domain, as it is often used as an intermediate. The data presented here is for structurally related and more complex derivatives to illustrate the potential of the core scaffold.

Mechanism of Action: Kinase Inhibition

A common mechanism of action for many bioactive aminopyrimidine and thienopyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.

The aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of kinases, thereby inhibiting their function. This is the same principle underlying the efficacy of successful targeted cancer therapies like Imatinib and Dasatinib.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binding Kinase Protein Kinase (e.g., ABL, SRC) RTK->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Survival Cell Survival PhosphoSubstrate->Survival Inhibitor Aminopyrimidine Inhibitor (e.g., Imatinib, Dasatinib) Inhibitor->Kinase Inhibition

Caption: Generalized signaling pathway illustrating kinase inhibition.[4][5]

Comparison with Established Kinase Inhibitors:

  • Imatinib: A 2-phenylaminopyrimidine derivative that specifically targets the BCR-ABL tyrosine kinase, the driver of chronic myeloid leukemia (CML).[4][6] Its success validated the principle of targeted therapy.

  • Dasatinib: A multi-targeted kinase inhibitor that is effective against a broader range of kinases, including BCR-ABL and SRC family kinases.[5][7] This broader activity can overcome resistance to Imatinib.

The aminopyrimidine and thienopyrimidine derivatives discussed in this guide likely share a similar mechanism of action, competing with ATP for the kinase active site. The specific kinases they inhibit and their potency will depend on the substituents on the core scaffold.

Part 3: Experimental Workflow for Bioactivity Comparison

To rigorously compare the bioactivity of newly synthesized compounds like this compound and its analogs, a systematic experimental workflow is essential.

Bioactivity_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesize Compounds (e.g., Aminopyrimidine, Thienopyrimidine) QC Purity & Structural Verification (NMR, MS, HPLC) Synthesis->QC Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) QC->Cell_Culture Kinase_Assay Kinase Inhibition Assay (Biochemical or Cellular) QC->Kinase_Assay MTT Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR Kinase_Assay->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SAR->Mechanism

Caption: Experimental workflow for comparing bioactivity.

This workflow ensures that the observed biological effects are directly attributable to the synthesized compounds and allows for a systematic comparison of their potency and mechanism of action.

Conclusion and Future Directions

This compound and its thienopyrimidine analogs represent promising scaffolds for the development of novel therapeutic agents, particularly in the realm of oncology. While multi-step syntheses offer flexibility, one-pot procedures can provide a more efficient and potentially more reproducible route to these compounds.

The bioactivity of these scaffolds is often driven by their ability to inhibit protein kinases, a mechanism shared with highly successful targeted therapies. Future research should focus on direct, head-to-head comparisons of different synthetic routes to establish the most robust and scalable methods. Furthermore, comprehensive biological evaluation of a focused library of these compounds under standardized assay conditions is crucial to delineate their structure-activity relationships and identify lead candidates for further preclinical and clinical development. The exploration of their inhibitory profiles across a panel of kinases will be instrumental in understanding their therapeutic potential and potential off-target effects.

References

  • Mavrova, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-amino-5-methyl-thieno [2,3-d]pyrimidine-6 carboxylates 2–8. [Link]

  • Mavrova, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Center for Biotechnology Information. [Link]

  • New Drug Approvals. (2014). IMATINIB. [Link]

  • Bloem, A. (n.d.). The Science Behind the Treatment: Dasatinib Monohydrate's Mechanism and Therapeutic Value. LinkedIn. [Link]

  • Wikipedia. (n.d.). Imatinib. [Link]

  • Patsnap. (2024). What is the mechanism of Dasatinib?. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. [Link]

  • PubChem. (n.d.). Imatinib. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. [Link]

  • Wikipedia. (n.d.). Dasatinib. [Link]

  • PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 6-aminopyrimidine-4-carboxylate, grounding procedural guidance in scientific principles to ensure safety and compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from closely related aminopyrimidine and carboxylate compounds to establish a robust and cautious disposal strategy.

Foundational Principles: Waste Minimization and Hazard Assessment

Before detailing the disposal protocol, it is imperative to adhere to the principles of waste minimization.[1][2][3] The most effective approach to laboratory waste is to prevent its generation in the first place.[2]

Key Waste Minimization Strategies:

  • Source Reduction: Order only the quantity of this compound necessary for your experiments.[1][3]

  • Inventory Management: Maintain a meticulous inventory of all chemicals to prevent over-ordering and the expiration of stock.[1][3]

  • Scale Reduction: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[1]

  • Surplus Sharing: Before designating surplus chemicals as waste, check if other labs can utilize them.[1]

Hazard Assessment of this compound: Based on data from analogous compounds such as 2-aminopyrimidine and methyl pyrimidine-4-carboxylate, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[4][5][6][7]

  • Eye Irritation: Causes serious eye irritation.[4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Harmful if Swallowed: May be harmful if ingested.[6]

It is crucial to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information. The SDS will provide comprehensive data on physical and chemical properties, toxicity, and required personal protective equipment (PPE).

Segregation and Container Management: The First Line of Defense

Proper segregation at the point of generation is a critical step in safe waste management.[8] This prevents dangerous chemical reactions and ensures that waste is directed to the appropriate disposal stream.

Container Selection and Labeling:

  • Container Compatibility: Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound.[9] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic solutions.[9]

  • Labeling: All waste containers must be clearly and accurately labeled.[8][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s) (e.g., "Irritant," "Toxic")

    • The date when waste was first added to the container

    • The name and contact information of the responsible researcher or lab

Waste Stream Container Type Labeling Requirements Incompatible Materials
Solid this compound Labeled, sealed, wide-mouth HDPE or glass container"Hazardous Waste," Chemical Name, Hazards, DateStrong oxidizing agents, strong acids, strong bases
Contaminated Labware (gloves, pipette tips, etc.) Labeled, sealed plastic bag or container"Hazardous Waste," "Contaminated Debris," Chemical Name, Hazards, DateLiquids
Solutions of this compound Labeled, sealed, liquid-tight HDPE or glass container with secondary containment"Hazardous Waste," Chemical Name, Solvent(s), Concentration, Hazards, DateStrong oxidizing agents, strong acids, strong bases

G cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_storage Satellite Accumulation Area (SAA) Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Contaminated PPE Contaminated PPE Contaminated Debris Container Contaminated Debris Container Contaminated PPE->Contaminated Debris Container SAA Storage SAA Storage Solid Waste Container->SAA Storage Liquid Waste Container->SAA Storage Contaminated Debris Container->SAA Storage EH&S Pickup EH&S Pickup SAA Storage->EH&S Pickup

On-Site Storage and Accumulation: Regulatory Compliance

Laboratories must adhere to strict regulations regarding the on-site storage of hazardous waste, as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]

Satellite Accumulation Areas (SAA):

  • Waste containers should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[7]

  • The SAA must be clearly marked.

  • Keep waste containers tightly closed except when adding waste.[1]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[1]

  • Once a container is full, it must be dated and moved to a central accumulation area (CAA) or scheduled for pickup by Environmental Health & Safety (EH&S) within three days.[7]

Incompatible Waste: Never mix incompatible waste streams.[7] For this compound, avoid mixing with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: Can cause hydrolysis or other reactions, potentially generating heat or hazardous fumes.

Disposal Protocol: Step-by-Step Guide

Step 1: Personal Protective Equipment (PPE) Before handling waste, ensure you are wearing the appropriate PPE:

  • Safety goggles with side shields[4]

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Collection

  • Solid Waste: Carefully transfer solid this compound and any contaminated solids (e.g., weighing paper) into the designated "Solid Hazardous Waste" container using a spatula or scoop.

  • Liquid Waste: Transfer solutions containing this compound into the designated "Liquid Hazardous Waste" container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[6]

  • Contaminated Items: Place all contaminated disposable items, such as gloves, pipette tips, and absorbent pads, into the designated container for contaminated debris.

Step 3: Secure and Store

  • Tightly seal the waste container.

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Place the container in your designated and properly labeled Satellite Accumulation Area (SAA).

Step 4: Arrange for Pickup

  • Once a waste container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Provide them with the full chemical name and quantity of the waste.

Step 5: Documentation

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request. This documentation is essential for regulatory compliance.[10]

G A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Collect Waste - Solids in Solid Waste Container - Liquids in Liquid Waste Container - PPE in Debris Container A->B C Step 3: Secure & Store - Tightly seal container - Wipe exterior - Place in designated SAA B->C D Step 4: Arrange Pickup - Contact EH&S when container is full - Provide waste details C->D E Step 5: Document - Record waste type, quantity, and date D->E F Disposal Complete E->F

Final Disposal Methods: The Scientific Rationale

The ultimate disposal of this compound will be handled by a licensed hazardous waste facility. The most common and effective method for this type of organic compound is controlled incineration .

  • Mechanism of Incineration: At high temperatures (typically >850°C) and in the presence of sufficient oxygen, organic molecules are broken down into simpler, less harmful compounds. For nitrogen-containing heterocyclic compounds like this compound, thermal decomposition can produce gases such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).[12] It can also lead to the formation of hydrogen cyanide (HCN) and isocyanic acid (HNCO).[1]

  • Environmental Controls: Licensed incineration facilities are equipped with advanced flue gas scrubbing systems to neutralize acidic gases and remove particulate matter, ensuring that emissions comply with strict environmental regulations.

Prohibited Disposal Methods:

  • Sewer Disposal: Never dispose of this compound down the drain. It is not readily biodegradable and can be harmful to aquatic life.

  • Regular Trash: This compound and any materials contaminated with it must not be disposed of in the regular trash. It is considered hazardous waste and requires special handling.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and contribute to the protection of our environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. Available at: [Link]

  • Laboratory Waste Management: Best Practices for Compliance and Safety. LabX.com. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at: [Link]

  • 3 Tips To Improve Your Laboratory Waste Management. IDR Environmental Services. Available at: [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC - NIH. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. Available at: [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Available at: [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Available at: [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega - ACS Publications. Available at: [Link]

  • Pyrimidine Synthesis and Degradation. Slideshare. Available at: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of Methyl 6-aminopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires not only a deep understanding of the scientific principles at play but also an unwavering commitment to safety. Methyl 6-aminopyrimidine-4-carboxylate, a key building block in medicinal chemistry, presents a specific set of handling challenges that necessitate a robust and well-understood safety protocol. This guide moves beyond mere compliance, offering a procedural and logical framework for its safe use, grounded in the compound's inherent chemical properties. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

The causality for these classifications lies in the chemical nature of aminopyrimidines. The amino group and the pyrimidine ring system can interact with biological tissues, leading to irritation upon contact. As a fine powder, the compound can easily become airborne, posing an inhalation risk that can irritate the respiratory tract.[2] Furthermore, like many nitrogen-containing heterocyclic compounds, it has the potential for systemic effects if ingested. Understanding these risks is the foundational step in developing an effective personal protective equipment (PPE) strategy.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of routine but a direct response to the identified hazards. For this compound, a multi-layered approach is essential to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a chemical-resistant barrier against a compound known to cause skin irritation.[3] Nitrile is preferred over latex for its superior chemical resistance.
Eye Protection Safety goggles with side-shields or a full-face shieldProtects against airborne particles and accidental splashes, addressing the serious eye irritation hazard.[1][3]
Body Protection Full-length laboratory coatPrevents contact of the chemical powder with skin and personal clothing.[4][5]
Respiratory Protection N95-rated respirator or higherRequired when handling the powder outside of a fume hood. This prevents the inhalation of fine particles that can cause respiratory tract irritation.[6]
Operational Plan: From Weighing to Reaction

Safe handling is a dynamic process that begins before the container is even opened. The following workflow is designed to minimize exposure at every step.

// Workflow Path SDS -> Prep -> Area -> Don -> Weigh -> Transfer -> Decon -> Doff -> Waste -> Dispose;

// Edge Styling edge [arrowhead=vee]; }

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before beginning, thoroughly review the Safety Data Sheet (SDS) for this compound.[7]

    • Designate a work area, preferably within a certified chemical fume hood, to handle the solid compound.[7] This is critical for containing any airborne dust.

    • Inspect all PPE for integrity (e.g., check gloves for holes).[4]

  • Donning PPE:

    • Wash hands thoroughly.

    • Don the lab coat, ensuring it is fully buttoned.

    • If required, don your N95 respirator, ensuring a proper seal.

    • Don safety goggles.

    • Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[8]

  • Handling the Compound:

    • Perform all manipulations that may generate dust, such as weighing and transferring, within the fume hood.[7]

    • Use a spatula or scoopula to transfer the solid; avoid pouring, which can create dust clouds.[5]

    • Keep the container of the chemical closed when not in use.[7]

  • Post-Handling and Cleanup:

    • After the transfer is complete, decontaminate the spatula and the weighing vessel with a suitable solvent (e.g., ethanol) and wipe down the work surface in the fume hood.

    • Treat all cleaning materials as contaminated waste.

Spill and Emergency Plan

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure.

Small Spill (Contained within the fume hood):

  • Ensure your PPE is intact.

  • Gently cover the spill with absorbent material wetted with water to prevent the powder from becoming airborne.[3][6] Do not dry sweep.[9]

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Wipe the area with a damp cloth, followed by a dry one. Place all cleaning materials in the waste container.

  • Label the waste container appropriately.

Large Spill (Outside of the fume hood):

  • Alert others in the laboratory and evacuate the immediate area.

  • If the spill is significant, activate the emergency alarm and notify your institution's Environmental Health & Safety (EHS) department.[10]

  • Prevent re-entry to the area until it has been cleared by trained personnel.[6]

First Aid:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan: A Lifecycle Approach

Proper disposal is the final, critical step in the safe handling of this compound. All waste generated is considered hazardous.

Waste Segregation and Collection:

  • Solid Waste:

    • This includes any leftover compound, contaminated gloves, weigh boats, paper towels, and absorbent materials from spills.

    • Place all solid waste into a clearly labeled, sealed hazardous waste container. The container should be made of a compatible material (e.g., a polyethylene pail).[11][12]

  • Sharps Waste:

    • Any contaminated needles or razor blades must be disposed of in an approved sharps container.[11]

  • Empty Containers:

    • The original container of this compound must be managed as hazardous waste and should not be triple-rinsed into the drain. Place it in the solid waste container.[11]

Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[12]

  • Keep waste containers securely closed except when adding waste.[11]

  • Store the waste in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials, until it is collected by your institution's EHS department for final disposal.[13]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their valuable work.

References

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.